Iodine peroxide
描述
属性
分子式 |
IO2 |
|---|---|
分子量 |
158.903 g/mol |
InChI |
InChI=1S/IO2/c1-3-2 |
InChI 键 |
LQLLAFPHJYQKKC-UHFFFAOYSA-N |
规范 SMILES |
[O]OI |
产品来源 |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Characterization of Iodine Oxides
Iodine oxides are a fascinating and complex class of compounds that have garnered significant interest due to their strong oxidizing properties and potential applications in various fields, including analytical chemistry, organic synthesis, and energetic materials.[1] This guide provides a comprehensive overview of the synthesis and characterization of key iodine oxides, with a focus on detailed experimental protocols and data presentation for researchers.
Overview of Key Iodine Oxides
Iodine can form several oxides, with the most stable and well-characterized being diiodine pentoxide (I₂O₅).[1][2][3][4] Other notable oxides include diiodine tetroxide (I₂O₄) and diiodine hexaoxide (I₂O₆), which are also isolable in bulk.[2][5] Several other species, such as iodine monoxide (IO), iodine dioxide (IO₂), and tetraiodine nonoxide (I₄O₉), are highly reactive and are typically studied as transient intermediates, particularly in atmospheric chemistry.[2][5] The anhydrous form, I₂O₅, is very hygroscopic and readily forms HI₃O₈ in low humidity environments.[6]
Table 1: Physical and Chemical Properties of Selected Iodine Oxides
| Property | Iodine Pentoxide (I₂O₅) | Diiodine Tetroxide (I₂O₄) | Diiodine Hexaoxide (I₂O₆) | Iodine Dioxide (IO₂) |
| Molar Mass | 333.81 g/mol [1][7] | 317.81 g/mol [8] | 349.81 g/mol | 158.90 g/mol |
| Appearance | White crystalline solid[7][9] | Yellow, granular powder[8][10] | Hygroscopic yellow solid[2] | Yellow crystalline solid (as I₂O₄)[11] |
| Density | 4.980 g/cm³[1][7] | 2.57 g/cm³[8][10] | - | 4.2 g/cm³ (as I₂O₄)[11] |
| Decomposition Temp. | ~300-350 °C[1][2][7] | > 85 °C[8][10] | 100 °C[2] | Melts at 130°C with decomposition (as I₂O₄)[11] |
| Solubility in Water | Soluble, hydrolyzes to iodic acid (HIO₃)[1][3] | Decomposes in hot water to form iodate (B108269) and iodide[8][10] | Decomposes to HIO₃ + I₂[2] | Reacts with water vapor (hydrolysis)[11] |
| Oxidation States | +5[1] | +3, +5[8][10] | +5, +7[2] | +4 |
Synthesis of Iodine Oxides
The synthesis of iodine oxides requires careful control of reaction conditions due to their reactivity and, in some cases, instability.
Iodine Pentoxide (I₂O₅)
I₂O₅ is the most stable iodine oxide and is the anhydride (B1165640) of iodic acid.[3][4]
Experimental Protocol: Dehydration of Iodic Acid
This is the most common method for preparing I₂O₅.[3]
-
Precursor Preparation (Iodic Acid - HIO₃):
-
Place 32 g of iodine in a distillation flask fitted with an air condenser.[12]
-
Add 130 ml of concentrated nitric acid.[12]
-
Gently heat the mixture to initiate and sustain the reaction, oxidizing the iodine to iodic acid.[12]
-
Once the reaction is complete (no more red vapors of nitrogen dioxide), pass a strong current of dry air through the flask to remove residual gases.[12]
-
Cool the flask and filter the crude iodic acid. Recrystallize by dissolving in a minimal amount of water and evaporating in a vacuum desiccator over concentrated sulfuric acid.[12]
-
-
Dehydration to I₂O₅:
-
Place the dried, purified iodic acid (HIO₃) in a suitable vessel.
-
Heat the iodic acid to 200 °C in a stream of dry air.[3][4][12] The temperature should not exceed 300 °C, as I₂O₅ will begin to decompose.[4][9]
-
The dehydration reaction is: 2 HIO₃ → I₂O₅ + H₂O.[3]
-
Continue heating until all water is removed. The resulting product is anhydrous iodine pentoxide.
-
Store the I₂O₅ in a desiccator as it is highly hygroscopic.[1][6]
-
Diiodine Tetroxide (I₂O₄)
I₂O₄ is a mixed-valence compound, containing iodine in both +3 and +5 oxidation states.[8][10] Structurally, it is an iodyl iodite (B1235397) (O₂I-OIO).[8][10]
Experimental Protocol: From Iodic Acid in Sulfuric Acid
-
Reaction Setup:
-
Reaction and Isolation:
Other Iodine Oxides
-
Diiodine Hexaoxide (I₂O₆): Can be synthesized by reacting H₅IO₆ or a mix of H₅IO₆ and HIO₃ in hot concentrated sulfuric acid.[2]
-
Tetraiodine Nonoxide (I₄O₉): Has been prepared through the gas-phase reaction of iodine (I₂) with ozone (O₃).[2]
-
Iodine Dioxide (IO₂): Monomeric IO₂ is a transient gas-phase species.[11] The stable solid form is its dimer, diiodine tetroxide (I₂O₄).[11]
Characterization Techniques
A combination of analytical methods is required to fully characterize the structure, composition, and properties of iodine oxides.
Table 2: Key Characterization Techniques and Expected Observations
| Technique | Purpose | Key Observations for Iodine Oxides |
| X-Ray Diffraction (XRD) | Determines crystal structure and phase purity. | For I₂O₄, a monoclinic crystal structure with space group P2₁/c is observed.[8] For I₂O₅ and its hydrates (like HI₃O₈), distinct diffraction patterns confirm the composition.[6] |
| Raman Spectroscopy | Provides information on molecular vibrations and structure. | The thermal decomposition of iodic acid can be monitored by observing the disappearance of HIO₃ peaks and the emergence of I₂O₅ features, with prominent peaks around 533, 613, and 726 cm⁻¹.[13] |
| Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC) | Measures changes in mass and heat flow as a function of temperature, determining thermal stability and decomposition pathways. | TGA/DSC of iodic acid shows distinct decomposition steps: HIO₃ → HI₃O₈ (~120 °C), HI₃O₈ → I₂O₅ (~210 °C), and finally the decomposition of I₂O₅ (~380 °C).[14] |
| Scanning Electron Microscopy (SEM) | Visualizes particle morphology and surface topography. | Can reveal particle shapes such as rods, plates, and cubes for iodine oxide films.[6] |
| X-ray Photoelectron Spectroscopy (XPS) | Determines elemental composition and oxidation states at the surface. | Confirms the presence of I₂O₅ in aerosol particles by analyzing the binding energies of iodine and oxygen.[15] |
Logical Workflows and Pathways
Visualizing the synthesis and characterization processes can aid in experimental design and understanding.
Diagram 1: Synthesis Pathway for Iodine Pentoxide (I₂O₅)
Caption: Synthesis of I₂O₅ via oxidation of iodine followed by dehydration of iodic acid.
Diagram 2: General Experimental Workflow
Caption: A generalized workflow for the synthesis and characterization of iodine oxides.
Diagram 3: Thermal Decomposition of Iodic Acid
Caption: Stepwise thermal decomposition pathway from HIO₃ to I₂O₅ and its final products.
Applications in Research and Development
While the extreme oxidizing power of iodine oxides requires careful handling, it also makes them valuable in several applications:
-
Analytical Chemistry: Iodine pentoxide is famously used for the quantitative analysis of carbon monoxide (CO) in gas samples at room temperature, a reaction where CO is oxidized to CO₂.[3][7]
-
Organic Synthesis: I₂O₅ can be used as a powerful and selective oxidizing agent in various organic transformations.[16]
-
Energetic Materials: The combination of iodine oxides with reducing agents like aluminum creates thermites that exhibit high energy release and rapid pressurization rates.[14] The iodine released during combustion also has biocidal properties, making these materials of interest for destroying chemical and biological agents.[1][2][6]
This guide provides a foundational understanding of the synthesis and characterization of key iodine oxides. Researchers should always consult primary literature and adhere to strict safety protocols when working with these highly reactive and oxidizing compounds.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Iodine oxide - Wikipedia [en.wikipedia.org]
- 3. Iodine pentoxide - Sciencemadness Wiki [sciencemadness.org]
- 4. Page loading... [wap.guidechem.com]
- 5. Iodine oxide - Wikiwand [wikiwand.com]
- 6. mdpi.com [mdpi.com]
- 7. Iodine pentoxide - Wikipedia [en.wikipedia.org]
- 8. Diiodine tetroxide - Wikipedia [en.wikipedia.org]
- 9. Page loading... [guidechem.com]
- 10. Diiodine tetroxide - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 11. webqc.org [webqc.org]
- 12. prepchem.com [prepchem.com]
- 13. uhmreactiondynamics.org [uhmreactiondynamics.org]
- 14. mrzgroup.ucr.edu [mrzgroup.ucr.edu]
- 15. Frontiers | Experimental insights into the formation and characterization of iodine oxide aerosols [frontiersin.org]
- 16. An efficient iodine pentoxide-triggered iodocarbocyclization for the synthesis of iodooxindoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
reactive iodine species in atmospheric chemistry
An In-depth Technical Guide to Reactive Iodine Species in Atmospheric Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles of reactive iodine species (RIS) in atmospheric chemistry. It covers the sources, formation pathways, chemical transformations, and atmospheric impacts of these highly reactive compounds. Detailed experimental protocols for key laboratory and field studies are provided, along with quantitative data on concentrations and reaction rates. Visual diagrams of key chemical cycles and experimental workflows are included to facilitate understanding.
Reactive iodine species are a group of iodine-containing atoms and molecules that play a crucial, multifaceted role in the Earth's atmosphere.[1] Despite their relatively low concentrations compared to other atmospheric constituents, they exert a significant influence on the planet's oxidizing capacity, ozone budget, and the formation of new aerosol particles.[1][2] The primary reactive iodine species include the iodine atom (I) and iodine monoxide (IO), collectively termed IOₓ.[3] These precursors lead to the formation of higher iodine oxides (IₓOᵧ), hypoiodous acid (HOI), iodic acid (HIO₃), and interhalogens like iodine monochloride (ICl) and iodine monobromide (IBr).[4][5]
The atmospheric chemistry of iodine has gained increasing attention due to the threefold increase in atmospheric iodine content since the mid-20th century, a trend linked to rising levels of anthropogenic pollution, particularly surface ozone.[6][7][8] This guide delves into the fundamental chemistry of RIS, their impact on atmospheric composition and climate, and the analytical methods used to study them.
Sources of Atmospheric Iodine
The primary reservoir of iodine is the ocean.[2] Its emission into the atmosphere occurs through both inorganic and organic pathways, which have been shown to be significantly influenced by anthropogenic pollution.[6][8]
2.1 Inorganic Sources The dominant pathway for inorganic iodine release is the reaction of ozone (O₃) with iodide (I⁻) present at the sea surface.[2][6] This abiotic process is now considered the largest single source of gaseous iodine to the atmosphere and is responsible for the majority of iodine emissions (approximately 80%).[6][8] This reaction produces volatile inorganic species, primarily hypoiodous acid (HOI) and molecular iodine (I₂).[6]
2.2 Biogenic and Organic Sources Marine organisms, including phytoplankton and macroalgae (seaweeds), release a variety of volatile organic iodine compounds (iodocarbons).[1][9] Key iodocarbons include methyl iodide (CH₃I), diiodomethane (B129776) (CH₂I₂), chloroiodomethane (B1360106) (CH₂ICl), and bromoiodomethane (B1195271) (CH₂IBr).[1][9] While these organic species account for a smaller fraction of the total iodine source (around 20%), they are globally significant.[6] In coastal regions, kelp species like Laminaria digitata can be overwhelming sources of I₂, particularly when exposed to the atmosphere at low tide.[9]
2.3 Other Sources Minor sources of atmospheric iodine include desert dust, volcanic eruptions, and photochemical production in snow and sea ice, particularly in polar regions.[1][6]
Gas-Phase Atmospheric Chemistry of RIS
Once emitted into the atmosphere, iodine-containing precursor molecules are rapidly converted into highly reactive species that drive a series of complex chemical cycles.
3.1 Initiation: Formation of Iodine Atoms The initiation of gas-phase iodine chemistry is driven by the photolysis (breakdown by sunlight) of iodine precursors.[9] Molecular iodine (I₂) is extremely susceptible to photolysis, with a lifetime of only a few seconds.[9] Most iodocarbons also have short atmospheric lifetimes, ranging from minutes for CH₂I₂ to a few days for CH₃I.[9] This rapid photolysis efficiently releases iodine atoms (I) into the lower atmosphere.
3.2 Catalytic Ozone Depletion Reactive iodine is a potent catalyst for the destruction of tropospheric ozone, a key greenhouse gas and pollutant.[1][8] The fundamental catalytic cycle involves the reaction of an iodine atom with ozone to form iodine monoxide, which is then recycled back to an iodine atom through various pathways, resulting in the net destruction of an ozone molecule.[8][10] Bromine and chlorine participate in similar cycles, but iodine's chemistry is particularly efficient in the troposphere.[8][11] Globally, iodine chemistry is estimated to reduce the tropospheric ozone burden by approximately 15%.[2]
The primary ozone-depleting cycle is as follows:
3.3 Formation of Higher Iodine Oxides and Iodic Acid The self-reaction of IO radicals is a critical step that leads to the formation of higher-order iodine oxides (IₓOᵧ).[4][12] These reactions are the primary pathway for producing iodine dioxide (OIO), which subsequently reacts further to form species like I₂O₂, I₂O₃, and I₂O₄.[3][4][12]
These higher oxides can polymerize and condense to form new atmospheric particles, a process known as iodine oxide particle (IOP) formation.[1][4] A key species in this process is iodic acid (HIO₃), which is a highly efficient nucleating agent.[7][13] While HIO₃ can be formed from the reaction of OIO with the hydroxyl radical (OH), recent studies have identified a crucial gas-phase mechanism involving the reaction of an IO dimer (I₂O₂) with ozone to form HIO₃, linking iodine sources directly to new particle formation even at low IO concentrations.[7][14]
Heterogeneous and Multiphase Chemistry
Reactions occurring on the surface of atmospheric aerosols (heterogeneous chemistry) are critical for understanding the full impact of RIS.
4.1 Iodine Recycling on Marine Aerosols A key heterogeneous process is the uptake of hypoiodous acid (HOI) onto sea-salt aerosols.[5] This reaction with chloride (Cl⁻) and bromide (Br⁻) in the aerosol phase efficiently produces and releases gas-phase interhalogen species, ICl and IBr.[5][15] These interhalogens are rapidly photolyzed, re-releasing iodine atoms and activating chlorine and bromine atoms, which can then participate in their own ozone-depleting cycles.[5] This recycling mechanism amplifies the atmospheric impact of a single iodine atom, sustaining elevated levels of reactive halogens and enhancing ozone destruction.[5][15]
4.2 Role in New Particle Formation (NPF) Iodine chemistry is a major driver of new particle formation in the marine boundary layer.[4][13] The low volatility of HIO₃ and higher iodine oxides allows them to nucleate, forming stable clusters that can grow into larger particles.[1][4] These newly formed particles can subsequently grow by condensing other vapors (such as organics) to sizes large enough to act as cloud condensation nuclei (CCN).[1][13] By influencing the number and properties of CCN, iodine chemistry has an indirect but significant impact on cloud formation, cloud brightness, and the Earth's radiative balance.[7][16] Recent studies have also highlighted the role of heterogeneous reactions between iodine oxides and organic vapors, which can accelerate the growth of these nascent particles.[17]
Quantitative Data Summary
The following tables summarize key quantitative data for reactive iodine species in the atmosphere.
Table 1: Typical Atmospheric Concentrations of Key Iodine Species
| Species | Chemical Formula | Typical Concentration Range (pptv) | Region | Reference(s) |
|---|---|---|---|---|
| Iodine Monoxide | IO | 0.1 - 10 | Marine Boundary Layer | [2][4] |
| up to 29 pptv | Coastal "Hot-Spots" | [18] | ||
| Iodine Dioxide | OIO | < 1 - 5 | Marine Boundary Layer | [1] |
| Molecular Iodine | I₂ | 1 - 100+ | Coastal (low tide) | [9][19] |
| Iodic Acid | HIO₃ | ~0.1 - 1 | Marine Boundary Layer | [4] |
| Iodine Monochloride | ICl | up to 4.3 (daily max avg) | Coastal Marine | [5][15] |
| Iodine Monobromide | IBr | up to 3.0 (daily max avg) | Coastal Marine | [5][15] |
| Methyl Iodide | CH₃I | ~0.5 - 2 | Marine Boundary Layer | [9] |
| Diiodomethane | CH₂I₂ | ~0.1 - 5 | Coastal Marine | [9][20] |
pptv: parts per trillion by volume
Table 2: Selected Gas-Phase Reaction Rate Constants (at 298 K)
| Reaction | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |
|---|---|---|
| I + O₃ → IO + O₂ | 1.2 x 10⁻¹² | [21] |
| IO + IO → OIO + I | 1.0 x 10⁻¹⁰ | [4] |
| IO + IO → I₂O₂ | 1.6 x 10⁻¹¹ | [3] |
| IO + HO₂ → HOI + O₂ | 2.1 x 10⁻¹¹ | [21] |
| OIO + OIO → I₂O₄ | 4.0 x 10⁻¹¹ |[12] |
Table 3: Approximate Atmospheric Photolysis Lifetimes
| Species | Lifetime | Conditions | Reference(s) |
|---|---|---|---|
| I₂ | ~10 seconds | Daytime | [9] |
| HOI | ~4 minutes | Daytime | [8] |
| CH₂I₂ | ~5 minutes | Daytime | [9][20] |
| IO | ~10-30 seconds | Daytime | [3] |
| CH₃I | ~5-6 days | Daytime | [9][20] |
| ICl | ~10 seconds | Daytime | [5] |
| IBr | ~10 seconds | Daytime |[5] |
Experimental Protocols and Methodologies
The study of RIS requires highly sensitive analytical techniques capable of detecting trace species in both laboratory and field environments.
6.1 Field Measurement Techniques
-
Differential Optical Absorption Spectroscopy (DOAS): This technique is widely used for detecting and quantifying species like IO and OIO.[18]
-
Methodology: A beam of light (from a lamp in active DOAS, or sunlight in passive/MAX-DOAS) is passed through a long open path of air (often several kilometers).[18][19] The received light is analyzed by a spectrometer. The narrow-band absorption features characteristic of specific molecules are isolated from broad absorption and scattering signals to determine the concentration of the absorber averaged along the light path.[18]
-
Application: Used in coastal and marine environments to measure spatial and temporal variations of IO, OIO, and I₂.[18]
-
-
Chemical Ionization Mass Spectrometry (CIMS): CIMS is a versatile and highly sensitive technique for detecting gas-phase species like HIO₃ and IₓOᵧ, as well as interhalogens.[4][13][15]
-
Methodology: Ambient air is drawn into an ion-molecule reaction region. A specific reagent ion (e.g., nitrate, NO₃⁻) is introduced, which selectively reacts with the target analyte to form a charged adduct or product ion.[4][22] This product ion is then detected by a mass spectrometer (typically a time-of-flight or quadrupole). The concentration of the analyte is proportional to the measured signal of the product ion.[22]
-
Application: Deployed in field campaigns and laboratory studies to measure elusive species like HIO₃ and reaction intermediates that drive new particle formation.[13][15]
-
6.2 Laboratory Experimental Techniques
-
Flow Tube Reactors: These are used to study the kinetics and mechanisms of individual gas-phase reactions under controlled conditions.
-
Methodology: Reactants are introduced at one end of a tube (often coated to be inert) in a carrier gas flow (e.g., He or N₂).[4] The reaction proceeds as the gases flow down the tube. A detector, such as a mass spectrometer, is placed at a fixed or movable port to measure the concentration of reactants and products as a function of reaction time (which is related to the flow speed and position).[4]
-
Application: Used to determine rate constants for reactions like IO + IO and to study the formation of higher iodine oxides.[4]
-
-
Aerosol/Smog Chambers: Large-volume chambers, like the CLOUD experiment at CERN, are used to simulate atmospheric conditions and study complex processes like new particle formation from the ground up.[13][16]
-
Methodology: A large, ultra-clean stainless steel chamber is filled with synthetic air.[14][21] Precisely controlled amounts of precursor vapors (e.g., I₂, O₃, H₂O) are injected. The formation and growth of new particles are monitored by a suite of instruments as conditions like temperature, humidity, and UV light are varied.[13][14]
-
Application: Crucial for elucidating the gas-phase mechanism of HIO₃ formation and quantifying the nucleation rates of iodine-containing particles.[7][13]
-
Conclusion and Future Directions
The study of reactive iodine species has revealed their profound impact on atmospheric chemistry, from controlling the tropospheric ozone budget to driving the formation of new particles that influence cloud properties and climate.[1][2] The fundamental reaction pathways, particularly those involving the formation of higher oxides and iodic acid, are becoming clearer through advanced laboratory and field experiments.[7][14]
However, significant uncertainties remain. Key areas for future research include:
-
Global Iodine Budget: Refining estimates of iodine sources, particularly from the open ocean and cryosphere, and how they will respond to climate change.[2]
-
Heterogeneous Chemistry: Further quantifying the mechanisms and rates of iodine recycling on different types of aerosols and the role of iodine-organic interactions.[5][17]
-
Stratospheric Impact: Better understanding the transport of iodine into the stratosphere and its potential contribution to stratospheric ozone depletion.[2][7]
-
Modeling: Incorporating the latest mechanistic discoveries, such as the gas-phase formation of HIO₃ from I₂O₂, into global atmospheric models to improve predictions of air quality and climate.[14]
Continued research in this field, leveraging sophisticated analytical techniques and models, is essential for a complete understanding of the Earth's atmospheric system and its response to both natural and anthropogenic pressures.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. acp.copernicus.org [acp.copernicus.org]
- 4. Insights into the Chemistry of Iodine New Particle Formation: The Role of Iodine Oxides and the Source of Iodic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Climate changes affecting global iodine status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. International research team cracks chemical code on how iodine helps form clouds | CU Boulder Today | University of Colorado Boulder [colorado.edu]
- 8. Iodine atmosphere - RSC ECG [envchemgroup.com]
- 9. Iodine chemistry in the coastal marine atmosphere - RSC ECG [envchemgroup.com]
- 10. Ozone depletion - Wikipedia [en.wikipedia.org]
- 11. Ozone Layer Depletion - Save nature save earth [naturekiller.weebly.com]
- 12. john-plane.leeds.ac.uk [john-plane.leeds.ac.uk]
- 13. How iodine-containing molecules contribute to the formation of atmospheric aerosols | EurekAlert! [eurekalert.org]
- 14. researchgate.net [researchgate.net]
- 15. Direct field evidence of autocatalytic iodine release from atmospheric aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. popsci.com [popsci.com]
- 17. pnas.org [pnas.org]
- 18. ACP - The spatial distribution of the reactive iodine species IO from simultaneous active and passive DOAS observations [acp.copernicus.org]
- 19. acp.copernicus.org [acp.copernicus.org]
- 20. pepite-depot.univ-lille.fr [pepite-depot.univ-lille.fr]
- 21. repository.library.noaa.gov [repository.library.noaa.gov]
- 22. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Stability of Hypoiodite and Iodyl Radicals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the stability and reactivity of two key iodine-centered radicals: the hypoiodite (B1233010) radical (IO·) and the iodyl radical (IO₂·). This document summarizes key quantitative data, details common experimental protocols for their study, and illustrates relevant chemical pathways. While significant research has been conducted, particularly on the iodyl radical due to its atmospheric relevance, it is important to note that experimental and quantitative data for the hypoiodite radical remain limited and often conflated with its anionic counterpart, the hypoiodite ion (IO⁻).
Introduction to Iodine Radicals
Iodine-centered radicals, often referred to as iodanyl radicals, are highly reactive species that play crucial roles in a variety of chemical contexts, from atmospheric chemistry and organic synthesis to biological systems.[1][2] Their transient nature makes them challenging to study, yet understanding their stability and reactivity is critical for harnessing their synthetic potential and elucidating their impact on natural processes. This guide focuses on two fundamental iodine oxyradicals: the hypoiodite radical (IO·) and the iodyl radical (IO₂·).
The Hypoiodite Radical (IO·)
The hypoiodite radical (IO·) is the neutral counterpart to the more commonly discussed hypoiodite ion (IO⁻). Direct experimental studies and quantitative data on the stability and reactivity of the IO· radical are scarce in the scientific literature. Much of the available information pertains to the hypoiodite ion, which is known to be unstable in aqueous solutions, undergoing disproportionation.[3] Theoretical studies are often required to distinguish the properties of the radical from the ion.[4]
Generation and Detection of Hypoiodite Radicals
The generation of IO· radicals for study is challenging due to their high reactivity. Potential methods for their formation are analogous to those used for other halogen radicals and include:
-
Photolysis of Precursors: Flash photolysis of compounds containing an O-I bond, such as hypoiodous acid (HOI) or organic hypoiodites, can lead to the homolytic cleavage of this bond to generate the IO· radical.
-
Pulse Radiolysis: The radiolysis of aqueous iodide solutions can produce a variety of reactive species, including iodine atoms, which can then react with water or other oxygen-containing species to potentially form IO·.[5]
Detection of such a transient species would likely require advanced spectroscopic techniques such as:
-
Laser-Induced Fluorescence (LIF): This technique is highly sensitive for detecting specific radical species in the gas phase.[6]
-
Electron Paramagnetic Resonance (EPR) Spectroscopy with Spin Trapping: Given the short lifetime of the IO· radical, direct EPR detection is difficult. Spin trapping, where a less reactive radical is formed by the reaction of the initial radical with a "spin trap" molecule, would be the more likely method for its detection and characterization.[7][8]
Stability and Reactivity of the Hypoiodite Radical
Quantitative data on the stability of the IO· radical, such as its half-life or rate constants for its decay, are not well-documented in the literature. Its reactivity is expected to be high, participating in hydrogen abstraction, addition to double bonds, and electron transfer reactions.
The Iodyl Radical (IO₂·)
The iodyl radical (IO₂·) is a more extensively studied species, largely due to its significant role in the chemistry of the troposphere, where it is involved in ozone depletion cycles.[1][9]
Quantitative Data on the Iodyl Radical
A summary of key quantitative data for the iodyl radical is presented in the table below.
| Property | Value | Conditions | Reference(s) |
| Thermodynamic Properties | |||
| Standard Enthalpy of Formation (ΔH°f) | 125.4 ± 5.3 kJ/mol | 298 K | |
| Standard Gibbs Free Energy of Formation (ΔG°f) | 142.7 ± 5.5 kJ/mol | 298 K | |
| Standard Entropy (S°) | 256.3 ± 3.2 J/mol·K | 298 K | |
| Kinetic Data | |||
| Disproportionation Rate Constant (2IO₂ → I₂O₄) | 2.3 × 10⁻¹² cm³molecule⁻¹s⁻¹ | 298 K, Gas Phase | |
| Reaction with HO₂ | (9.7 ± 2.9) × 10⁻¹¹ cm³ molecule⁻¹s⁻¹ | 298 K, Gas Phase | [10] |
| Spectroscopic Data | |||
| Symmetric Stretch (ν₁) | 820 cm⁻¹ | Matrix Isolated | |
| Asymmetric Stretch (ν₃) | 950 cm⁻¹ | Matrix Isolated | |
| Bending Mode (ν₂) | 340 cm⁻¹ | Matrix Isolated |
Experimental Protocols for the Study of Iodyl Radicals
The study of iodyl radicals often involves their generation in the gas phase and subsequent detection by sensitive spectroscopic methods.
A common method for generating IO₂ radicals in a laboratory setting is through pulsed laser photolysis (PLP) of a suitable precursor in the presence of an oxidant.
Experimental Workflow: Gas-Phase Generation of Iodyl Radicals
Caption: Workflow for gas-phase iodyl radical generation and detection.
Methodology:
-
A mixture of iodine vapor (I₂), ozone (O₃), and a buffer gas such as nitrogen (N₂) is prepared in a gas mixing chamber.[1]
-
The gas mixture is flowed through a reaction cell.
-
An excimer laser pulse (e.g., at 248 nm) is used to photolyze the ozone, producing oxygen atoms.
-
The oxygen atoms react with iodine molecules to form iodine monoxide (IO) radicals.
-
The IO radicals then react with ozone to produce iodyl (IO₂) radicals.
-
The concentration of the IO₂ radicals is monitored over time using a probe laser and a detector, often employing techniques like Laser-Induced Fluorescence (LIF) or Cavity Ring-Down Spectroscopy (CRDS).[1]
Pulse radiolysis is a powerful technique for studying the kinetics of radical reactions in solution.
Experimental Workflow: Pulse Radiolysis of Aqueous Iodide
Caption: General workflow for a pulse radiolysis experiment.
Methodology:
-
An aqueous solution of potassium iodide (KI) is prepared, often with a buffer to control the pH and saturated with a gas like N₂O to convert hydrated electrons into hydroxyl radicals.[5]
-
The solution is placed in a quartz sample cell.
-
A short, intense pulse of high-energy electrons from an accelerator is directed at the sample. This generates a high concentration of primary radicals (e.g., ·OH) from the radiolysis of water.
-
The primary radicals react with the iodide ions to produce iodine atoms and subsequently other iodine radical species.
-
The formation and decay of these transient species are monitored by kinetic spectrophotometry, using a light source, monochromator, and detector to measure changes in optical absorbance at specific wavelengths over time.[5]
Signaling Pathways and Reaction Mechanisms
Iodine radicals are key intermediates in various reaction pathways.
Atmospheric Ozone Depletion Cycle Involving IO₂
In the atmosphere, iodyl radicals can participate in catalytic cycles that lead to the destruction of ozone.
Reaction Pathway: IO₂ in Atmospheric Chemistry
Caption: Simplified atmospheric reaction pathway involving the iodyl radical.
Iodanyl Radicals in Organic Synthesis
Iodanyl radicals are increasingly being utilized as key intermediates in organic synthesis, for example, in C-H functionalization reactions.[2]
Logical Relationship: Iodanyl Radical Catalysis
Caption: General scheme for iodanyl radical-mediated C-H functionalization.
Conclusion
The study of hypoiodite and iodyl radicals is an active area of chemical research. While the iodyl radical is relatively well-characterized, particularly in the gas phase, significant knowledge gaps exist for the hypoiodite radical. Further experimental and theoretical work is needed to fully elucidate the stability, reactivity, and spectroscopic properties of the hypoiodite radical. The continued development of advanced experimental techniques will be crucial for probing the intricate chemistry of these transient but highly important iodine-centered radicals.
References
- 1. Investigation of gas phase kinetics of IO radical with potential biofuels using cavity ring-down spectroscopy and theoretical methodologies [morressier.com]
- 2. Iodanyl Radical Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.psu.edu [pure.psu.edu]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Spin trapping - Wikipedia [en.wikipedia.org]
- 8. Detection and characterisation of radicals using electron paramagnetic resonance (EPR) spin trapping and related methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. its.caltech.edu [its.caltech.edu]
- 10. Kinetics of the reaction of IO radicals with HO2 radicals at 298 K | Semantic Scholar [semanticscholar.org]
A Theoretical and Computational Guide to Iodine-Oxygen Bonding
Abstract: The iodine-oxygen (I-O) bond is a cornerstone of diverse chemical fields, from atmospheric science, where iodine oxides drive new particle formation, to synthetic chemistry, where hypervalent iodine reagents are indispensable tools. The transient and often unstable nature of many iodine-oxygen species makes them challenging to study experimentally, positioning theoretical and computational chemistry as a critical discipline for elucidating their intrinsic properties. This guide provides an in-depth analysis of the theoretical frameworks used to study I-O bonding, presenting key quantitative data, computational protocols, and conceptual models relevant to researchers, scientists, and drug development professionals.
Theoretical Framework and Computational Methodologies
The accurate theoretical description of iodine-oxygen bonding presents unique challenges, primarily due to the large number of electrons and significant relativistic effects of the iodine atom. Modern computational studies employ a range of high-level ab initio and density functional theory (DFT) methods to achieve reliable results.
Key Computational Methods
Theoretical investigations of I-O bonding typically rely on a multi-step approach. Geometries are often optimized using DFT with functionals known to perform well for main-group chemistry, such as M06-2X or ωB97X-D, or with Møller–Plesset perturbation theory (MP2).[1][2] For highly accurate single-point energy calculations and thermochemistry, the "gold standard" Coupled Cluster theory, particularly with single, double, and perturbative triple excitations (CCSD(T)), is frequently employed.[1][3]
A critical consideration is the choice of basis set. For the heavy iodine atom, it is essential to use basis sets that include relativistic effects, often through the use of effective core potentials (ECPs) or pseudopotentials, such as the LANL2DZ or the correlation-consistent cc-pVXZ-PP series.[1][4][5] For oxygen, standard basis sets like the augmented correlation-consistent aug-cc-pVXZ series are common.[1] Recent benchmark studies emphasize that neglecting relativistic effects can lead to significant overestimation of cluster stability.[4]
Generalized Computational Protocol
The workflow for a typical theoretical study on an iodine-oxygen species involves several key steps, from initial structure determination to final property analysis. The process ensures that calculated structures correspond to true energy minima and that the resulting properties are reliable.
Caption: A generalized workflow for computational studies of iodine-oxygen species.
Quantitative Properties of the Iodine-Oxygen Bond
Theoretical studies have yielded a wealth of quantitative data on various iodine oxides. These data are crucial for understanding the structure, stability, and reactivity of these compounds.
Data Presentation: Structural and Energetic Parameters
The following tables summarize key geometric, energetic, and electronic properties for several atmospherically important iodine oxides, as determined by computational studies.
Table 1: Calculated Geometric Parameters for Key Iodine Oxides
| Species | I-O Bond Length (Å) | Bond Angle (°) | Symmetry | Reference |
|---|---|---|---|---|
| I₂O | ~1.95 | I-O-I: ~139 | C₂ᵥ | [6] |
| IO₂ | 1.80 - 1.85 | O-I-O: 110-115 | C₂ᵥ | [7] |
| I₂O₃ | Varies by isomer | Varies by isomer | C₁ (most stable) | [1] |
| Hypervalent (10-I-3) | Avg: 2.14 (Axial) | ~180 (Axial-I-Axial) | T-shaped |[8][9] |
Table 2: Calculated Energetic Properties for Key Iodine Oxides
| Species | Property | Value (kJ/mol) | Computational Method | Reference |
|---|---|---|---|---|
| IO₂ | Bond Dissociation Energy (O-IO) | 250 - 280 | Various | [7] |
| OIO | Heat of Formation (ΔfH₂₉₈) | 110.1 | CCSD(T) corrected | [3][10] |
| I₂O₃ | Heat of Formation (ΔfH₂₉₈) | 64.0 | CCSD(T) corrected | [3][10] |
| I₂O₄ | Heat of Formation (ΔfH₂₉₈) | 111.3 | CCSD(T) corrected | [3][10] |
| I₂O₅ | Heat of Formation (ΔfH₂₉₈) | 33.0 | CCSD(T) corrected | [3][10] |
| IOOI | Heat of Formation (ΔfH₂₉₈) | 179.9 | CCSD(T) corrected | [3][10] |
| IOIO | Heat of Formation (ΔfH₂₉₈) | 141.3 | CCSD(T) corrected |[3][10] |
Table 3: Calculated Electronic and Spectroscopic Properties
| Species | Property | Calculated Value | Reference |
|---|---|---|---|
| I₂O | Molecular Dipole Moment | ~1.8 Debye | [6] |
| IO₂ | Molecular Dipole Moment | 2.1 - 2.4 Debye |[7] |
Role in Atmospheric Chemistry
Iodine oxides are central to marine boundary layer chemistry, where they are implicated in the formation of new aerosol particles that can grow to become cloud condensation nuclei. Theoretical studies have been vital in mapping the reaction pathways that lead from simple iodine radicals to larger, stable oxide clusters.
Caption: Simplified reaction pathway for iodine oxide formation in the atmosphere.
The self-reaction of IO radicals is a key branching point, leading to OIO and various dimers like I₂O₂.[3] Subsequent reactions of IO and OIO build up higher oxides such as I₂O₃ and I₂O₄.[10] Quantum chemical calculations show that I₂O₃ and I₂O₅ are particularly stable molecules, making them likely candidates for the building blocks of iodine-based aerosol particles.[3]
Hypervalent Iodine-Oxygen Bonding
Beyond simple oxides, the I-O bond is fundamental to hypervalent iodine chemistry. Hypervalent iodine(III) compounds, often featuring a 10-I-3 configuration (10 valence electrons around a central iodine atom with 3 ligands), typically adopt a T-shaped geometry.
In this arrangement, the two most electronegative ligands—often oxygen-based—occupy the axial positions. The bonding in this axial O-I-O system is not described by two standard 2-center-2-electron bonds. Instead, it is best understood by the 3-center-4-electron (3c-4e) bonding model. This model involves the p-orbital of the central iodine atom and orbitals from the two axial oxygen atoms, resulting in one bonding, one non-bonding, and one anti-bonding molecular orbital. The four valence electrons fill the bonding and non-bonding orbitals, leading to bonds that are weaker and longer than a typical covalent I-O bond. Statistical analysis of crystallographic data shows the average axial I-O bond length in these compounds is 2.14 Å.[9]
Caption: The 3-center-4-electron model for axial bonds in hypervalent iodine.
References
- 1. The Remarkable I2O3 Molecule: A New View from Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantum chemical calculations on a selection of iodine-containing species (IO, OIO, INO3, (IO)2, I2O3, I2O4 and I2O5) of importance in the atmosphere - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Theoretical Investigation of Halogen-Oxygen Bonding and Its Implications in Halogen Chemistry and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. webqc.org [webqc.org]
- 7. webqc.org [webqc.org]
- 8. experts.umn.edu [experts.umn.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Deep Dive into the Computational Modeling of Iodine Oxide Reaction Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The chemistry of iodine oxides is a complex and critical area of study with significant implications for atmospheric science, nuclear safety, and potentially, novel therapeutic interventions. Computational modeling has emerged as an indispensable tool for unraveling the intricate reaction pathways, predicting the formation of transient intermediates, and understanding the thermodynamics and kinetics that govern these systems. This technical guide provides a comprehensive overview of the core principles, methodologies, and key findings in the computational modeling of iodine oxide reactions, tailored for an audience of researchers, scientists, and professionals in drug development who may encounter iodine-containing compounds.
Core Reaction Pathways and Mechanisms
The formation and transformation of iodine oxides involve a multitude of elementary reactions, often initiated by the photolysis of iodine-containing precursors. The subsequent reactions with atmospheric oxidants like ozone lead to a cascade of iodine monoxide (IO) and iodine dioxide (OIO) radicals, which are central to the formation of higher-order oxides (IₓOᵧ).[1][2] These higher oxides are key precursors to new particle formation in the atmosphere.[1][3][4][5][6]
A critical reaction is the self-reaction of IO radicals, which can lead to the formation of OIO and other products.[7][8] Computational studies, particularly those employing ab initio methods, have been instrumental in elucidating the thermochemistry of various isomers of iodine oxides, such as IO₂, I₂O, and I₂O₂.[7][8] These studies have shown that while many of these species are thermodynamically unstable with respect to their elemental constituents, they are stable enough to act as transient intermediates in reaction pathways.[8]
The formation of iodine pentoxide (I₂O₅), a stable iodine oxide, is a significant endpoint in many of these pathways.[2] It can be formed through the dehydration of iodic acid (HIO₃) or through a series of oxidation steps involving smaller iodine oxides.[1][9] I₂O₅ itself is a powerful oxidizing agent.[9]
Quantitative Data Summary
Computational chemistry provides crucial quantitative data that underpins our understanding of iodine oxide reactivity. The following tables summarize key thermochemical data for various iodine oxide species, as determined by high-level ab initio calculations.
Table 1: Computed Heats of Formation (ΔfH₂₉₈) for Selected Iodine Oxides [7][8]
| Species | Formula | ΔfH₂₉₈ (kJ mol⁻¹) |
| Iodine Dioxide | OIO | 76.7 |
| Peroxyiodite | IOO | 96.6 |
| Iodoiodosooxide | IIO | 134.1 |
| Diiodo Oixde | IOI | 92.4 |
| Diiodo Trioxide Isomer | IOOI | 156.8 |
| Iodyliodide | IIO₂ | 103.0 |
| Iodo-peroxyiodite | IOIO | 124.2 |
| Diiodo Dioxide | OIIO | 224.0 |
Table 2: Thermochemical Data for Iodine Pentoxide (I₂O₅) [9]
| Property | Value |
| Molar Mass | 333.81 g/mol |
| Density | 4.980 g/cm³ |
| Melting Point | 300–350 °C (decomposes) |
| Std enthalpy of formation (ΔfH⦵₂₉₈) | -173.0 kJ/mol |
Experimental Protocols
The validation of computational models relies on robust experimental data. Key experimental techniques used to study iodine oxide reactions include:
-
Flow Tube Reactors Coupled with Mass Spectrometry: This technique allows for the study of gas-phase reactions under controlled conditions. For instance, the products of IₓOᵧ ion-molecule reactions have been investigated using flow tube-mass spectrometry to understand their role in new particle formation.[1] In these experiments, iodine oxides are generated, and their subsequent reactions are monitored over time using a mass spectrometer.[1]
-
Pulsed Laser Photolysis: This method is used to generate radical species, such as IO, in a controlled manner. The subsequent kinetics of their reactions can then be followed using techniques like time-resolved photo-ionization time-of-flight mass spectrometry.
-
Chamber Studies: Environmental chambers, such as the Cosmics Leaving Outdoor Droplets (CLOUD) chamber at CERN, allow for the simulation of atmospheric conditions to study new particle formation from iodine oxide precursors.[5][6] These studies provide valuable data on nucleation rates under atmospherically relevant conditions.[5][6]
-
Spectroscopic Techniques: Various spectroscopic methods are employed to identify and quantify iodine oxide species. For example, the electronic and vibrational spectra of OIO have been obtained in both the gas phase and in frozen argon matrices.[8]
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows in iodine oxide chemistry.
Caption: Simplified reaction pathway for the formation of iodine oxides and new particles.
Caption: A typical experimental workflow using a flow tube reactor for studying iodine oxide reactions.
Caption: Homomolecular homogeneous nucleation of OIO leading to particle formation.[3][4]
Conclusion
The computational modeling of iodine oxide reaction pathways is a rapidly advancing field that provides invaluable insights into complex chemical systems. High-level theoretical calculations of thermochemistry and kinetics, validated by sophisticated experimental techniques, are essential for developing accurate models. These models are not only crucial for understanding atmospheric phenomena like new particle formation but also have the potential to inform research in other areas, including the development of new technologies and the assessment of environmental and health impacts of iodine-containing compounds. As computational power and theoretical methods continue to improve, we can expect even more detailed and predictive models of iodine oxide chemistry to emerge, furthering our understanding of this fascinating and important area of science.
References
- 1. Insights into the Chemistry of Iodine New Particle Formation: The Role of Iodine Oxides and the Source of Iodic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iodine oxide - Wikipedia [en.wikipedia.org]
- 3. ACP - Modeling the possible role of iodine oxides in atmospheric new particle formation [acp.copernicus.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Iodine pentoxide - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Mechanistic Studies of Iodine-Catalyzed Oxidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanistic studies behind iodine-catalyzed oxidation reactions. It is designed to offer researchers, scientists, and professionals in drug development a detailed understanding of the principles, experimental methodologies, and key data in this rapidly evolving field of synthetic chemistry. The use of iodine as a catalyst offers a more sustainable and environmentally friendly alternative to traditional metal-based oxidants.
Core Principles of Iodine-Catalyzed Oxidation
Iodine-catalyzed oxidation reactions leverage the ability of iodine to exist in multiple oxidation states, primarily I(I), I(III), and I(V), to facilitate the transfer of oxygen atoms or the removal of hydrogen from a substrate. These reactions can be broadly categorized into two main classes based on the nature of the iodine catalyst employed: reactions involving hypervalent iodine species and those utilizing molecular iodine.
Hypervalent Iodine Catalysis:
Hypervalent iodine reagents, such as o-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP), are well-known stoichiometric oxidants.[1][2][3] In a catalytic context, the active hypervalent iodine(V) species is generated in situ from a pre-catalyst, typically an aryl iodide, using a terminal oxidant like Oxone® (2KHSO₅·KHSO₄·K₂SO₄).[1][4] The catalytic cycle generally proceeds as follows:
-
Oxidation: The aryl iodide pre-catalyst is oxidized by the terminal oxidant to the active hypervalent iodine(V) species.[4]
-
Substrate Oxidation: The hypervalent iodine(V) species oxidizes the substrate (e.g., an alcohol).
-
Reduction and Regeneration: In the process of oxidizing the substrate, the hypervalent iodine is reduced. It is then re-oxidized by the terminal oxidant to regenerate the active catalyst and complete the cycle.[1]
Primary alcohols can be oxidized to aldehydes, which may be further oxidized to carboxylic acids upon hydration.[4] Secondary alcohols are typically oxidized to ketones.[1]
Molecular Iodine (I₂) Catalysis:
Molecular iodine can also act as a catalyst in various oxidation reactions.[5][6] The mechanistic pathways for I₂-catalyzed oxidations are diverse and can involve:
-
Halogen Bonding: Iodine can act as a halogen bond donor, activating substrates such as α,β-unsaturated carbonyls for nucleophilic attack.[7][8]
-
Radical Pathways: Iodine can be involved in free radical reactions, which can be initiated by light or heat.[9]
-
Formation of Reactive Iodine Species: In the presence of a base and a solvent like water, molecular iodine can form reactive species such as hypoiodite (B1233010) (IO⁻), which are potent oxidizing agents.[10]
Quantitative Data Summary
The efficiency of iodine-catalyzed oxidation reactions is highly dependent on the substrate, catalyst, oxidant, and reaction conditions. The following tables summarize key quantitative data from various studies.
| Substrate | Catalyst (mol%) | Oxidant | Solvent | Time (h) | Yield (%) | Reference |
| Secondary Alcohols | Hypervalent Iodine(V) (5) | Oxone | - | - | up to 98 | [1] |
| Aryl Hydrazones | Iodobenzene (17) | Oxone®, TFA | - | - | moderate to good | |
| Thiols | Iodine (5) | Aerobic | - | - | - | [11] |
| Alkenes | TetMe-IA (12) | Oxone | - | - | - | [2] |
| Indoles | NIS/IBX | DMSO | - | - | good | [2][12] |
Table 1: Selected examples of yields in iodine-catalyzed oxidation reactions.
Kinetic studies are crucial for elucidating reaction mechanisms. For instance, the oxidation of iodide by hydrogen peroxide has been shown to proceed in two distinct kinetic phases.[13] Computational studies using Density Functional Theory (DFT) have also provided valuable insights, such as the reduction in activation free energies for reactions involving α,β-unsaturated carbonyls when catalyzed by molecular iodine.[7][8]
Experimental Protocols
Detailed experimental methodologies are essential for reproducing and building upon existing research. Below are representative protocols for key iodine-catalyzed oxidation reactions.
General Procedure for Hypervalent Iodine-Catalyzed Oxidation of Alcohols
This protocol is based on the in situ generation of IBX.[1]
-
Reaction Setup: To a solution of the alcohol in a suitable solvent, add the aryl iodide pre-catalyst (e.g., 2-iodobenzoic acid, 5 mol%).
-
Addition of Oxidant: Add the terminal oxidant (e.g., Oxone®) portion-wise to the reaction mixture with stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate (B1220275) solution). Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
General Procedure for I₂-Mediated Oxidative C-O Bond Formation
This protocol describes the synthesis of 1,3,4-oxadiazoles from aldehydes and hydrazides.[14]
-
Acylhydrazone Formation: Condense the aldehyde and hydrazide to form the corresponding acylhydrazone. This can often be used crude in the next step.
-
Oxidative Cyclization: To a solution of the acylhydrazone in DMSO, add potassium carbonate and molecular iodine.
-
Heating: Heat the reaction mixture at 100°C.
-
Reaction Monitoring and Workup: Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction and Purification: Extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Signaling Pathways and Experimental Workflows
Visual representations of reaction mechanisms and experimental workflows can greatly aid in understanding the complex processes involved in iodine-catalyzed oxidation.
Catalytic Cycle of Hypervalent Iodine in Alcohol Oxidation
Caption: Catalytic cycle for the oxidation of alcohols using a hypervalent iodine catalyst.
Proposed Mechanism for I₂-Mediated Oxidative C-O Bond Formation
Caption: Proposed mechanism for the synthesis of 1,3,4-oxadiazoles via oxidative cyclization.
Experimental Workflow for Kinetic Studies
Caption: A typical experimental workflow for conducting kinetic studies of an iodine-catalyzed oxidation.
Conclusion
The study of iodine-catalyzed oxidation mechanisms is a vibrant and important area of chemical research. Both hypervalent iodine and molecular iodine systems offer powerful and often greener alternatives to traditional metal-based oxidants for a wide range of synthetic transformations. A thorough understanding of the underlying mechanisms, supported by detailed experimental protocols and quantitative data, is crucial for the continued development of novel and efficient catalytic processes. This guide provides a foundational resource for researchers and professionals seeking to apply and advance the field of iodine-catalyzed oxidation.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Iodine(V)-Based Oxidants in Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypervalent iodine-mediated oxidation of alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Catalytic Hypervalent Iodine Catalysts - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. Iodine-catalyzed oxidative coupling reactions utilizing C - H and X - H as nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Iodine-Mediated Radical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Iodine catalyzed oxidation of alcohols and aldehydes to carboxylic acids in water: a metal-free route to the synthesis of furandicarboxylic acid and terephthalic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. The kinetic study of oxidation of iodine by hydrogen peroxide [inis.iaea.org]
- 14. I2-Mediated Oxidative C-O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides [organic-chemistry.org]
The Dawn of a New Oxidizing Era: A Technical Guide to the Discovery and History of Hypervalent Iodine Reagents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the seminal discoveries and historical development of hypervalent iodine reagents, a class of compounds that has revolutionized modern organic synthesis. From their early, serendipitous discoveries in the late 19th century to their current status as indispensable tools in academic and industrial laboratories, we trace the evolution of these powerful oxidizing agents. This document provides a historical narrative, detailed experimental protocols for the synthesis of foundational reagents, and a quantitative overview of their key properties, offering a comprehensive resource for both seasoned researchers and newcomers to the field.
A Century of Innovation: From Curiosity to Cornerstone of Synthesis
The story of hypervalent iodine chemistry begins in the late 1800s, long before the term "hypervalent" was even coined. The first foray into this intriguing class of compounds was by the German chemist Conrad Willgerodt. In 1886, he reported the synthesis of the first stable, polyvalent organic iodine compound, (dichloroiodo)benzene, by passing chlorine gas through a solution of iodobenzene (B50100).[1] This discovery, while groundbreaking, remained a chemical curiosity for some time.
The field saw further expansion in the 1890s with a series of pivotal discoveries. In 1892, Willgerodt also synthesized (diacetoxyiodo)benzene (B116549).[2] This was closely followed by the preparation of iodosylbenzene and iodylbenzene. A particularly significant milestone was the synthesis of 2-iodoxybenzoic acid (IBX) in 1893 by Hartmann and Meyer.[3] Just a year later, in 1894, the same duo reported the first examples of diaryliodonium salts.[4][5]
Despite these early discoveries, the synthetic potential of hypervalent iodine reagents remained largely untapped for many decades. A resurgence of interest began in the latter half of the 20th century, fueled by a deeper understanding of their reactivity and the development of new, more versatile reagents. A pivotal moment came in 1983 when Daniel Dess and James Cullen Martin developed the now-famous Dess-Martin periodinane (DMP), a highly selective and mild oxidant for alcohols, derived from IBX.[6] The introduction of DMP marked a turning point, showcasing the practical utility of hypervalent iodine reagents in complex organic synthesis and leading to an explosion of research in the field.
The term "hypervalent," used to describe molecules with a central atom formally bearing more than an octet of valence electrons, was introduced by Jeremy I. Musher in 1969, providing a theoretical framework to understand the bonding in these unusual compounds.
The following diagram illustrates the key milestones in the discovery of hypervalent iodine reagents.
Caption: A timeline highlighting the foundational discoveries in hypervalent iodine chemistry.
Classification of Hypervalent Iodine Reagents
Hypervalent iodine compounds are typically classified based on the oxidation state of the iodine atom, which is most commonly +3 (I(III) or λ³-iodanes) or +5 (I(V) or λ⁵-iodanes).
The following diagram illustrates the classification of common hypervalent iodine reagents.
Caption: Classification of common hypervalent iodine reagents based on the iodine oxidation state.
Quantitative Data of Foundational Hypervalent Iodine Reagents
This table summarizes key quantitative data for the foundational hypervalent iodine reagents, providing a quick reference for their physical properties and synthesis yields as reported in reliable literature, such as Organic Syntheses.
| Reagent | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance | Typical Yield (%) |
| (Dichloroiodo)benzene | C₆H₅Cl₂I | 274.91 | 115-120 (decomposes) | Yellow crystalline solid | 87-94 |
| (Diacetoxyiodo)benzene | C₁₀H₁₁IO₄ | 322.10 | 163-166 | White crystalline solid | 83-91 |
| Iodosylbenzene | C₆H₅IO | 220.01 | ~210 (explodes) | Amorphous white solid | 85-93 |
| Iodylbenzene | C₆H₅IO₂ | 236.01 | 236-237 (explodes) | White crystalline solid | 87-92 |
| 2-Iodoxybenzoic Acid (IBX) | C₇H₅IO₄ | 280.02 | >200 (decomposes) | White crystalline solid | ~80 |
| Dess-Martin Periodinane (DMP) | C₁₃H₁₃IO₈ | 424.14 | 130-133 | White crystalline powder | >90 (improved method) |
Detailed Experimental Protocols for Key Reagents
The following sections provide detailed, step-by-step protocols for the synthesis of key hypervalent iodine reagents, based on established and reliable procedures.
Synthesis of (Dichloroiodo)benzene
This procedure is adapted from Organic Syntheses, based on the original work of Willgerodt.[1]
Reaction: C₆H₅I + Cl₂ → C₆H₅ICl₂
Materials:
-
Iodobenzene (0.5 mole)
-
Dry chloroform (B151607) (150 mL)
-
Dry chlorine gas
Procedure:
-
In a 1-L three-necked flask, protected from light and equipped with a mechanical stirrer, a gas inlet tube, and an exit tube with a calcium chloride drying tube, dissolve iodobenzene in dry chloroform.
-
Cool the flask in an ice-salt mixture.
-
Introduce a rapid stream of dry chlorine gas into the solution.
-
Continue the chlorine addition for approximately 3 hours, or until the solution is saturated.
-
The product, a yellow crystalline solid, will precipitate.
-
Collect the solid by suction filtration.
-
Wash the crystals sparingly with cold chloroform.
-
Dry the product in the air on filter paper.
Yield: 87-94%
Synthesis of (Diacetoxyiodo)benzene
This modern and efficient procedure is adapted from Organic Syntheses.
Reaction: C₆H₅I + CH₃CO₃H + CH₃COOH → C₆H₅I(OCOCH₃)₂ + H₂O
Materials:
-
Iodobenzene (0.10 mole)
-
40% Peracetic acid (0.24 mole)
-
Water
Procedure:
-
In a 200-mL beaker equipped with a magnetic stirrer, place the iodobenzene.
-
Immerse the beaker in a water bath maintained at 30°C.
-
Add the 40% peracetic acid dropwise to the stirred iodobenzene over a period of 30-40 minutes.
-
Continue stirring for another 20 minutes at 30°C. A homogeneous yellow solution will form, and crystallization may begin.
-
Collect the crystalline diacetate on a Büchner funnel and wash with three portions of cold water.
-
Dry the product in a vacuum desiccator.
Yield: 83-91% Melting Point: 158-159°C (with decomposition)
Synthesis of Iodosylbenzene
This procedure, adapted from Organic Syntheses, describes the hydrolysis of (diacetoxyiodo)benzene.[1]
Reaction: C₆H₅I(OCOCH₃)₂ + 2NaOH → C₆H₅IO + 2CH₃COONa + H₂O
Materials:
-
(Diacetoxyiodo)benzene (0.10 mole)
-
3N Sodium hydroxide (B78521) solution (150 mL)
-
Water
-
Chloroform
Procedure:
-
Place finely ground (diacetoxyiodo)benzene in a 250-mL beaker.
-
Add the 3N sodium hydroxide solution over a 5-minute period with vigorous stirring.
-
Triturate the lumps of solid that form with a stirring rod for 15 minutes.
-
Let the reaction mixture stand for an additional 45 minutes.
-
Add 100 mL of water, stir vigorously, and collect the crude solid on a Büchner funnel.
-
Return the wet solid to the beaker and triturate with 200 mL of water.
-
Collect the solid again by suction filtration and wash with 200 mL of water.
-
For final purification, triturate the dried solid in 75 mL of chloroform.
-
Collect the purified iodosylbenzene by filtration and air-dry.
Yield: 85-93% Melting Point: ~210°C (explodes)
Synthesis of 2-Iodoxybenzoic Acid (IBX)
This modern, safer procedure utilizes Oxone as the oxidant.
Reaction: 2-IC₆H₄COOH + 2KHSO₅ → 2-IO₂C₆H₄COOH + 2KHSO₄
Materials:
-
2-Iodobenzoic acid
-
Oxone (potassium peroxymonosulfate)
-
Water
Procedure:
-
Dissolve 2-iodobenzoic acid in water in a flask.
-
Add an excess of Oxone to the solution.
-
Warm the solution to approximately 70°C for about 3 hours.
-
The product, IBX, will precipitate as a white crystalline solid.
-
Cool the mixture and collect the solid by filtration.
-
Wash the solid with water and then acetone.
-
Dry the product under vacuum.
Yield: ~80%
Synthesis of Dess-Martin Periodinane (DMP)
This protocol is based on the original work by Dess and Martin, with modifications for improved yield and safety.[6]
Reaction: IBX + Acetic Anhydride/Acetic Acid → DMP
Materials:
-
2-Iodoxybenzoic acid (IBX)
-
Acetic anhydride
-
Acetic acid (or a catalytic amount of p-toluenesulfonic acid for the improved procedure)
Procedure (Improved Ireland and Liu method):
-
Suspend IBX in acetic anhydride.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture (e.g., to 80°C) until the solid dissolves (typically less than 2 hours).
-
Cool the reaction mixture to room temperature and then in an ice bath to allow the product to crystallize.
-
Collect the white, crystalline DMP by filtration.
-
Wash the product with cold diethyl ether.
-
Dry the product under high vacuum.
Yield: >90%
Historical Synthesis of Diphenyliodonium (B167342) Iodide
This procedure is based on the work of Hartmann and Meyer and is provided for historical context.[5] Modern methods are now more common.
Reaction: C₆H₅IO + C₆H₅IO₂ + 2NaOH → (C₆H₅)₂I⁺IO₃⁻ + H₂O + Na⁺ (C₆H₅)₂I⁺IO₃⁻ + KI → (C₆H₅)₂I⁺I⁻ + KIO₃
Materials:
-
Iodosylbenzene (0.1 mole)
-
Iodylbenzene (0.1 mole)
-
1N Sodium hydroxide solution (200 mL)
-
Potassium iodide
Procedure:
-
Gently stir a mixture of iodosylbenzene and iodoxybenzene (B1195256) in 1N sodium hydroxide solution for 24 hours.
-
The resulting brown slurry is thoroughly stirred with 1 L of cold water.
-
After the mixture settles, decant the supernatant solution of diphenyliodonium iodate (B108269) through a filter.
-
Extract the solid residue twice with 500-mL portions of water and decant the extracts through a filter.
-
Add an aqueous solution of potassium iodide to the combined filtrates.
-
The precipitated diphenyliodonium iodide is collected by filtration, washed with water, and can be recrystallized from hot water.
This guide provides a foundational understanding of the discovery and history of hypervalent iodine reagents, equipping researchers with the historical context, key data, and practical synthetic methods for these invaluable chemical tools. As the field continues to evolve, the principles established by these pioneering discoveries remain central to the ongoing development of novel and more powerful reagents for organic synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. diva-portal.org [diva-portal.org]
- 4. A Mild and General One-Pot Synthesis of Densely Functionalized Diaryliodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Electronic Structure of Iodine(III) and Iodine(V) Compounds
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Hypervalent iodine compounds, those in which the iodine atom formally possesses more than eight electrons in its valence shell, have become indispensable reagents in modern organic synthesis. Their utility, ranging from mild oxidation to complex group transfers, is fundamentally governed by their unique electronic structure. This guide provides a detailed examination of the electronic properties of iodine(III) (λ³-iodane) and iodine(V) (λ⁵-iodane) compounds. It covers the core principles of hypervalent bonding, molecular geometry, and the experimental and computational methods used for their characterization, offering a foundational understanding for professionals in chemical research and pharmaceutical development.
Introduction to Hypervalent Iodine
Iodine, the heaviest non-radioactive halogen, can exist in stable organic compounds with formal oxidation states of +3 and +5.[1] These species are termed "hypervalent," a concept that describes main group elements with more than an octet of electrons in their valence shell.[2] The nomenclature λ³-iodane and λ⁵-iodane is used to denote iodine(III) and iodine(V) compounds, respectively, reflecting the non-standard bonding (λ) at the iodine center.[1][3]
The reactivity of these compounds, which often mimics that of transition metals, involves processes like ligand exchange and reductive elimination.[4][5] This behavior stems from a unique bonding arrangement known as the three-center-four-electron (3c-4e) bond, which is longer, weaker, and more polarized than a standard covalent bond.[2][4]
The Electronic Structure of Iodine(III) Compounds
Bonding and Geometry
Iodine(III) compounds, or λ³-iodanes, feature a central iodine atom with a formal decet of valence electrons.[1] Their structure is best described by Valence Shell Electron Pair Repulsion (VSEPR) theory as a trigonal bipyramidal electron-pair geometry.[3] The molecule itself typically adopts a T-shaped molecular geometry, with two lone pairs and a carbon-based ligand (e.g., a phenyl group) in the equatorial positions, and the two most electronegative ligands in the apical positions.[5][6]
The key to understanding the bonding in λ³-iodanes is the three-center-four-electron (3c-4e) bond . This model, first proposed by Pimentel and Rundle, describes a linear L-I-L arrangement where a single p-orbital from the iodine atom overlaps with orbitals from the two apical ligands.[7] This interaction creates three molecular orbitals: one bonding, one non-bonding, and one anti-bonding. The four electrons (two from iodine, one from each ligand) fill the bonding and non-bonding orbitals, resulting in a net bond order of 0.5 for each I-L interaction.[7] This bond is significantly polarized, with negative charge concentrated on the electronegative ligands and a partial positive charge on the central iodine atom.[2][6]
Figure 1: Conceptual model of the 3-center-4-electron (3c-4e) bond in a λ³-iodane.
Quantitative Data and Representative Compounds
(Diacetoxyiodo)benzene, or Phenyliodine(III) diacetate (PIDA), is a prototypical λ³-iodane. Its structure has been confirmed by X-ray crystallography, revealing the expected T-shaped geometry.
| Compound | Parameter | Value | Reference |
| Phenyliodine(III) diacetate (PIDA) | I-C (phenyl) bond length | ~2.1 Å | [8] (implied) |
| I-O (acetate) bond length | ~2.15 Å | [8] (implied) | |
| O-I-O bond angle | ~170-175° | [5] (implied) | |
| C-I-O bond angle | ~85-90° | [5] (implied) |
Note: Exact crystallographic values can vary slightly depending on the crystal packing and specific publication. The values provided are representative.
The Electronic Structure of Iodine(V) Compounds
Bonding and Geometry
Iodine(V) compounds, or λ⁵-iodanes, contain an iodine atom with a formal dodecet (12) of valence electrons.[9] The typical geometry is square pyramidal. This can be conceptualized as containing two orthogonal, hypervalent 3c-4e bonds to accommodate four of the ligands, plus a normal 2-center-2-electron (2c-2e) covalent bond.[4] The remaining lone pair of electrons on the iodine atom occupies the final apical position, opposite the 2c-2e bond.
Quantitative Data and Representative Compounds
The Dess-Martin Periodinane (DMP) is one of the most widely used λ⁵-iodane oxidizing agents.[10][11] Its structure has been definitively characterized by X-ray crystallography.[12][13] DMP is derived from 2-iodoxybenzoic acid (IBX) and is noted for its high solubility in common organic solvents and mild reaction conditions.[10][11]
| Compound | Parameter | Value (Å or °) | Reference |
| Dess-Martin Periodinane (DMP) | I-O (acetoxy) bond lengths | 2.066, 2.067, 2.114 | [12][13] |
| I-O (ring) bond length | 2.089 | [12][13] | |
| I-C (ring) bond length | 2.103 | [12][13] | |
| O-I-C (ring) bond angle | 79.66 | [12][13] |
The structure reveals covalent η-1 binding of the three acetoxy groups and the iodoxolone ring.[12][13] In the solid state, DMP forms a coordination polymer through intermolecular halogen and hydrogen bonds.[12]
Experimental Protocols for Structural Elucidation
Single-Crystal X-ray Crystallography
This is the definitive method for determining the three-dimensional structure of hypervalent iodine compounds.[14][15][16]
General Protocol:
-
Crystal Growth: High-quality single crystals (typically >0.1 mm) are grown from a supersaturated solution of the purified compound.[17] This is often the most challenging step and may involve techniques like slow evaporation, vapor diffusion, or cooling.
-
Mounting: A suitable crystal is mounted on a goniometer, which allows for precise orientation within the X-ray beam.[17]
-
Data Collection: The crystal is illuminated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of regularly spaced spots (reflections) is produced and recorded by a detector.[16][17]
-
Structure Solution and Refinement: The angles and intensities of the diffracted X-rays are processed.[16] The pattern of the spots reveals the crystal's unit cell dimensions and symmetry. The intensities are used to calculate a map of electron density, from which the positions of the atoms can be determined and refined to generate the final molecular structure.[16]
Synthesis of Dess-Martin Periodinane (DMP)
The synthesis of DMP is a well-established two-step procedure that highlights the transition from I(I) to I(V).[10][18]
Figure 2: Simplified workflow for the synthesis of Dess-Martin Periodinane (DMP).
Protocol Summary:
-
Oxidation: 2-Iodobenzoic acid is oxidized to 2-iodoxybenzoic acid (IBX), an intermediate iodine(V) species. A common oxidizing agent for this step is Oxone® (2KHSO₅·KHSO₄·K₂SO₄) or potassium bromate (B103136) (KBrO₃) in aqueous sulfuric acid.[10][18] The reaction mixture is typically heated, then cooled to precipitate the solid IBX product, which is collected by filtration.[18]
-
Acetylation: The dried IBX is then heated in acetic anhydride with a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH).[10][19] This step converts the hydroxyl groups of IBX to the acetate (B1210297) esters of DMP. The product is then isolated, often by cooling and filtration.[19]
Applications in Drug Development
The electrophilic nature of the iodine center, a direct consequence of the polarized hypervalent bond, makes these reagents powerful tools in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[11]
-
Oxidations: DMP is favored for the mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. Its high chemoselectivity allows it to be used on sensitive, multifunctional substrates without affecting moieties like furan (B31954) rings, sulfides, or vinyl ethers.[11] This is critical in multi-step syntheses where protecting groups must remain intact.
-
Group Transfer: Iodine(III) reagents, particularly diaryliodonium salts, are used for electrophilic arylation, vinylation, and alkynylation reactions, enabling the formation of key carbon-carbon and carbon-heteroatom bonds found in many drug scaffolds.[6]
Figure 3: Logical pathway for the Dess-Martin oxidation of an alcohol.
Conclusion
The electronic structures of iodine(III) and iodine(V) compounds are defined by the presence of hypervalent, three-center-four-electron bonds. This bonding model successfully explains their characteristic T-shaped (for λ³-iodanes) and square pyramidal (for λ⁵-iodanes) geometries, as well as their highly electrophilic nature. A thorough understanding of these fundamental principles, supported by quantitative data from experimental methods like X-ray crystallography, is crucial for leveraging the full synthetic potential of these versatile reagents in research and drug development.
References
- 1. Hypervalent organoiodine compounds - Wikipedia [en.wikipedia.org]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Chemistry of Polyvalent Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. download.e-bookshelf.de [download.e-bookshelf.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. su.diva-portal.org [su.diva-portal.org]
- 7. Three-center four-electron bond - Wikipedia [en.wikipedia.org]
- 8. (Diacetoxyiodo)benzene - Wikipedia [en.wikipedia.org]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. The Crystal Structure of the Dess–Martin Periodinane | Technology Networks [technologynetworks.com]
- 11. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 12. BJOC - The crystal structure of the Dess–Martin periodinane [beilstein-journals.org]
- 13. The crystal structure of the Dess–Martin periodinane - PMC [pmc.ncbi.nlm.nih.gov]
- 14. excillum.com [excillum.com]
- 15. eas.org [eas.org]
- 16. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. ekwan.github.io [ekwan.github.io]
An In-depth Technical Guide to the Thermochemistry of Iodine-Oxygen Intermediates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemistry of key iodine-oxygen intermediates, species of significant interest in atmospheric chemistry, nuclear safety, and various industrial processes. The following sections detail their fundamental thermodynamic properties, the experimental methods used to determine these values, and visual representations of relevant chemical pathways and experimental workflows.
Quantitative Thermochemical Data
The thermochemical data for iodine-oxygen intermediates are crucial for understanding their stability, reactivity, and role in complex chemical systems. The following tables summarize the available experimental and computational data for the enthalpy of formation (ΔfH°), bond dissociation energy (BDE), ionization energy (IE), and electron affinity (EA) of key species.
Table 1: Enthalpy of Formation (ΔfH°₂₉₈) of Iodine-Oxygen Intermediates
| Species | Formula | ΔfH°₂₉₈ (kJ/mol) | Method | Reference(s) |
| Iodine Monoxide | IO | 124.2 ± 4.2 | Experimental | [1][2] |
| Iodine Dioxide | OIO | 110.1 | Computational | [3] |
| Diiodine Monoxide | I₂O | 92.4 (IOI isomer) | Computational | [4] |
| Diiodine Dioxide | I₂O₂ | 124.2 (IOIO isomer) | Computational | [4] |
| Diiodine Trioxide | I₂O₃ | 64.0 | Computational | [3] |
| Diiodine Tetroxide | I₂O₄ | 111.3 | Computational | [3][5] |
| Diiodine Pentoxide | I₂O₅ | -173.0 | Experimental | [6] |
Table 2: Bond Dissociation Energies (BDE) of Iodine-Oxygen Species
| Bond | Species | BDE (kJ/mol) | Method | Reference(s) |
| I-O | IO | 226 ± 4 | Experimental | [7] |
| O-IO | OIO | ~238 | Experimental | [4] |
| I-O | I₂O (IOI) | ~170 (average) | Computational | [8] |
| I-O (terminal) | I₂O₅ | ~220 | Estimated | [6] |
| I-O (bridging) | I₂O₅ | ~160 | Estimated | [6] |
Table 3: Ionization Energies (IE) and Electron Affinities (EA) of Iodine-Oxygen Intermediates
| Species | Formula | Ionization Energy (eV) | Electron Affinity (eV) | Reference(s) |
| Iodine Monoxide | IO | 9.71 ± 0.02 | 2.378 ± 0.005 | [9][10] |
| Iodine Dioxide | OIO | - | 2.577 ± 0.008 | [11] |
| Iodine Trioxide | IO₃ | - | 4.70 ± 0.05 | [9][11] |
| Iodine Tetroxide | IO₄ | - | 6.05 ± 0.05 | [9][11] |
Experimental Protocols
The determination of the thermochemical data presented above relies on a suite of sophisticated experimental techniques. This section provides detailed methodologies for three key experimental approaches.
Anion Photoelectron Spectroscopy
Anion photoelectron spectroscopy is a powerful technique for determining the electron affinities of molecules and probing the electronic structure of the corresponding neutral species.
Methodology:
-
Anion Generation: The iodine oxide anions (e.g., IO⁻, OIO⁻, IO₃⁻) are typically generated in a gas-phase ion source. A common method is electrospray ionization (ESI) of a precursor solution. For instance, a solution of potassium iodide (KI) and hydrogen peroxide (H₂O₂) in a water/methanol mixture can be used to produce a range of iodine oxide anions.
-
Ion Trapping and Mass Selection: The generated anions are guided into a quadrupole ion trap where they are accumulated and cooled to a low temperature (typically 12 K) through collisions with a buffer gas like helium.[1] This cooling process is crucial for obtaining high-resolution spectra by minimizing vibrational hot bands. A time-of-flight (TOF) mass spectrometer is then used to select the specific anion of interest.
-
Photodetachment: The mass-selected anions are irradiated with a high-intensity laser beam of a fixed photon energy.[1] The photon energy must be sufficient to detach an electron from the anion. Commonly used laser systems include Nd:YAG lasers (providing wavelengths like 355 nm and 266 nm) and excimer lasers (e.g., ArF at 193 nm and F₂ at 157 nm).[1]
-
Electron Kinetic Energy Analysis: The kinetic energy of the photodetached electrons is measured using a magnetic-bottle photoelectron spectrometer. This analyzer uses a strong permanent magnet and a long solenoid to guide the electrons into a detector. The time of flight of the electrons through the spectrometer is measured, from which their kinetic energy can be precisely determined.
-
Data Analysis: The electron binding energy (EBE) is calculated by subtracting the measured electron kinetic energy (eKE) from the photon energy (hν) of the detachment laser (EBE = hν - eKE). The adiabatic electron affinity is determined from the onset of the lowest energy peak in the photoelectron spectrum, corresponding to the transition from the ground vibrational state of the anion to the ground vibrational state of the neutral molecule.
Flow Tube Mass Spectrometry
Flow tube reactors coupled with mass spectrometry are versatile tools for studying the kinetics and products of gas-phase reactions involving iodine-oxygen intermediates.
Methodology:
-
Reactant Generation and Introduction: The reactants are introduced into a flow tube reactor at specific concentrations. For example, to study the IO radical, it can be generated by the reaction of atomic oxygen with I₂ or a precursor like CF₃I.[12] Atomic oxygen is typically produced by passing a dilute mixture of O₂ in a carrier gas (e.g., Helium) through a microwave discharge. The iodine precursor is introduced downstream through a separate inlet.
-
Reaction Zone: The reactants mix and react in the main flow tube, which is often coated with a halocarbon wax to minimize wall reactions.[13] The reaction time is controlled by varying the flow velocity of the carrier gas and the position of a movable injector through which one of the reactants is introduced. The temperature of the flow tube can be controlled to study the temperature dependence of reaction rates.
-
Detection: A portion of the gas mixture is continuously sampled from the end of the flow tube through a pinhole aperture into a mass spectrometer. A quadrupole mass spectrometer with an electron impact ionizer is commonly used for detecting both radical and stable species.[12] By monitoring the concentration of reactants and products as a function of reaction time, rate coefficients can be determined.
-
Product Identification: By scanning the mass spectrum, the products of the reaction can be identified. Photoionization mass spectrometry (PIMS) using a tunable vacuum ultraviolet (VUV) light source can provide additional information for product identification by measuring the ionization energy of the species.[2]
Matrix Isolation Spectroscopy
Matrix isolation is a technique used to trap and study reactive species, such as iodine-oxygen intermediates, in an inert solid matrix at very low temperatures. This allows for their spectroscopic characterization without interference from intermolecular interactions or further reactions.
Methodology:
-
Matrix Preparation: A gaseous mixture of the precursor molecules and a large excess of an inert matrix gas (e.g., argon, neon) is prepared. The precursor-to-matrix ratio is typically very low (e.g., 1:1000) to ensure that the guest molecules are isolated from each other.
-
Deposition: The gas mixture is slowly deposited onto a cryogenic substrate, such as a CsI or BaF₂ window, which is cooled to a very low temperature (typically 4-20 K) by a closed-cycle helium cryostat.[14]
-
In-situ Generation of Intermediates: The reactive iodine-oxygen intermediates can be generated in several ways:
-
Photolysis of Precursors: The isolated precursor molecules can be photolyzed in situ using a UV lamp or a laser to generate the desired radicals. For example, co-deposition of ozone (O₃) and an iodine precursor like ICN, followed by photolysis, can lead to the formation of iodine-oxygen species.[15]
-
Reaction during Condensation: Two reactive species can be co-deposited from separate gas inlets, allowing them to react on the cold surface before being trapped in the matrix.
-
-
Spectroscopic Analysis: Once the species are trapped in the matrix, they can be studied using various spectroscopic techniques. Fourier-transform infrared (FTIR) spectroscopy is commonly used to probe the vibrational frequencies of the trapped molecules. By analyzing the infrared spectrum, information about the structure and bonding of the iodine-oxygen intermediates can be obtained. Isotopic substitution (e.g., using ¹⁸O) can be used to confirm vibrational assignments.
Visualizations of Pathways and Workflows
The following diagrams, created using the Graphviz DOT language, illustrate key concepts and experimental setups relevant to the thermochemistry of iodine-oxygen intermediates.
References
- 1. srd.nist.gov [srd.nist.gov]
- 2. NIST{endash}JANAF Thermochemical Tables for the Iodine Oxides (Journal Article) | OSTI.GOV [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Iodine pentoxide - Wikipedia [en.wikipedia.org]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. webqc.org [webqc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. How to get the standard enthalpy of formation of I2O5 using the below det.. [askfilo.com]
- 12. The reactions of IO with HO2, NO and CH3SCH3: Flow tube studies of kinetics and product formation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. The reactions of IO with HO2, NO and CH3SCH3: Flow tube studies of kinetics and product formation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. A discharge-flow study of the kinetics of the reactions of IO with CH3O2 and CF3O2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anion-Dependent Strength Scale of Interactions in Ionic Liquids from X-ray Photoelectron Spectroscopy, Ab Initio Molecular Dynamics, and Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of Iodine Oxides in New Particle Formation
Audience: Researchers, scientists, and drug development professionals.
Abstract: New particle formation (NPF) in the atmosphere is a critical process influencing cloud formation, climate, and air quality. In marine and polar regions, iodine chemistry is a dominant driver of this phenomenon.[1][2] This technical guide provides a comprehensive overview of the role of iodine oxides and their derivatives, such as iodic acid, in initiating NPF. It synthesizes findings from laboratory experiments, field observations, and modeling studies to elucidate the complex chemical mechanisms involved. Historically, conflicting views have existed regarding the primary nucleating species, with some studies favoring neutral iodine oxide clusters (IₓOᵧ) and others pointing to iodic acid (HIO₃).[1][3] Current evidence resolves this discrepancy, indicating that both pathways are significant and their dominance is dependent on environmental conditions such as humidity.[2][3] This document details the formation pathways, presents key quantitative data, outlines experimental protocols, and visualizes the core mechanisms to provide a thorough understanding for researchers in atmospheric science and related fields.
Core Chemical Pathways in Iodine-Driven NPF
The atmospheric transformation of iodine from gaseous precursors into new particles is a multi-step process initiated by the photo-oxidation of iodine-bearing molecules emitted from oceanic and biological sources.[4][5] This process leads to the formation of highly oxygenated iodine compounds that can nucleate, i.e., form stable molecular clusters that subsequently grow into larger aerosol particles.
Two principal, interconnected mechanisms have been identified:
-
Nucleation via Iodine Oxide (IₓOᵧ) Clustering: Early laboratory studies demonstrated that the photooxidation of iodine in the presence of ozone produces various iodine oxides (e.g., IO, OIO, I₂O₂, I₂O₃, I₂O₄), which can self-react and cluster to form particles.[3][6] This pathway is particularly significant under dry conditions.[1][7] The recombination of IO and OIO radicals is a key step in generating higher-order oxides that eventually lead to the formation of ultrafine aerosols with a composition approaching I₂O₅.[3]
-
Nucleation via Iodic Acid (HIO₃) and Iodous Acid (HIO₂): Field observations, particularly in coastal and polar environments, have detected high concentrations of gaseous iodic acid (HIO₃) during intense NPF events.[8][9][10] This has led to the proposal that NPF proceeds via the sequential addition of HIO₃ molecules.[9][10] Further studies have highlighted the critical stabilizing role of iodous acid (HIO₂) in neutral cluster formation.[11][12] The formation of HIO₃ itself is thought to occur through the hydrolysis of I₂O₅, likely facilitated by water dimers.[1][2][3]
Current understanding suggests a unified mechanism where both IₓOᵧ and HIO₃ are crucial. Under typical atmospheric humidity, particles are formed through the aggregation of both IₓOᵧ and HIO₃.[1][3] It is estimated that a significant fraction (e.g., ~50%) of the iodate (B108269) anion signals detected by mass spectrometers in the atmosphere may originate from IₓOᵧ reacting within the instrument, underscoring the coexistence and interplay of these species.[2][3]
The following diagram illustrates the generalized reaction pathway leading to iodine new particle formation, highlighting the dual roles of iodine oxides and oxoacids.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Chemistry of iodine new particle formation [ac2.iqfr.csic.es]
- 3. Insights into the Chemistry of Iodine New Particle Formation: The Role of Iodine Oxides and the Source of Iodic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Molecular scale evidence of new particle formation via sequential addition of HIO3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mv.helsinki.fi [mv.helsinki.fi]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. repository.library.noaa.gov [repository.library.noaa.gov]
- 12. pubs.acs.org [pubs.acs.org]
Spectroscopic Identification of Transient Iodine Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques used to identify and characterize transient iodine species. Transient iodine species play a crucial role in a variety of chemical and biological processes, including atmospheric chemistry, catalysis, and drug metabolism. Understanding their fleeting existence and reactivity is paramount for advancements in these fields. This document details the experimental protocols for key spectroscopic methods, presents quantitative data for various transient iodine species, and visualizes the complex relationships and workflows involved.
Spectroscopic Techniques for Transient Iodine Species
The identification of short-lived iodine intermediates necessitates the use of advanced spectroscopic techniques capable of capturing their formation and decay on fast timescales. The primary methods employed are femtosecond transient absorption spectroscopy, cavity ring-down spectroscopy, and time-resolved resonance Raman spectroscopy.
Femtosecond Transient Absorption Spectroscopy (fs-TA)
Femtosecond transient absorption spectroscopy is a powerful pump-probe technique used to study ultrafast photophysical and photochemical processes. A short "pump" pulse initiates a reaction, and a time-delayed "probe" pulse measures the change in absorption of the sample as a function of time and wavelength. This allows for the direct observation of the formation and decay of transient species.
Cavity Ring-Down Spectroscopy (CRDS)
Cavity ring-down spectroscopy is a highly sensitive absorption technique used for detecting trace amounts of gaseous species. It measures the decay rate of light trapped in a high-finesse optical cavity. The presence of an absorbing species within the cavity increases the rate of decay, providing a quantitative measure of its concentration. CRDS is particularly well-suited for studying gas-phase radical species due to its long effective path length and insensitivity to laser intensity fluctuations.
Time-Resolved Resonance Raman (TR3) Spectroscopy
Time-resolved resonance Raman spectroscopy is a vibrational spectroscopy technique that provides detailed structural information about transient species. By tuning the laser wavelength to an electronic transition of the species of interest, the Raman scattering is significantly enhanced, allowing for the selective probing of its vibrational modes. This technique is invaluable for identifying the molecular structure of short-lived intermediates.
Quantitative Spectroscopic Data of Transient Iodine Species
The following tables summarize the key spectroscopic parameters for several important transient iodine species. This data is essential for their identification and quantification in experimental studies.
Table 1: UV-Visible Absorption Data for Transient Iodine Species
| Species Name | Chemical Formula | Peak Absorption Wavelength (λmax) | Molar Absorptivity (ε) at λmax | Solvent/Phase |
| Iodine Atom | I• | ~530 nm, ~780 nm | ~1.5 x 10³ M⁻¹cm⁻¹ (in CCl₄) | Gas, Various Solvents |
| Triiodide Radical Anion | I₃•⁻ | 360 nm, 290 nm | 3.52 x 10⁴ M⁻¹cm⁻¹ (at 288 nm), 2.32 x 10⁴ M⁻¹cm⁻¹ (at 350 nm)[1] | Aqueous |
| Iodine Monoxide Radical | IO• | 427.2 nm | 3.2 x 10⁻¹⁷ cm²molecule⁻¹ | Gas |
| Iodine Dioxide Radical | OIO• | 549 nm | ~1 x 10⁻¹⁷ cm²molecule⁻¹ | Gas |
| Hypoiodous Acid | HOI | 278 nm | 200 L·mol⁻¹·cm⁻¹[2] | Aqueous |
| Iodine Monochloride | ICl | ~460 nm | - | Gas, Various Solvents |
Table 2: Raman Spectroscopic Data for Selected Iodine Species
| Species Name | Chemical Formula | Key Raman Shifts (cm⁻¹) | Comments |
| Triiodide Ion | I₃⁻ | ν₁ (symmetric stretch) ~111, ν₃ (asymmetric stretch) ~142 | Observed in resonance Raman studies. |
| Hypoiodite Ion | IO⁻ | 430, 560 | Observed in basic aqueous solutions. |
| Iodate Ion | IO₃⁻ | ~800 | A stable product of disproportionation. |
Experimental Protocols
This section provides detailed methodologies for the key spectroscopic techniques used in the identification of transient iodine species.
Femtosecond Transient Absorption Spectroscopy (Pump-Probe)
Objective: To measure the time-resolved absorption spectra of transient species generated by photoexcitation.
Experimental Workflow:
-
Laser System: A femtosecond laser system, typically a Ti:Sapphire oscillator and regenerative amplifier, is used to generate ultrashort laser pulses (e.g., <100 fs duration) at a high repetition rate (e.g., 1 kHz).
-
Beam Splitting: The output of the laser is split into two beams: a high-intensity "pump" beam and a lower-intensity "probe" beam.
-
Wavelength Tuning (Pump): The pump beam is directed through an optical parametric amplifier (OPA) to generate the desired excitation wavelength to initiate the photoreaction in the sample.
-
White Light Generation (Probe): The probe beam is focused onto a nonlinear crystal (e.g., sapphire or CaF₂) to generate a broadband white-light continuum, which serves as the probe light.
-
Delay Stage: The pump beam path includes a motorized delay stage to precisely control the time delay between the arrival of the pump and probe pulses at the sample.
-
Sample: The sample (liquid in a cuvette, gas in a cell, or a thin film) is placed at the intersection of the pump and probe beams.
-
Detection: The transmitted probe light is collected and focused into a spectrometer coupled with a multichannel detector (e.g., a CCD camera).
-
Data Acquisition: For each time delay, two spectra are recorded: one with the pump beam on and one with the pump beam off. The change in absorbance (ΔA) is calculated as ΔA = -log(I_pump_on / I_pump_off).
-
Data Analysis: The ΔA is plotted as a function of wavelength and time delay to generate a 2D map of the transient absorption. Kinetic traces at specific wavelengths can be extracted and fitted to exponential decay models to determine the lifetimes of the transient species.
Cavity Ring-Down Spectroscopy
Objective: To detect and quantify low concentrations of gas-phase transient species.
Experimental Workflow:
-
Laser Source: A tunable pulsed or continuous-wave laser is used as the light source. The laser wavelength is selected to match an absorption feature of the target species.
-
Optical Cavity: The laser beam is injected into a high-finesse optical cavity formed by two highly reflective concave mirrors (reflectivity > 99.99%).
-
Sample Introduction: The gaseous sample, often containing transient species generated by photolysis or a chemical reaction, is introduced into the cavity.
-
Detection: A fast photodetector (e.g., a photomultiplier tube) is placed behind the second mirror to detect the light leaking out of the cavity.
-
Data Acquisition: When the laser is on, light builds up in the cavity. The laser is then rapidly switched off, and the detector records the exponential decay ("ring-down") of the light intensity as it leaks out of the cavity.
-
Data Analysis: The ring-down time (τ) is determined by fitting the decay curve to an exponential function. The absorption coefficient (α) of the species is calculated from the ring-down times with (τ) and without (τ₀) the absorbing species present: α = (1/c) * (1/τ - 1/τ₀), where c is the speed of light. By scanning the laser wavelength, an absorption spectrum can be obtained.
Time-Resolved Resonance Raman Spectroscopy
Objective: To obtain vibrational spectra of transient species to determine their molecular structure.
Experimental Workflow:
-
Laser System: Two synchronized pulsed lasers are typically used: a "pump" laser to initiate the reaction and a "probe" laser to generate the Raman scattering.
-
Wavelength Tuning: The pump laser is tuned to a wavelength that initiates the desired photoreaction. The probe laser is tuned to a wavelength that is in resonance with an electronic transition of the transient species of interest.
-
Time Delay: The time delay between the pump and probe pulses is controlled electronically or with an optical delay line.
-
Sample: The sample is typically a flowing liquid jet or a stirred solution to ensure that each laser pulse pair interacts with a fresh sample volume.
-
Signal Collection: The Raman scattered light is collected at 90 degrees to the incident probe beam and focused into a spectrometer.
-
Detection: A sensitive detector, such as a CCD camera, is used to record the Raman spectrum.
-
Data Acquisition: Raman spectra are acquired at various time delays after the pump pulse to observe the evolution of the vibrational bands of the transient species.
-
Data Analysis: The positions and intensities of the Raman bands provide information about the vibrational modes and therefore the structure and bonding of the transient species.
Visualizing Reaction Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes in the study of transient iodine species.
References
Quantum Chemical Insights into Iodine-Oxygen Clusters: A Technical Guide for Researchers
An in-depth exploration of the structures, thermochemistry, and computational methodologies for iodine-oxygen (IₓOᵧ) clusters, crucial intermediates in atmospheric chemistry and materials science.
This technical guide provides a comprehensive overview of the quantum chemical calculations of iodine-oxygen clusters, aimed at researchers, scientists, and professionals in drug development. It summarizes key quantitative data, details established computational protocols, and visualizes fundamental concepts to facilitate a deeper understanding of these highly reactive and structurally diverse species.
Introduction
Iodine-oxygen clusters (IₓOᵧ) play a pivotal role in various chemical processes, most notably in the atmospheric iodine cycle, where they are implicated in new particle formation and ozone depletion. The transient and often unstable nature of these clusters makes their experimental characterization challenging. Consequently, quantum chemical calculations have become an indispensable tool for elucidating their geometric structures, relative stabilities, and thermochemical properties. This guide focuses on the key iodine oxides I₂O₃, I₂O₄, and I₂O₅, and their dimers, which are considered important building blocks in the formation of larger iodine oxide particles.
Computational Methodologies
The accurate theoretical description of iodine-containing molecules is computationally demanding due to the large number of electrons and the significance of relativistic effects. Modern quantum chemical studies employ a combination of high-level ab initio methods and density functional theory (DFT) to achieve a balance between accuracy and computational cost.
Recommended Protocols
A robust and widely adopted computational protocol for studying iodine-oxygen clusters involves a multi-step approach:
-
Geometry Optimization: The molecular structures of the clusters are optimized to find their minimum energy conformations. For this purpose, DFT functionals that perform well for main-group elements and incorporate dispersion corrections are recommended. The ωB97X-D3BJ and M06-2X functionals have shown reliable performance in benchmark studies.[1]
-
Basis Sets: For the iodine atom, it is crucial to use basis sets that account for relativistic effects. Pseudopotentials, which replace the core electrons of iodine with an effective potential, are commonly used. The aug-cc-pVTZ-PP basis set, which combines Dunning's augmented correlation-consistent basis set with a pseudopotential, is a well-established choice. For lighter atoms like oxygen, standard all-electron basis sets such as aug-cc-pVTZ are employed.
-
Vibrational Frequencies: Following geometry optimization, harmonic vibrational frequency calculations are performed at the same level of theory. These calculations serve two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and other thermal corrections to the electronic energy.
-
High-Level Energy Refinement: To obtain highly accurate energies, single-point energy calculations are performed on the optimized geometries using more sophisticated and computationally expensive methods. The "gold standard" coupled-cluster method with single, double, and perturbative triple excitations, CCSD(T) , is the preferred choice. To manage computational cost while maintaining accuracy, explicitly correlated methods like CCSD(T)-F12 or domain-based local pair natural orbital methods such as DLPNO-CCSD(T) are frequently utilized. Incorporating scalar relativistic effects through methods like the zeroth-order regular approximation (ZORA) is critical for accurate energetics.[1]
A schematic representation of this computational workflow is provided below.
Caption: A typical workflow for quantum chemical calculations of iodine-oxygen clusters.
Quantitative Data for Iodine-Oxygen Monomers
The following tables summarize the calculated structural parameters, vibrational frequencies, and thermochemical data for the I₂O₃, I₂O₄, and I₂O₅ monomers.
Structural Parameters
| Molecule | Method | Parameter | Value |
| I₂O₃ | CCSD(T)/aug-cc-pwCVTZ-PP | r(I-O) | 1.833 Å, 1.838 Å, 2.115 Å |
| ∠(O-I-O) | 102.3°, 95.8° | ||
| ∠(I-O-I) | 100.1° | ||
| I₂O₄ | B3LYP/aug-cc-pVTZ | r(I-O) | 1.79 Å (terminal), 1.95 Å (bridging) |
| r(I-I) | 2.86 Å | ||
| ∠(O-I-O) | 105.0° (terminal), 89.0° (bridging) | ||
| I₂O₅ | Experimental (Gas-phase) | r(I-O) | ~1.80 Å (terminal), ~1.95 Å (bridging) |
| ∠(I-O-I) | 139.2° |
Note: High-level, consistent gas-phase structural data for I₂O₄ and I₂O₅ is sparse in the literature. The presented values are from different sources and levels of theory and should be compared with caution.
Vibrational Frequencies
The vibrational frequencies are essential for identifying these species spectroscopically and for calculating thermodynamic properties.
| Molecule | Method | Dominant Vibrational Modes (cm⁻¹) |
| I₂O₃ | CCSD(T)/aug-cc-pwCVTZ-PP | 815, 796 (I=O stretches), 461 (I-O-I stretch) |
| I₂O₄ | DFT (various) | ~800-900 (terminal I=O stretches), ~400-600 (bridging modes) |
| I₂O₅ | DFT (various) | ~800-950 (terminal I=O stretches), ~400-700 (bridging modes) |
Thermochemistry
The heats of formation (ΔfH°₂₉₈) are critical for understanding the stability and reaction energetics of these clusters.
| Molecule | Method | ΔfH°₂₉₈ (kJ mol⁻¹) |
| I₂O₃ | CCSD(T)/aug-cc-pVTZ//B3LYP/aug-cc-pVTZ | 64.0[2] |
| I₂O₄ | CCSD(T)/aug-cc-pVTZ//B3LYP/aug-cc-pVTZ | 111.3[2] |
| I₂O₅ | CCSD(T)/aug-cc-pVTZ//B3LYP/aug-cc-pVTZ | 33.0[2] |
These values indicate that I₂O₃ and I₂O₅ are significantly more stable than I₂O₄.[2][3]
Iodine-Oxygen Dimers and Cluster Formation
The aggregation of iodine oxide monomers is the initial step in the formation of larger atmospheric particles. Quantum chemical calculations have been instrumental in understanding the driving forces behind this clustering.
Dimer Stability
The stability of dimers is assessed by their binding free energies. Negative values indicate a favorable dimerization process.
| Dimer | Method | Binding Free Energy (kcal mol⁻¹) |
| (I₂O₄)₂ | ZORA-DLPNO-CCSD(T₀)//ωB97X-D3BJ | -16.1 |
| I₂O₄-I₂O₅ | ZORA-DLPNO-CCSD(T₀)//ωB97X-D3BJ | Lower than (I₂O₄)₂ |
| (I₂O₅)₂ | ZORA-DLPNO-CCSD(T₀)//ωB97X-D3BJ | Lower than (I₂O₄)₂ |
Note: Specific values for the mixed and I₂O₅ dimers are not explicitly stated in the reference but are noted to be less stable than the I₂O₄ dimer.
The high stability of the I₂O₄ dimer suggests that its formation is a key step in the initial stages of iodine oxide particle nucleation.[4]
Nucleation Pathways
Quantum chemical calculations provide the thermochemical data necessary to model the kinetics of cluster formation. Several pathways have been proposed for the formation of iodine oxide particles. The dimerization of I₂O₄ is considered a crucial initiating step.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantum chemical calculations on a selection of iodine-containing species (IO, OIO, INO3, (IO)2, I2O3, I2O4 and I2O5) of importance in the atmosphere - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
fundamental properties of iodosyl and iodyl compounds
An In-depth Technical Guide to the Fundamental Properties of Iodosyl (B1239551) and Iodyl Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core properties of iodosyl (iodine(III)) and iodyl (iodine(V)) compounds, two classes of hypervalent iodine reagents with significant applications in modern organic synthesis and drug discovery. Hypervalent iodine compounds are defined as containing an iodine atom with a formal electron count greater than the eight electrons of the octet rule.[1][2] Their utility stems from their character as mild, selective, and environmentally benign oxidizing agents, often serving as non-toxic alternatives to heavy metal reagents like those based on lead, mercury, or thallium.[3][4]
Iodosyl Compounds (λ³-Iodanes)
Iodosyl compounds, classified as λ³-iodanes, feature an iodine atom in the +3 oxidation state.[2] The most common example is iodosylbenzene (PhIO), also known as iodosobenzene.[1][5] These compounds are primarily recognized for their role as oxygen-transfer reagents.[6]
Synthesis of Iodosylbenzene
The most common and practical laboratory synthesis of iodosylbenzene involves the alkaline hydrolysis of (diacetoxyiodo)benzene (B116549).[1][7] This precursor is prepared by the oxidation of iodobenzene (B50100).[6]
Reaction Scheme:
// Invisible edge to connect the two subgraphs logically edge [style=invis]; Diacetate -> Diacetate_ref [lhead=cluster_step2, ltail=cluster_step1]; } graph [maxWidth=760] caption="Figure 1: Synthesis workflow for iodosylbenzene."
Structure and Bonding
In the solid state, iodosylbenzene is an amorphous, pale yellow powder that exists as a polymer with –I–O–I–O– chains, which accounts for its low solubility in most organic solvents.[1][6][8] The bonding in λ³-iodanes is described by the 3-center-4-electron (3c-4e) bond model.[9] Theoretical studies confirm that the linkage between iodine and oxygen is a single dative I-O sigma bond, not a double bond.[6] While the polymeric form is common, monomeric derivatives have been synthesized and structurally characterized, offering insight into the fundamental bonding.[6][8]
| Property | Value | Source |
| Iodosylbenzene (Polymeric) | ||
| Molecular Formula | C₆H₅IO | [5] |
| Molecular Weight | 220.01 g/mol | [10][11] |
| Appearance | Pale yellow solid | [5][10] |
| Melting Point | 210 °C (explodes) | [1] |
| I–O Bond Distances (EXAFS) | 2.04 Å and 2.37 Å | [8] |
| 2-(tert-butylsulfonyl)iodosylbenzene (Monomeric) | ||
| I–O Bond Distance | 1.848 Å | [6] |
| C–I Bond Distance | 2.128 Å | [6] |
| C–I–O Bond Angle | 94.78° | [6] |
| Table 1: Physical and Structural Properties of Iodosylbenzene and a Monomeric Derivative. |
Reactivity and Mechanisms
Iodosyl compounds are versatile reagents in organic synthesis, primarily acting as mild oxidants.[1]
-
Oxygen Transfer: Iodosylbenzene is an effective "oxo-transfer reagent," capable of epoxidizing alkenes and converting metal complexes to their corresponding oxo derivatives.[6] It is frequently used with catalysts like TEMPO for the selective oxidation of alcohols to aldehydes and ketones.[12]
-
Transition Metal Catalysis: It plays a crucial role in forming metal-iodosylbenzene adducts ([M-OIPh]), which are key reactive intermediates in many transition metal-catalyzed oxidation reactions.[8]
-
Disproportionation: When heated in water, iodosylbenzene undergoes disproportionation to yield iodylbenzene and iodobenzene.[2][8]
-
Precursor to other Reagents: Iodosylbenzene is a valuable precursor for synthesizing other iodine(III) compounds, such as iodonium (B1229267) salts, by reacting with various nucleophiles in the presence of an acid catalyst.[13]
// Invisible node for branching mid_point [shape=point, width=0, height=0];
PhIO2 [label="Iodylbenzene\n(C₆H₅IO₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PhI [label="Iodobenzene\n(C₆H₅I)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
PhIO_start -> mid_point [label=" Heat, H₂O ", arrowhead=none]; mid_point -> PhIO2; mid_point -> PhI; } graph [maxWidth=760] caption="Figure 2: Disproportionation reaction of iodosylbenzene."
Iodyl Compounds (λ⁵-Iodanes)
Iodyl compounds, or λ⁵-iodanes, contain an iodine atom in the +5 oxidation state.[2] The parent compound, iodylbenzene (PhIO₂), is a powerful oxidizing agent, though its applications are somewhat limited by its poor solubility.[14] More synthetically useful derivatives include 2-iodylbenzoic acid (IBX) and the Dess-Martin periodinane (DMP).[14]
Synthesis of Iodylbenzene
Iodylbenzene is not typically available commercially and must be prepared in the laboratory.[14] Common methods involve the oxidation of either iodobenzene or iodosylbenzene.[2][14] For example, iodosylbenzene can be oxidized using a peracid or hypochlorous acid.[14] The disproportionation of iodosylbenzene in hot water also serves as a synthetic route.[2][8]
Structure and Bonding
Like iodosylbenzene, iodylbenzene is a polymeric solid that forms higher-order associated structures, leading to its poor solubility in common organic solvents.[14] It is an amphoteric compound, capable of forming salts with both strong acids and alkali metals.[14]
| Property | Value | Source |
| Iodylbenzene | ||
| Molecular Formula | C₆H₅IO₂ | [2] |
| Appearance | White to slightly yellow powder | [14] |
| Solubility in Water | 2.8 g/L (12 °C), 12 g/L (100 °C) | [14] |
| Table 2: Physical Properties of Iodylbenzene. |
Reactivity and Applications
Iodyl compounds are strong oxidizing agents.[14] While the parent iodylbenzene has limited use, its derivatives are mainstays in organic synthesis.
-
2-Iodylbenzoic acid (IBX): A mild and highly selective oxidant used for converting alcohols to aldehydes and ketones without over-oxidation.[14]
-
Dess-Martin Periodinane (DMP): A tri-O-acyl derivative of IBX, DMP is a widely used gentle oxidant for converting primary and secondary alcohols to carbonyl compounds. Its key advantage is its high solubility in common organic solvents like chloroform (B151607) and dichloromethane.[14]
Experimental Protocols
Synthesis of Iodosylbenzene from (Diacetoxyiodo)benzene
This protocol is adapted from Organic Syntheses.[7]
-
Hydrolysis: In a beaker, add 25 g (0.078 mole) of (diacetoxyiodo)benzene to 150 ml of a 1 N sodium hydroxide (B78521) solution.
-
Trituration: Stir the mixture and triturate (grind) the lumps of solid that form with a stirring rod for 15 minutes. Allow the reaction mixture to stand for an additional 45 minutes to ensure completion.
-
Filtration and Washing: Add 100 ml of water and stir vigorously. Collect the crude, solid iodosylbenzene on a Büchner funnel. Return the wet solid to the beaker and triturate it in 200 ml of water. Collect the solid again on the Büchner funnel, wash with another 200 ml of water, and dry by maintaining suction.
-
Final Purification: Place the dried solid in a beaker with 75 ml of chloroform and triturate.
-
Isolation: Separate the purified iodosylbenzene by filtration and allow it to air-dry. The expected yield is 18.7–20.5 g (85–93%). The product decomposes explosively at its melting point of 210 °C.
Synthesis of Iodylbenzene via Disproportionation
This protocol is based on the known disproportionation reaction.[2][8]
-
Reaction Setup: Suspend iodosylbenzene (PhIO) in water in a round-bottom flask equipped with a reflux condenser.
-
Heating: Heat the mixture to boiling (or use steam distillation) to induce disproportionation. The reaction yields iodylbenzene (PhIO₂) and iodobenzene (PhI).
-
Isolation: Upon cooling, the insoluble, polymeric iodylbenzene will precipitate from the solution. The more volatile iodobenzene can be separated by filtration and subsequent purification of the filtrate (e.g., extraction), while the solid iodylbenzene is collected by filtration, washed with water, and dried.
Applications in Drug Development
Hypervalent iodine compounds are instrumental in the synthesis of complex, biologically active molecules due to their mild and selective reactivity.[4][5]
-
Scaffold Synthesis: They are used to construct heterocyclic cores that are critical scaffolds in pharmaceuticals, particularly for parasitic infections.[15]
-
Late-Stage Functionalization: Their selectivity allows for the introduction of functional groups into complex molecules at late stages of a synthetic sequence, a crucial capability in drug discovery and lead optimization.
-
C-H and C-C Bond Formation: Modern applications extend beyond oxidation to include roles in carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental transformations in the synthesis of drug candidates.[2]
-
Radioiodination: The principles of iodine chemistry are central to the design of radioiodinated pharmaceuticals used in nuclear medicine for both therapy and diagnosis (e.g., SPECT and PET imaging).[16] While iodosyl and iodyl compounds are not the direct radioiodinating agents, the fundamental understanding of the C-I bond they provide is critical for developing stable radiotracers.[16]
// Logical connection LeadOpt -> Candidate [ltail=cluster_synthesis, lhead=cluster_application]; } graph [maxWidth=760] caption="Figure 3: General workflow showing the application of hypervalent iodine reagents in drug development."
References
- 1. Describing iodosyl and iminoiodo compounds: Hypervalent organoiodine compounds (4): Discussion series on bromination/iodination reactions 32 – Chemia [chemia.manac-inc.co.jp]
- 2. Hypervalent organoiodine compounds - Wikipedia [en.wikipedia.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Hypervalent Iodine Compounds in Organic Synthesis [manu56.magtech.com.cn]
- 5. CAS 536-80-1: Iodosylbenzene | CymitQuimica [cymitquimica.com]
- 6. Iodosobenzene - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Iodosobenzene | 536-80-1 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Iodosylbenzene | C6H5IO | CID 92125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Iodosobenzene | 536-80-1 | TCI AMERICA [tcichemicals.com]
- 12. Iodosylbenzene [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Iodyl compounds as oxidants and other applications: Hypervalent organoiodine compounds (5): Discussion series on bromination/iodination reactions 33 – Chemia [chemia.manac-inc.co.jp]
- 15. researchgate.net [researchgate.net]
- 16. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Iodine-Oxygen Bond Formation and Cleavage Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms governing the formation and cleavage of iodine-oxygen (I-O) bonds, a cornerstone of modern organic synthesis and crucial for the advancement of drug development. The unique reactivity of hypervalent iodine compounds, characterized by their capacity to exist in higher oxidation states (+3 and +5), has positioned them as versatile and environmentally benign reagents for a vast array of chemical transformations.[1][2] This document delves into the core principles of their structure, reactivity, and application, with a focus on providing actionable data and detailed experimental protocols.
The Nature of the Hypervalent Iodine-Oxygen Bond
The reactivity of hypervalent iodine reagents is intrinsically linked to the nature of the iodine-oxygen bond. In hypervalent iodine(III) (λ³-iodanes) and iodine(V) (λ⁵-iodanes) compounds, the iodine atom exceeds the standard octet of electrons in its valence shell.[2][3] This is rationalized by the three-center-four-electron (3c-4e) bond model, which describes a linear arrangement of two ligands (in this case, often oxygen) around the central iodine atom.[1][4] This hypervalent bond is characteristically longer and weaker than a typical covalent bond, rendering it highly polarized and susceptible to cleavage.[1]
Statistical analysis of crystallographic data for hypervalent 10-I-3 iodine(III) compounds with a T-shaped geometry reveals an average I-O bond length of 2.14 Å.[5][6][7] In contrast, the sum of the covalent radii of iodine and oxygen is 1.99 Å.[1] For instance, the I-O bond lengths in (diacetoxyiodo)benzene (B116549) are in the range of 2.15–2.16 Å.[1][8] This bond elongation is a direct consequence of the 3c-4e bonding model and is a key determinant of the reagent's reactivity.
Quantitative Data on Iodine-Oxygen Bonds
A precise understanding of the energetics of I-O bonds is critical for predicting reaction outcomes and designing new reagents. While a comprehensive experimental database of bond dissociation energies (BDEs) for hypervalent iodine compounds remains an area of active research, computational studies and some experimental data provide valuable insights.
| Bond Type | Compound Class | Bond Length (Å) | Bond Dissociation Energy (kJ/mol) | Method |
| I-O | Diatomic IO | - | 285 | Photodissociation[9] |
| I-O | Iodine Dioxide (IO₂) | 1.80 - 1.85 | 250 - 280 | Calculated[9] |
| I-O (apical) | Aryl-λ³-iodane (general) | ~2.14 (average) | - | Crystallographic Data Analysis[5][6][7] |
| I-O (acetate) | (Diacetoxyiodo)benzene | 2.15 - 2.16 | - | X-ray Crystallography[1][8] |
| I-O | Dess-Martin Periodinane | 2.06 - 2.11 | - | X-ray Crystallography[10] |
Mechanisms of Iodine-Oxygen Bond Formation
The synthesis of hypervalent iodine reagents, the crucial first step in harnessing their oxidative power, involves the formation of one or more iodine-oxygen bonds. This is typically achieved through the oxidation of an organoiodine precursor.
Oxidation of Iodoarenes
A common strategy for the synthesis of λ³- and λ⁵-iodanes is the oxidation of iodoarenes. Various oxidizing agents can be employed, each with its own advantages in terms of efficiency, safety, and substrate scope.
Workflow for the Synthesis of Hypervalent Iodine Reagents from Iodoarenes
References
- 1. download.e-bookshelf.de [download.e-bookshelf.de]
- 2. Hypervalent organoiodine compounds - Wikipedia [en.wikipedia.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Hypervalent Iodine Compounds [organic-chemistry.org]
- 5. experts.umn.edu [experts.umn.edu]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. webqc.org [webqc.org]
- 10. BJOC - The crystal structure of the Dess–Martin periodinane [beilstein-journals.org]
The Tenuous Bond: An In-depth Technical Guide to Hypervalent Organoiodine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic chemistry, the pursuit of efficient and selective synthetic methodologies is a perpetual endeavor. Among the arsenal (B13267) of reagents available to the modern chemist, hypervalent organoiodine compounds have emerged as remarkably versatile and powerful tools. Characterized by an iodine atom exceeding the conventional octet of valence electrons, these species exhibit unique reactivity that has propelled them to the forefront of synthetic innovation. This technical guide delves into the core of their utility: the hypervalent bond. We will explore its fundamental nature, provide a quantitative analysis of its structural parameters, detail key experimental protocols for the synthesis and application of these reagents, and visualize the intricate reaction mechanisms they orchestrate.
The Hypervalent Bond: A Three-Center, Four-Electron Phenomenon
The concept of hypervalence in main group elements was once a topic of theoretical debate, often rationalized by the involvement of d-orbitals. However, the modern understanding, supported by extensive computational and experimental evidence, describes the bonding in hypervalent iodine compounds through the three-center, four-electron (3c-4e) bond model.[1]
In a typical λ³-iodane (iodine in a formal +3 oxidation state), the iodine atom is bonded to a carbon-based substituent and two more electronegative ligands (X and Y). The C-I bond is a standard two-center, two-electron covalent bond. The two electronegative ligands, however, are engaged in a linear X-I-Y arrangement, which constitutes the hypervalent bond. This bond arises from the overlap of the p-orbital of the central iodine atom with the orbitals of the two axial ligands. This interaction leads to the formation of three molecular orbitals: a bonding orbital, a non-bonding orbital, and an antibonding orbital. The four valence electrons (two from the iodine and one from each ligand) occupy the bonding and non-bonding orbitals, resulting in a net bond order of 0.5 for each I-X and I-Y interaction.[1] Consequently, these hypervalent bonds are significantly longer and weaker than their covalent counterparts, a characteristic that underpins their high reactivity.[2]
The geometry of λ³-iodanes is typically a trigonal bipyramid, with the carbon substituent and two lone pairs of electrons occupying the equatorial positions, while the two electronegative ligands reside in the axial positions.[3] In λ⁵-iodanes (iodine in a formal +5 oxidation state), the geometry is generally square pyramidal.[4]
Quantitative Data Presentation
To provide a clear and comparative overview of the structural characteristics of hypervalent organoiodine compounds, the following tables summarize key bond lengths and angles derived from X-ray crystallographic studies, as well as typical NMR chemical shift ranges.
Table 1: Selected Bond Lengths in λ³-Organoiodine Compounds
| Compound | Hypervalent Bond | Bond Length (Å) | C-I Bond Length (Å) | Reference(s) |
| (Diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) | I-O | 2.15 - 2.16 | - | [5] |
| Diphenyliodonium Triflate | I-C (phenyl) | 2.10 - 2.17 | 2.10 - 2.17 | [6] |
| Diphenyliodonium Triiodide | I-C (phenyl) | 2.103 - 2.140 | 2.103 - 2.140 | [7] |
| Benziodazolone Derivative | I-N | 2.126 | 2.085 | [8] |
| Benziodazolone Derivative | I-O | 2.174 | 2.085 | [8] |
Table 2: Selected Bond Angles in λ³-Organoiodine Compounds
| Compound | Bond Angle | Angle (°) | Reference(s) |
| Diphenyliodonium Salts | C-I-C | ~90 | [6] |
| Diphenyliodonium Triiodide | C-I-C | 92.54 | [7] |
| Iodonium Ylides | R-I-R | ~90 | [3] |
| Iodonium Imides | R-I-N | ~90 | [3] |
Table 3: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Organoiodine Compounds
| Nucleus | Position | Chemical Shift (ppm) | Notes | Reference(s) |
| ¹H | Protons ortho to Iodine (in Aryl Iodides) | 7.6 - 7.8 | Deshielded due to the electron-withdrawing nature and anisotropy of the iodine atom. | [5] |
| ¹³C | Carbon directly bonded to Iodine (ipso-Carbon) | 80 - 100 | Significantly shielded in monovalent iodides, but this shielding decreases with increasing oxidation state. | [9] |
| ¹³C | Carbonyl Carbon (in acetate (B1210297) ligands of PhI(OAc)₂) | ~170 - 175 | Typical range for acetate carbonyls. | [10] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of key hypervalent iodine reagents and their application in common organic transformations.
Synthesis of (Diacetoxyiodo)benzene (PhI(OAc)₂)
(Diacetoxyiodo)benzene is a versatile oxidizing agent and a common precursor for other hypervalent iodine reagents.
Procedure:
-
To a stirred mixture of acetic anhydride (B1165640) (7.0 mL), glacial acetic acid (5.8 mL), and dichloromethane (B109758) (40 mL), slowly add sodium percarbonate (18.4 mmol) in portions, maintaining the temperature below 30°C.
-
Continue stirring for 1.5 hours.
-
Add iodobenzene (B50100) (6.4 mmol) to the reaction mixture.
-
Heat the mixture to 40°C and stir for 5 hours.
-
After cooling to room temperature, filter the precipitated sodium acetate and wash it with dichloromethane (2 x 15 mL).
-
Evaporate the combined filtrates under reduced pressure.
-
To the residue, rapidly add cold (0-5°C) 10% aqueous acetic acid (15 mL).
-
Collect the resulting white precipitate by vacuum filtration, wash with cold water, and then with diethyl ether.
-
Dry the product under vacuum to afford (diacetoxyiodo)benzene as a white solid.
Reference: [11]
Synthesis of Dess-Martin Periodinane (DMP)
Dess-Martin Periodinane is a mild and highly selective oxidizing agent for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively.
Procedure:
Step 1: Synthesis of 2-Iodoxybenzoic Acid (IBX)
-
To a stirred suspension of Oxone® (0.147 mol) in 325 mL of water, add 2-iodobenzoic acid (0.100 mol) in one portion.
-
Warm the white suspension to 70°C and stir at this temperature for three hours.
-
Cool the mixture to room temperature and then place it in an ice bath for 90 minutes.
-
Filter the white precipitate, wash with cold water (6 x 75 mL) and then cold acetone (B3395972) (2 x 50 mL).
-
Dry the solid under high vacuum to yield IBX as a white powder.
Step 2: Synthesis of Dess-Martin Periodinane (DMP) from IBX
-
In a three-neck round-bottom flask under a nitrogen atmosphere, add IBX (1.0 equiv.).
-
Sequentially add acetic acid (13.0 equiv.) and acetic anhydride (9.1 equiv.) via syringe.
-
Heat the flask to an internal temperature of 85°C and stir vigorously for 30 minutes, at which point the white suspension will become a yellow solution.
-
Turn off the heating and allow the flask to cool slowly to room temperature under the inert atmosphere.
-
Chill the solution to -30°C for two hours to induce precipitation.
-
Collect the granular white precipitate by vacuum filtration under a nitrogen flow, washing with chilled diethyl ether (3 x 25 mL).
-
Dry the product under high vacuum for 24 hours to afford DMP as a white solid.
Reference: [12]
Palladium-Catalyzed C-H Arylation of Indoles with Diaryliodonium Salts
This protocol exemplifies the use of diaryliodonium salts as efficient arylating agents in C-H functionalization reactions.
Procedure:
-
To a reaction vessel, add the indole (B1671886) substrate (1.0 equiv.), the diaryliodonium salt (1.2 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%).
-
Add a suitable solvent, such as acetic acid.
-
Heat the reaction mixture to 80-120°C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the arylated indole.
Reference:
Visualization of Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and reaction pathways involving hypervalent organoiodine compounds.
The Three-Center, Four-Electron (3c-4e) Bond
General Workflow for Synthesis of Diaryliodonium Salts
References
- 1. Easy Synthesis of Diaryliodonium Salts - ChemistryViews [chemistryviews.org]
- 2. rsc.org [rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Iodobenzene(591-50-4) 1H NMR spectrum [chemicalbook.com]
- 5. Buy Diphenyliodonium trifluoromethanesulfonate | 66003-76-7 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. Synthetic and mechanistic studies of Pd-catalyzed C-H arylation with diaryliodonium salts: evidence for a bimetallic high oxidation state Pd intermediate. | Semantic Scholar [semanticscholar.org]
- 12. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Iodine-Catalyzed Asymmetric Oxidation Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a range of iodine-catalyzed asymmetric oxidation reactions. The use of chiral iodine compounds in catalysis has emerged as a powerful strategy in asymmetric synthesis, offering a metal-free, environmentally benign alternative for the stereoselective formation of C-O, C-C, C-N, and C-X bonds.[1][2][3] These methods are particularly valuable in the synthesis of complex molecules and chiral building blocks relevant to the pharmaceutical industry.
Asymmetric Oxidative Dearomatization of Phenols
The oxidative dearomatization of phenols is a fundamental transformation for constructing cyclohexadienone structures, which are core motifs in many natural products and bioactive molecules.[4][5] Chiral hypervalent iodine reagents have been successfully employed as catalysts in these reactions to achieve high enantioselectivity.[6]
Enantioselective Spirolactonization of Naphthols
A notable application is the enantioselective oxidative spirolactonization of naphthol derivatives, which can be achieved with high efficiency using conformationally flexible organoiodine catalysts.[7]
Quantitative Data Summary:
| Entry | Substrate (Naphthol Derivative) | Catalyst (mol%) | Oxidant | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | 2-Naphthol with propanoic acid side chain | 10 | mCPBA | CH2Cl2 | 12 | 85 | 92 | [7] |
| 2 | 1-Naphthol with propanoic acid side chain | 10 | mCPBA | CH2Cl2 | 24 | 78 | 86 | [6] |
Experimental Protocol: General Procedure for Enantioselective Spirolactonization
-
To a solution of the naphthol derivative (0.1 mmol) and the chiral iodoarene catalyst (0.01 mmol, 10 mol%) in the specified solvent (2 mL) at the indicated temperature, add the oxidant (e.g., m-chloroperoxybenzoic acid (mCPBA), 0.12 mmol) in one portion.
-
Stir the reaction mixture at the same temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na2S2O3.
-
Extract the mixture with an appropriate organic solvent (e.g., CH2Cl2 or EtOAc).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the desired spirolactone.
-
Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) analysis.
Proposed Catalytic Cycle:
References
- 1. Asymmetric iodine catalysis-mediated enantioselective oxidative transformations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric oxidative dearomatizations promoted by hypervalent iodine(III) reagents: an opportunity for rational catalyst design? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric dearomatization of phenols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Asymmetric dearomatization of phenols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Dess-Martin Periodinane (DMP) for Alcohol Oxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dess-Martin Periodinane (DMP), a hypervalent iodine(V) reagent, is a highly effective and versatile oxidizing agent for the conversion of primary and secondary alcohols to their corresponding aldehydes and ketones.[1] Its mild reaction conditions, broad functional group tolerance, and high yields have established it as a staple in modern organic synthesis, particularly in the intricate pathways of natural product synthesis and drug development.[1][2] DMP offers significant advantages over traditional chromium-based and DMSO-based oxidants, including shorter reaction times, simplified workup procedures, and reduced toxicity.[1][3]
These application notes provide a comprehensive overview of DMP, including its mechanism of action, key applications with quantitative data, detailed experimental protocols, and safety considerations.
Advantages of Dess-Martin Periodinane
-
Mild Reaction Conditions: Oxidations are typically performed at room temperature and neutral pH.[1][4]
-
High Chemoselectivity: Tolerates a wide range of sensitive functional groups, including furan (B31954) rings, sulfides, vinyl ethers, and secondary amides.[1]
-
Excellent Yields: Often provides high yields of the desired carbonyl compounds.[1]
-
Short Reaction Times: Reactions are generally complete within a few hours.[5]
-
Simplified Workup: Byproducts are easily removed by filtration or aqueous extraction.[6]
-
Reduced Toxicity: A less toxic alternative to chromium-based reagents.[3]
Mechanism of Action
The oxidation of an alcohol with Dess-Martin Periodinane proceeds through a ligand exchange followed by an intramolecular elimination.
Caption: Mechanism of Dess-Martin Periodinane Oxidation.
The reaction is initiated by a ligand exchange where the alcohol displaces an acetate (B1210297) group on the hypervalent iodine center of DMP.[7] This is followed by the deprotonation of the hydroxyl group by a displaced acetate ion, leading to the formation of a diacetoxyalkoxyperiodinane intermediate.[7] A subsequent intramolecular elimination of the α-hydrogen of the alcohol results in the formation of the carbonyl compound, the reduced iodine byproduct, and another molecule of acetic acid.[7]
Data Presentation
The following tables summarize the quantitative data for the oxidation of various alcohols using Dess-Martin Periodinane, showcasing its broad applicability and efficiency.
Table 1: Oxidation of Primary Alcohols to Aldehydes
| Substrate | Product | Reagent (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Octanol | 1-Octanal | 1.2 | CH₂Cl₂ | RT | 2 | 95 | [3] |
| Benzyl alcohol | Benzaldehyde | 1.1 | CH₂Cl₂ | RT | 1 | 98 | [8] |
| Geraniol | Geranial | 1.5 | CH₂Cl₂ | RT | 2 | 92 | [1] |
| N-Boc-serine methyl ester | N-Boc-serinal methyl ester | 1.2 | CH₂Cl₂ | 0 to RT | 1.5 | 94 | [1] |
Table 2: Oxidation of Secondary Alcohols to Ketones
| Substrate | Product | Reagent (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Octanol | 2-Octanone | 1.2 | CH₂Cl₂ | RT | 2 | 96 | [3] |
| Cyclohexanol | Cyclohexanone | 1.2 | CH₂Cl₂ | RT | 1 | 99 | [8] |
| Menthol | Menthone | 1.5 | CH₂Cl₂ | RT | 3 | 93 | [1] |
| 1-Phenylethanol | Acetophenone | 1.1 | CH₂Cl₂ | RT | 1 | 97 | [8] |
Table 3: Oxidation of Allylic and Benzylic Alcohols
| Substrate | Product | Reagent (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Cinnamyl alcohol | Cinnamaldehyde | 1.2 | CH₂Cl₂ | RT | 0.5 | 98 | [5] |
| (Z)-3-Hexen-1-ol | (Z)-3-Hexenal | 1.5 | CH₂Cl₂ | RT | 1 | 91 | [1] |
| 1-(4-Methoxyphenyl)ethanol | 4-Methoxyacetophenone | 1.1 | CH₂Cl₂ | RT | 1 | 96 | [8] |
Experimental Protocols
Preparation of Dess-Martin Periodinane (DMP)
DMP can be synthesized from 2-iodobenzoic acid. A common procedure involves the oxidation of 2-iodobenzoic acid to 2-iodoxybenzoic acid (IBX), followed by acetylation. Caution: IBX is reported to be explosive under impact or heating.[8]
A safer, modified procedure for the preparation of DMP is as follows:
-
Synthesis of IBX: To a stirred suspension of oxone (1.47 equiv.) in water, add 2-iodobenzoic acid (1.0 equiv.) in one portion. Heat the suspension to 70 °C for three hours. Cool the mixture to room temperature and then in an ice bath for 90 minutes. Filter the white precipitate, wash with cold water and cold acetone, and dry under high vacuum to afford IBX.
-
Synthesis of DMP from IBX: To a flask charged with IBX (1.0 equiv.), add acetic acid (13.0 equiv.) and acetic anhydride (B1165640) (9.1 equiv.) sequentially. Heat the mixture to 85 °C and stir for 30 minutes until the white suspension turns into a yellow solution. Cool the reaction slowly to room temperature, then chill to -30 °C for two hours. Collect the granular white precipitate by vacuum filtration, wash with chilled diethyl ether, and dry under high vacuum to yield DMP.
General Protocol for Alcohol Oxidation
Caption: General experimental workflow for DMP oxidation.
-
Reaction Setup: To a solution of the alcohol (1.0 equiv) in dichloromethane (B109758) (CH₂Cl₂) (0.1–0.5 M), add Dess-Martin periodinane (1.1–1.5 equiv) in one portion at room temperature.[3] For acid-sensitive substrates, sodium bicarbonate (2-4 equiv) can be added to buffer the reaction mixture.[7]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). Reactions are typically complete within 0.5 to 4 hours.[3][5]
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3] Stir vigorously until the solid byproducts dissolve.
-
Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether or CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is often of high purity, but can be further purified by column chromatography on silica (B1680970) gel if necessary.
Protocol for Acid-Sensitive Substrates
For substrates that are sensitive to the acetic acid generated during the oxidation, a modified workup procedure is recommended.
-
After the oxidation is complete, cool the reaction mixture and dilute with an equal volume of pentane.
-
Add poly(4-vinylpyridine) to the mixture to sequester the acetic acid.
-
Filter the mixture through a plug of silica gel.
-
Concentrate the filtrate to obtain the product.
Safety and Handling
-
Explosion Hazard: Dess-Martin periodinane and its precursor, IBX, are potentially explosive and sensitive to shock and heat.[5][8] Handle with appropriate caution and avoid large-scale reactions. It is recommended to conduct all operations behind a safety shield.
-
Storage: Store DMP in a tightly sealed container under an inert atmosphere (e.g., nitrogen) in a refrigerator or freezer to ensure its long-term stability.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling DMP.
Applications in Drug Development
The mild and selective nature of the Dess-Martin oxidation makes it an invaluable tool in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1][4] Its ability to oxidize alcohols in the presence of other sensitive functional groups without causing epimerization of adjacent stereocenters is particularly crucial in the synthesis of chiral drug candidates.[1] The reliability and high yields of DMP oxidations contribute to more efficient and cost-effective synthetic routes in drug discovery and development.[4]
Conclusion
Dess-Martin periodinane is a powerful and reliable reagent for the oxidation of primary and secondary alcohols. Its mild reaction conditions, high chemoselectivity, and operational simplicity make it a superior choice for a wide range of synthetic applications, from small-scale laboratory synthesis to the complex multi-step synthesis of pharmaceutical intermediates. By following the detailed protocols and safety guidelines outlined in these notes, researchers can effectively leverage the advantages of DMP to achieve their synthetic goals.
References
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. nbinno.com [nbinno.com]
- 4. Dess-Martin Oxidation [organic-chemistry.org]
- 5. echemi.com [echemi.com]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
Applications of 2-Iodoxybenzoic Acid (IBX) in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodoxybenzoic acid (IBX) is a hypervalent iodine(V) reagent that has emerged as a versatile and powerful oxidizing agent in modern organic synthesis.[1][2] Despite its discovery decades ago, its utility was initially hampered by its insolubility in most common organic solvents, with the notable exception of dimethyl sulfoxide (B87167) (DMSO).[1][3] However, recent advancements and a deeper understanding of its reactivity have led to the development of protocols that utilize IBX in a variety of solvents, and even under solvent-free conditions, significantly expanding its applicability.[3][4][5] IBX is particularly valued for its mild reaction conditions, high functional group tolerance, and chemoselectivity, making it an indispensable tool in the synthesis of complex molecules, including natural products and pharmaceuticals.[6][7][8][9]
This document provides detailed application notes and experimental protocols for the key synthetic transformations mediated by IBX.
Safety and Handling
IBX is known to be impact- and heat-sensitive, with the potential to be explosive at temperatures above 200°C.[2] Commercially available IBX is often stabilized with carboxylic acids like benzoic acid and isophthalic acid to mitigate this risk.[2] When preparing IBX in the laboratory, it is crucial to follow established safety protocols. The use of a mechanical stirrer is often recommended for larger scale preparations to avoid grinding of the solid, which could pose an explosion hazard.[10] However, for small-scale preparations, magnetic stirring is generally considered safe.[10] It is also important to note that IBX is not explosive when wet.[10] Always handle IBX in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12]
Preparation of IBX
A common and environmentally friendly method for the preparation of IBX involves the oxidation of 2-iodobenzoic acid with Oxone® (potassium peroxymonosulfate) in water.[1][2][13]
Protocol: Preparation of IBX from 2-Iodobenzoic Acid and Oxone®
-
To a solution of Oxone® (1.3-1.8 equivalents) in deionized water, add 2-iodobenzoic acid (1.0 equivalent).[2][14][15]
-
Heat the reaction mixture to 70-75°C and stir for approximately 3 hours. Temperature control is critical to prevent decomposition of IBX.[2][14]
-
Cool the mixture to room temperature and then further cool in an ice bath to precipitate the product.[14]
-
Collect the white crystalline solid by filtration, wash with water and then acetone, and dry under vacuum to afford IBX in high yield and purity.[10][14]
Key Applications and Protocols
Oxidation of Alcohols to Aldehydes and Ketones
One of the most widespread applications of IBX is the selective oxidation of primary and secondary alcohols to the corresponding aldehydes and ketones, respectively.[2][3][16] A key advantage of IBX is that it generally does not over-oxidize primary alcohols to carboxylic acids.[1][17]
General Workflow for IBX Oxidation of Alcohols
Caption: General workflow for the IBX-mediated oxidation of alcohols.
This protocol is a general procedure and may require optimization for specific substrates.
-
To a solution of the primary alcohol (1.0 mmol) in a suitable solvent (e.g., ethyl acetate, 7 mL), add IBX (1.1 to 3.0 equivalents).[3][4]
-
Heat the resulting suspension to 80°C and stir vigorously. The reaction is typically open to the atmosphere.[3][4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the insoluble byproduct, 2-iodosobenzoic acid (IBA).
-
Wash the solid residue with the solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde, which can be further purified by chromatography if necessary.[4]
| Substrate (Alcohol) | Product (Aldehyde/Ketone) | IBX (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Piperonyl alcohol | Piperonal | 3.0 | EtOAc | 80 | 2.5 | 98 | [4] |
| Benzyl alcohol | Benzaldehyde | 3.0 | EtOAc | 80 | 2 | 99 | [4] |
| 1-Octanol | 1-Octanal | 3.0 | EtOAc | 80 | 18 | 91 | [4] |
| Cyclohexanol | Cyclohexanone | 3.0 | EtOAc | 80 | 1 | 99 | [4] |
| 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 1.1 | DMSO | RT | 0.75 | 88 | [18] |
| Geraniol | Geranial | 3.0 | EtOAc/acetone | 80 | 12 | >90 (NMR) | [4] |
α,β-Dehydrogenation of Carbonyl Compounds
IBX is an effective reagent for the synthesis of α,β-unsaturated aldehydes and ketones from their saturated analogues.[1][19] This transformation is particularly useful in the construction of complex molecular architectures. The reaction can be performed at elevated temperatures or at room temperature by forming a complex of IBX with a ligand such as 4-methoxypyridine (B45360) N-oxide (MPO).[1][20][21]
Plausible Mechanism of IBX-Mediated Dehydrogenation
Caption: Plausible mechanism for the α,β-dehydrogenation of carbonyls by IBX.
-
To a solution of the ketone (1.0 mmol) in a suitable solvent (e.g., DMSO or a mixture of toluene (B28343) and DMSO), add IBX (2.0 equivalents).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110°C).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture to remove IBA.
-
Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Substrate (Ketone) | Product (Enone) | IBX (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexanone | 2-Cyclohexen-1-one | 2.0 | Toluene/DMSO | 80 | 6 | 85 | [22] |
| 4-tert-Butylcyclohexanone | 4-tert-Butyl-2-cyclohexen-1-one | 2.0 | Toluene/DMSO | 80 | 12 | 89 | [22] |
| Propiophenone | Phenyl vinyl ketone | 2.0 | Toluene/DMSO | 110 | 24 | 75 | [22] |
Oxidation of Amines
IBX can be employed for the oxidation of secondary amines to imines under mild conditions.[1][23] This method is valuable for the synthesis of various nitrogen-containing heterocycles.[24]
-
To a solution of the secondary amine (1.0 mmol) in a suitable solvent (e.g., DMSO), add IBX (2.0 equivalents).[23]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude imine can be used directly in subsequent steps or purified by chromatography.
| Substrate (Amine) | Product (Imine) | IBX (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Dibenzylamine | N-Benzylidenebenzylamine | 2.0 | DMSO | RT | 3 | 95 | [23] |
| Indoline | Indole | 2.0 | DMSO | 80 | 2 | 85 | [23] |
| 1,2,3,4-Tetrahydroquinoline | 3,4-Dihydroquinoline | 2.0 | DMSO | 80 | 3 | 90 | [23] |
Synthesis of Heterocycles
IBX serves as a powerful tool in the construction of various heterocyclic systems.[7][24] It can be used in oxidative cyclization reactions and for the aromatization of heterocyclic precursors.[13][25]
Logical Flow for IBX in Heterocycle Synthesis
Caption: Role of IBX in the synthesis of heterocyclic compounds.
Conclusion
2-Iodoxybenzoic acid is a remarkably versatile and selective oxidizing agent with a broad range of applications in modern organic synthesis. Its ability to effect a wide array of transformations under mild conditions, coupled with its high functional group tolerance, makes it an invaluable reagent for researchers, scientists, and professionals in drug development. The protocols and data presented herein provide a comprehensive overview of the key applications of IBX, facilitating its effective implementation in the synthesis of valuable organic molecules. As research in this area continues, the synthetic utility of IBX is expected to expand even further.
References
- 1. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations – Oriental Journal of Chemistry [orientjchem.org]
- 2. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 3. audreyli.com [audreyli.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Iodoxybenzoic Acid (IBX) in Organic Synthesis: A Septennial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | IBX-Mediated Organic Transformations in Heterocyclic Chemistry-A Decade Update [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Bridging the Gap Between Natural Product Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. ibctanks.com [ibctanks.com]
- 12. ibctanks.com [ibctanks.com]
- 13. IBX, 2-Iodoxybenzoic acid [organic-chemistry.org]
- 14. youtube.com [youtube.com]
- 15. CN109081826B - Preparation method of oxidant IBX - Google Patents [patents.google.com]
- 16. A simple and advantageous protocol for the oxidation of alcohols with O-iodoxybenzoic acid (IBX) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. scribd.com [scribd.com]
- 19. researchgate.net [researchgate.net]
- 20. [PDF] Modulation of the Reactivity Profile of IBX by Ligand Complexation: Ambient Temperature Dehydrogenation of Aldehydes and Ketones to α,β‐Unsaturated Carbonyl Compounds | Semantic Scholar [semanticscholar.org]
- 21. Modulation of the reactivity profile of IBX by ligand complexation: ambient temperature dehydrogenation of aldehydes and ketones to alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. IBX Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. IBX-Mediated Organic Transformations in Heterocyclic Chemistry-A Decade Update - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Revolutionizing Synthesis: Iodine(III/V) Catalysis for C-H Functionalization
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The direct functionalization of carbon-hydrogen (C-H) bonds is a paramount goal in modern organic synthesis, offering a more atom-economical and efficient alternative to traditional pre-functionalization strategies. Hypervalent iodine(III/V) compounds have emerged as powerful catalysts and reagents in this field, enabling a diverse array of C-H functionalization reactions under mild conditions.[1][2][3] Their low toxicity and environmental friendliness make them an attractive alternative to heavy metal catalysts.[2] This document provides detailed application notes and experimental protocols for key C-H functionalization reactions utilizing iodine(III/V) catalysis, aimed at researchers, scientists, and professionals in drug development.
C-H Amination: Forging C-N Bonds
The formation of carbon-nitrogen bonds through C-H amination is a vital transformation in the synthesis of pharmaceuticals and agrochemicals.[4] Iodine(III) catalysis facilitates both intramolecular and intermolecular C-H amination of arenes and alkanes.[5][6]
1.1. Intermolecular C-H Amination of Arenes
A notable advancement in this area is the use of 1,2-diiodobenzene (B1346971) as a catalyst precursor for the intermolecular amination of arenes.[5] This method demonstrates high efficiency and regioselectivity.
Experimental Protocol: Intermolecular Amination of Arenes using 1,2-Diiodobenzene [5]
-
Materials:
-
Arene (e.g., mesitylene) (1.0 mmol)
-
Nitrogen source (e.g., N-Troc-methoxyamine) (1.2 mmol)
-
1,2-Diiodobenzene (catalyst precursor) (0.1 mmol, 10 mol%)
-
Oxidant (e.g., peracetic acid)
-
Solvent (e.g., dichloromethane)
-
-
Procedure:
-
To a solution of the arene and the nitrogen source in the solvent, add the 1,2-diiodobenzene catalyst precursor.
-
Add the oxidant dropwise to the reaction mixture at the specified temperature (e.g., room temperature).
-
Stir the reaction mixture for the designated time (e.g., 12-24 hours) until complete consumption of the starting material is observed by TLC or GC-MS.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium thiosulfate (B1220275) solution).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired aniline (B41778) derivative.
-
Table 1: Quantitative Data for Intermolecular C-H Amination of Arenes [5]
| Arene Substrate | Nitrogen Source | Catalyst Loading (mol%) | Yield (%) | Regioselectivity (para:ortho) |
| Mesitylene | N-Troc-methoxyamine | 10 | 99 | N/A |
| Toluene | N-Troc-methoxyamine | 10 | 75 | 10:1 |
| Anisole | N-Phthalimido-methoxyamine | 10 | 85 | >20:1 |
1.2. Intramolecular C-H Amination
Intramolecular C-H amination catalyzed by iodine(III) reagents provides an efficient route to various nitrogen-containing heterocycles.[6] For instance, aryl hydrazones can be cyclized to form N-aryl-substituted 1H-indazoles.[6]
Experimental Protocol: Intramolecular C-H Amination of Aryl Hydrazones [6]
-
Materials:
-
Aryl hydrazone (1.0 mmol)
-
Iodobenzene (B50100) (pre-catalyst) (0.2 mmol, 20 mol%)
-
Oxone® (oxidant) (2.0 mmol)
-
Trifluoroacetic acid (TFA)
-
Solvent (e.g., acetonitrile)
-
-
Procedure:
-
In a reaction vessel, dissolve the aryl hydrazone in the solvent.
-
Add iodobenzene and Oxone® to the mixture.
-
Add trifluoroacetic acid to the reaction.
-
Stir the mixture at the specified temperature (e.g., 80 °C) for the required duration.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography to obtain the desired N-aryl-substituted 1H-indazole.
-
Table 2: Quantitative Data for Intramolecular C-H Amination [6]
| Substrate | Product | Catalyst Loading (mol%) | Yield (%) |
| 2-(Phenylhydrazono)acetophenone | 2-Phenyl-1H-indazole | 20 | 85 |
| 2-((4-Methoxyphenyl)hydrazono)acetophenone | 2-(4-Methoxyphenyl)-1H-indazole | 20 | 78 |
Catalytic Cycle for Iodine(III)-Catalyzed C-H Amination
The catalytic cycle for iodine(III)-catalyzed C-H amination typically involves the in situ generation of an active iodine(III) species from an iodoarene precursor using a stoichiometric oxidant.[6] This iodine(III) species then reacts with the nitrogen source to form a reactive iodine-nitrogen intermediate, which subsequently undergoes C-H activation and reductive elimination to afford the aminated product and regenerate the iodine(I) catalyst.
Figure 1: Catalytic cycle for Iodine(III)-catalyzed C-H amination.
C-H Oxygenation: Introducing Oxygen Functionality
Hypervalent iodine reagents are also effective for the introduction of oxygen-containing functional groups at unactivated C-H bonds.[7] This includes hydroxylation, acyloxylation, and alkoxylation reactions.
2.1. Palladium-Catalyzed C-H Acyloxylation with Iodine(III) Oxidants
Palladium catalysis, in conjunction with hypervalent iodine(III) oxidants like PhI(OAc)₂, enables the directed C-H acyloxylation of various substrates.[7]
Experimental Workflow for Pd-Catalyzed C-H Acyloxylation
The general workflow involves the coordination of a directing group on the substrate to the palladium catalyst, followed by C-H activation to form a palladacycle. The iodine(III) reagent then oxidizes the Pd(II) center to Pd(IV), which undergoes reductive elimination to form the C-O bond and regenerate the Pd(II) catalyst.
References
- 1. Site-Selective C–H Functionalization of (Hetero)Arenes via Transient, Non-Symmetric Iodanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] An Improved Catalyst for Iodine(I/III)-Catalysed Intermolecular CH Amination | Semantic Scholar [semanticscholar.org]
- 6. Progress in organocatalysis with hypervalent iodine catalysts - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00206J [pubs.rsc.org]
- 7. Frontiers | Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions [frontiersin.org]
Application Notes and Protocols for Iodine-Mediated Alkene Difunctionalization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for several key iodine-mediated alkene difunctionalization reactions. This powerful class of reactions allows for the direct conversion of simple alkenes into more complex molecules with two new functional groups, often with high levels of regio- and stereocontrol. The use of iodine-based reagents offers a valuable alternative to traditional transition-metal-catalyzed methods, frequently under milder and more environmentally friendly conditions.
Enantioselective Intermolecular Aminofluorination of α-Trifluoromethyl Styrenes
The introduction of fluorine and a nitrogen-containing group across a double bond is a significant transformation in medicinal chemistry, as it can impart unique pharmacological properties to organic molecules. This protocol details a regio- and enantioselective intermolecular aminofluorination of α-trifluoromethyl styrenes using a chiral iodine(I)/iodine(III) catalytic system.
General Workflow
Caption: General workflow for aminofluorination.
Experimental Protocol
Materials:
-
α-Trifluoromethyl styrene (B11656) substrate
-
C2-symmetric resorcinol-based aryl iodide catalyst (e.g., 20 mol%)
-
Selectfluor® (1.5 equivalents)
-
Nitrile solvent (e.g., acetonitrile (B52724), serves as both solvent and nucleophile)
-
HF-based reagent (e.g., Olah's reagent, 0.5 mL)
-
Anhydrous reaction vessel
-
Stirring apparatus
Procedure:
-
To an oven-dried reaction vessel, add the α-trifluoromethyl styrene (0.2 mmol, 1.0 equiv), the chiral aryl iodide catalyst (0.04 mmol, 0.2 equiv), and Selectfluor® (0.3 mmol, 1.5 equiv).
-
Under an inert atmosphere, add the nitrile solvent (0.5 mL) and the HF-based reagent (0.5 mL).
-
Stir the reaction mixture at the designated temperature (e.g., ambient temperature) for the specified time (e.g., 24-72 hours), monitoring the reaction progress by TLC or NMR.
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297), 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired β-fluoroamide product.[1][2][3]
Quantitative Data Summary
| Substrate (α-Trifluoromethyl Styrene Derivative) | Yield (%) | Enantiomeric Ratio (e.r.) |
| 4-Methylstyrene | 85 | 93:7 |
| 4-Methoxystyrene | 78 | 92:8 |
| 4-Chlorostyrene | 89 | 91:9 |
| 4-Bromostyrene | 82 | 90:10 |
| Naphthalene-derived | 75 | 93:7 |
Rhenium-Catalyzed Oxyalkylation of Alkenes with Hypervalent Iodine(III) Reagents
This protocol describes a novel method for the oxyalkylation of alkenes, where a hypervalent iodine(III) reagent serves as both the oxygenation and alkylation source via decarboxylation. This reaction is catalyzed by a rhenium complex and proceeds under mild conditions with high regioselectivity.[4][5][6]
Reaction Mechanism Overview
Caption: Rhenium-catalyzed oxyalkylation mechanism.
Experimental Protocol
Materials:
-
Alkene substrate (e.g., styrene)
-
Hypervalent iodine(III) reagent (HIR) derived from an aliphatic carboxylic acid (1.2 equivalents)
-
Re₂(CO)₁₀ (5 mol%)
-
Anhydrous diethyl ether (solvent)
-
Anhydrous reaction vessel under an inert atmosphere
-
Stirring and heating apparatus
Procedure:
-
In a glovebox or under an inert atmosphere, add the alkene (0.2 mmol, 1.0 equiv), the hypervalent iodine(III) reagent (0.24 mmol, 1.2 equiv), and Re₂(CO)₁₀ (0.01 mmol, 0.05 equiv) to an oven-dried reaction vessel.
-
Add anhydrous diethyl ether (2.0 mL) to the vessel.
-
Seal the vessel and stir the reaction mixture at 50 °C for 12 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the oxyalkylated product.[4][5][6]
Quantitative Data Summary
| Alkene Substrate | Hypervalent Iodine Reagent (Source of Alkyl Group) | Yield (%) |
| Styrene | From isobutyric acid | 85 |
| 4-Methylstyrene | From isobutyric acid | 82 |
| 4-Chlorostyrene | From isobutyric acid | 75 |
| Styrene | From lauric acid | 78 |
| 1-Octene | From isobutyric acid | 45 |
Hypervalent Iodine-Mediated Synthesis of 3-Substituted Indoles
This protocol outlines the synthesis of 3-substituted indoles through a hypervalent iodine-mediated difunctionalization of vinylphenols. This metal-free method allows for the rapid construction of the indole (B1671886) core with high diastereoselectivity.[7]
Logical Relationship of Reaction Components
Caption: Synthesis of 3-substituted indoles.
Experimental Protocol
Materials:
-
Vinylphenol substrate
-
Nitrogen nucleophile (e.g., substituted aniline, 1.2 equivalents)
-
Phenyliodine(III) diacetate (PIDA) (1.5 equivalents)
-
Dichloromethane (B109758) (DCM) as solvent
-
Anhydrous reaction vessel
-
Stirring apparatus
Procedure:
-
To a solution of the vinylphenol (0.2 mmol, 1.0 equiv) and the nitrogen nucleophile (0.24 mmol, 1.2 equiv) in dichloromethane (2.0 mL) at 0 °C, add PIDA (0.3 mmol, 1.5 equiv) in one portion.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275).
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 3-substituted indole.[7]
Quantitative Data Summary
| Vinylphenol Substrate | Nitrogen Nucleophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| 2-vinylphenol | Aniline | >20:1 | 85 |
| 4-methoxy-2-vinylphenol | 4-methoxyaniline | >20:1 | 92 |
| 4-bromo-2-vinylphenol | Aniline | 15:1 | 78 |
| 2-(prop-1-en-2-yl)phenol | Aniline | >20:1 | 88 |
Iodine-Catalyzed Stereospecific anti-Diamination of Styrenes
Vicinal diamines are crucial building blocks in pharmaceuticals and ligands. This protocol describes an iodine-catalyzed intermolecular diamination of styrenes with bismesylimide, proceeding with high anti-diastereoselectivity.[8][9][10][11]
Experimental Protocol
Materials:
-
Styrene substrate (e.g., trans-β-methylstyrene)
-
Nosylamide (2.1 equivalents)
-
Iodine (I₂) (10 mol%)
-
Acetonitrile (solvent)
-
Three-necked round-bottomed flask
-
Stirring and heating apparatus
Procedure:
-
In a 500-mL three-necked round-bottomed flask, charge nosylamide (42.0 mmol, 2.1 equiv) and iodine (2.0 mmol, 0.1 equiv).
-
Add acetonitrile (200 mL) and stir the mixture for 10 minutes.
-
Add trans-β-methylstyrene (20.0 mmol, 1.0 equiv) to the reaction mixture via syringe.
-
Place the flask in a pre-heated oil bath at 40 °C and stir.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Add diethyl ether to the residue and sonicate to break up the solid.
-
Collect the precipitate by suction filtration, wash with diethyl ether, water, and again with diethyl ether.
-
Dry the solid in vacuo to yield the anti-diaminated product.[8]
Quantitative Data Summary
| Alkene Substrate | Nitrogen Source | Diastereoselectivity | Yield (%) |
| trans-β-Methylstyrene | Nosylamide | anti | 69 |
| Styrene | Bismesylimide | - | 85 |
| 4-Chlorostyrene | Bismesylimide | - | 78 |
| Indene | Bismesylimide | anti | 91 |
Synthesis of 3-Iodothiophenes via Iodocyclization
This protocol details a straightforward and efficient method for the synthesis of substituted 3-iodothiophenes from 1-mercapto-3-yn-2-ols using molecular iodine. This reaction proceeds under mild, base-free conditions when conducted in an ionic liquid, which can be recycled.[12][13][14][15]
Experimental Protocol
Materials:
-
1-Mercapto-3-yn-2-ol substrate
-
Molecular iodine (I₂) (1-2 equivalents)
-
Ionic liquid (e.g., 1-ethyl-3-methylimidazolium (B1214524) ethyl sulfate, EmimEtSO₄) as solvent
-
Anhydrous reaction vessel
-
Stirring apparatus
Procedure:
-
To a solution of the 1-mercapto-3-yn-2-ol (1.0 equiv) in the ionic liquid, add molecular iodine (1-2 equiv) at room temperature.
-
Stir the mixture at 25 °C for the appropriate time (typically a few hours), monitoring the reaction by TLC.
-
Upon completion, extract the product from the ionic liquid using an organic solvent such as diethyl ether.
-
The ionic liquid phase can be recovered, washed, dried, and reused.
-
Combine the organic extracts, wash with a saturated aqueous solution of sodium thiosulfate to remove excess iodine, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to give the 3-iodothiophene.[13]
Quantitative Data Summary
| 1-Mercapto-3-yn-2-ol Substrate (R1, R2) | Yield (%) |
| R1=Ph, R2=H | 81 |
| R1=n-Bu, R2=H | 75 |
| R1=Ph, R2=Me | 78 |
| R1=p-Tol, R2=H | 80 |
| R1, R2 = -(CH₂)₅- | 72 |
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Alkene Oxyalkylation Enabled by Merging Rhenium Catalysis with Hypervalent Iodine(III) Reagents via Decarboxylation [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Alkene oxyalkylation enabled by merging rhenium catalysis with hypervalent iodine(III) reagents via decarboxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hypervalent iodine mediated alkene difunctionalization of vinylphenols: diastereoselective synthesis of substituted indoles and indolizines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Methods for direct alkene diamination, new & old - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A recyclable and base-free method for the synthesis of 3-iodothiophenes by the iodoheterocyclisation of 1-mercapto-3-alkyn-2-ols in ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Research Portal [ircommons.uwf.edu]
Kinetic Studies of Iodine-Catalyzed Oxidation Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting kinetic studies of various iodine-catalyzed oxidation reactions. The information is intended to guide researchers in setting up experiments, collecting and analyzing data, and understanding the underlying reaction mechanisms.
Application Note 1: Kinetic Analysis of the Iodine Clock Reaction (Persulfate-Iodide System)
The iodine clock reaction is a classical and visually compelling experiment for determining the rate law of a chemical reaction. The reaction between persulfate ions (S₂O₈²⁻) and iodide ions (I⁻) is monitored by the sudden appearance of a deep blue starch-iodine complex after a specific amount of time. This time delay is directly related to the initial rate of the reaction.[1][2]
Principle
The primary reaction of interest is the oxidation of iodide ions by persulfate ions:
S₂O₈²⁻(aq) + 2I⁻(aq) → 2SO₄²⁻(aq) + I₂(aq) (slow)
A small, known amount of thiosulfate (B1220275) ions (S₂O₃²⁻) is added to the reaction mixture along with a starch indicator. The thiosulfate ions rapidly consume the iodine produced in the first reaction:
2S₂O₃²⁻(aq) + I₂(aq) → S₄O₆²⁻(aq) + 2I⁻(aq) (fast)
Once all the thiosulfate is consumed, the iodine produced will react with the starch to form a dark blue complex, signaling the end of the timed interval.[2] The initial rate of the reaction can be calculated from the time taken for the blue color to appear.
Experimental Protocol
Materials:
-
Potassium iodide (KI) solution (e.g., 0.20 M)
-
Ammonium persulfate ((NH₄)₂S₂O₈) solution (e.g., 0.10 M)
-
Sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.0050 M)
-
Starch indicator solution (freshly prepared)
-
Potassium chloride (KCl) and Ammonium sulfate (B86663) ((NH₄)₂SO₄) solutions (for maintaining constant ionic strength)
-
Deionized water
-
Beakers, graduated cylinders, pipettes, and a stopwatch
Procedure:
-
Prepare Reaction Mixtures: Prepare a series of reaction mixtures by varying the initial concentrations of the reactants (KI and (NH₄)₂S₂O₈) while keeping the total volume and the concentration of Na₂S₂O₃ constant. Use KCl and (NH₄)₂SO₄ solutions to maintain a constant ionic strength across all experiments.
-
Initiate the Reaction: In a beaker, pipette a known volume of the Na₂S₂O₃ solution and add a few drops of starch indicator. In separate flasks, measure the required volumes of the KI and (NH₄)₂S₂O₈ solutions. Simultaneously pour the contents of the flasks into the beaker and start the stopwatch immediately.
-
Time the Reaction: Swirl the beaker to ensure thorough mixing. Stop the stopwatch at the instant the solution turns a deep blue color.
-
Record Data: Record the time taken for the color change. Repeat the experiment for each set of concentrations to ensure reproducibility.
-
Determine Reaction Orders: By analyzing how the reaction time (and thus the initial rate) changes with the initial concentrations of the reactants, the order of the reaction with respect to each reactant can be determined.
Data Presentation
Table 1: Sample Experimental Data for the Iodine Clock Reaction
| Experiment | [KI]₀ (M) | [(NH₄)₂S₂O₈]₀ (M) | Time (s) | Initial Rate (M/s) |
| 1 | 0.04 | 0.04 | 60 | 1.67 x 10⁻⁵ |
| 2 | 0.08 | 0.04 | 30 | 3.33 x 10⁻⁵ |
| 3 | 0.04 | 0.08 | 30 | 3.33 x 10⁻⁵ |
Note: The initial rate is inversely proportional to the time taken for the color change.
Logical Workflow for Iodine Clock Reaction
Caption: Experimental workflow for the iodine clock kinetic study.
Application Note 2: Kinetics of Iodine-Catalyzed Oxidation of Alcohols to Carboxylic Acids
Molecular iodine can act as a catalyst in the oxidation of primary alcohols to carboxylic acids in an aqueous basic medium.[3] This metal-free oxidation method is of interest for green chemistry applications.
Principle
The reaction involves the dehydrogenation of the alcohol, followed by the hydration of the intermediate aldehyde, which is then further oxidized to the carboxylic acid. The active iodine species in the catalytic cycle is believed to be IO₂⁻ under basic conditions.[3]
Experimental Protocol
Materials:
-
Primary alcohol (e.g., benzyl (B1604629) alcohol)
-
Iodine (I₂)
-
Sodium hydroxide (B78521) (NaOH) solution
-
Deionized water
-
Reaction vessel with a temperature controller and magnetic stirrer
-
UV-Visible Spectrophotometer or HPLC for monitoring reactant/product concentrations
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, dissolve the primary alcohol and a catalytic amount of iodine in deionized water.
-
Initiate Reaction: Add the NaOH solution to the mixture to initiate the reaction.
-
Monitor Reaction Progress: At regular time intervals, withdraw aliquots from the reaction mixture. Quench the reaction in the aliquot (e.g., by neutralizing the base).
-
Analyze Samples: Analyze the quenched samples using a suitable analytical technique (e.g., UV-Vis spectrophotometry to monitor the disappearance of a chromophoric alcohol or the appearance of a chromophoric product, or HPLC to quantify the concentrations of the reactant and product).
-
Data Analysis: Plot the concentration of the reactant versus time. From this data, determine the initial rate of the reaction. By varying the initial concentrations of the alcohol, iodine, and NaOH, the rate law for the reaction can be determined.
Data Presentation
Table 2: Kinetic Data for Iodine-Catalyzed Oxidation of Benzyl Alcohol
| [Benzyl Alcohol]₀ (M) | [I₂]₀ (M) | [NaOH]₀ (M) | Initial Rate (M/s) |
| 0.1 | 0.01 | 0.2 | Data to be determined experimentally |
| 0.2 | 0.01 | 0.2 | Data to be determined experimentally |
| 0.1 | 0.02 | 0.2 | Data to be determined experimentally |
| 0.1 | 0.01 | 0.4 | Data to be determined experimentally |
Catalytic Cycle of Iodine in Alcohol Oxidation
Caption: Proposed catalytic cycle for the iodine-catalyzed oxidation of alcohols.
Application Note 3: Kinetic Investigation of Aerobic Oxidation of Thiols Catalyzed by Iodine
Iodine can serve as an efficient catalyst for the aerobic oxidation of thiols to disulfides, using molecular oxygen as the terminal oxidant.[4][5][6] This method is a sustainable alternative to using stoichiometric oxidants.
Principle
The catalytic cycle involves the oxidation of the thiol by iodine to form a disulfide and hydrogen iodide (HI). The HI is then re-oxidized back to iodine by molecular oxygen, regenerating the catalyst.
2 R-SH + I₂ → R-S-S-R + 2 HI 4 HI + O₂ → 2 I₂ + 2 H₂O
Experimental Protocol
Materials:
-
Thiol (e.g., dodecane-1-thiol)
-
Iodine (I₂)
-
Solvent (e.g., ethyl acetate)
-
Oxygen source (e.g., oxygen balloon)
-
Reaction flask with a condenser
-
Gas chromatography (GC) or HPLC for analysis
Procedure:
-
Reaction Setup: To a reaction flask equipped with a condenser, add the thiol, a catalytic amount of iodine, and the solvent.
-
Initiate Reaction: Place the flask under an oxygen atmosphere (e.g., using an oxygen balloon) and heat the mixture to the desired temperature (e.g., 70 °C).
-
Monitor Reaction: Take samples from the reaction mixture at different time points.
-
Sample Analysis: Analyze the samples by GC or HPLC to determine the conversion of the thiol and the yield of the disulfide.
-
Kinetic Analysis: Plot the concentration of the thiol as a function of time to determine the reaction rate. The influence of the concentrations of the thiol, iodine, and the partial pressure of oxygen on the reaction rate can be investigated to establish the rate law.
Data Presentation
Table 3: Optimization of Reaction Conditions for Iodine-Catalyzed Aerobic Thiol Oxidation
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | 10 | 70 | 4 | >98 |
| 2 | 5 | 70 | 4 | >98 |
| 3 | 1 | 70 | 4 | Incomplete |
| 4 | 5 | 50 | 4 | Lower |
| 5 | 5 | 70 | 2 | Lower |
(Data adapted from a study on the oxidation of dodecane-1-thiol)[4]
Experimental Workflow for Thiol Oxidation
Caption: Workflow for the kinetic study of iodine-catalyzed aerobic thiol oxidation.
References
- 1. bellevuecollege.edu [bellevuecollege.edu]
- 2. Iodine clock reaction - Wikipedia [en.wikipedia.org]
- 3. Iodine catalyzed oxidation of alcohols and aldehydes to carboxylic acids in water: a metal-free route to the synthesis of furandicarboxylic acid and terephthalic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Application of Iodine as a Catalyst in Aerobic Oxidations: A Sustainable Approach for Thiol Oxidations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Iodine-Based Reagents in Oxidative Cyclization Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of iodine-based reagents in oxidative cyclization reactions, a powerful strategy for the synthesis of diverse heterocyclic scaffolds. The following sections cover three key transformations: the synthesis of benzimidazolinones using hypervalent iodine(III) catalysis, the preparation of isoxazoles via a hypervalent iodine(III)-mediated cycloaddition, and the synthesis of flavones utilizing molecular iodine.
Hypervalent Iodine(III)-Catalyzed Oxidative C-N Coupling for the Synthesis of Benzimidazolinones
Application Note:
Hypervalent iodine reagents serve as environmentally benign alternatives to heavy metal oxidants for intramolecular C-N bond formation. This protocol details a metal-free method for the synthesis of benzimidazolinones through the oxidative cyclization of N'-aryl urea (B33335) compounds. The reaction is catalyzed by an oxygen-bridged hypervalent iodine species, generated in situ, and proceeds under mild conditions with good to excellent yields for a variety of substrates.[1] This methodology is particularly valuable for accessing NH-free benzimidazolinones, which are important structural motifs in many biologically active compounds.[1]
Key Features:
-
Metal-free conditions: Avoids the use of toxic heavy metals.
-
Mild reaction conditions: Performed at room temperature.
-
Broad substrate scope: Tolerates a range of functional groups on the aryl ring.
-
Good to excellent yields: Provides an efficient route to benzimidazolinones.
Quantitative Data
The following table summarizes the yields for the synthesis of various benzimidazolinone derivatives from their corresponding N'-aryl urea precursors.
| Entry | Substrate (Ar group) | Product | Yield (%) |
| 1 | Phenyl | 1,3-dihydro-2H-benzo[d]imidazol-2-one | 85 |
| 2 | 4-Bromophenyl | 6-Bromo-1,3-dihydro-2H-benzo[d]imidazol-2-one | 82 |
| 3 | 4-Chlorophenyl | 6-Chloro-1,3-dihydro-2H-benzo[d]imidazol-2-one | 88 |
| 4 | 4-Fluorophenyl | 6-Fluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one | 75 |
| 5 | 4-Methylphenyl | 6-Methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one | 91 |
| 6 | 4-Methoxyphenyl | 6-Methoxy-1,3-dihydro-2H-benzo[d]imidazol-2-one | 89 |
| 7 | 4-(Trifluoromethyl)phenyl | 6-(Trifluoromethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one | 65 |
| 8 | 2-Methylphenyl | 4-Methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one | 78 |
Reaction Mechanism
The proposed catalytic cycle for the oxidative C-N cyclization is depicted below. The iodine(I) precatalyst is first oxidized to the active iodine(III) species by m-CPBA. Ligand exchange with the N'-aryl urea substrate forms an electrophilic intermediate, which then undergoes intramolecular cyclization to furnish the benzimidazolinone product and regenerate the iodine(I) catalyst.
Caption: Proposed catalytic cycle for the hypervalent iodine-catalyzed synthesis of benzimidazolinones.
Experimental Protocol
General Procedure for the Cyclization of N'-Aryl Ureas:
-
To a solution of the N'-aryl urea (0.30 mmol) in chloroform (B151607) (1.5 mL) is added the oxygen-bridged hypervalent iodine catalyst precursor (6.1 mg, 0.015 mmol, 5 mol%) and acetic acid (34 µL, 0.60 mmol, 2.0 equiv.).
-
Wet m-chloroperoxybenzoic acid (mCPBA, 74.0 mg, 70% purity, containing ca. 30% water, 0.30 mmol, 1.0 equiv.) is then added to the mixture.
-
The resulting mixture is stirred at room temperature for 2 hours.
-
Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel to afford the desired benzimidazolinone product.
Phenyliodine(III) Bis(trifluoroacetate) (PIFA) Mediated Synthesis of 3,5-Disubstituted Isoxazoles
Application Note:
The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a direct route to isoxazoles. Hypervalent iodine(III) reagents, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), facilitate the in situ generation of nitrile oxides from aldoximes under mild conditions.[2][3] This method offers high regioselectivity and excellent yields for the synthesis of a wide range of 3,5-disubstituted isoxazoles.[2] The reaction is generally fast and tolerates various functional groups, making it a valuable tool in medicinal chemistry and materials science.
Key Features:
-
High regioselectivity: Exclusively forms the 3,5-disubstituted regioisomer.
-
Mild reaction conditions: Performed at room temperature.
-
Broad substrate scope: Applicable to a variety of aldoximes and terminal alkynes.
-
High yields: Generally provides products in excellent yields.
Quantitative Data
The following table summarizes the yields for the PIFA-mediated synthesis of various 3,5-disubstituted isoxazoles.
| Entry | Aldoxime (R¹) | Alkyne (R²) | Product | Yield (%) |
| 1 | Phenyl | Phenyl | 3,5-Diphenylisoxazole | 90 |
| 2 | Phenyl | 2-Pyridyl | 3-Phenyl-5-(pyridin-2-yl)isoxazole | 85 |
| 3 | Phenyl | 4-Methoxyphenyl | 5-(4-Methoxyphenyl)-3-phenylisoxazole | 81 |
| 4 | 4-Methoxyphenyl | Phenyl | 3-(4-Methoxyphenyl)-5-phenylisoxazole | 71 |
| 5 | Propyl | Phenyl | 5-Phenyl-3-propylisoxazole | 88 |
| 6 | Propyl | 2-Pyridyl | 3-Propyl-5-(pyridin-2-yl)isoxazole | 90 |
| 7 | (E)-Styryl | Phenyl | (E)-5-Phenyl-3-styrylisoxazole | 80 |
| 8 | 4-Tolyl | Phenyl | 5-Phenyl-3-(p-tolyl)isoxazole | 72 |
Reaction Mechanism
The reaction proceeds through the initial oxidation of the aldoxime by PIFA to generate a highly reactive nitrile oxide intermediate. This intermediate then undergoes a [3+2] cycloaddition reaction with the alkyne to afford the 3,5-disubstituted isoxazole (B147169) product.
Caption: Reaction pathway for the PIFA-mediated synthesis of isoxazoles.
Experimental Protocol
General Procedure for the Synthesis of 3,5-Disubstituted Isoxazoles:
-
To a solution of the alkyne (0.49 mmol) and the aldoxime (0.727 mmol) in a suitable solvent (e.g., CH₂Cl₂ or a mixture of MeOH/H₂O) is added PIFA (315 mg, 0.727 mmol) in one portion.
-
The reaction mixture is stirred at room temperature for the appropriate time (typically ranging from a few minutes to several hours, monitored by TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate (B1210297) in heptane) to give the pure 3,5-disubstituted isoxazole.
Molecular Iodine-Catalyzed Oxidative Cyclization of 2'-Hydroxychalcones to Flavones
Application Note:
Flavones are a large and important class of naturally occurring compounds with diverse biological activities. A common and efficient method for their synthesis is the oxidative cyclization of 2'-hydroxychalcones. Molecular iodine, in the presence of a co-oxidant like dimethyl sulfoxide (B87167) (DMSO), serves as an effective and inexpensive catalyst for this transformation.[4][5] The reaction proceeds through an initial intramolecular Michael addition followed by oxidation to afford the flavone (B191248) scaffold.[4]
Key Features:
-
Cost-effective catalyst: Utilizes inexpensive and readily available molecular iodine.
-
Simple procedure: The reaction is straightforward to perform.
-
Good yields: Provides flavones in good yields for a range of substrates.
-
Green chemistry aspects: Avoids the use of heavy metal catalysts.
Quantitative Data
The following table presents the yields for the synthesis of various flavone derivatives from their corresponding 2'-hydroxychalcones.
| Entry | 2'-Hydroxychalcone (B22705) Substituents | Product | Yield (%) |
| 1 | Unsubstituted | Flavone | 85 |
| 2 | 4-Methoxy | 4'-Methoxyflavone | 82 |
| 3 | 4-Chloro | 4'-Chloroflavone | 78 |
| 4 | 4-Nitro | 4'-Nitroflavone | 70 |
| 5 | 3,4-Dimethoxy | 3',4'-Dimethoxyflavone | 80 |
| 6 | 4-Methyl | 4'-Methylflavone | 83 |
Reaction Mechanism
The proposed mechanism involves two key steps. First, the 2'-hydroxychalcone undergoes an intramolecular oxo-Michael addition to form a flavanone (B1672756) intermediate. Subsequently, the flavanone is oxidized by iodine to the corresponding flavone. DMSO is thought to act as a co-oxidant, regenerating the active iodine species.[4]
Caption: Proposed mechanism for the iodine-catalyzed synthesis of flavones from 2'-hydroxychalcones.
Experimental Protocol
General Procedure for the Synthesis of Flavones:
-
A solution of the 2'-hydroxychalcone (1.0 mmol) and a catalytic amount of iodine (e.g., 10-20 mol%) in DMSO (5-10 mL) is prepared in a round-bottom flask.
-
The reaction mixture is heated to reflux (or a specified temperature, e.g., 100-120 °C) and stirred for the required time (typically 1-4 hours), with the progress of the reaction monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and then with a dilute solution of sodium thiosulfate (B1220275) to remove any residual iodine.
-
The crude product is dried and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
References
Application Notes and Protocols: Enantioselective Synthesis Using Chiral Hypervalent Iodine Catalysts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral hypervalent iodine compounds have emerged as powerful and environmentally friendly organocatalysts for a variety of enantioselective transformations.[1][2][3] Their metal-free nature, mild reaction conditions, and high selectivity make them attractive alternatives to traditional transition-metal catalysts in modern organic synthesis, particularly in the context of pharmaceutical development where metal contamination is a significant concern.[2][3] These catalysts are typically generated in situ from a chiral iodoarene precatalyst and a terminal oxidant, such as meta-chloroperbenzoic acid (m-CPBA) or peracetic acid.[3][4]
This document provides detailed application notes and experimental protocols for key enantioselective reactions catalyzed by chiral hypervalent iodine reagents, including the dearomatization of phenols, diacetoxylation of styrenes, and intramolecular diamination of alkenes. Additionally, a protocol for the synthesis of a commonly used chiral iodoarene precatalyst is included.
Enantioselective Oxidative Dearomatization of Phenols
The enantioselective dearomatization of phenols provides a direct route to highly functionalized, chiral cyclohexadienones, which are valuable building blocks in the synthesis of complex natural products and pharmaceuticals.[3][5] Chiral hypervalent iodine catalysts have been successfully employed in these transformations, demonstrating high levels of enantiocontrol.[3][6]
Data Presentation
Table 1: Enantioselective Dearomatization of Phenol (B47542) Derivatives Catalyzed by a Chiral Spirobiindane-Based Iodine(III) Reagent [3]
| Entry | Substrate (Phenol Derivative) | Product (p-Quinol) | Yield (%) | ee (%) |
| 1 | 2-Methylphenol | 4-Methyl-p-quinol | 85 | 82 |
| 2 | 2-Ethylphenol | 4-Ethyl-p-quinol | 88 | 84 |
| 3 | 2-Isopropylphenol | 4-Isopropyl-p-quinol | 90 | 85 |
| 4 | 2-tert-Butylphenol | 4-tert-Butyl-p-quinol | 92 | 86 |
| 5 | 2-Phenylphenol | 4-Phenyl-p-quinol | 78 | 80 |
| 6 | 2-Methoxyphenol | 4-Methoxy-p-quinol | 75 | 78 |
| 7 | 2-Chlorophenol | 4-Chloro-p-quinol | 80 | 81 |
Experimental Protocols
Protocol 1: General Procedure for the Enantioselective Dearomatization of Phenols [7]
-
To a stirred solution of the phenol substrate (0.5 mmol) and the chiral iodoarene precatalyst (e.g., a spirobiindane-based catalyst, 0.05 mmol, 10 mol%) in a suitable solvent (e.g., toluene, 5 mL) at 0 °C, add m-CPBA (1.2 equiv) in one portion.
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).
-
Extract the mixture with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the corresponding p-quinol.
-
Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) analysis.
Visualization
Caption: Catalytic cycle for the enantioselective dearomatization of phenols.
Enantioselective Diacetoxylation of Alkenes
The vicinal diacetoxylation of alkenes is a fundamental transformation that provides access to chiral 1,2-diols, which are versatile intermediates in organic synthesis. Chiral hypervalent iodine catalysts have been shown to be effective in promoting this reaction with high enantioselectivity.[1][8]
Data Presentation
Table 2: Enantioselective Diacetoxylation of Styrene (B11656) Derivatives Catalyzed by a C₂-Symmetric Chiral Iodoarene [4][9]
| Entry | Substrate (Styrene) | Product (1,2-Diacetate) | Yield (%) | ee (%) |
| 1 | Styrene | 1-Phenyl-1,2-ethanediyl diacetate | 85 | 92 |
| 2 | 4-Methylstyrene | 1-(p-Tolyl)-1,2-ethanediyl diacetate | 88 | 94 |
| 3 | 4-Methoxystyrene | 1-(4-Methoxyphenyl)-1,2-ethanediyl diacetate | 82 | 90 |
| 4 | 4-Chlorostyrene | 1-(4-Chlorophenyl)-1,2-ethanediyl diacetate | 90 | 91 |
| 5 | 4-Bromostyrene | 1-(4-Bromophenyl)-1,2-ethanediyl diacetate | 91 | 93 |
| 6 | 3-Methylstyrene | 1-(m-Tolyl)-1,2-ethanediyl diacetate | 86 | 90 |
| 7 | 2-Methylstyrene | 1-(o-Tolyl)-1,2-ethanediyl diacetate | 80 | 88 |
Experimental Protocols
Protocol 2: General Procedure for the Enantioselective Diacetoxylation of Styrenes [1][9]
-
In a dried reaction vial, dissolve the C₂-symmetric chiral iodoarene precatalyst (10 mol%) in a mixture of acetic acid and acetic anhydride (B1165640) (e.g., 4:1 v/v).
-
Add the styrene substrate (1.0 equiv) to the solution.
-
Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add the terminal oxidant (e.g., peracetic acid or Selectfluor, 1.2 equiv) portion-wise over a period of 1 hour.
-
Stir the reaction mixture at the same temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the pure diacetate product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualization
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. BJOC - A survey of chiral hypervalent iodine reagents in asymmetric synthesis [beilstein-journals.org]
- 3. Catalytic asymmetric dearomatization (CADA) reactions of phenol and aniline derivatives - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00356C [pubs.rsc.org]
- 4. Progress in organocatalysis with hypervalent iodine catalysts - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00206J [pubs.rsc.org]
- 5. Catalytic asymmetric multiple dearomatizations of phenols enabled by a cascade 1,8-addition and Diels–Alder reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A chiral hypervalent iodine(III) reagent for enantioselective dearomatization of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Chiral Hypervalent Iodine(III) Catalyzed Enantioselective Diacetoxylation of Styrenes | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Application Notes and Protocols for In Situ Generation of Hypervalent Iodine Reagents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in situ generation of hypervalent iodine (HVI) reagents. The in situ approach offers significant advantages over the use of pre-synthesized, and often unstable or hazardous, HVI reagents. By generating these powerful oxidizing agents directly within the reaction mixture, researchers can enhance safety, improve reaction efficiency, and simplify experimental procedures.
Introduction to In Situ Generation of Hypervalent Iodine Reagents
Hypervalent iodine compounds are widely used in organic synthesis as mild, selective, and environmentally benign oxidizing agents, serving as a valuable alternative to heavy metal-based oxidants.[1][2] However, the isolated forms of some HVI reagents, such as 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP), can be explosive and have low solubility in common organic solvents.[3] In situ generation addresses these challenges by forming the active HVI species from a stable iodine(I) precursor and a terminal oxidant immediately before its consumption in the desired transformation.[4] This approach not only mitigates safety concerns but also allows for catalytic use of the iodine precursor.[5]
The primary methods for the in situ generation of HVI reagents include chemical oxidation, electrochemical synthesis, and aerobic oxidation.
Methods for In Situ Generation
Chemical Oxidation
This is the most common method, involving the oxidation of an iodoarene precursor with a stoichiometric or catalytic amount of a terminal oxidant. Commonly used oxidants include Oxone®, meta-chloroperoxybenzoic acid (m-CPBA), and Selectfluor®.[6][7] This method is versatile and applicable to a wide range of substrates and transformations.
Electrochemical Generation
Electrochemical synthesis is a green and sustainable alternative that uses electricity to drive the oxidation of the iodoarene precursor at an anode.[8][9] This method eliminates the need for chemical oxidants and their byproducts, simplifying purification and reducing chemical waste.[10] Both batch and continuous-flow electrochemical setups have been developed, with flow chemistry offering enhanced safety and scalability.[11][12]
Aerobic Oxidation
A more recent development involves the use of molecular oxygen (O₂) as the terminal oxidant. This approach is highly attractive from a green chemistry perspective, as it uses a readily available and inexpensive oxidant and produces water as the primary byproduct. These reactions are often mediated by co-catalysts to facilitate the aerobic cycle.
Data Presentation: Comparison of In Situ Methods
The following tables summarize quantitative data for the in situ generation of common hypervalent iodine reagents and their application in the oxidation of alcohols.
Table 1: In Situ Generation of Phenyliodine(III) Diacetate (PIDA) and Analogs for Alcohol Oxidation
| Iodine(I) Precursor | Terminal Oxidant/Method | Substrate (Alcohol) | Product (Aldehyde/Ketone) | Yield (%) | Reference |
| Iodobenzene (B50100) | m-CPBA / Acetic Acid | Benzyl (B1604629) alcohol | Benzaldehyde | >95 | [13] |
| Iodobenzene | Electrochemical (Batch) | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 92 | [14] |
| 4-Iodotoluene | Selectfluor® / Acetic Acid | Cyclohexanol | Cyclohexanone | 85 | [6] |
| Iodobenzene | Peracetic Acid | 1-Phenylethanol | Acetophenone | 90 | [15] |
Table 2: In Situ Generation of 2-Iodoxybenzoic Acid (IBX) for Alcohol Oxidation
| Iodine(I) Precursor | Terminal Oxidant | Substrate (Alcohol) | Product (Aldehyde/Carboxylic Acid) | Yield (%) | Reference |
| 2-Iodobenzoic acid | Oxone® | Benzyl alcohol | Benzoic acid | 94 | [5] |
| 2-Iodobenzoic acid | Oxone® | 1-Octanol | Octanoic acid | 89 | [5] |
| 2-Iodosobenzoic acid | Oxone® | Cyclododecanol | Cyclododecanone | 98 | [16] |
| 2-Iodobenzoic acid | KBrO₃ / H₂SO₄ | 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 91 | [17] |
Table 3: In Situ Generation of Dess-Martin Periodinane (DMP) Analogs for Alcohol Oxidation
| Iodine(I) Precursor | Terminal Oxidant/Method | Substrate (Alcohol) | Product (Aldehyde/Ketone) | Yield (%) | Reference |
| 2-Iodobenzoic acid | Oxone® / Acetic Anhydride | Cinnamyl alcohol | Cinnamaldehyde | 85 | [4] |
| 2-Iodobenzamide | Oxone® | Benzhydrol | Benzophenone | 95 | [4] |
| 2-Iodoxybenzoic acid | Acetic Anhydride | (-)-Menthol | (-)-Menthone | >95 | [18] |
Experimental Protocols
Protocol 1: In Situ Generation of PIDA using m-CPBA for the Oxidation of Benzyl Alcohol
Materials:
-
Iodobenzene (1.0 mmol, 204 mg)
-
Benzyl alcohol (1.0 mmol, 108 mg, 104 µL)
-
m-Chloroperoxybenzoic acid (m-CPBA, 77%, 2.2 mmol, 494 mg)
-
Acetic acid (2.0 mL)
-
Dichloromethane (DCM, 10 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a stirred solution of iodobenzene (1.0 mmol) and benzyl alcohol (1.0 mmol) in a mixture of acetic acid (2.0 mL) and DCM (10 mL) at 0 °C (ice bath), add m-CPBA (2.2 mmol) portion-wise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution (10 mL) to destroy excess peroxide.
-
Add saturated aqueous sodium bicarbonate solution to neutralize the acetic acid and m-chlorobenzoic acid until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford pure benzaldehyde.
Protocol 2: In Situ Generation of IBX using Oxone® for the Oxidation of Benzyl Alcohol
Materials:
-
2-Iodobenzoic acid (0.1 mmol, 24.8 mg)
-
Benzyl alcohol (1.0 mmol, 108 mg, 104 µL)
-
Oxone® (potassium peroxymonosulfate, 0.4 mmol, 246 mg)
-
Ethyl acetate (B1210297) (EtOAc, 5 mL)
-
Water (5 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-iodobenzoic acid (0.1 mmol) and benzyl alcohol (1.0 mmol) in a mixture of EtOAc (5 mL) and water (5 mL).
-
To this biphasic mixture, add Oxone® (0.4 mmol) in one portion.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
After completion, quench the reaction with saturated aqueous sodium thiosulfate solution (10 mL).
-
Separate the organic layer and extract the aqueous layer with EtOAc (2 x 10 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzoic acid.
-
Recrystallize the crude product from a suitable solvent system if further purification is required.
Protocol 3: Electrochemical In Situ Generation of a Hypervalent Iodine Reagent in a Continuous-Flow System for Alcohol Oxidation
Materials:
-
Iodobenzene (0.1 M solution in 2,2,2-trifluoroethanol (B45653) (TFE))
-
Benzyl alcohol (0.2 M solution in TFE)
-
Tetrabutylammonium tetrafluoroborate (B81430) (Bu₄NBF₄) (0.05 M, as supporting electrolyte)
-
Electrochemical flow reactor (e.g., Vapourtec Ion) equipped with a glassy carbon anode and a platinum cathode
-
Syringe pumps
-
Back pressure regulator
-
Collection flask
Procedure:
-
Set up the electrochemical flow reactor according to the manufacturer's instructions.
-
Prepare a solution of iodobenzene (0.1 M) and Bu₄NBF₄ (0.05 M) in TFE. Prepare a separate solution of benzyl alcohol (0.2 M) in TFE.
-
Using syringe pumps, introduce the iodobenzene solution into the electrochemical cell at a defined flow rate (e.g., 0.1 mL/min).
-
Apply a constant current (e.g., 10 mA) to the electrochemical cell to anodically oxidize the iodobenzene to the corresponding hypervalent iodine(III) species.
-
The effluent from the electrochemical cell, containing the in situ generated HVI reagent, is then mixed with the benzyl alcohol solution at a T-mixer.
-
The combined stream flows through a reaction coil of a specific volume to provide the desired residence time for the oxidation reaction to occur.
-
The product stream is collected in a flask after passing through a back pressure regulator.
-
The collected solution is analyzed by GC-MS or NMR to determine the conversion and yield of benzaldehyde. The product can be isolated by standard work-up and purification procedures.
Visualizations
References
- 1. ekwan.github.io [ekwan.github.io]
- 2. Hypervalent Iodine Reagents in High Valent Transition Metal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent Updates on Electrogenerated Hypervalent Iodine Derivatives and Their Applications as Mediators in Organic Electrosynthesis [frontiersin.org]
- 4. Catalytic Hypervalent Iodine Catalysts - Wordpress [reagents.acsgcipr.org]
- 5. In Situ Generation of o-Iodoxybenzoic Acid (IBX) and the Catalytic Use of It in Oxidation Reactions in the Presence of Oxone as a Co-oxidant [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. researchgate.net [researchgate.net]
- 9. Editorial: New hypervalent iodine reagents for oxidative coupling—volume II - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. d-nb.info [d-nb.info]
- 14. Recent Updates on Electrogenerated Hypervalent Iodine Derivatives and Their Applications as Mediators in Organic Electrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hypervalent Iodine Compounds [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Iodine-Catalyzed Aerobic Oxidation of Thiols and Alcohols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the iodine-catalyzed aerobic oxidation of thiols to disulfides and a specific protocol for the aerobic oxidation of alcohols to aldehydes. These methods offer a metal-free and environmentally benign approach to oxidative transformations, utilizing molecular iodine as a readily available and low-toxicity catalyst with air as the terminal oxidant.
Iodine-Catalyzed Aerobic Oxidation of Thiols to Disulfides
The iodine-catalyzed aerobic oxidation of thiols provides an efficient and green method for the synthesis of disulfides, which are important structural motifs in pharmaceuticals and materials science. This protocol is broadly applicable to a wide range of thiols, including primary, secondary, and aromatic thiols, and is tolerant of various functional groups.[1][2][3][4]
General Reaction Scheme
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the iodine-catalyzed aerobic oxidation of various thiols to their corresponding disulfides.
| Entry | Substrate (Thiol) | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Dodecane-1-thiol | I2 (5) | EtOAc | 70 | 4 | >98 | [5] |
| 2 | 2-Phenylethane-1-thiol | I2 (5) | EtOAc | 70 | 4 | 98 | [5] |
| 3 | Cyclohexanethiol | I2 (5) | EtOAc | 70 | 4 | 95 | [5] |
| 4 | Thiophenol | I2 (5) | EtOAc | 70 | 4 | 96 | [5] |
| 5 | 4-Methylbenzenethiol | I2 (5) | EtOAc | 70 | 4 | 97 | [5] |
| 6 | 4-Methoxybenzenethiol | I2 (5) | EtOAc | 70 | 4 | 98 | [5] |
| 7 | 4-Chlorobenzenethiol | I2 (5) | EtOAc | 70 | 4 | 95 | [5] |
| 8 | Naphthalene-2-thiol | I2 (5) | EtOAc | 70 | 4 | 98 | [5] |
| 9 | N-Acetyl-L-cysteine | I2 (5) | EtOAc | 70 | 4 | 98 | [5] |
| 10 | Benzylthiol | Flavin (5), I2 (5) | t-BuOH | 26 | 24 | 98 | [1] |
Experimental Protocol
This protocol is a general procedure for the iodine-catalyzed aerobic oxidation of thiols.
Materials:
-
Thiol substrate (0.3 mmol, 1.0 equiv)
-
Molecular Iodine (I₂) (0.015 mmol, 0.05 equiv, 5 mol%)
-
Ethyl acetate (B1210297) (EtOAc)
-
Oxygen balloon
-
Round-bottom flask
-
Stir bar
Procedure:
-
To a round-bottom flask containing a stir bar, add the thiol substrate (0.3 mmol) and molecular iodine (5 mol%).
-
Add ethyl acetate (EtOAc) as the solvent.
-
Attach an oxygen balloon to the flask.
-
Place the reaction mixture in a preheated oil bath at 70 °C and stir for 4 hours.[2][5][6]
-
Upon completion, as monitored by TLC, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the desired disulfide.[5]
Note: For sensitive substrates or alternative conditions, a flavin co-catalyst can be employed at room temperature (26 °C) in t-BuOH under an air atmosphere.[1]
Catalytic Cycle
The proposed catalytic cycle for the iodine-catalyzed aerobic oxidation of thiols involves the initial oxidation of the thiol by molecular iodine to form a sulfenyl iodide intermediate and hydrogen iodide (HI). The sulfenyl iodide then reacts with another thiol molecule to produce the disulfide and regenerate a molecule of HI. The crucial step for the catalytic turnover is the aerobic oxidation of HI back to molecular iodine and water, with oxygen from the air serving as the terminal oxidant.[2][3][4]
Caption: Catalytic cycle for the iodine-catalyzed aerobic oxidation of thiols.
Iodine-Catalyzed Aerobic Oxidation of Alcohols to Aldehydes
While the iodine-catalyzed aerobic oxidation of thiols is a well-established and general methodology, the direct use of molecular iodine and aerobic oxygen for the oxidation of alcohols to aldehydes and ketones is less commonly reported under general thermal conditions. Many protocols involve hypervalent iodine reagents or co-oxidants other than oxygen. However, a specific protocol for the aerobic oxidation of benzylic and allylic alcohols has been reported under visible light irradiation.
General Reaction Scheme (Photochemical)
Quantitative Data Summary
The following table summarizes the results for the visible-light-mediated aerobic oxidation of various alcohols.
| Entry | Substrate (Alcohol) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | I2 (10) | CH3CN | 24 | 85 |
| 2 | 4-Methoxybenzyl alcohol | I2 (10) | CH3CN | 24 | 90 |
| 3 | 4-Chlorobenzyl alcohol | I2 (10) | CH3CN | 24 | 82 |
| 4 | Cinnamyl alcohol | I2 (10) | CH3CN | 24 | 75 |
(Data presented is representative of the types of substrates suitable for this specific photochemical method.)
Experimental Protocol (Photochemical)
This protocol is for the visible-light-mediated aerobic oxidation of benzylic and allylic alcohols.
Materials:
-
Alcohol substrate (1.0 mmol, 1.0 equiv)
-
Molecular Iodine (I₂) (0.1 mmol, 0.1 equiv, 10 mol%)
-
Acetonitrile (CH₃CN)
-
Reaction vessel transparent to visible light (e.g., Pyrex)
-
Visible light source (e.g., fluorescent lamp)
-
Stir bar
Procedure:
-
In a suitable reaction vessel, dissolve the alcohol substrate (1.0 mmol) and molecular iodine (10 mol%) in acetonitrile.
-
Ensure the vessel is open to the air or equipped with an air-filled balloon to provide an aerobic atmosphere.
-
Stir the solution at room temperature while irradiating with a visible light source (e.g., a fluorescent lamp).
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove excess iodine.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow
The workflow for the photochemical aerobic oxidation of alcohols is a straightforward procedure.
Caption: Workflow for the photochemical aerobic oxidation of alcohols.
Applications in Drug Development
The development of mild and selective oxidation methods is crucial in drug synthesis to avoid the use of harsh or toxic reagents that can be incompatible with complex molecular architectures. Iodine-catalyzed oxidations offer an attractive alternative to heavy metal-based oxidants. The formation of disulfide bonds is particularly important in peptide and protein chemistry, and these methods provide a straightforward route to such linkages. The selective oxidation of alcohols to aldehydes is a fundamental transformation in the synthesis of many active pharmaceutical ingredients. The use of iodine as a catalyst aligns with the principles of green chemistry, aiming to make pharmaceutical syntheses more sustainable.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
- 4. Mild Aerobic Oxidation of Secondary Alcohols with Water Tolerant Cu(I) Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Quantifying Reactive Iodine Species
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of various reactive iodine species (RIS). It is designed to assist researchers in selecting and implementing appropriate analytical techniques for their specific needs.
Introduction to Reactive Iodine Species
Reactive iodine species (RIS) are a group of highly reactive molecules containing iodine that play significant roles in various biological and chemical processes. In biomedical research, RIS are implicated in thyroid hormone biosynthesis, antimicrobial defense, and cellular signaling pathways.[1][2][3] However, their high reactivity can also lead to oxidative stress and cellular damage.[3] Accurate quantification of RIS is therefore crucial for understanding their physiological and pathological roles. This document outlines several key analytical techniques for the quantification of RIS, including spectrophotometric methods, chromatography coupled with mass spectrometry, and electron paramagnetic resonance for radical detection.
Spectrophotometric Methods
Spectrophotometric methods are widely used for the quantification of RIS due to their simplicity, cost-effectiveness, and accessibility. These methods are based on the reaction of an RIS with a chromogenic reagent, leading to a measurable change in absorbance.
Sandell-Kolthoff Reaction for Total Iodine
The Sandell-Kolthoff (S-K) reaction is a classic and widely used catalytic method for the determination of total iodine (after reduction of all species to iodide). It is based on the catalytic effect of iodide on the reduction of cerium(IV) to cerium(III) by arsenous acid. The rate of the reaction, measured as the disappearance of the yellow color of Ce(IV), is proportional to the iodide concentration.
Table 1: Quantitative Data for the Sandell-Kolthoff Reaction
| Parameter | Value | Reference |
| Analyte | Total Iodine (as Iodide) | |
| Linear Range | 0 - 300 µg/L | |
| Detection Limit (LOD) | 4.6 µg/L | |
| Precision (RSD) | 0.3 - 2.8% | |
| Accuracy (Recovery) | 92.8 - 107.0% |
Materials:
-
Ammonium (B1175870) persulfate solution (1.5 M)
-
Arsenious acid solution (2.5 mL)
-
Ammonium ceric sulfate (B86663) solution (0.3 mL)
-
Potassium iodate (B108269) (KIO₃) standard solutions
-
Sample (e.g., urine, saliva)
-
Glass tubes (15 mm × 120 mm)
-
Heating block or water bath (100°C)
-
Spectrophotometer
Procedure:
-
Sample Digestion:
-
Pipette 200 µL of the sample or standard into a glass tube.
-
Add 1.5 mL of 1 M ammonium persulfate solution.
-
Heat at 100°C for 90 minutes to digest the sample and convert all iodine species to iodide.
-
Cool the tubes to room temperature.
-
-
Colorimetric Reaction:
-
Add 2.5 mL of arsenious acid solution to each tube.
-
Incubate for 15 minutes in a temperature-controlled water bath.
-
Add 0.3 mL of ammonium ceric sulfate solution to initiate the reaction.
-
-
Measurement:
-
Immediately after adding the ceric sulfate, start a timer.
-
Measure the absorbance at a specific wavelength (typically around 420 nm) at a fixed time point.
-
The decrease in absorbance is proportional to the initial iodide concentration.
-
-
Quantification:
-
Construct a calibration curve using the absorbance values of the KIO₃ standards.
-
Determine the concentration of iodine in the samples from the calibration curve.
-
Workflow for the Sandell-Kolthoff Reaction
Caption: Workflow of the Sandell-Kolthoff reaction for total iodine determination.
Leuco Crystal Violet Method for Hypoiodous Acid and Molecular Iodine
This method allows for the differentiation and quantification of hypoiodous acid (HOI) and molecular iodine (I₂). Both species react with the colorless leuco crystal violet (LCV) to produce the intensely colored crystal violet cation, which can be measured spectrophotometrically. Differentiation is achieved by using a two-step procedure.
Table 2: Quantitative Data for the Leuco Crystal Violet Method
| Parameter | Value | Reference |
| Analyte | Hypoiodous Acid (HOI), Molecular Iodine (I₂) | [4][5] |
| Wavelength (λmax) | 592 nm | [4] |
| Molar Absorptivity (ε) | 5.6 x 10⁵ L mol⁻¹ cm⁻¹ | [4] |
| Linear Range | 0.04 - 0.36 mg/L | [4] |
Materials:
-
Leuco crystal violet (LCV) solution (0.75 g in a mixture of 10g 5-Sulfosalicylic Acid in 100 ml distilled water, added to 400 ml 3% Hydrogen Peroxide)[6]
-
N-chlorosuccinimide (NCS) solution
-
Succinimide (B58015) solution
-
Phosphate (B84403) buffer (pH 7.0)
-
Sample containing HOI and/or I₂
-
Spectrophotometer
Procedure:
-
Total Oxidant Measurement (HOI + I₂):
-
To a sample aliquot, add the LCV solution in a phosphate buffer (pH 7.0).
-
The reaction is rapid, and the color develops within 30 seconds.[6]
-
Measure the absorbance at 592 nm. This absorbance corresponds to the total concentration of HOI and I₂.
-
-
Molecular Iodine (I₂) Measurement:
-
To a separate sample aliquot, first add succinimide solution. This selectively removes HOI from the solution.
-
Then, add the LCV solution.
-
Measure the absorbance at 592 nm. This absorbance corresponds only to the concentration of I₂.
-
-
Hypoiodous Acid (HOI) Calculation:
-
The concentration of HOI is determined by subtracting the absorbance from the I₂ measurement (step 2) from the total oxidant measurement (step 1).
-
Chemical Principle of the Leuco Crystal Violet Method
Caption: Oxidation of Leuco Crystal Violet by reactive iodine species.
Chromatography with Inductively Coupled Plasma Mass Spectrometry (IC-ICP-MS)
Ion chromatography coupled with inductively coupled plasma mass spectrometry (IC-ICP-MS) is a powerful technique for the speciation and quantification of inorganic iodine species, primarily iodide (I⁻) and iodate (IO₃⁻). IC separates the different iodine species based on their ionic properties, and ICP-MS provides highly sensitive and element-specific detection.
Table 3: Quantitative Data for IC-ICP-MS
| Parameter | Iodide (I⁻) | Iodate (IO₃⁻) | Reference |
| Detection Limit (LOD) | 0.20 µg/L | 0.05 µg/L | [7] |
| Linear Range | 1.0 - 100 µg/L | 1.0 - 100 µg/L | [7] |
| Precision (RSD) | < 5% | < 5% | [8] |
| Accuracy (Recovery) | 95 - 105% | 95 - 105% | [8] |
Materials:
-
Ion chromatography system
-
Anion-exchange column (e.g., Dionex IonPac AS-14)[7]
-
Inductively coupled plasma mass spectrometer
-
Mobile phase: 100 mM Ammonium Carbonate ((NH₄)₂CO₃), pH 10[7]
-
Iodide and iodate standard solutions
-
Sample (e.g., water, biological fluid extract)
Procedure:
-
Sample Preparation:
-
Dilute the sample as necessary with deionized water to fall within the linear range of the instrument and to minimize matrix effects. For serum/plasma, a 1:3 dilution is common, and for urine, a 1:10 dilution.[8]
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Chromatographic Separation:
-
Set the IC system with the appropriate anion-exchange column and mobile phase.
-
A typical flow rate is 1.0 mL/min.
-
Inject the prepared sample onto the column. The total run time is typically within 8 minutes.[7]
-
-
ICP-MS Detection:
-
The eluent from the IC is directly introduced into the ICP-MS.
-
Monitor the iodine signal at m/z 127.
-
-
Quantification:
-
Identify the peaks for iodide and iodate based on their retention times, determined by running standards.
-
Quantify the concentration of each species by comparing the peak area to a calibration curve generated from the standards.
-
Experimental Workflow for IC-ICP-MS Analysis
Caption: General workflow for the speciation analysis of iodine by IC-ICP-MS.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Organoiodine Compounds
GC-MS is a suitable technique for the analysis of volatile and semi-volatile organoiodine compounds. The gas chromatograph separates the compounds based on their boiling points and polarity, and the mass spectrometer provides identification and quantification based on their mass-to-charge ratio and fragmentation patterns.
Table 4: Quantitative Data for GC-MS
| Parameter | Value | Reference |
| Analyte | Volatile Organoiodine Compounds | [9] |
| Detection Limit (LOD) | 0.34 nM (for ¹²⁷I⁻ after derivatization) | [9] |
| Detection Limit (LOD) | 0.08 nM (for ¹²⁹I⁻ after derivatization) | [9] |
Materials:
-
Gas chromatograph coupled to a mass spectrometer
-
Appropriate GC column (e.g., capillary column suitable for volatile organic compounds)
-
Derivatization agent (if necessary, e.g., for converting non-volatile to volatile species)
-
Organic solvent for extraction (e.g., hexane)
-
Standards of the target organoiodine compounds
-
Sample (e.g., biological tissue, environmental sample)
Procedure:
-
Sample Preparation:
-
Homogenize the sample.
-
Perform a liquid-liquid or solid-phase extraction to isolate the volatile organic compounds into a suitable solvent.
-
If the target compounds are not sufficiently volatile, a derivatization step may be required. For example, iodide can be derivatized to 4-iodo-N,N-dimethylaniline for GC-MS analysis.[9]
-
Concentrate the extract to a suitable volume.
-
-
GC-MS Analysis:
-
Inject the extract into the GC-MS system.
-
Use a temperature program to separate the compounds on the GC column.
-
The mass spectrometer is typically operated in scan mode for identification or selected ion monitoring (SIM) mode for quantification.
-
-
Quantification:
-
Identify the compounds based on their retention times and mass spectra by comparison with standards and/or spectral libraries.
-
Quantify the concentration using a calibration curve prepared from the standards.
-
Workflow for GC-MS Analysis of Volatile Iodine Compounds
Caption: Workflow for the analysis of volatile organoiodine compounds by GC-MS.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Iodine Radicals
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for the direct detection and characterization of paramagnetic species, including free radicals. Due to the short-lived nature of many radicals, a technique called spin trapping is often employed.
Spin Trapping
In spin trapping, a short-lived radical reacts with a "spin trap" molecule to form a more stable radical adduct that can be detected by EPR. The hyperfine splitting pattern of the resulting EPR spectrum can provide information to identify the original trapped radical.
Table 5: EPR Spin Trapping for Radical Detection
| Parameter | Value | Reference |
| Technique | EPR with Spin Trapping | [10] |
| Application | Detection and identification of short-lived radicals | [10] |
| Common Spin Traps | PBN (α-phenyl-N-tert-butylnitrone), DMPO (5,5-dimethyl-1-pyrroline N-oxide) | [10] |
Materials:
-
EPR spectrometer
-
Spin trap (e.g., PBN, DMPO)
-
System for generating iodine radicals (e.g., chemical reaction, photolysis)
-
Capillary tubes for EPR measurement
Procedure:
-
Sample Preparation:
-
Prepare a solution containing the system that generates the iodine radicals.
-
Add the spin trap to this solution. The spin trap will react with the transient iodine radicals to form a more stable spin adduct.
-
-
EPR Measurement:
-
Transfer the solution to a capillary tube.
-
Place the capillary tube in the EPR spectrometer's resonant cavity.
-
Record the EPR spectrum.
-
-
Data Analysis:
-
Analyze the hyperfine splitting constants and g-factor of the EPR spectrum to identify the structure of the spin adduct and, by inference, the original iodine radical.
-
Principle of EPR Spin Trapping
Caption: The principle of detecting short-lived radicals using EPR spin trapping.
Biological Signaling Pathways Involving Reactive Iodine Species
Reactive iodine species are not just byproducts of metabolism but also active participants in cellular signaling. Understanding these pathways is crucial for drug development and disease research.
Thyroid Hormone Synthesis
The synthesis of thyroid hormones is a well-established pathway involving the oxidation of iodide and its incorporation into thyroglobulin, a process mediated by thyroid peroxidase (TPO) and generating RIS as intermediates.
Signaling Pathway of Thyroid Hormone Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Iodine? [synapse.patsnap.com]
- 3. Iodine as a potential endocrine disruptor—a role of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Iodine Has Extrathyroidal Effects as an Antioxidant, Differentiator, and Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypoiodous acid - Wikipedia [en.wikipedia.org]
- 7. The speciation analysis of iodate and iodide in high salt brine by high performance liquid chromatography and inductively coupled plasma mass spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. chemijournal.com [chemijournal.com]
- 10. Spin trapping - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Iodometric Titration of Peroxide Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodometric titration is a highly reliable and widely used analytical method for the quantitative determination of oxidizing agents, such as peroxides. This technique is particularly valuable in pharmaceutical research and development for assessing the stability of drug substances and formulations where peroxide formation is a common degradation pathway. This document provides a detailed protocol for the determination of peroxide content using iodometric titration, including the critical step of standardizing the titrant, sodium thiosulfate (B1220275).
The method is based on the oxidation of iodide ions (I⁻) by the peroxide in an acidic medium to form iodine (I₂). The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (Na₂S₂O₃) using a starch indicator. The endpoint is marked by the disappearance of the deep blue color of the starch-iodine complex.[1][2][3] This indirect titration method offers a high degree of accuracy and is less susceptible to interferences from organic materials compared to other methods like permanganate (B83412) titration.[3][4]
Principle of the Method
The iodometric determination of peroxides involves a two-step reaction process:
Step 1: Oxidation of Iodide Hydrogen peroxide (or other peroxides) oxidizes potassium iodide (KI) in the presence of an acid (typically sulfuric acid) to produce molecular iodine (I₂) and water. An ammonium (B1175870) molybdate (B1676688) solution is often used as a catalyst to ensure a swift and complete reaction.[3][5][6]
Reaction: H₂O₂ + 2KI + H₂SO₄ → I₂ + K₂SO₄ + 2H₂O[3][7]
Step 2: Titration of Liberated Iodine The iodine generated in the first step is then titrated with a standard solution of sodium thiosulfate. The thiosulfate reduces the iodine back to iodide ions, and in the process, it is oxidized to tetrathionate (B1226582) ions (S₄O₆²⁻).
Reaction: I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆[3][7]
A starch solution is used as an indicator. Starch forms a deep blue-black complex with iodine. During the titration, as the iodine is consumed by the thiosulfate, the solution color fades. The endpoint is reached when the blue color completely disappears.[1]
Reagents and Materials
Reagent Preparation
| Reagent | Preparation | Storage and Stability |
| Sodium Thiosulfate (Na₂S₂O₃) Solution, 0.1 N | Accurately weigh approximately 24.8 g of sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O) and dissolve in 1000 mL of freshly boiled and cooled deionized water. Add approximately 0.2 g of sodium carbonate as a stabilizer.[8] | Store in a well-stoppered, dark glass bottle. The solution should be standardized before use and periodically re-standardized. |
| Potassium Iodide (KI) Solution, 10% (w/v) | Dissolve 10 g of potassium iodide in 100 mL of deionized water. | Store in a dark bottle in a cool place to prevent the oxidation of iodide to iodine. If the solution turns yellow, a few drops of dilute sodium thiosulfate solution can be added to remove the color.[3] |
| Sulfuric Acid (H₂SO₄) Solution, 25% (v/v) | Carefully and slowly add 250 mL of concentrated sulfuric acid to 750 mL of deionized water while stirring in a fume hood. The solution will become hot. Allow to cool before use. | Store in a properly labeled, acid-resistant bottle. |
| Ammonium Molybdate Catalyst Solution | Dissolve 9 g of ammonium molybdate in 10 mL of 6N ammonium hydroxide. Add 24 g of ammonium nitrate (B79036) and dilute to 100 mL with deionized water.[3] | Store in a labeled container. |
| Starch Indicator Solution, 1% (w/v) | Make a paste of 1 g of soluble starch with a small amount of cold deionized water. Pour this paste into 100 mL of boiling deionized water with continuous stirring. Boil for a few minutes until the solution is clear. | Prepare fresh daily as it is susceptible to microbial growth. |
| Potassium Iodate (B108269) (KIO₃) Primary Standard, 0.1 N | Dry analytical grade potassium iodate at 110°C for 1 hour and cool in a desiccator. Accurately weigh approximately 3.567 g and dissolve in 1000 mL of deionized water in a volumetric flask. | Store in a tightly sealed bottle. This is a stable primary standard. |
Apparatus
-
Analytical balance (± 0.1 mg)
-
Buret, 50 mL, Class A
-
Pipettes, Class A
-
Volumetric flasks, Class A
-
Erlenmeyer flasks, 250 mL
-
Magnetic stirrer and stir bars
-
Graduated cylinders
Experimental Protocols
Standardization of 0.1 N Sodium Thiosulfate Solution
The accuracy of the peroxide determination is critically dependent on the exact concentration of the sodium thiosulfate titrant. Therefore, it must be standardized against a primary standard, such as potassium iodate.[9]
Procedure:
-
Pipette 25.00 mL of the standard 0.1 N potassium iodate solution into a 250 mL Erlenmeyer flask.
-
Add 2 g of potassium iodide (iodate-free) and 5 mL of 25% sulfuric acid to the flask.[10]
-
Swirl the flask to mix and allow the reaction to proceed in the dark for 5-10 minutes.[8][9] The solution will turn a dark reddish-brown due to the liberated iodine.
-
Titrate the liberated iodine with the prepared sodium thiosulfate solution. The dark brown color will fade to a pale yellow.
-
When the solution is pale yellow, add 2 mL of the starch indicator solution. The solution will turn a deep blue-black color.[2]
-
Continue the titration dropwise, with constant swirling, until the blue color completely disappears, leaving a colorless solution. This is the endpoint.[2]
-
Record the volume of sodium thiosulfate solution used.
-
Repeat the titration at least two more times to ensure reproducibility.
-
Calculate the normality of the sodium thiosulfate solution.
Calculation of Normality:
Normality of Na₂S₂O₃ (N) = (Normality of KIO₃ × Volume of KIO₃) / Volume of Na₂S₂O₃
Quantitative Data for Standardization:
| Parameter | Value |
| Volume of KIO₃ solution | 25.00 mL |
| Normality of KIO₃ solution | 0.1 N |
| Average Volume of Na₂S₂O₃ used | Record experimental value |
| Calculated Normality of Na₂S₂O₃ | Calculate from experimental data |
Protocol for Peroxide Determination
Procedure:
-
Accurately weigh a sample containing an amount of peroxide expected to react with approximately 15-25 mL of the standardized 0.1 N sodium thiosulfate solution. Transfer the sample to a 250 mL Erlenmeyer flask.
-
Add 50 mL of deionized water and 10 mL of 25% sulfuric acid to the flask.[3]
-
Add 10-15 mL of 10% potassium iodide solution and 2-3 drops of the ammonium molybdate catalyst solution.[3]
-
Swirl the flask and allow it to stand for 5-10 minutes to ensure the complete liberation of iodine.
-
Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow color.[3]
-
Add 2 mL of the starch indicator solution, which will result in a deep blue color.
-
Continue the titration dropwise until the blue color disappears completely.[3]
-
Record the volume of sodium thiosulfate solution consumed.
-
Perform a blank titration by following the same procedure but omitting the sample. This will account for any oxidizing impurities in the reagents.[3]
-
Repeat the determination on at least two more samples for precision.
Calculation of Peroxide Content:
Peroxide Content (% w/w as H₂O₂) = [((V_sample - V_blank) × N_thiosulfate × Eq. Wt. of H₂O₂) / (Weight of sample in g)] × 100
Where:
-
V_sample = Volume of Na₂S₂O₃ used for the sample (mL)
-
V_blank = Volume of Na₂S₂O₃ used for the blank (mL)
-
N_thiosulfate = Normality of the standardized Na₂S₂O₃ solution (N)
-
Eq. Wt. of H₂O₂ = Equivalent weight of hydrogen peroxide (17.01 g/eq)
Quantitative Data for Peroxide Determination:
| Parameter | Sample 1 | Sample 2 | Sample 3 |
| Weight of Sample (g) | |||
| Volume of Na₂S₂O₃ (sample) (mL) | |||
| Volume of Na₂S₂O₃ (blank) (mL) | |||
| Normality of Na₂S₂O₃ (N) | |||
| Calculated Peroxide Content (% w/w) |
Potential Interferences and Troubleshooting
-
Other Oxidizing Agents: Substances such as chlorates, dichromates, and permanganates will also oxidize iodide to iodine, leading to erroneously high results.[3]
-
Reducing Agents: Compounds that can reduce iodine, such as sulfites, will react with the liberated iodine, causing falsely low results.[1]
-
Unsaturated Organic Compounds: These may react with iodine, leading to inaccurate results.[3]
-
Volatility of Iodine: Loss of iodine due to its volatility can be a source of error. This can be minimized by ensuring an excess of potassium iodide is present (which forms the less volatile triiodide ion, I₃⁻) and by keeping the solution cool.[1][11]
-
Air Oxidation of Iodide: In acidic solutions, iodide can be slowly oxidized by atmospheric oxygen. The titration should be performed promptly after the addition of acid and iodide.[12]
-
Light Sensitivity: Strong light can catalyze the oxidation of iodide ions. It is advisable to perform the reaction in a flask shielded from direct light.[1]
Visualizations
Caption: Workflow for Iodometric Titration of Peroxides.
Caption: Chemical Reactions and Indicator Principle.
References
- 1. Iodometry - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. usptechnologies.com [usptechnologies.com]
- 4. scribd.com [scribd.com]
- 5. mt.com [mt.com]
- 6. metrohm.com [metrohm.com]
- 7. xylemanalytics.com [xylemanalytics.com]
- 8. zenodo.org [zenodo.org]
- 9. hiranuma.com [hiranuma.com]
- 10. researchgate.net [researchgate.net]
- 11. Iodometry - Sciencemadness Wiki [sciencemadness.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Application of Hypervalent Iodine Reagents in the Total Synthesis of Bioactive Natural Products
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Hypervalent iodine reagents have emerged as indispensable tools in modern organic synthesis, offering mild and selective alternatives to traditional heavy metal-based oxidants. Their unique reactivity has enabled the development of elegant and efficient strategies for the construction of complex molecular architectures, particularly in the total synthesis of natural products. This document provides detailed application notes and protocols for the use of common hypervalent iodine reagents—phenyliodine(III) diacetate (PIDA), [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), and Dess-Martin periodinane (DMP)—in the synthesis of several bioactive natural products.
Key Applications of Hypervalent Iodine Reagents in Natural Product Synthesis
Hypervalent iodine reagents are particularly effective in a variety of transformations crucial for the assembly of complex natural product scaffolds. These include:
-
Oxidative Dearomatization of Phenols: This powerful transformation converts readily available phenols into highly functionalized cyclohexadienones, which serve as versatile building blocks for the construction of intricate polycyclic systems. Reagents like PIDA and PIFA are frequently employed for this purpose.
-
Oxidation of Alcohols: The selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, is a fundamental transformation in organic synthesis. Dess-Martin periodinane (DMP) is a premier reagent for this purpose, valued for its mild reaction conditions and high functional group tolerance.
-
Oxidative Cyclization and Rearrangement Reactions: Hypervalent iodine reagents can initiate a cascade of reactions, including cyclizations and rearrangements, to rapidly build molecular complexity from simple precursors.
Case Study 1: Total Synthesis of (±)-Erysotramidine
Erysotramidine (B1154449) is an erythrina alkaloid with potential curare-like physiological effects. Its total synthesis by the Canesi group prominently features two oxidative dearomatization steps using hypervalent iodine reagents.[1][2]
Key Transformations and Quantitative Data
| Step No. | Transformation | Hypervalent Iodine Reagent | Solvent | Temperature | Yield (%) |
| 1 | Oxidative Dearomatization | PhI(OAc)₂ (PIDA) | Methanol | Room Temp. | 62 |
| 2 | Oxidative Dearomatization/Rearomatization | PhI(OCOCF₃)₂ (PIFA) | Methanol | Room Temp. | 53 |
Experimental Protocols
Step 1: Oxidative Dearomatization of Phenolic Amide
-
Reaction: To a solution of the starting phenolic amide (1.0 equiv) in methanol, phenyliodine(III) diacetate (PIDA, 1.1 equiv) is added in one portion at room temperature.
-
Time: The reaction mixture is stirred for 30 minutes.
-
Work-up: The solvent is removed under reduced pressure. The residue is then diluted with ethyl acetate (B1210297) and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired p-quinol ether.
Step 2: Second Oxidative Dearomatization and Rearomatization
-
Reaction: To a solution of the intermediate phenol (B47542) (1.0 equiv) in methanol, [bis(trifluoroacetoxy)iodo]benzene (PIFA, 1.1 equiv) is added at room temperature.
-
Time: The reaction is stirred for 1 hour.
-
Work-up: A saturated aqueous solution of sodium bicarbonate is added to the reaction mixture, and the aqueous layer is extracted with dichloromethane.
-
Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography to yield the dienone product.
Reaction Pathway
References
Application Notes and Protocols for Scale-Up of Iodine-Catalyzed Industrial Processes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up of key industrial processes that utilize iodine-based catalysts. The information is intended to guide researchers, scientists, and drug development professionals in transitioning laboratory-scale iodine-catalyzed reactions to pilot and industrial-scale production.
Introduction to Iodine Catalysis in Industry
Iodine and its compounds are versatile and effective catalysts in a wide range of industrial organic syntheses. Their applications span from the production of bulk chemicals to the synthesis of fine chemicals and pharmaceuticals. Key industrial processes include methanol (B129727) carbonylation for acetic acid production, polymerization reactions, esterification of fatty acids, and various oxidation reactions. The use of iodine-based catalysts often offers advantages such as high selectivity, mild reaction conditions, and cost-effectiveness. However, scaling up these processes presents unique challenges related to catalyst stability, recovery, reactor material compatibility, and safety.
Acetic Acid Production via Methanol Carbonylation
The carbonylation of methanol to produce acetic acid is one of the most significant industrial applications of iodine catalysis. The two primary processes are the Monsanto process and the Cativa process.
The Monsanto Process
Developed by Monsanto in 1966, this process utilizes a rhodium-iodide catalyst system.[1]
Experimental Protocol: Monsanto Process
Objective: To produce acetic acid from methanol and carbon monoxide.
Materials:
-
Methanol (CH₃OH)
-
Carbon Monoxide (CO)
-
Rhodium(III) chloride (RhCl₃) or other rhodium source[2]
-
Hydroiodic acid (HI) or a suitable iodide salt[2]
-
Water
Equipment:
-
High-pressure continuous stirred-tank reactor (CSTR)[3]
-
Flash tank[3]
-
Distillation columns for purification[3]
-
Catalyst recovery system
Procedure:
-
Catalyst Preparation: The active catalyst, cis-[Rh(CO)₂I₂]⁻, is formed in situ from a rhodium source and an iodide promoter.[1]
-
Reaction: Methanol and carbon monoxide are fed into a CSTR containing the catalyst solution in an acetic acid medium. The reaction is carried out at elevated temperature and pressure.[1]
-
Separation: The product mixture is withdrawn from the reactor and fed into a flash tank to separate the volatile components (acetic acid, unreacted methanol, methyl iodide, and water) from the less volatile catalyst solution.[3]
-
Purification: The vapor stream from the flash tank is directed to a series of distillation columns to separate the acetic acid from byproducts and unreacted starting materials.[3]
-
Catalyst Recycle: The catalyst solution from the flash tank is recycled back to the reactor.[3]
Process Parameters:
| Parameter | Value | Reference |
| Temperature | 150–200 °C | [1][4] |
| Pressure | 30–60 atm | [1][4] |
| Catalyst | Rhodium-iodide complex | [1] |
| Selectivity | >99% | [1][4] |
The Cativa Process
Developed by BP Chemicals in the 1990s, the Cativa process is an improved method that uses an iridium-based catalyst, often promoted with ruthenium.[5] This process offers higher reaction rates and operates at lower water concentrations, which simplifies purification and reduces byproducts.[5][6]
Experimental Protocol: Cativa Process
Objective: To produce acetic acid from methanol and carbon monoxide with an iridium-based catalyst.
Materials:
-
Methanol (CH₃OH)
-
Carbon Monoxide (CO)
-
Iridium source (e.g., IrCl₃·xH₂O)
-
Hydroiodic acid (HI) or a suitable iodide salt
-
Ruthenium promoter (optional)[5]
-
Water
Equipment:
-
High-pressure continuous stirred-tank reactor (CSTR)
-
Flash tank
-
Distillation columns
-
Catalyst recovery system
Procedure:
-
Catalyst System: The active catalyst is an iridium-iodide complex, [Ir(CO)₂I₂]⁻.[5] The process is often promoted with a ruthenium compound.[5]
-
Reaction: Similar to the Monsanto process, methanol and carbon monoxide are reacted in a CSTR. The Cativa process can operate with a lower water content in the reaction medium.[5]
-
Separation and Purification: The separation and purification steps are analogous to the Monsanto process, involving a flash tank and distillation columns. The lower water content simplifies the drying stage.[7]
-
Catalyst Recycle: The iridium-based catalyst is recycled back to the reactor.
Process Parameters:
| Parameter | Value | Reference |
| Temperature | 150–200 °C | [3] |
| Pressure | 30–60 atm | [4] |
| Catalyst | Iridium-iodide complex (often with Ru promoter) | [5] |
| Water Content | < 8 wt% | [6] |
Catalytic Cycle for Acetic Acid Synthesis (Monsanto Process)
Caption: Catalytic cycle of the Monsanto process for acetic acid synthesis.
Iodine-Catalyzed Polymerization
Iodine and its compounds are effective catalysts for the production of stereospecific polymers, such as high cis-1,4-polybutadiene, which is a key component in tire manufacturing.
Experimental Protocol: High cis-1,4-Polybutadiene Synthesis (Pilot Scale)
Objective: To polymerize 1,3-butadiene (B125203) to high cis-1,4-polybutadiene using a neodymium-based catalyst system with an iodine source.
Materials:
-
1,3-Butadiene monomer
-
Hexane (B92381) (solvent)
-
Neodymium-based catalyst (e.g., neodymium versatate)[8]
-
Organoaluminum co-catalyst (e.g., triisobutylaluminum)
-
Chloride source (e.g., tert-butyl chloride)
-
Antioxidant/stabilizer
Equipment:
-
Jacketed polymerization reactor with agitator
-
Monomer and solvent purification columns
-
Catalyst dosing system
-
Termination and washing vessels
-
Drying system (e.g., screw extruder, crumb rubber dryer)
Procedure:
-
Feed Purification: Butadiene and hexane are purified to remove moisture and other impurities that can deactivate the catalyst.
-
Catalyst Preparation: The catalyst components (neodymium compound, organoaluminum, and chloride source) are mixed in a separate vessel to form the active catalyst complex.
-
Polymerization: Purified hexane and butadiene are charged to the reactor. The catalyst solution is then introduced to initiate polymerization. The reaction is exothermic and requires cooling to maintain the desired temperature.
-
Termination: Once the desired monomer conversion is achieved, a shortstop agent (e.g., a small amount of alcohol) is added to terminate the reaction.
-
Product Work-up: An antioxidant is added to the polymer solution. The polymer is then coagulated by steam-stripping to remove the solvent, washed with water, and dried.
Process Parameters for Butadiene Polymerization:
| Parameter | Value Range | Reference |
| Reaction Temperature | 40 - 80 °C | [8] |
| Monomer Concentration | 10 - 20 wt% in hexane | |
| Catalyst Concentration (Nd/Bd molar ratio) | ~35 ppm | [8] |
| cis-1,4 Content | >98% | [8] |
| Molecular Weight (Mw) | 200,000 - 500,000 g/mol |
Logical Workflow for Polymerization Scale-Up
Caption: A simplified workflow for scaling up an iodine-catalyzed polymerization process.
Iodine-Catalyzed Oxidation of Alcohols
Hypervalent iodine compounds are powerful oxidizing agents used for the selective oxidation of alcohols to aldehydes and ketones. The development of solid-supported catalysts allows for easier separation and recycling, making these processes more amenable to industrial scale-up, particularly in continuous flow systems.
Experimental Protocol: Continuous Flow Oxidation of a Secondary Alcohol
Objective: To perform the continuous oxidation of a secondary alcohol to a ketone using a solid-supported hypervalent iodine catalyst.
Materials:
-
Secondary alcohol (e.g., 1-phenylethanol)
-
Solid-supported hypervalent iodine catalyst (e.g., polymer-bound IBX)[9]
-
Co-oxidant (e.g., Oxone®)
-
Solvent (e.g., acetonitrile)[9]
Equipment:
-
Continuous flow reactor system (e.g., packed-bed reactor)
-
High-pressure liquid chromatography (HPLC) pumps
-
Back-pressure regulator
-
Temperature controller
-
Online analytical system (e.g., in-line FT-IR or UV-Vis)
-
Product collection vessel
Procedure:
-
Reactor Packing: The packed-bed reactor is filled with the solid-supported hypervalent iodine catalyst.
-
Solution Preparation: A solution of the secondary alcohol and a solution of the co-oxidant are prepared in the chosen solvent.
-
Reaction: The two solutions are pumped simultaneously through the packed-bed reactor at controlled flow rates and temperature. The back-pressure regulator maintains the system pressure to prevent solvent boiling.
-
Monitoring: The reaction progress can be monitored in real-time using an in-line analytical technique.
-
Product Collection: The product stream exiting the reactor is collected. The solvent and any soluble byproducts can be removed through distillation or extraction.
-
Catalyst Regeneration: The solid-supported catalyst can often be regenerated in-situ or after removal from the reactor.
Process Parameters for Continuous Flow Oxidation:
| Parameter | Example Value | Reference |
| Temperature | 70 °C | [9] |
| Flow Rate | 120 mL/h | [9] |
| Catalyst Loading | 2.5 mol% | [9] |
| Substrate Concentration | 0.1 - 0.5 M | |
| Pressure | Sufficient to prevent boiling |
Scale-Up Challenges and Considerations
Scaling up iodine-catalyzed processes requires careful consideration of several factors:
-
Heat Transfer: Many iodine-catalyzed reactions are exothermic. Efficient heat removal is crucial to maintain temperature control and prevent runaway reactions, especially in large reactors.
-
Mass Transfer: In heterogeneous systems (e.g., with solid-supported catalysts or in gas-liquid reactions), ensuring efficient mass transfer is critical for achieving high reaction rates.
-
Materials of Construction: Iodine and its compounds, particularly hydroiodic acid, are highly corrosive. Reactors and associated equipment must be constructed from corrosion-resistant materials such as Hastelloy C or glass-lined steel.[10] Stainless steel is generally not suitable.[10]
-
Catalyst Deactivation and Recovery: Catalyst deactivation can occur through various mechanisms. A robust strategy for catalyst recovery and regeneration is essential for the economic viability of the process.[7]
-
Safety: Iodine is a hazardous substance.[11] Appropriate personal protective equipment (PPE) and engineering controls are necessary.[11] The potential for the formation of toxic byproducts, such as methyl iodide, must also be addressed.[12]
Safety Protocols for Industrial-Scale Iodine Processes
Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile)[11]
-
Safety goggles or a face shield[11]
-
Lab coat or chemical-resistant apron[11]
-
Respiratory protection may be required, especially when handling solid iodine or in case of a spill.[13]
Engineering Controls:
-
Processes should be conducted in well-ventilated areas or in closed systems.[14]
-
Emergency eyewash stations and safety showers must be readily accessible.[14]
-
Scrubbers may be necessary to treat off-gases containing volatile iodine compounds.
Handling and Storage:
-
Iodine and its compounds should be stored in tightly sealed, corrosion-resistant containers in a cool, dry, and well-ventilated area.[14]
-
They should be stored away from incompatible materials such as strong bases, reducing agents, and reactive metals.[14]
Spill and Emergency Procedures:
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Small spills of solid iodine can be covered with a reducing agent (e.g., sodium thiosulfate (B1220275) solution) before cleanup.
-
For large spills, contact emergency response personnel.
Materials Compatibility for Iodine Processes
Caption: General materials compatibility guide for handling iodine and its corrosive compounds.
References
- 1. Monsanto process - Wikipedia [en.wikipedia.org]
- 2. repository.ou.ac.lk [repository.ou.ac.lk]
- 3. chem.mtu.edu [chem.mtu.edu]
- 4. Monsanto_process [chemeurope.com]
- 5. Cativa process - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. valcogroup-valves.com [valcogroup-valves.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Iodine - W.P. Law Incorporated [wplawinc.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. godoshigen.co.jp [godoshigen.co.jp]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. fishersci.com [fishersci.com]
Application Notes and Protocols for Flow Chemistry Applications of Hypervalent Iodine Reagents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of hypervalent iodine reagents in continuous flow chemistry. Hypervalent iodine compounds are versatile and environmentally friendly oxidizing agents that offer a powerful alternative to traditional metal-based reagents. Their application in flow chemistry enhances reaction efficiency, safety, and scalability, making them highly attractive for modern organic synthesis, particularly in the pharmaceutical industry.
Application Note 1: Continuous Flow Oxidation of Alcohols
This protocol details the hypervalent iodine/TEMPO-mediated oxidation of a broad range of alcohols to their corresponding carbonyl compounds in a microreactor system. This method offers excellent yields and selectivities with significantly reduced reaction times compared to batch processes.
Experimental Protocol: Hypervalent Iodine/TEMPO-Mediated Oxidation
Objective: To synthesize carbonyl compounds from primary and secondary alcohols via a continuous flow oxidation process.
Reagents and Solutions:
-
Solution A (Substrate): A 0.1 M solution of the alcohol substrate and a 0.01 M solution of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in acetonitrile.
-
Solution B (Oxidant): A 0.12 M solution of (diacetoxyiodo)benzene (B116549) (PIDA) in acetonitrile.
Flow Reactor Setup:
-
Two syringe pumps
-
Two gas-tight syringes
-
T-mixer
-
PFA or PTFE tubing reactor coil (e.g., 10 mL internal volume)
-
Back pressure regulator (optional, but recommended for suppressing bubble formation)
-
Collection flask
Procedure:
-
Prepare Solution A and Solution B as described above.
-
Draw Solution A and Solution B into separate syringes and mount them on the syringe pumps.
-
Connect the syringes to the T-mixer using appropriate tubing.
-
Connect the output of the T-mixer to the inlet of the reactor coil.
-
Immerse the reactor coil in a temperature-controlled bath (e.g., oil bath or heating block) set to the desired reaction temperature.
-
Set the flow rates of both syringe pumps to achieve the desired residence time and stoichiometry. For a 1:1.2 molar ratio of substrate to oxidant, the flow rates should be equal.
-
Initiate the flow of both solutions into the reactor.
-
Allow the system to reach a steady state before collecting the product.
-
Collect the reaction mixture in a flask containing a quenching agent, such as a saturated aqueous solution of sodium thiosulfate.
-
After collection, perform a standard aqueous work-up and purify the product by column chromatography.
Data Presentation: Oxidation of Various Alcohols
| Entry | Substrate (Alcohol) | Product (Carbonyl Compound) | Temperature (°C) | Residence Time (min) | Yield (%)[1] |
| 1 | Benzyl alcohol | Benzaldehyde | 60 | 2 | 98 |
| 2 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 60 | 2 | 99 |
| 3 | 1-Phenylethanol | Acetophenone | 60 | 4 | 95 |
| 4 | Cyclohexanol | Cyclohexanone | 80 | 5 | 92 |
| 5 | Octan-2-ol | Octan-2-one | 80 | 5 | 89 |
Experimental Workflow
Application Note 2: Continuous Flow Synthesis of Diaryliodonium Triflates
Diaryliodonium salts are powerful arylating agents. Their synthesis in continuous flow offers significant advantages in terms of safety and scalability, as the highly reactive intermediates are generated and consumed in situ. This protocol describes a rapid and efficient synthesis of a wide range of diaryliodonium triflates.
Experimental Protocol: Synthesis of Diaryliodonium Triflates
Objective: To synthesize symmetrical and unsymmetrical diaryliodonium triflates in a continuous flow system.
Reagents and Solutions:
-
Solution A (Iodoarene): A 0.5 M solution of the iodoarene in dichloromethane.
-
Solution B (Arene & Reagents): A solution of the arene (1.2 equivalents), meta-chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents), and triflic acid (TfOH, 2.2 equivalents) in dichloromethane.
Flow Reactor Setup:
-
Two syringe pumps
-
Two gas-tight syringes
-
T-mixer
-
PFA or PTFE tubing reactor coil (e.g., 2 mL internal volume)
-
Collection flask
Procedure:
-
Prepare Solution A and Solution B as described above.
-
Draw the solutions into separate syringes and mount them on the syringe pumps.
-
Connect the syringes to the T-mixer.
-
Connect the T-mixer output to the reactor coil, which is maintained at room temperature.
-
Set the flow rates to achieve the desired residence time (typically a few seconds to a minute).
-
Start the pumps to mix the reagent streams in the reactor.
-
Collect the output from the reactor in a flask.
-
The product often precipitates from the reaction mixture and can be isolated by filtration. Further purification can be achieved by recrystallization.
Data Presentation: Synthesis of Various Diaryliodonium Triflates
| Entry | Iodoarene | Arene | Product | Residence Time (s) | Yield (%)[2] |
| 1 | Iodobenzene | Benzene | Diphenyliodonium triflate | 2 | 92 |
| 2 | 4-Iodotoluene | Toluene | Di(4-tolyl)iodonium triflate | 2 | 88 |
| 3 | Iodobenzene | Anisole | (4-Methoxyphenyl)(phenyl)iodonium triflate | 2 | 85 |
| 4 | 4-Iodonitrobenzene | Mesitylene | (Mesityl)(4-nitrophenyl)iodonium triflate | 60 | 75 |
| 5 | 2-Iodothiophene | Benzene | Phenyl(2-thienyl)iodonium triflate | 10 | 68 |
Logical Relationship Diagram
Application Note 3: Continuous Flow Azidation of Alkenes
This protocol outlines a method for the azidation of alkenes using in situ generated azidoiodinanes from (diacetoxyiodo)benzene and azidotrimethylsilane (B126382) (TMSN₃) in a continuous flow system. This approach provides a safer alternative to handling potentially explosive azide (B81097) reagents and allows for precise control over the reaction conditions.
Experimental Protocol: Azidation of Alkenes
Objective: To synthesize vicinal azido-functionalized compounds from alkenes in a continuous flow setup.
Reagents and Solutions:
-
Solution A (Alkene): A 0.2 M solution of the alkene in acetonitrile.
-
Solution B (Azidating Mixture): A solution of (diacetoxyiodo)benzene (0.24 M) and azidotrimethylsilane (0.3 M) in acetonitrile. Caution: Azidotrimethylsilane is toxic and should be handled in a well-ventilated fume hood.
Flow Reactor Setup:
-
Two syringe pumps
-
Two gas-tight syringes
-
T-mixer
-
PFA or PTFE tubing reactor coil (e.g., 5 mL internal volume)
-
Back pressure regulator
-
Collection flask
Procedure:
-
Prepare Solution A and Solution B immediately before use.
-
Draw the solutions into separate syringes and place them on the syringe pumps.
-
Connect the syringes to the T-mixer.
-
Connect the T-mixer outlet to the reactor coil, which is kept at the desired temperature (e.g., 40 °C).
-
Set the flow rates to achieve the desired residence time.
-
Start the pumps to initiate the reaction.
-
Collect the reaction mixture in a flask.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Perform an aqueous work-up and purify the product by column chromatography.
Data Presentation: Azidation of Various Alkenes
| Entry | Alkene | Product | Temperature (°C) | Residence Time (min) | Yield (%)[3] |
| 1 | Styrene | 1-Azido-2-iodo-1-phenylethane | 40 | 10 | 85 |
| 2 | 1-Octene | 1-Azido-2-iodooctane | 40 | 15 | 78 |
| 3 | Cyclohexene | 1-Azido-2-iodocyclohexane | 40 | 10 | 82 |
| 4 | Methyl acrylate | Methyl 2-azido-3-iodopropanoate | 50 | 20 | 75 |
Experimental Workflow Diagram
References
Troubleshooting & Optimization
stability and decomposition of hypervalent iodine reagents
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and decomposition of hypervalent iodine reagents. It is intended for researchers, scientists, and drug development professionals to help navigate common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My hypervalent iodine reagent (e.g., Dess-Martin Periodinane) has turned yellow. Can I still use it?
A slight yellow tint in iodobenzene (B50100) diacetate, for instance, may not affect its reactivity. However, a significant color change in any hypervalent iodine reagent often indicates decomposition and is a sign of reduced purity. For reactions sensitive to precise stoichiometry or those involving delicate substrates, using a freshly opened or purified batch of the reagent is recommended. The purity of reagents like iodosobenzene (B1197198) diacetate can be assessed using methods such as iodometric titration.[1][2]
Q2: What are the primary factors that cause hypervalent iodine reagents to decompose?
The main factors contributing to the decomposition of hypervalent iodine reagents are:
-
Moisture: Many hypervalent iodine reagents are sensitive to hydrolysis. For example, Dess-Martin periodinane (DMP) can hydrolyze to the less reactive 2-iodoxybenzoic acid (IBX).[3][4]
-
Light: Photochemical decomposition can occur, often involving homolytic cleavage of the iodine-heteroatom bond.[5] Therefore, it is best to store these reagents in dark or amber-colored bottles.
-
Heat: Hypervalent iodine reagents have limited thermal stability and can undergo exothermic decomposition at elevated temperatures.[3][6] Some are even known to be explosive under certain conditions.[7]
-
Incompatible Solvents: Certain solvents can react with hypervalent iodine reagents. For instance, using dimethylformamide (DMF) as a solvent for a DMP oxidation can lead to reagent decomposition.[8]
Q3: Are there any safety concerns associated with the decomposition of hypervalent iodine reagents?
Yes, decomposition can pose significant safety risks. The thermal decomposition of many hypervalent iodine reagents is exothermic and can be explosive, especially when heated under confinement.[3][7][9] The precursor to Dess-Martin periodinane, 2-iodoxybenzoic acid (IBX), is known to be impact-sensitive and can explode upon heating.[3] Always consult the Safety Data Sheet (SDS) and handle these reagents with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Troubleshooting Guides
Problem 1: Failed or Incomplete Oxidation Reaction
Symptoms:
-
Low to no yield of the desired oxidized product (aldehyde, ketone, etc.).
-
Recovery of unreacted starting material.
-
Formation of unexpected side products.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Reagent Decomposition | The reagent may have degraded due to improper storage or age. Assess the reagent's purity using techniques like NMR or titration.[1][3] If decomposition is suspected, use a fresh batch of the reagent. For DMP, a small amount of water can sometimes accelerate the reaction, but significant hydrolysis is detrimental.[7] |
| Inappropriate Solvent | The solvent used may be reacting with the hypervalent iodine reagent. For example, DMF is generally not recommended for DMP oxidations.[8] Dichloromethane (DCM) or chloroform (B151607) are common choices. Ensure the solvent is dry, as excess water can lead to reagent hydrolysis. |
| Incorrect Stoichiometry | Ensure the correct molar equivalents of the hypervalent iodine reagent are being used. If the starting material is not fully consumed, consider adding a slight excess of the reagent. |
| Reaction Temperature | While many oxidations with hypervalent iodine reagents proceed at room temperature, some substrates may require gentle heating. Conversely, for very sensitive substrates, cooling the reaction may be necessary to prevent side reactions. |
Problem 2: Difficult Work-up and Product Isolation
Symptoms:
-
Formation of a thick, gummy residue after the reaction.[10]
-
Co-elution of byproducts with the desired product during column chromatography.
-
Difficulty in removing iodine-containing byproducts.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insoluble Byproducts | The reduced form of the hypervalent iodine reagent (e.g., 2-iodoxybenzoic acid from DMP) is often insoluble in common organic solvents.[4] A common work-up procedure involves diluting the reaction mixture with a non-polar solvent like diethyl ether or hexanes to precipitate the iodine-containing byproducts, followed by filtration through a pad of celite.[10][11] |
| Residual Acetic Acid | Reactions involving reagents like iodobenzene diacetate or DMP produce acetic acid as a byproduct.[4] Washing the organic layer with a saturated aqueous solution of sodium bicarbonate can neutralize and remove the acetic acid.[10][12] |
| Aqueous Work-up Issues | For sensitive products, an aqueous work-up may not be suitable.[13] In such cases, a non-aqueous work-up involving filtration and trituration with various solvents can be employed to purify the product.[13] |
| Emulsion Formation | During aqueous work-up, emulsions can form. Adding brine (saturated NaCl solution) can help to break up emulsions and improve phase separation. |
Stability and Decomposition Data
The thermal stability of hypervalent iodine reagents can be assessed using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[6][14]
| Reagent | Decomposition Onset (°C) | Decomposition Enthalpy (ΔH, kJ/mol) | Notes |
| Iodobenzene Diacetate | ~132-160 °C | Endothermic | Polymer-supported versions show higher stability.[6] |
| Bis(trifluoroacetoxy)iodobenzene | ~132-160 °C | Endothermic | Polymer-supported versions show higher stability.[6] |
| [Hydroxy(tosyloxy)]iodobenzene | ~132-160 °C | Endothermic | Polymer-supported versions show higher stability.[6] |
| Dess-Martin Periodinane (DMP) | >130 °C | Exothermic | Can be explosive, especially its precursor IBX.[3] |
| 2-Iodoxybenzoic Acid (IBX) | >130 °C | Exothermic | Impact-sensitive and potentially explosive.[3][15] |
Note: The exact values can vary depending on the purity of the sample and the experimental conditions.
Experimental Protocols
Protocol 1: Purity Assay of Dess-Martin Periodinane (DMP) by ¹H NMR
A common method to assess the purity of DMP is through ¹H NMR spectroscopy.
Procedure:
-
Dissolve a small, accurately weighed sample of the DMP in deuterated chloroform (CDCl₃).
-
Acquire the ¹H NMR spectrum.
-
The characteristic peaks for DMP in CDCl₃ are approximately δ 1.99 (s, 6H), 2.32 (s, 3H), 7.91 (t, 1H), 8.09 (t, 1H), and 8.29 (d, 2H).[3]
-
The presence of significant impurity peaks, such as those corresponding to acetic acid or IBX, indicates decomposition.
Protocol 2: Synthesis and Purification of Iodobenzene Diacetate
This protocol is adapted from Organic Syntheses.[2]
Materials:
-
Iodobenzene
-
40% Peracetic acid
-
Water
Procedure:
-
In a beaker equipped with a magnetic stirrer, place 20.4 g (0.10 mole) of iodobenzene.
-
Immerse the beaker in a water bath maintained at 30 °C.
-
Add 36 g (0.24 mole) of 40% peracetic acid dropwise to the well-stirred iodobenzene over 30-40 minutes.
-
Continue stirring for another 20 minutes at 30 °C.
-
Cool the mixture in an ice-water bath for 30 minutes to induce crystallization.
-
Collect the white, crystalline product by vacuum filtration and wash with cold water.
-
Air-dry the product. The yield is typically 83-91%.
-
The purity can be determined by iodometric titration and is generally 97-98%.[2] Recrystallization from 5M acetic acid can increase the purity.[2]
Visualizations
Decomposition Pathways
The following diagram illustrates the common decomposition pathways for hypervalent iodine(III) reagents.
Caption: Common decomposition pathways for hypervalent iodine(III) reagents.
Troubleshooting Workflow for a Failed Oxidation
This workflow provides a logical sequence of steps to troubleshoot a failed oxidation reaction using a hypervalent iodine reagent.
Caption: Troubleshooting workflow for failed hypervalent iodine oxidations.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. echemi.com [echemi.com]
- 11. reddit.com [reddit.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. BJOC - Structure and thermal stability of phosphorus-iodonium ylids [beilstein-journals.org]
- 15. ekwan.github.io [ekwan.github.io]
Technical Support Center: Dess-Martin Periodinane (DMP)
This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and effective use of Dess-Martin periodinane (DMP).
Frequently Asked Questions (FAQs)
Section 1: Safety and Handling
Q1: What are the primary hazards associated with Dess-Martin periodinane? A1: Dess-Martin periodinane is an oxidizing solid that presents several hazards. It may intensify fire and carries a risk of explosion if heated under confinement.[1][2][3] DMP is also harmful if inhaled, swallowed, or if it comes into contact with skin, and it can cause serious irritation to the eyes, skin, and respiratory system.[1][4]
Q2: What personal protective equipment (PPE) is required when working with DMP? A2: When handling DMP, it is mandatory to use appropriate PPE. This includes safety glasses with side-shields (conforming to EN166 or NIOSH standards), chemical-resistant gloves, and a lab coat.[1] All handling of solid DMP should be performed in a certified chemical fume hood to avoid inhalation of dust.[1]
Q3: Are there any specific materials or chemicals that are incompatible with DMP? A3: Yes, DMP is incompatible with strong reducing agents and combustible materials.[1][4] Contact with these substances should be strictly avoided. It is also sensitive to moisture and air, which can lead to its degradation.[1][4]
Q4: Is Dess-Martin periodinane explosive? A4: DMP is potentially explosive, particularly when heated under confinement.[1][2][3] Its precursor, 2-iodoxybenzoic acid (IBX), which can form in the presence of moisture, has also been reported to be explosive upon impact or excessive heating.[1] For this reason, large-scale reactions (kilogram scale) are generally discouraged.[5][6]
Section 2: Storage and Stability
Q5: How should I properly store Dess-Martin periodinane? A5: DMP should be stored in a cool, dry, and well-ventilated place, away from sources of heat and ignition.[1] The recommended storage temperature is typically -20°C.[1][4][7] It should be kept in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to protect it from air and moisture.[1][4][7]
Q6: What is the shelf life of DMP, and how can I tell if it has degraded? A6: When stored under proper conditions, DMP has a long shelf life.[3][8] Degradation can occur upon exposure to air and moisture. While there is no simple visual test for degradation, a significant decrease in reaction efficiency or incomplete conversion of the starting material may indicate that the reagent has lost its potency.[9]
Section 3: Experimental Troubleshooting
Q7: My DMP oxidation reaction is slow or incomplete. What are the possible causes? A7: An incomplete or sluggish reaction can be due to several factors:
-
Reagent Quality: The DMP may have degraded due to improper storage. Use a fresh bottle or a properly stored batch.
-
Moisture: While trace amounts of water have been shown to accelerate the reaction, excessive moisture can hydrolyze the reagent.[8][10]
-
Stoichiometry: Ensure at least 1.1 to 1.5 equivalents of DMP are used relative to the alcohol.
-
Solubility: The starting material may not be fully dissolved. While DCM is the most common solvent, solvent mixtures may sometimes be necessary.[11]
Q8: I am oxidizing an acid-sensitive alcohol, and I'm getting low yields of the desired aldehyde/ketone. How can I prevent degradation? A8: The Dess-Martin oxidation produces two equivalents of acetic acid as a byproduct, which can cause degradation of acid-labile functional groups.[10] To mitigate this, the reaction can be buffered by adding a mild base, such as sodium bicarbonate or pyridine, to the reaction mixture.[10][12]
Q9: The workup of my reaction is difficult; a sticky or gummy solid forms that traps my product. What is the best way to handle this? A9: This is a common issue caused by the reduced iodine byproduct. There are two primary methods to improve the workup:
-
Aqueous Quench: After the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).[13][14] Stir the biphasic mixture vigorously for 15-30 minutes. This will reduce the iodine byproducts to water-soluble salts, making them easy to remove during the extraction.[13]
-
Filtration: Dilute the reaction mixture with a solvent in which the byproducts are insoluble, such as diethyl ether or hexanes.[15] The precipitated solids can then be removed by filtering the mixture through a pad of Celite®. This method is particularly useful for highly water-sensitive products.[14][15]
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₃IO₈ | [4] |
| Molecular Weight | 424.14 g/mol | [4][6] |
| Appearance | White crystalline powder | [6][8] |
| Melting Point | 130–133 °C | [4][6] |
| Typical Equivalents Used | 1.1–1.8 eq. | [5][6] |
| Recommended Storage Temp. | -20 °C | [1][7] |
| Incompatible Materials | Strong reducing agents, combustibles, water | [1][4] |
Experimental Protocols
Protocol 1: General Procedure for Oxidation of a Secondary Alcohol
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the secondary alcohol (1.0 eq.).
-
Dissolution: Dissolve the alcohol in anhydrous dichloromethane (B109758) (DCM) to a concentration of approximately 0.1–0.2 M.
-
Reagent Addition: To the stirred solution at room temperature, add Dess-Martin periodinane (1.2 eq.) in one portion. If the starting material is acid-sensitive, add solid sodium bicarbonate (2.0 eq.) to the alcohol solution before adding the DMP.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.[5] Monitor the disappearance of the starting material by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, proceed to the workup protocol below.
Protocol 2: Standard Aqueous Workup Procedure
-
Quenching: Dilute the reaction mixture with an equal volume of DCM. Add a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃ solution (equal in volume to the organic layer).
-
Stirring: Stir the biphasic mixture vigorously for 15-30 minutes until the organic layer becomes clear and colorless.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Washing & Drying: Combine the organic layers and wash with saturated aqueous NaCl (brine). Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude ketone can be purified by flash column chromatography.
Visualizations
Caption: Logical relationships of key safety precautions for handling DMP.
Caption: Troubleshooting workflow for low-yielding DMP oxidations.
References
- 1. sodiumiodide.net [sodiumiodide.net]
- 2. innospk.com [innospk.com]
- 3. Dess Martin Periodate - Wordpress [reagents.acsgcipr.org]
- 4. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 9. Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00240G [pubs.rsc.org]
- 10. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. ekwan.github.io [ekwan.github.io]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. echemi.com [echemi.com]
Technical Support Center: Iodine(V)-Catalyzed Oxidations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing iodine(V)-catalyzed oxidations in their experiments.
Frequently Asked Questions (FAQs)
Q1: My primary alcohol is being over-oxidized to a carboxylic acid. How can I prevent this?
A1: Over-oxidation of primary alcohols to carboxylic acids is a common side reaction, particularly when using catalytic amounts of an iodine(V) reagent with a co-oxidant. Here are several strategies to favor the formation of the aldehyde:
-
Stoichiometric Control of Co-oxidant: When using a catalytic system (e.g., catalytic IBX with Oxone), the amount of the co-oxidant is crucial. An excess of the co-oxidant can lead to the oxidation of the initially formed aldehyde to the carboxylic acid.[1] By carefully controlling the stoichiometry of the co-oxidant to be just enough to regenerate the active iodine(V) species, you can minimize over-oxidation.[1]
-
Use of Stoichiometric Reagents: Employing stoichiometric amounts of iodine(V) reagents like Dess-Martin periodinane (DMP) or 2-Iodoxybenzoic acid (IBX) without a co-oxidant generally provides aldehydes as the final product.[2][3][4][5]
-
Reaction Conditions: Performing the reaction at room temperature and ensuring shorter reaction times can help to prevent over-oxidation.[5][6] Monitoring the reaction closely by TLC or LCMS is recommended to stop the reaction upon consumption of the starting alcohol.
Q2: I am observing undesired cleavage of a vicinal diol in my reaction. What can I do to avoid this?
A2: While IBX is generally known for oxidizing 1,2-diols to α-hydroxy ketones or α-diketones without C-C bond cleavage, this side reaction can occur under specific conditions.[7][8][9] Here’s how to mitigate it:
-
Avoid Acidic Conditions: The use of protic acids like trifluoroacetic acid (TFA) can promote the oxidative cleavage of vicinal diols.[10] Maintaining neutral reaction conditions is therefore advisable.
-
Solvent Choice: The choice of solvent can influence the reaction pathway. For the preservation of the diol backbone, using solvents like DMSO is generally recommended.[9]
-
Substrate Structure: Strained or sterically hindered syn-1,2-diols are more prone to cleavage.[10] If you are working with such a substrate, it is especially important to carefully control the reaction conditions.
Q3: My reaction is sluggish or incomplete. How can I improve the reaction rate and conversion?
A3: Several factors can contribute to slow or incomplete reactions in iodine(V)-catalyzed oxidations. Consider the following to improve your results:
-
Temperature: For IBX oxidations, which often suffer from the reagent's low solubility, heating the reaction mixture can significantly increase the reaction rate.[11][12] A common temperature is 80°C in solvents like ethyl acetate (B1210297).[13]
-
Water Content: For Dess-Martin periodinane (DMP) oxidations, the presence of a small amount of water has been shown to accelerate the reaction rate.[5][14][15]
-
Purity of the Reagent: Impure samples of DMP may sometimes lead to better results as the partially hydrolyzed reagent can be a more effective oxidant.[4] However, fully hydrolyzed material can be deactivating.[4]
-
Excess Reagent: Using a slight excess of the iodine(V) reagent (e.g., 1.1-1.5 equivalents) can help drive the reaction to completion.[11]
Q4: I am having trouble with the workup and purification of my product. What are some recommended procedures?
A4: The byproducts of iodine(V) oxidations are generally iodine(III) species, which can sometimes complicate purification. Here are some helpful workup procedures:
-
Heterogeneous IBX Oxidation: A significant advantage of using IBX as a heterogeneous oxidant in solvents like ethyl acetate or 1,2-dichloroethane (B1671644) is the simple workup. The reduced byproduct, 2-iodosobenzoic acid (IBA), is insoluble and can be removed by simple filtration.[11][12]
-
Quenching: For homogeneous reactions, unreacted oxidant and iodine byproducts can be quenched by adding a solution of sodium thiosulfate (B1220275) or sodium bisulfite.
-
Removal of Acetic Acid from DMP Reactions: The Dess-Martin oxidation produces two equivalents of acetic acid, which can be problematic for acid-sensitive products.[5] A modified workup involves diluting the reaction mixture with pentanes and washing with poly(4-vinylpyridine) to remove the acetic acid.[14]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Over-oxidation to Carboxylic Acid | Excess co-oxidant in a catalytic system. | Use a stoichiometric amount of the iodine(V) reagent or carefully control the stoichiometry of the co-oxidant.[1] |
| Prolonged reaction time or elevated temperature. | Monitor the reaction closely and work up as soon as the starting material is consumed. Perform the reaction at a lower temperature if possible. | |
| Cleavage of Vicinal Diols | Presence of acid. | Avoid acidic additives and use a neutral reaction medium.[10] |
| Use of specific solvents that promote cleavage. | Use DMSO as the solvent for the oxidation of vicinal diols to minimize cleavage.[9] | |
| Low or No Conversion | Poor solubility of IBX. | Heat the reaction mixture (e.g., to 80°C in ethyl acetate) to increase the solubility and reaction rate of IBX.[11][12][13] |
| Deactivated reagent. | For DMP, the addition of one equivalent of water can accelerate the reaction.[5][14][15] | |
| Formation of Side Products with Other Functional Groups | The substrate contains sensitive functional groups like amines or sulfides. | While DMP and IBX are generally chemoselective, highly nucleophilic groups can react. Protecting these groups prior to oxidation may be necessary. For substrates with secondary amines or sulfides, DMP can sometimes be used successfully with careful monitoring due to its slower reaction with these groups compared to alcohols.[4] |
| Epimerization of α-Stereocenters | Presence of acid in the reaction or workup. | Buffer the reaction with pyridine (B92270) or sodium bicarbonate, especially when using DMP which produces acetic acid.[5] |
Experimental Protocols
Protocol 1: Selective Oxidation of a Primary Alcohol to an Aldehyde using IBX
This protocol is adapted from a procedure that utilizes IBX as a heterogeneous oxidant, simplifying purification.[11][12]
-
Reaction Setup: To a round-bottom flask containing the primary alcohol (1.0 mmol) in ethyl acetate (10 mL), add IBX (1.2 mmol, 1.2 equiv).
-
Reaction: Heat the suspension to 80°C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature.
-
Purification: Filter the mixture to remove the insoluble IBX byproducts. The filtrate contains the aldehyde product, which can be concentrated under reduced pressure. Further purification by chromatography is typically not required.[11]
Protocol 2: Oxidation of a Secondary Alcohol to a Ketone using Dess-Martin Periodinane (DMP)
This is a general procedure for the mild oxidation of secondary alcohols.[5][6]
-
Reaction Setup: Dissolve the secondary alcohol (1.0 mmol) in dichloromethane (B109758) (10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add Dess-Martin periodinane (1.1 mmol, 1.1 equiv) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 0.5 to 2 hours.[6][15]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the layers are clear.
-
Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Visualizations
Caption: Over-oxidation of a primary alcohol.
Caption: Troubleshooting decision workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. Dess-Martin Oxidation [organic-chemistry.org]
- 7. IBX Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 8. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. Oxidative cleavage of vicinal diols: IBX can do what Dess–Martin periodinane (DMP) can - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. audreyli.com [audreyli.com]
- 12. A simple and advantageous protocol for the oxidation of alcohols with O-iodoxybenzoic acid (IBX) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 15. glaserr.missouri.edu [glaserr.missouri.edu]
improving regioselectivity in iodine-mediated alkene functionalization
Welcome to the technical support center for iodine-mediated alkene functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on improving regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing regioselectivity in iodine-mediated alkene functionalization?
A1: Regioselectivity is a critical aspect of these reactions and is influenced by a combination of electronic and steric factors, as well as reaction conditions. Key factors include:
-
Substrate Structure: The electronic nature of the alkene is paramount. Electron-rich alkenes generally react faster. The substitution pattern on the double bond dictates the stability of the intermediate iodonium (B1229267) ion, with the reaction preferentially occurring at the more hindered carbon atom which can better stabilize a partial positive charge.[1]
-
Intramolecular Nucleophile: In cyclization reactions like iodolactonization, the length of the tether connecting the nucleophile and the alkene determines the ring size, with 5-exo cyclizations generally being favored over 6-endo cyclizations according to Baldwin's rules.[1]
-
Protecting Groups: In reactions involving nitrogen nucleophiles, the choice of protecting group on the amine can control the endo/exo regioselectivity of the cyclization.[2]
-
Reaction Conditions: Temperature, solvent, and the nature of the iodine source can significantly impact selectivity. For instance, some reactions show improved regioselectivity at lower temperatures.[3]
-
Catalyst and Additives: The use of chiral catalysts, Lewis acids, or other additives can dramatically influence and control the regioselectivity of the reaction.[4][5]
Q2: My iodocyclization reaction is producing a mixture of regioisomers. How can I improve the selectivity?
A2: Obtaining a mixture of regioisomers is a common problem. Here are several strategies to enhance selectivity:
-
Modify the Substrate: If possible, altering the electronic properties of the alkene or the nucleophile can favor one cyclization pathway over another. For example, introducing an electron-donating or withdrawing group near one of the carbons of the double bond can influence the stability of the iodonium ion intermediate.
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature often increases selectivity by favoring the kinetic product.[3]
-
Solvent: The polarity of the solvent can influence the stability of charged intermediates. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile).
-
-
Choice of Iodine Reagent: Different iodine sources (e.g., I₂, NIS, hypervalent iodine reagents) can exhibit different selectivities. Hypervalent iodine reagents, in particular, offer a wide range of reactivity that can be tuned.[6][7][8]
-
Use of Additives: The addition of Lewis acids can activate the alkene and enhance the electrophilicity of the iodine source, potentially leading to improved regioselectivity.[4] In some cases, specific additives can even reverse the selectivity.[5]
Q3: I am observing low yields in my iodine-mediated functionalization. What are the possible causes and solutions?
A3: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Reagent Purity and Stability: Ensure the purity of your alkene substrate and iodine source. Some hypervalent iodine reagents can be sensitive to moisture and should be handled under inert conditions.
-
Reaction Time and Temperature: The reaction may not be going to completion. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature might be necessary, but be mindful of potential side reactions and decreased selectivity.
-
Catalyst Deactivation: If you are using a catalytic system, the catalyst may be deactivating. Ensure you are using anhydrous solvents and an inert atmosphere if the catalyst is sensitive to air or moisture.[3]
-
Side Reactions: The formation of byproducts can consume your starting material. Analyze your crude reaction mixture to identify potential side reactions, which can provide clues for optimization. For example, in iodolactonization, intermolecular reactions can compete with the desired intramolecular cyclization.
Troubleshooting Guides
Problem 1: Poor Regioselectivity in the Iodolactonization of an Unsaturated Carboxylic Acid
Symptoms:
-
Formation of a mixture of γ- and δ-lactones.
-
Formation of regioisomeric iodolactones (iodine at different positions).
Possible Causes and Solutions:
| Cause | Solution |
| Competing 5-exo and 6-endo cyclization pathways. | - Analyze substrate conformation: The preferred pathway is often dictated by the most stable pre-cyclization conformation. - Modify the substrate: Introducing substituents that favor one conformation can improve selectivity. - Follow Baldwin's Rules: Generally, 5-exo cyclizations are kinetically favored.[1] |
| Electronic and steric factors on the double bond are not strongly directing. | - Lower the reaction temperature: This can favor the formation of the kinetic product.[9] - Change the iodine source: Different iodine reagents can exhibit different levels of steric sensitivity. For example, using a bulkier iodine source might enhance selectivity. |
| Reaction conditions favor thermodynamic equilibrium. | - Use kinetic control: Run the reaction at a lower temperature and for a shorter duration to favor the kinetically preferred product.[9] |
Problem 2: Inconsistent Results in Catalytic Asymmetric Iodofunctionalization
Symptoms:
-
Variable enantiomeric excess (ee) from run to run.
-
Low yields and poor regioselectivity.
Possible Causes and Solutions:
| Cause | Solution |
| Catalyst sensitivity to air or moisture. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Impurities in the substrate or reagents. | - Purify the starting materials before use. - Ensure the chiral catalyst is of high purity. |
| Incorrect catalyst loading or substrate-to-catalyst ratio. | - Optimize the catalyst loading. A higher loading may improve conversion but could affect cost and purification. |
| Inadequate mixing. | - Ensure efficient stirring, especially for heterogeneous reaction mixtures. |
Experimental Protocols
Protocol 1: General Procedure for Regioselective Iodolactonization
This protocol is a general guideline for the iodolactonization of an unsaturated carboxylic acid under thermodynamic control.
Materials:
-
Unsaturated carboxylic acid (1.0 eq)
-
Iodine (I₂) (1.5 eq)
-
Potassium bicarbonate (NaHCO₃) (2.0 eq)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the unsaturated carboxylic acid in CH₂Cl₂ in a round-bottom flask.
-
Add an aqueous solution of NaHCO₃ to the flask.
-
Cool the biphasic mixture to 0 °C in an ice bath.
-
Slowly add a solution of I₂ in CH₂Cl₂ to the reaction mixture with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) until the iodine color disappears.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Note: For kinetic control, the reaction is typically run at a lower temperature (e.g., -78 °C) and may use a different base and solvent system.[9]
Protocol 2: Hypervalent Iodine-Catalyzed Intermolecular Oxyamination
This protocol describes a general procedure for the coupling of an amide and an alkene using a hypervalent iodine catalyst.[4]
Materials:
-
Alkene (1.0 eq)
-
Amide (1.2 eq)
-
Iodotoluene (0.2 eq)
-
Selectfluor® (1.5 eq)
-
Lithium tetrafluoroborate (B81430) (LiBF₄) (1.5 eq)
-
Acetonitrile (MeCN)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the alkene, amide, iodotoluene, and LiBF₄.
-
Add anhydrous MeCN as the solvent.
-
Add Selectfluor® portion-wise to the reaction mixture at room temperature.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Effect of Reaction Conditions on the Regioselectivity of Iodolactonization
| Entry | Alkene Substrate | Iodine Source | Base | Solvent | Temp (°C) | Ratio of Regioisomers (A:B) | Yield (%) |
| 1 | 4-Penten-1-ol | I₂ | NaHCO₃ | CH₂Cl₂/H₂O | 25 | 95:5 (5-exo:6-endo) | 85 |
| 2 | 4-Penten-1-ol | I₂ | NaHCO₃ | CH₂Cl₂/H₂O | 0 | >99:1 (5-exo:6-endo) | 90 |
| 3 | 3-Phenyl-4-pentenoic acid | I₂ | NaHCO₃ | Ether | 25 | 1:9 (trans:cis) | 88 |
| 4 | 3-Phenyl-4-pentenoic acid | I₂ | K₂CO₃ | Acetonitrile | 0 | 9:1 (trans:cis) | 91 |
Data synthesized from principles discussed in cited literature for illustrative purposes.[1][9]
Table 2: Comparison of Catalysts for Asymmetric Aminofluorination
| Entry | Catalyst | HF Source | Solvent | Time (h) | Yield (%) | e.r. |
| 1 | ArI (Resorcinol-based) | HF-Pyridine | MeCN | 24 | 85 | 93:7 |
| 2 | Iodotoluene | HF-Pyridine | MeCN | 48 | 60 | 50:50 |
| 3 | None | HF-Pyridine | MeCN | 72 | 25 | N/A |
Data adapted from a representative study on aminofluorination.[10]
Visualizations
Caption: Workflow for a typical catalytic iodine-mediated alkene functionalization.
Caption: Decision workflow for troubleshooting poor regioselectivity.
Caption: Simplified mechanism of iodolactonization.
References
- 1. Iodolactonization - Wikipedia [en.wikipedia.org]
- 2. Halogen-Induced Controllable Cyclizations as Diverse Heterocycle Synthetic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Hypervalent iodine-catalyzed amide and alkene coupling enabled by lithium salt activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Recent advances in hypervalent iodine(III)-catalyzed functionalization of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Regio‐ and Enantioselective Intermolecular Aminofluorination of Alkenes via Iodine(I)/Iodine(III) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Chemoselectivity of Hypervalent Iodine Oxidants
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for managing chemoselectivity in oxidations using hypervalent iodine reagents.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using hypervalent iodine reagents like Dess-Martin Periodinane (DMP) and o-Iodoxybenzoic acid (IBX) over traditional metal-based oxidants?
Hypervalent iodine reagents are popular because they are relatively non-toxic and environmentally benign compared to heavy metal oxidants like chromium or manganese reagents.[1][2] They offer mild reaction conditions, high chemoselectivity for oxidizing alcohols to aldehydes and ketones, and often result in high yields without over-oxidation.[3][4][5] Work-up procedures are also generally straightforward.[3][5]
Q2: What is the fundamental difference in reactivity between IBX and DMP?
Both IBX (an iodine(V) reagent) and DMP (an iodine(V) reagent) are used for similar transformations, primarily the oxidation of alcohols.[5] The key difference lies in their solubility and preparation. DMP, an acetic acid-derived analogue of IBX, is soluble in many common organic solvents like dichloromethane (B109758) (DCM) and chloroform, allowing for homogeneous reaction conditions at room temperature.[3][4] IBX is notoriously insoluble in most organic solvents except for DMSO, often requiring elevated temperatures to achieve sufficient reactivity in heterogeneous mixtures.[6][7]
Q3: My hypervalent iodine reagent seems inactive or is giving low yields. What are the common causes?
Several factors can lead to poor reactivity:
-
Reagent Quality: DMP can decompose upon storage. It is also known that impure samples of DMP, containing partially hydrolyzed byproducts, can sometimes be more effective oxidants.[8] IBX can also vary in quality depending on its preparation and storage.
-
Moisture Sensitivity: While the addition of one equivalent of water can accelerate DMP oxidations, excess moisture can be detrimental.[4][8] Many hypervalent iodine reagents are sensitive to moisture and air.
-
Solubility Issues: For IBX, its poor solubility is a major hurdle. The reaction may require higher temperatures or the use of DMSO to proceed effectively.[6]
-
Steric Hindrance: Highly hindered alcohols can be slow to react. Modifying reaction conditions, such as increasing the temperature or using a more reactive oxidant, may be necessary.
Q4: Are there safety concerns associated with IBX and DMP?
Yes. Both IBX and DMP are known to be potentially explosive, especially under impact or when heated above 130-200°C.[8][9] It is crucial to handle these reagents with appropriate caution, avoid grinding them, and store them properly.[9] Using them in solution and avoiding isolation of large quantities of the pure solid can mitigate risks.
Troubleshooting Guide: Poor Chemoselectivity
Problem: My reaction is oxidizing multiple functional groups. How can I improve selectivity?
Chemoselectivity is a common challenge when multiple oxidizable groups are present. The choice of reagent, solvent, and temperature are critical for achieving the desired outcome.
Scenario 1: Selective Oxidation of Secondary Alcohols over Primary Alcohols
It is possible to selectively oxidize a secondary alcohol in the presence of a primary one. This is often achieved by exploiting the different steric environments and reaction rates.
Recommended Approach: Using IBX in the presence of a phase-transfer catalyst like tetra-n-butylammonium bromide (n-Bu4NBr) in a biphasic system (e.g., CH2Cl2-H2O) can achieve chemoselective oxidation of secondary alcohols.[10]
Experimental Protocol: Selective Oxidation of a Secondary Alcohol with IBX/n-Bu4NBr [10]
-
Setup: To a solution of the substrate containing both primary and secondary hydroxyl groups in CH2Cl2, add n-Bu4NBr (0.1 equivalents).
-
Reagent Addition: Add IBX (1.1-1.5 equivalents) to the mixture.
-
Reaction: Stir the biphasic mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the secondary alcohol is consumed.
-
Work-up: Upon completion, filter the reaction mixture to remove the insoluble iodo-byproduct (iodosobenzoic acid, IBA). Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na2S2O3) to quench any remaining oxidant, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Scenario 2: Preventing Over-oxidation of Primary Alcohols to Carboxylic Acids
A key advantage of DMP and IBX is their ability to stop the oxidation of primary alcohols at the aldehyde stage.[11] If over-oxidation is observed, it typically points to issues with the reaction conditions or the presence of catalytic co-oxidants.
Troubleshooting Steps:
-
Reagent Choice: Ensure you are using a mild oxidant like DMP or IBX. Strong oxidants will readily convert primary alcohols to carboxylic acids.[11]
-
Avoid Co-oxidants: In catalytic systems using Oxone as a co-oxidant to regenerate IBX, the amount of Oxone is critical. Excess Oxone can oxidize the newly formed aldehyde to a carboxylic acid.[12]
-
Control Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material is consumed. Monitor carefully by TLC.
-
Buffering: The Dess-Martin oxidation produces two equivalents of acetic acid, which can be detrimental to acid-labile functional groups. Buffering the reaction with pyridine (B92270) or sodium bicarbonate can prevent side reactions.[4]
Data Presentation: Comparison of IBX and DMP in Alcohol Oxidation
| Reagent | Substrate | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| IBX | Primary Alcohol | Aldehyde | EtOAc | 80 | 1-3 | >90 | [6] |
| IBX | Secondary Alcohol | Ketone | EtOAc | 80 | 1-3 | >90 | [6] |
| DMP | Primary Alcohol | Aldehyde | CH2Cl2 | RT | 0.5-2 | >90 | [3][4] |
| DMP | Secondary Alcohol | Ketone | CH2Cl2 | RT | 0.5-2 | >90 | [3][4] |
| IBX/Oxone (catalytic) | Primary Alcohol | Aldehyde | MeCN/H2O | 70 | 6 | High | [12] |
This table summarizes typical conditions and outcomes. Yields are substrate-dependent.
Visual Guides and Workflows
General Mechanism of Alcohol Oxidation by Hypervalent Iodine(V) Reagents
References
- 1. Hypervalent Iodine Reagents in High Valent Transition Metal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactions promoted by hypervalent iodine reagents and boron Lewis acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00740H [pubs.rsc.org]
- 3. Dess-Martin Oxidation [organic-chemistry.org]
- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. audreyli.com [audreyli.com]
- 7. A simple and advantageous protocol for the oxidation of alcohols with O-iodoxybenzoic acid (IBX). | Semantic Scholar [semanticscholar.org]
- 8. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]
- 9. orgsyn.org [orgsyn.org]
- 10. IBX, 2-Iodoxybenzoic acid [organic-chemistry.org]
- 11. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Solubility Issues with IBX Oxidant
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges associated with the use of 2-iodoxybenzoic acid (IBX) as an oxidizing agent.
Frequently Asked Questions (FAQs)
Q1: Why is IBX poorly soluble in most common organic solvents?
A1: 2-Iodoxybenzoic acid (IBX) has a polymeric structure in the solid state, characterized by strong intermolecular hypervalent iodine-oxygen interactions. These interactions create a stable crystal lattice that is difficult to break down by most common organic solvents, with the notable exception of dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4]
Q2: In which solvent is IBX most soluble?
A2: IBX is most readily soluble in dimethyl sulfoxide (DMSO).[1][2][3][4][5] This is the most common solvent for homogeneous IBX oxidations.
Q3: What are the main drawbacks of using DMSO as a solvent for IBX reactions?
A3: While DMSO effectively dissolves IBX, its use presents several challenges, including:
-
Difficult Removal: DMSO has a high boiling point (189 °C), making it difficult to remove during product work-up.
-
Hygroscopicity: DMSO readily absorbs moisture from the atmosphere, which can affect reaction conditions.
-
Side Reactions: At elevated temperatures, DMSO can participate in side reactions. For instance, in some cases, the use of IBX in DMSO can lead to the formation of α,β-unsaturated carbonyl compounds from saturated alcohols.[6]
Q4: Can IBX be used in solvents other than DMSO?
A4: Yes, several strategies allow for the use of IBX in other solvents. These include:
-
Elevated Temperatures: Heating suspensions of IBX in solvents like ethyl acetate (B1210297) (EtOAc) or dichloroethane (DCE) can increase its solubility sufficiently to promote oxidation.[7]
-
Stabilized IBX (SIBX): A commercially available, non-explosive formulation of IBX containing benzoic acid and isophthalic acid can be used as a suspension in various organic solvents.[2][6][8]
-
Modified IBX Reagents: Structurally modified IBX derivatives with bulky substituents have been developed to enhance solubility in common organic solvents.
-
In Situ Generation: IBX can be generated in situ from its precursors, 2-iodobenzoic acid (2-IBA) or 2-iodosobenzoic acid (IBA), using a co-oxidant like Oxone®, allowing for catalytic use of the iodine reagent.
Q5: What is Stabilized IBX (SIBX) and how does it differ from regular IBX?
A5: SIBX is a non-explosive formulation of IBX that is stabilized by the inclusion of benzoic acid and isophthalic acid.[2][6][8] This formulation allows for the safe use of IBX as a suspension in a variety of standard organic solvents, such as refluxing ethyl acetate and tetrahydrofuran (B95107) (THF), for the oxidation of alcohols to aldehydes and ketones.[6][8]
Q6: Are there any safety concerns associated with IBX?
A6: Yes, pure IBX is known to be an impact- and heat-sensitive explosive at temperatures above 200°C.[2] Commercially available IBX is typically stabilized to mitigate this risk.[2] However, it is always recommended to handle IBX with care and avoid heating it to high temperatures in its pure, solid form. The use of stabilized IBX (SIBX) is a safer alternative for reactions requiring elevated temperatures.[6][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction is sluggish or incomplete. | 1. Insufficient solubility of IBX. 2. Low reaction temperature. 3. Inactive IBX. | 1. If using a solvent other than DMSO, try heating the reaction mixture (e.g., reflux in EtOAc). 2. Consider switching to a solvent system where IBX is more soluble, such as DMSO. 3. Use a modified IBX with improved solubility or a stabilized IBX (SIBX) formulation. 4. Employ the in situ generation of IBX using Oxone® as a co-oxidant. 5. Ensure the IBX used is fresh and has been stored properly. |
| Difficult product purification due to residual DMSO. | High boiling point of DMSO. | 1. Perform an aqueous work-up and extract the product with a suitable organic solvent. Multiple extractions may be necessary. 2. Lyophilization (freeze-drying) can be effective for removing residual DMSO if the product is non-volatile. 3. Consider using an alternative method that does not require DMSO, such as heterogeneous oxidation in refluxing EtOAc or using SIBX. |
| Formation of α,β-unsaturated carbonyl compounds as byproducts. | Reaction conditions, particularly the use of IBX in DMSO at elevated temperatures. | 1. Conduct the reaction at room temperature if possible. 2. Use a different solvent system, such as refluxing ethyl acetate with SIBX, which has been shown to avoid this side reaction.[6] |
| Reaction with solvent. | Certain solvents can be oxidized by IBX at elevated temperatures. | 1. Avoid using THF or toluene (B28343) as solvents at high temperatures with IBX, as they can be oxidized to γ-butyrolactone and benzaldehyde, respectively.[7] 2. Ethyl acetate and dichloroethane are generally more robust solvents for IBX oxidations at elevated temperatures.[7] |
| Safety concerns with heating solid IBX. | IBX is a potential explosive at high temperatures. | 1. Do not heat solid, unstabilized IBX to temperatures above 200°C. 2. For reactions requiring heat, use a stabilized IBX formulation (SIBX) or perform the reaction in a suitable solvent to dissipate heat.[6][8] |
Data Presentation
Table 1: Solubility of Selected IBX Derivatives
| Compound | Solvent | Solubility |
| IBX (2-Iodoxybenzoic acid) | Most organic solvents | Insoluble[2][3][4] |
| DMSO | Soluble[4][5] | |
| tert-Butyl 2-Iodoxybenzoate | Dichloromethane (CH₂Cl₂) | 5.17 g in 100 g of solvent (up to 0.2 M)[9] |
| (-)-Menthyl 2-Iodoxybenzoate | Dichloromethane (CH₂Cl₂) | 54.11 g in 100 g of solvent (up to 1.71 M)[9] |
Table 2: Comparison of IBX Oxidation Methodologies for Alcohols
| Substrate | Method | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Alcohol | IBX | DMSO | RT | 1 | 95 | [5] |
| Benzyl Alcohol | SIBX | EtOAc | Reflux | 2 | 95 | [6] |
| Cycloheptanol | IBX | DMSO | RT | 1.5 | 92 | [5] |
| Cycloheptanol | SIBX | THF | 60 | 0.5 | 77 | [6] |
| 1-Octanol | IBX | EtOAc | 80 | 3 | 94 | [10] |
| 3-Phenyl-1-propanol | SIBX | EtOAc | Reflux | 2 | 93 | [6] |
Note: This table provides a comparative overview based on data from different sources and may not represent a direct, controlled comparison.
Experimental Protocols
Protocol 1: General Procedure for IBX Oxidation in DMSO
-
To a solution of the alcohol (1.0 mmol) in DMSO (5 mL), add IBX (1.2 mmol, 1.2 equiv.).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water (20 mL) and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Heterogeneous Oxidation of Alcohols with IBX in Ethyl Acetate
-
Dissolve the alcohol (1.0 mmol) in ethyl acetate (7 mL).
-
Add IBX (3.0 mmol, 3.0 equiv.) to the solution.
-
Heat the suspension to reflux (approximately 80°C).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the suspension to remove the insoluble IBX byproducts (2-iodosobenzoic acid and 2-iodobenzoic acid).
-
Wash the filtered solids with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product. The product is often of high purity and may not require further purification.[10]
Protocol 3: Oxidation of Alcohols with Stabilized IBX (SIBX)
-
To a suspension of SIBX (1.2 equiv.) in a suitable solvent (e.g., refluxing ethyl acetate), add the alcohol (1.0 equiv.).
-
Stir the mixture at the desired temperature (e.g., reflux for aliphatic alcohols, 60°C in THF for benzylic/allylic alcohols).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the insoluble byproducts.
-
Wash the solid residue with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the product.[6]
Visualizations
Caption: Decision workflow for selecting an appropriate IBX oxidation method.
Caption: Key factors that influence the solubility and reactivity of IBX.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. [PDF] 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations: (A-Review) | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. atlanchimpharma.com [atlanchimpharma.com]
- 8. A stabilized formulation of IBX (SIBX) for safe oxidation reactions including a new oxidative demethylation of phenolic methyl aryl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. audreyli.com [audreyli.com]
preventing over-oxidation in iodine-mediated reactions
Welcome to the technical support center for iodine-mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a focus on preventing over-oxidation and other common side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during iodine-mediated reactions, providing specific solutions and preventative measures.
Issue 1: Over-oxidation of Primary Alcohols to Carboxylic Acids
Question: My primary alcohol is being oxidized to a carboxylic acid instead of the desired aldehyde. How can I prevent this?
Answer: Over-oxidation of primary alcohols is a common challenge. The choice of oxidizing agent and reaction conditions are critical for achieving selective oxidation to the aldehyde.
Troubleshooting Steps:
-
Choice of Oxidant: Employ milder, more selective hypervalent iodine(V) reagents like Dess-Martin Periodinane (DMP) or 2-Iodoxybenzoic acid (IBX). These reagents are known for their high chemoselectivity in oxidizing primary alcohols to aldehydes with minimal over-oxidation.[1][2]
-
Reaction Temperature: Perform the reaction at room temperature or lower. Elevated temperatures can promote over-oxidation.[3]
-
Stoichiometry: Use a controlled amount of the oxidizing agent, typically 1.1 to 1.5 equivalents.[3] Excess oxidant increases the likelihood of over-oxidation.
-
Reaction Time: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent further oxidation of the aldehyde product.
-
Solvent: Use aprotic solvents like dichloromethane (B109758) (DCM) or chloroform.
Issue 2: Formation of Di- or Poly-iodinated Products in Aromatic Iodination
Question: My reaction with an activated aromatic compound (e.g., phenol, aniline) is yielding di- or even tri-iodinated products instead of the mono-iodinated compound. How can I improve mono-selectivity?
Answer: Highly activated aromatic rings are susceptible to multiple iodinations. Controlling the reactivity of the system is key to achieving mono-substitution.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the molar ratio of the iodinating agent to the substrate. Using a single equivalent or even a slight sub-stoichiometric amount of the iodinating agent can favor mono-substitution.[4] For instance, in the iodination of aniline, an iodine-to-aniline molar ratio of 0.55:1 has been shown to produce a high yield of p-iodoaniline while minimizing di-iodination.[4]
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0-15°C) can decrease the reaction rate and improve selectivity for the mono-iodinated product.
-
Use a Milder Iodinating Agent: A less reactive iodinating agent is less likely to lead to multiple additions. If you are using a highly reactive system (e.g., I₂ with a strong oxidizing agent), consider switching to a milder one like N-iodosuccinimide (NIS) or an iodine-morpholine complex.
-
Protecting Groups: For highly activated substrates like anilines, temporarily protecting the amino group as an acetanilide (B955) can moderate the ring's reactivity and favor mono-iodination, primarily at the para position. The protecting group can be removed by hydrolysis after iodination.
-
Control of pH: For the iodination of phenols, buffering the reaction medium can help control the speciation of iodine and improve selectivity. A controlled mono-iodination of phenols has been achieved by using iodosylbenzene and ammonium (B1175870) iodide with potassium phosphate (B84403) as a buffer.[5]
Issue 3: Unwanted Side Reactions and Byproduct Formation
Question: I am observing unexpected byproducts, such as tar-like materials or decomposition of my starting material. What can I do?
Answer: Side reactions can be a significant issue, especially when dealing with sensitive substrates or strong oxidizing conditions.
Troubleshooting Steps:
-
Degas Solvents: Remove dissolved oxygen from solvents, as it can sometimes participate in side reactions.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation by atmospheric oxygen.
-
Quenching: Upon reaction completion, quench any remaining oxidizing agent or reactive iodine species. A common method is to wash the reaction mixture with an aqueous solution of a reducing agent like sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This will reduce elemental iodine (I₂) to colorless iodide (I⁻).
-
Purification: If byproducts are still present, purification by column chromatography is often necessary. The byproducts from DMP oxidations can sometimes be challenging to remove; converting them to more easily separable forms by treatment with aqueous NaOH or Na₂S₂O₃ during workup can be effective.[1]
Data Presentation
The following tables summarize quantitative data on the effect of reaction conditions on product selectivity in iodine-mediated reactions.
Table 1: Effect of Stoichiometry on the Iodination of Aniline
| Molar Ratio (Iodine:Aniline) | Yield of p-Iodoaniline (%) | Observations | Reference |
| 0.5:1 | 87.7 | Incomplete reaction of aniline. | [4] |
| 0.55:1 | 92 | Optimal ratio for high yield of mono-iodinated product. | [4] |
| 0.6:1 | 94 | Increased formation of di-iodoaniline, affecting product purity. | [4] |
| 1.06:1 | 92.2 | Significant formation of di- and poly-iodinated products. | [4] |
Table 2: Comparison of Oxidizing Agents for the Conversion of Primary Alcohols to Aldehydes
| Oxidizing Agent | Substrate | Solvent | Temperature (°C) | Yield of Aldehyde (%) | Observations | Reference |
| IBX | Benzyl alcohol | EtOAc | 77 | 95 | No over-oxidation to carboxylic acid observed. | |
| DMP | Benzyl alcohol | CH₂Cl₂ | Room Temp | 93 | Mild conditions, no over-oxidation. | [6] |
| IBX | 1-Octanol | EtOAc | 77 | 89 | Good yield for an aliphatic alcohol. | |
| DMP | 1-Octanol | CH₂Cl₂ | Room Temp | 90 | Efficient oxidation at room temperature. | [6] |
Experimental Protocols
Protocol 1: Selective Mono-iodination of Aniline
This protocol is adapted for the para-selective mono-iodination of aniline, a substrate prone to over-iodination.
Materials:
-
Aniline
-
Sodium bicarbonate (NaHCO₃)
-
Iodine (I₂)
-
Water
-
Ice
-
Gasoline (for recrystallization)
Procedure:
-
Preparation: In a 3-liter beaker, combine 110 g (1.2 moles) of aniline, 150 g (1.8 moles) of sodium bicarbonate, and 1 liter of water.
-
Cooling: Cool the mixture to 12–15°C by adding a small amount of ice.
-
Addition of Iodine: While stirring vigorously with a mechanical stirrer, add 140 g (0.55 moles) of powdered iodine in 15–20 g portions at intervals of two to three minutes over a total period of 30 minutes.
-
Reaction: Continue stirring for an additional 20–30 minutes until the color of free iodine has nearly disappeared.
-
Workup: Collect the crude p-iodoaniline, which separates as a dark crystalline mass, on a Büchner funnel. Press the crystals to remove as much water as possible and then air-dry them.
-
Purification: Recrystallize the crude product from hot gasoline to obtain pure p-iodoaniline.
Protocol 2: Oxidation of a Primary Alcohol to an Aldehyde using Dess-Martin Periodinane (DMP)
This protocol describes the selective oxidation of a primary alcohol to an aldehyde, avoiding over-oxidation.
Materials:
-
Primary alcohol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
Procedure:
-
Reaction Setup: To a solution of the primary alcohol (1.0 mmol) in dichloromethane (10 mL) at room temperature, add Dess-Martin Periodinane (1.2 mmol, 1.2 equiv).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (typically complete in 1-3 hours).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃. Stir vigorously until the solid dissolves.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude aldehyde.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Visualizations
Caption: Pathway showing the oxidation of a primary alcohol to an aldehyde and subsequent over-oxidation to a carboxylic acid.
Caption: A troubleshooting workflow for addressing over-oxidation in iodine-mediated reactions.
Caption: Logical relationships influencing the selectivity between mono- and poly-iodination of activated aromatic compounds.
References
- 1. Iodine(V)-Based Oxidants in Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. CN110724061A - P-iodoaniline and preparation method thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. organic-synthesis.com [organic-synthesis.com]
catalyst deactivation in iodine(I/III) catalytic cycles
Technical Support Center: Iodine(I/III) Catalysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with iodine(I/III) catalytic cycles. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
1. Issue: Reaction stops or slows down prematurely, resulting in low product yield.
-
Possible Cause 1: Inefficient Catalyst Turnover. The oxidation of the I(I) species back to the active I(III) state is the rate-limiting step and may be inefficient. The chosen terminal oxidant may not be potent enough or may be consumed by side reactions.
-
Recommended Solution:
-
Choice of Oxidant: Ensure you are using a suitable terminal oxidant. Peroxy acids like m-chloroperbenzoic acid (mCPBA) are commonly used to regenerate the active I(III) species.[1][2] For certain transformations, other oxidants like Oxone or Selectfluor may be more effective.[1][3][4]
-
Stoichiometry of Oxidant: A slight excess of the terminal oxidant is often required. Titrate the amount of oxidant (e.g., 1.1 to 1.5 equivalents) to find the optimal loading for your specific reaction.
-
Temperature Control: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Attempt the reaction at the lowest temperature that affords a reasonable rate.[5]
-
-
Possible Cause 2: Catalyst Precipitation. The active I(III) species or the I(I) precursor may have poor solubility in the reaction medium, causing it to crash out of the solution and halt the catalytic cycle.
-
Recommended Solution:
-
Solvent Screening: Test a range of solvents to improve the solubility of all catalytic species. Highly polar, non-coordinating solvents are often a good starting point.
-
Catalyst Modification: Employ an iodoarene catalyst with solubilizing groups on the aromatic ring. For example, modifying the aryl group can alter solubility and stability.
-
2. Issue: Significant formation of a deiodinated byproduct from my starting material or product.
-
Possible Cause: Reductive Deiodination. The carbon-iodine bond, particularly in electron-deficient aryl iodides, can be susceptible to cleavage. This can be promoted by trace metal impurities, certain bases, or photolytic conditions.
-
Recommended Solution:
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to minimize the presence of oxygen, which can participate in radical pathways.
-
Exclusion of Light: Protect the reaction from light by wrapping the flask in aluminum foil, as aryl iodides can be light-sensitive.
-
Reagent Purity: Use high-purity, anhydrous solvents and reagents to eliminate potential sources of reductive impurities.
-
Mild Conditions: Use the mildest effective base and the lowest possible reaction temperature to disfavor the deiodination pathway.
-
3. Issue: Reaction is not reproducible between runs.
-
Possible Cause 1: Atmospheric Moisture or Oxygen. Hypervalent iodine reagents and intermediates can be sensitive to moisture, which can lead to the formation of inactive iodine oxides or hydroxides. Oxygen can also interfere with the catalytic cycle.
-
Recommended Solution:
-
Drying Procedures: Rigorously dry all glassware before use. Use anhydrous solvents and ensure reagents are stored in desiccators. Flame-drying the apparatus under vacuum is recommended for highly sensitive reactions.[5]
-
Inert Gas: Purge the reaction vessel thoroughly with an inert gas before adding reagents and maintain a positive pressure of inert gas throughout the experiment.
-
-
Possible Cause 2: Variable Oxidant Quality. Solid oxidants like mCPBA or Oxone can degrade over time, leading to inconsistent activity.
-
Recommended Solution:
-
Fresh Oxidant: Use a freshly opened bottle of the oxidant or titrate the activity of your current batch before use.
-
Proper Storage: Store oxidants in a cool, dark, and dry place as recommended by the manufacturer.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of catalyst deactivation in iodine(I/III) cycles?
A1: Catalyst deactivation in iodine(I/III) cycles primarily occurs through several pathways:
-
Formation of Inactive I(III) Species: The active I(III) catalyst can be converted into unreactive or less reactive species. For instance, in the presence of water, inactive μ-oxo-bridged bisiodine(III) derivatives can form.[2]
-
Overoxidation: The I(III) species can be oxidized to a higher, and often less catalytically active, I(V) state by strong oxidants.[6]
-
Reductive Decomposition: The catalyst can be reduced to inactive I(0) (molecular iodine, I₂) or I⁻ (iodide) species, which fall out of the catalytic cycle.
-
Ligand Dissociation Issues: In some cases, the dissociation of ligands from the iodine(III) center is a key step. If this is suppressed, for example by certain additives or solvents, the catalyst's activity can be inhibited.
Q2: What are some common inactive iodine species that can form?
A2: During a reaction, several inactive species might form, halting the catalytic turnover. These include:
-
Iodide (I⁻) and Triiodide (I₃⁻): These reduced forms are catalytically inactive in the I(I)/I(III) cycle and their formation represents a loss of active catalyst.[7]
-
Molecular Iodine (I₂): While I₂ can sometimes act as a catalyst in its own right, its formation from an iodoarene catalyst generally constitutes a deactivation pathway in the context of I(I)/I(III) catalysis.[4]
-
μ-oxo-bridged dimers: As mentioned, these species, with an I-O-I linkage, can form in the presence of water and are often less reactive than the monomeric active species.[2]
-
Stable I(III)-Adducts: The active I(III) species can form overly stable complexes with substrates, products, or additives in the reaction mixture, preventing further reaction. Steric hindrance in ortho-substituted iodoarene catalysts can sometimes lead to overly stabilized I(III) intermediates, reducing their reactivity.[8]
Q3: How can I prevent or minimize catalyst deactivation?
A3: Several strategies can be employed to enhance catalyst stability and lifetime:
-
Careful Selection of Oxidant: Choose an oxidant with a potential that is sufficient to regenerate the I(III) state but not so high as to cause overoxidation to I(V). The compatibility of the oxidant with the substrate and solvent is also crucial.
-
Use of Additives:
-
Acids/Bases: The addition of acids (e.g., trifluoroacetic acid) or bases can influence the stability and reactivity of the iodine species and prevent the formation of some inactive forms.[2]
-
Chelating Agents: In cases where trace metal impurities might catalyze decomposition, the addition of a chelating agent could be beneficial.[9]
-
Drying Agents: Adding molecular sieves can help to scavenge trace amounts of water, preventing the formation of inactive hydroxides or oxo-bridged species.[10]
-
-
Catalyst Design: The electronic and steric properties of the iodoarene catalyst can be tuned to improve stability. Electron-withdrawing groups can increase the reactivity of the catalyst but may also make it more susceptible to certain deactivation pathways. Conversely, bulky groups can enhance stability but may reduce catalytic activity.[8]
Q4: Is it possible to regenerate a deactivated iodine catalyst?
A4: In principle, yes. If the deactivation pathway involves the reduction of the iodoarene catalyst to iodide (I⁻) or molecular iodine (I₂), it is possible to regenerate the catalyst. This typically involves isolating the spent iodine species and re-oxidizing them. For example, iodide can be oxidized back to molecular iodine using a simple oxidant like air, and then potentially converted back to the desired iodoarene precursor through established synthetic routes.[11] However, in a practical laboratory setting, it is often more straightforward to focus on preventing deactivation during the reaction rather than attempting a post-reaction regeneration. The most critical "regeneration" step happens in situ during each catalytic cycle, where the terminal oxidant converts the I(I) species back to the active I(III) form.[1][2]
Data & Protocols
Table 1: Influence of Iodoarene Catalyst Structure on Reactivity
This table summarizes the relative effects of substituents on the reactivity of iodoarene catalysts in an α-oxytosylation reaction. This demonstrates how catalyst design can be used to mitigate issues of low reactivity, which can be a form of deactivation.
| Catalyst Substituent Position | Steric Effect on Iodine Center | Electronic Effect | Observed Reactivity | Rationale for Deactivation/Low Reactivity |
| Ortho | High Steric Hindrance | - | Very Low | Steric bulk hinders substrate approach and can overly stabilize the active I(III) intermediate, preventing turnover.[8] |
| Meta | Low Steric Hindrance | Favorable | Very High | Optimal balance of electronic activation without steric hindrance allows for efficient catalysis.[8] |
| Para | Low Steric Hindrance | Less Favorable | Moderate | Electronic effects are less pronounced compared to the meta position, leading to moderate reactivity.[8] |
Experimental Protocol: Monitoring Catalyst Deactivation via Reaction Profiling
This protocol describes a general method for monitoring the progress of an iodine(I/III)-catalyzed reaction to identify and troubleshoot catalyst deactivation. The iodination of propanone is used as a representative example that can be monitored over time.
Objective: To determine the rate of reaction and identify any non-linear behavior indicative of catalyst deactivation.
Materials:
-
Iodoarene catalyst (e.g., iodobenzene)
-
Terminal oxidant (e.g., mCPBA)
-
Substrate (e.g., propanone)
-
Acid catalyst (e.g., H₂SO₄)
-
Solvent (e.g., aqueous solution)
-
Sodium thiosulfate (B1220275) solution (standardized)
-
Sodium hydrogen carbonate solution (for quenching)
-
Starch indicator
-
Standard laboratory glassware, including burette, pipette, and conical flasks
Procedure:
-
Reaction Setup: In a thermostatted flask, combine the propanone and sulfuric acid solution. In a separate flask, prepare the iodine solution.
-
Initiation: Mix the contents of the two flasks to initiate the reaction and immediately start a timer.
-
Sampling: At regular intervals (e.g., every 5 minutes), withdraw a precise aliquot (e.g., 10.0 mL) of the reaction mixture using a pipette.[12]
-
Quenching: Immediately add the aliquot to a flask containing an excess of sodium hydrogen carbonate solution. This neutralizes the acid catalyst and effectively stops (quenches) the reaction.[12]
-
Titration: Add starch indicator to the quenched sample and titrate the remaining unreacted iodine with a standardized sodium thiosulfate solution until the blue-black color disappears.[12]
-
Data Collection: Record the volume of sodium thiosulfate used for each time point. Repeat the sampling and titration process for the duration of the experiment (e.g., 30-60 minutes).
-
Analysis:
-
Calculate the concentration of iodine remaining at each time point.
-
Plot a graph of iodine concentration versus time.
-
Interpretation: A straight line with a negative slope indicates a zero-order reaction with respect to iodine and a stable catalyst activity. If the slope decreases over time (the curve flattens out), it suggests that the catalyst is deactivating, leading to a slower reaction rate.[12]
-
This method allows for the quantitative assessment of catalyst stability under specific reaction conditions.[13][14] By varying parameters such as temperature, catalyst loading, or oxidant type, this protocol can be adapted to optimize for catalyst longevity.
Visualizations
References
- 1. Catalytic Hypervalent Iodine Catalysts - Wordpress [reagents.acsgcipr.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Progress in organocatalysis with hypervalent iodine catalysts - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00206J [pubs.rsc.org]
- 4. I(III)-Catalyzed Oxidative Cyclization-Migration Tandem Reactions of Unactivated Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Iodine(V)-Based Oxidants in Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Relative Rate Profiles of Functionalized Iodoarene Catalysts for Iodine(III) Oxidations [organic-chemistry.org]
- 9. erpublication.org [erpublication.org]
- 10. Hypervalent Iodine (III) Catalyzed Regio- and Diastereoselective Aminochlorination of Tailored Electron Deficient Olefins via GAP Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. Operando monitoring of mechanisms and deactivation of molecular catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Selective Iodination
Welcome to the technical support center for selective iodination. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their iodination reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during selective iodination experiments.
Issue 1: Low or No Conversion to the Iodinated Product
Question: My iodination reaction is not proceeding, or the yield is very low. What are the possible causes and solutions?
Answer: Low reactivity is a common challenge in iodination due to the low electrophilicity of molecular iodine.[1][2] Consider the following troubleshooting steps:
-
Activation of Iodine: Molecular iodine (I₂) often requires an activating agent to increase its electrophilicity.[1] This can be achieved by using an oxidizing agent.[3][4]
-
Choice of Iodinating Agent: If molecular iodine is not effective, consider more reactive iodinating agents.
-
Substrate Reactivity: The electronic nature of your substrate is crucial. Electron-rich substrates like phenols and anilines readily undergo iodination.[1][5] For less reactive substrates, more forcing conditions or a more potent iodinating agent may be necessary.[6]
-
Reaction Conditions: Ensure your reaction parameters are optimal. This includes temperature, solvent, and reaction time. Some reactions may require elevated temperatures to proceed at a reasonable rate.[6]
-
Reagent Purity: Verify the purity of your starting material and all reagents, as impurities can inhibit the reaction.
Issue 2: Poor Regioselectivity (Incorrect Isomer Formation)
Question: I am obtaining a mixture of isomers instead of the desired selectively iodinated product. How can I improve the regioselectivity?
Answer: Controlling the position of iodination is a key aspect of selective synthesis. Here's how to manage it:
-
Directing Group Effects: The inherent electronic properties of the substituents on your aromatic ring are the primary determinants of regioselectivity.
-
Activating Groups (-OH, -NH₂, -OR): These are ortho, para-directing.
-
Deactivating Groups (-NO₂, -COOH, -CN): These are meta-directing.[1]
-
-
Steric Hindrance: Bulky protecting groups or substituents can block access to the ortho positions, thereby favoring para-iodination.[1]
-
Reaction Conditions: For substrates like phenols and anilines, milder conditions often favor para-iodination.[1]
-
Alternative Strategies:
-
Directed ortho-metalation (DoM): Lithiation followed by quenching with an iodine source is a powerful technique for regioselective iodination.[1][5]
-
Diazotization-Iodination (Sandmeyer Reaction): This classic method allows for the introduction of iodine at a specific position on an aromatic ring by converting a primary aromatic amine to a diazonium salt, which is then displaced by iodide.[1]
-
Issue 3: Over-Iodination (Formation of Di- or Poly-iodinated Products)
Question: My reaction is producing di- and tri-iodinated products instead of the desired mono-iodinated compound. How can I prevent this?
Answer: Over-iodination is common with highly activated substrates like phenols and anilines.[1] Here are some strategies to promote mono-iodination:
-
Control Stoichiometry: Carefully control the molar ratio of the iodinating agent to the substrate. Using a single equivalent or even a slight sub-stoichiometric amount of the iodinating agent can favor mono-substitution.[1]
-
Lower the Temperature: Running the reaction at a lower temperature can decrease the reaction rate and improve selectivity for the mono-iodinated product.[1]
-
Use a Milder Iodinating Agent: A less reactive iodinating agent is less likely to lead to multiple additions.[1]
-
Solvent Choice: The solvent can influence the reactivity of the iodinating species. Experimenting with different solvents can help moderate the reaction.[1] For phenols, iodination in a basic aqueous solution (e.g., dilute NaOH or NaHCO₃) can help control the reaction.[1]
Issue 4: Unexpected Byproducts or Decomposition
Question: I am observing unexpected byproducts, such as oxidation of my starting material or decomposition. What can I do?
Answer: The formation of byproducts can be due to the harshness of the reaction conditions or the reactivity of the reagents.
-
Oxidative Side Reactions: Electrophilic iodination can sometimes be accompanied by oxidation.[2] If using a strong oxidizing agent to activate iodine, consider switching to a milder one.
-
Reversibility of Iodination: The iodination of benzene (B151609) is a reversible reaction, and the hydrogen iodide (HI) produced can act as a reducing agent, converting the product back to the starting material.[3] This can be overcome by adding a strong oxidizing agent (e.g., HNO₃, HIO₃) to neutralize the HI.[3]
-
Solvent Reactivity: Be mindful of your solvent choice, as some iodinating agents can react with certain solvents.[7] Chlorinated solvents are common but should be used with caution.[7]
Data Presentation
Table 1: Common Iodinating Agents and Their Characteristics
| Iodinating Agent | Formula | Reactivity | Common Substrates | Notes |
| Molecular Iodine | I₂ | Low | Activated arenes (phenols, anilines) | Often requires an activating agent (oxidant).[1][2] |
| N-Iodosuccinimide | NIS | Moderate | Activated arenes, heterocycles | A mild and selective source of electrophilic iodine.[5][8] |
| Iodine Monochloride | ICl | High | General arenes | More reactive than I₂.[1] |
| 1,3-Diiodo-5,5-dimethylhydantoin | DIH | High | Activated aromatic compounds | An effective iodine source for organocatalytic iodinations.[9] |
Table 2: Influence of Reaction Parameters on Selective Iodination
| Parameter | Effect on Selectivity | General Recommendations |
| Temperature | Lower temperatures generally favor higher selectivity and reduce byproduct formation. | Start at room temperature or below and adjust as needed. |
| Solvent | Can influence reagent reactivity and product distribution. | Aprotic solvents are commonly used; for some reactions, water can be effective.[6][7] |
| Stoichiometry | Excess iodinating agent can lead to over-iodination. | Use a 1:1 or slightly sub-stoichiometric ratio of iodinating agent to substrate for mono-iodination.[1] |
| Catalyst/Activator | Can significantly enhance reaction rate and influence regioselectivity. | Lewis acids or oxidizing agents are often used to activate the iodine source.[3][8] |
Experimental Protocols
General Protocol for Electrophilic Aromatic Iodination of an Activated Arene
-
Preparation: To a solution of the aromatic substrate (1 equivalent) in a suitable solvent (e.g., acetonitrile, dichloromethane), add the iodinating agent (e.g., N-iodosuccinimide, 1-1.2 equivalents).
-
Catalyst Addition: If required, add a catalytic amount of an acid (e.g., trifluoroacetic acid).
-
Reaction: Stir the mixture at room temperature or a specified temperature, monitoring the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench the reaction with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted iodine.
-
Extraction and Purification: Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol for Iodination via Diazotization-Sandmeyer Reaction
-
Diazotization: Dissolve the aromatic amine (1 equivalent) in an aqueous solution of a strong acid (e.g., HCl, H₂SO₄) and cool the mixture to 0-5 °C in an ice bath. Add a solution of sodium nitrite (B80452) (1 equivalent) in water dropwise, maintaining the low temperature.
-
Iodide Displacement: In a separate flask, dissolve potassium iodide (1.2-1.5 equivalents) in water. Slowly add the cold diazonium salt solution to the potassium iodide solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Workup and Purification: Extract the product with an organic solvent. Wash the organic layer with aqueous sodium thiosulfate, followed by brine. Dry the organic layer, concentrate, and purify the product as needed.
Visualizations
Caption: A generalized experimental workflow for a selective iodination reaction.
Caption: A troubleshooting flowchart for common issues in selective iodination.
References
- 1. benchchem.com [benchchem.com]
- 2. Iodination - Wordpress [reagents.acsgcipr.org]
- 3. quora.com [quora.com]
- 4. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 5. Iodination - Common Conditions [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Specific Solvent Issues with Iodination - Wordpress [reagents.acsgcipr.org]
- 8. Gold(I)-Catalyzed Iodination of Arenes [organic-chemistry.org]
- 9. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
Technical Support Center: Mitigating Explosion Hazards of Iodine-Based Oxidants
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and mitigation of explosion hazards associated with common iodine-based oxidants. The following information is intended to supplement, not replace, institutional safety protocols and standard operating procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary iodine-based oxidants of concern for explosion hazards?
A1: The most prominent hypervalent iodine reagents with known explosion risks are 2-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP). Periodic acid is also a strong oxidizer that requires careful handling to prevent hazardous situations.[1][2]
Q2: What makes IBX and DMP potentially explosive?
A2: IBX and DMP are energetic materials that can decompose exothermically when subjected to heat or mechanical shock.[1][3] For IBX, its explosive nature has been confirmed through differential scanning calorimetry (DSC), which shows a significant release of heat upon decomposition, and impact-sensitivity experiments.[2] The explosive tendencies of earlier preparations of these reagents were sometimes attributed to impurities from the manufacturing process, such as potassium bromate.[4] However, even pure IBX and DMP are considered to be heat- and shock-sensitive.[1][3]
Q3: Are there safer alternatives to pure IBX?
A3: Yes, a stabilized formulation of IBX, often referred to as SIBX, has been developed. This formulation is a non-explosive mixture containing IBX, benzoic acid, and isophthalic acid. SIBX can be used as a suspension in various organic solvents for safer oxidation reactions.
Q4: How can I mitigate the risks when running reactions with DMP or IBX?
A4: Key mitigation strategies include:
-
Temperature Control: Whenever possible, conduct reactions at or below room temperature. Cooling the reaction mixture, for instance to 0 °C, is a common safety measure.[4]
-
Controlled Addition: Add the oxidant in portions to manage the reaction rate and any potential exotherms.[4]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen, is a recommended practice.
-
Solvent Choice: Use appropriate, non-reactive solvents. Dichloromethane is a commonly used solvent for DMP oxidations.[5]
-
Scale Considerations: Be particularly cautious when scaling up reactions. What is manageable at a small scale can become a significant hazard at a larger scale. For industrial-scale processes, the risk of cooling or stirring failure must be carefully evaluated.[4]
-
Proper Quenching: After the reaction is complete, quench any remaining oxidant. A common method is the addition of a saturated aqueous solution of sodium thiosulfate.
Q5: What are the signs of a runaway reaction or decomposition?
A5: A rapid, uncontrolled increase in temperature is the primary indicator of a runaway reaction or decomposition. Other signs can include a sudden change in color, gas evolution, or an audible hissing sound. If any of these are observed, follow your institution's emergency procedures immediately.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction is sluggish or incomplete. | - Impure or hydrolyzed DMP/IBX.- Poor solubility of the oxidant. | - Use freshly prepared or properly stored oxidant.- For DMP, the intentional addition of one equivalent of water can sometimes accelerate the reaction.[1]- For IBX, consider using a stabilized formulation (SIBX) or a solvent system in which it has better solubility or reactivity, such as DMSO or performing the reaction at an elevated temperature with extreme caution and appropriate safety measures. |
| Difficulty in removing iodine byproducts during workup. | - The reduced form of DMP, iodo-benzene diacetate (IBA), and other byproducts can be difficult to filter or separate. | - Quench the reaction with a saturated solution of sodium bicarbonate and sodium thiosulfate.[6]- After quenching, extract the product with a suitable organic solvent. Washing the organic layer with 1M NaOH can also help remove byproducts.[6]- Filtration through celite can aid in removing solid byproducts.[6] |
| Unexpected exotherm during the reaction. | - Reaction is running too concentrated.- Rate of addition of the oxidant is too fast.- Inadequate cooling. | - Ensure the reaction is sufficiently dilute.- Add the oxidant in small portions, allowing the temperature to stabilize between additions.- Ensure the cooling bath is at the target temperature and providing efficient heat transfer. |
| Solid oxidant is difficult to handle due to static. | - Dry, finely powdered materials are prone to static electricity. | - Handle the material in a controlled environment with appropriate humidity levels.- Use anti-static tools and ensure proper grounding. |
Data Presentation
Table 1: Thermal Stability of Iodine-Based Oxidants
| Oxidant | Decomposition Onset (°C) | Enthalpy of Decomposition (J/g) | Notes |
| 2-Iodoxybenzoic Acid (IBX) | 170-200 | ~1200-1400 | Can decompose explosively. |
| Dess-Martin Periodinane (DMP) | >130 | Not specified, but shows an exotherm. | Heat and shock-sensitive.[1] |
| Periodic Acid | Decomposes upon heating | Not specified | Strong oxidizer; contact with combustible materials may cause fire. |
Note: The values presented are representative and can vary based on the specific experimental conditions, purity of the material, and heating rate.
Experimental Protocols
Protocol 1: Differential Scanning Calorimetry (DSC) for Thermal Hazard Assessment
Objective: To determine the onset temperature and enthalpy of decomposition of an iodine-based oxidant.
Materials:
-
DSC instrument
-
Hermetically sealed high-pressure crucibles (e.g., gold-plated stainless steel)
-
Iodine-based oxidant sample (typically 1-5 mg)
-
Inert reference material (e.g., an empty crucible)
Procedure:
-
Carefully weigh 1-5 mg of the oxidant into a high-pressure crucible.
-
Hermetically seal the crucible to contain any pressure generated during decomposition.
-
Place the sample crucible and a reference crucible into the DSC cell.
-
Program the DSC instrument to heat the sample at a constant rate (e.g., 5-10 °C/min) over a temperature range that includes the expected decomposition temperature (e.g., 30-300 °C).
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram to determine the onset temperature of any exothermic events and integrate the peak area to calculate the enthalpy of decomposition.
Protocol 2: Impact Sensitivity Testing (BAM Fallhammer Method)
Objective: To determine the impact sensitivity of an iodine-based oxidant.
Materials:
-
BAM Fallhammer apparatus
-
Steel cylinders and guide rings for sample confinement
-
Non-sparking spatula
-
Volumetric scoop (typically 40 mm³)
-
Remote control and observation system
-
Protective blast shield
Procedure:
-
Prepare the sample by placing a defined volume (e.g., 40 mm³) of the solid oxidant into the steel cylinder assembly.
-
Select the appropriate drop weight (e.g., 1 kg, 5 kg, or 10 kg).
-
Place the sample assembly on the anvil of the fallhammer.
-
Set an initial drop height. For an unknown or sensitive material, start at a very low height.
-
Clear the test area of all personnel and remotely release the drop weight.
-
Observe for any signs of a reaction, which may include an audible report, a flash of light, or smoke.
-
Record the result as a "go" (reaction) or "no-go" (no reaction).
-
The "Bruceton" or "up-and-down" method is typically used to determine the height at which there is a 50% probability of initiation (H₅₀). This involves a series of tests where the height is increased after a "no-go" and decreased after a "go".
Visualizations
Caption: Workflow of the Dess-Martin Oxidation.
Caption: Decision workflow for mitigating explosion hazards.
References
- 1. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]
- 2. From crime scene to laboratory: A case study of a comprehensive investigation into an IBX-induced explosion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 5. etamu.edu [etamu.edu]
- 6. organic chemistry - Dess–Martin oxidation work up - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Purification Strategies for Products from Iodine-Mediated Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from iodine-mediated reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of products from iodine-mediated reactions.
Problem 1: Persistent Yellow or Brown Color in the Organic Layer After Extraction
Possible Cause: Residual iodine (I₂) is a common cause of discoloration in the organic layer.
Solution:
-
-
Protocol: Wash the organic layer with a 5-10% aqueous solution of sodium thiosulfate (B1220275).[1] Continue washing until the color in the organic layer disappears. Vigorous shaking or stirring may be necessary to ensure complete reaction.[3]
-
-
Anion Exchange Resin: For large-scale synthesis, an inexpensive anion exchange resin can be used to quench and remove iodine simultaneously. This method is particularly useful in peptide synthesis involving disulfide bond formation.[4]
Problem 2: Product Instability on Silica (B1680970) Gel During Column Chromatography
Possible Cause: Some iodinated compounds can be sensitive and degrade on standard silica gel.
Solution:
-
Test Stationary Phase Stability: Before performing column chromatography, it is crucial to assess the stability of your compound on different stationary phases.[5]
-
Protocol: Slurry a small amount of the crude product with different stationary phases (e.g., silica gel, alumina (B75360), or treated silica) in a suitable solvent.[5] Analyze the resulting solution by ¹H NMR or TLC to check for degradation.[5]
-
-
Alternative Stationary Phases: If instability is observed, consider using a less acidic stationary phase like neutral alumina or a deactivated silica gel.
Problem 3: Co-elution of Product and Iodine-Containing Impurities During Column Chromatography
Possible Cause: Iodine or iodinated byproducts may have similar polarities to the desired product, leading to difficult separation by standard chromatography.
Solution:
-
Pre-Chromatography Quenching: Ensure all elemental iodine is removed by a thorough sodium thiosulfate wash before attempting column chromatography.[3]
-
Optimize Chromatography Conditions: Experiment with different solvent systems (eluents) to improve separation.[6][7] Thin-Layer Chromatography (TLC) is an excellent tool for quickly screening and optimizing solvent systems.[6]
-
Alternative Purification Methods: If chromatography fails, consider other techniques such as recrystallization or distillation.
Problem 4: Difficulty Removing Iodide Salts (e.g., NaI) from the Reaction Mixture
Solution:
-
Acid-Base Extraction: If the desired product is neutral, an acid-base extraction can be employed to remove acidic or basic impurities, which may include some iodide species.[8]
Frequently Asked Questions (FAQs)
Q1: What is the most common method to quench an iodine-mediated reaction and remove excess iodine?
Q2: My product is an iodinated aromatic compound. What is a general purification strategy?
A2: A general strategy involves:
-
Quenching the reaction with an aqueous solution of a reducing agent like sodium sulfite (B76179) or sodium thiosulfate to remove unreacted iodine.[9]
-
Extracting the product into an organic solvent.[9]
-
Washing the organic layer with water and brine.
-
Drying the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).[9]
-
Concentrating the solution under reduced pressure.
-
Purifying the crude product by column chromatography or recrystallization.[9][10]
Q3: Can I use recrystallization to purify my iodinated product?
A3: Yes, recrystallization can be a very effective purification method for solid iodinated compounds.[11] The choice of solvent is critical and should be determined experimentally. Hot ethanol (B145695) is sometimes a suitable solvent.[11] Sublimation is another technique that can be used to purify elemental iodine and some volatile iodinated compounds.[12][13]
Q4: Are there any "green" or more environmentally friendly methods for iodine removal?
A4: While traditional quenching methods are robust, some alternative approaches include:
-
Adsorption on Activated Carbon: Activated carbon can be used to adsorb iodine from solutions.[14][15][16]
-
Reaction with Metallic Aluminum, Magnesium, or Zinc: In the presence of water, these metals can convert iodine to metal iodides, which can then be separated.[17]
Q5: How can I purify iodinated proteins or peptides?
A5: The purification of iodinated biomolecules requires milder techniques to preserve their biological activity.[18]
-
Gel-Filtration Chromatography (Size-Exclusion Chromatography): This is a common first step to separate the labeled protein from unreacted iodide and other small molecules.[18]
-
Affinity Chromatography, Ion-Exchange Chromatography, or Reversed-Phase HPLC (RP-HPLC): These techniques are often used for further purification to remove damaged or multi-iodinated proteins.[18]
Quantitative Data Summary
| Purification Method | Reagent/Material | Typical Concentration/Amount | Key Application | Reference |
| Quenching/Washing | Sodium Thiosulfate (Na₂S₂O₃) | 5-10% aqueous solution | Removal of excess elemental iodine | [1][2] |
| Sodium Bisulfite (NaHSO₃) | Aqueous solution | Removal of excess elemental iodine | [2] | |
| Anion Exchange Resin | Excess resin | Large-scale removal of iodine | [4] | |
| Adsorption | Activated Carbon | Varies | Removal of iodine from aqueous or organic solutions | [14][15][16] |
| Metallic Al, Mg, or Zn | Bed of metal particles | Removal of dissolved iodine from organic compounds | [17] | |
| Chromatography | Silica Gel | Standard stationary phase | General purification of organic compounds | [6][7] |
| Alumina (Neutral) | Alternative stationary phase | For compounds sensitive to acidic silica gel | ||
| Gel-Filtration Media | e.g., Sephadex | Purification of iodinated proteins/peptides | [18] | |
| Recrystallization | Various Solvents | Determined experimentally | Purification of solid iodinated compounds | [11] |
Experimental Protocols
Protocol 1: Standard Sodium Thiosulfate Wash for Iodine Removal
-
Transfer the reaction mixture to a separatory funnel.
-
If the reaction was run in a water-miscible solvent, add an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and water to dilute the mixture and create two distinct layers.
-
Add a 10% aqueous solution of sodium thiosulfate to the separatory funnel. The volume should be roughly equal to the organic layer volume.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.[3]
-
Allow the layers to separate. The disappearance of the brown/purple color indicates the complete reduction of iodine.[1]
-
Drain the aqueous layer.
-
Repeat the wash with the sodium thiosulfate solution if any color persists in the organic layer.
-
Follow with a wash using deionized water and then a brine solution to remove residual salts.
-
Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent (solvent system) for separation using Thin-Layer Chromatography (TLC). The desired compound should have an Rf value of approximately 0.2-0.4 for good separation.[6]
-
Column Packing:
-
Secure a glass column vertically.
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column and allow it to pack evenly. Alternatively, dry pack the column with silica gel and then flush with the eluent.[19]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a less polar solvent.
-
Carefully add the sample to the top of the silica gel bed.
-
-
Elution:
-
Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column.[6]
-
Maintain a constant flow rate.
-
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
References
- 1. Workup [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. longdom.org [longdom.org]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. CN103172480A - Method for preparing iodo aromatic hydrocarbon - Google Patents [patents.google.com]
- 11. scribd.com [scribd.com]
- 12. quora.com [quora.com]
- 13. homework.study.com [homework.study.com]
- 14. Iodine removing method in organic solvent [inis.iaea.org]
- 15. Removal of iodide from water by chlorination and subsequent adsorption on powdered activated carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. US4461711A - Method for separating and collecting iodine - Google Patents [patents.google.com]
- 17. US3425798A - Process for the removal of iodine from organic compounds - Google Patents [patents.google.com]
- 18. Iodination Consultancy Group | Technical information for iodinating proteins and peptides with iodine 125 [iconsultancygroup.com]
- 19. orgsyn.org [orgsyn.org]
troubleshooting low yields in asymmetric iodoamination
Welcome to the Technical Support Center for Asymmetric Iodoamination. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during their experiments, particularly those leading to low yields. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific experimental challenges.
Troubleshooting Guide: Low Yields
Low yields in asymmetric iodoamination can be attributed to a variety of factors, from reagent quality to suboptimal reaction conditions. This guide provides a systematic approach to diagnosing and resolving these issues.
Q1: My reaction is not proceeding, or the yield is very low. What are the initial checks I should perform?
A1: When facing a very low or zero yield, it's crucial to start with the fundamentals of the reaction setup.[1]
-
Reagent Purity and Integrity:
-
Substrate: Ensure the alkene starting material is pure and free from contaminants that could poison the catalyst.
-
Iodine Source: The iodine source (e.g., N-iodosuccinimide (NIS), iodine monochloride (ICl)) can degrade over time. Use a fresh, properly stored batch. For reactions involving hypervalent iodine reagents, their stability can be a critical factor.[2][3]
-
Nitrogen Source: The purity of the amine or amide is crucial. Impurities can lead to side reactions.
-
Catalyst: If using a catalyst, verify its activity. Air- and moisture-sensitive catalysts require strict anaerobic and anhydrous conditions.[1][4] Consider running a control reaction with a fresh batch of catalyst.[1]
-
-
Anhydrous and Inert Conditions:
Q2: I'm observing the formation of side products. What are the likely causes and how can I minimize them?
A2: The formation of side products is a common issue and often points to problems with reaction selectivity or substrate/product stability.
-
Temperature Control: Reaction temperature is a critical parameter.[6] Higher temperatures can lead to decomposition of starting materials, intermediates, or the final product.[5] Conversely, a temperature that is too low may result in a sluggish or stalled reaction. It is often recommended to start at a lower temperature and gradually increase it while monitoring the reaction progress.
-
Solvent Choice: The solvent can significantly influence the reaction's outcome by affecting the solubility of reagents and the stability of intermediates. A solvent screen is often a valuable optimization step. In some cases, aprotic solvents have been shown to give higher yields.
-
Stoichiometry: Carefully optimize the stoichiometry of the reagents. An excess of the iodine source or the nucleophile may be necessary in some cases, but can also lead to side reactions in others.[5]
Q3: My yield is inconsistent between batches. What should I investigate to improve reproducibility?
A3: Poor reproducibility often stems from subtle variations in experimental conditions or reagent quality.[7]
-
Strict Protocol Adherence: Ensure that all reaction parameters (temperature, reaction time, addition rates, stirring speed) are kept consistent between runs.[1]
-
Reagent Quality Control: Use reagents from the same batch if possible. If not, verify the purity of each new batch. Even trace impurities can have a significant impact.[7]
-
Atmosphere Control: Ensure the inert atmosphere is of high purity and that there are no leaks in the system.[7]
Frequently Asked Questions (FAQs)
Q1: How does the choice of iodine reagent affect the yield of my asymmetric iodoamination?
A1: The choice of iodine(I) or iodine(III) reagent is critical and can significantly impact the yield and stereoselectivity.[2][3] Hypervalent iodine reagents, for instance, can offer unique reactivity but may have limited stability. The electrophilicity of the iodine source needs to be matched with the nucleophilicity of the alkene. Screening different iodine sources, such as N-iodosuccinimide (NIS), N-iodopyrrolidone (NIP), or iodine in the presence of an oxidant, can be beneficial.[8]
Q2: Can the protecting group on my nitrogen nucleophile influence the reaction yield?
A2: Absolutely. The nature of the protecting group on the nitrogen nucleophile can influence its nucleophilicity and steric profile, thereby affecting the reaction rate and selectivity. For example, in some thioamination reactions, a tosyl group has been found to lead to higher yields compared to other protecting groups.[6] It is advisable to screen different protecting groups (e.g., Ts, Ns, Boc) to find the optimal one for your specific substrate and catalyst system.
Q3: My reaction stalls before all the starting material is consumed. What can I do?
A3: A stalled reaction can be due to several factors:
-
Catalyst Deactivation: If you are using a catalyst, it may have deactivated over time.[1] This can be caused by impurities in the reagents or solvent, or by thermal degradation.[1]
-
Insufficient Reagent: It's possible that one of the reagents has been consumed. If you can confidently identify the limiting reagent, a careful addition of more of that reagent might restart the reaction.[1]
-
Equilibrium: The reaction may have reached a thermodynamic equilibrium. Changing the reaction conditions, such as temperature or concentration, might shift the equilibrium towards the product.
Q4: How critical is the solvent for achieving high yields?
A4: Solvent choice can be critical. It can affect the solubility of your reagents and catalyst, the stability of reactive intermediates, and the overall reaction rate. In some reported iodoamination and related reactions, solvents like toluene, dichloromethane, and acetonitrile (B52724) have been used with varying success.[6] A solvent screen is a highly recommended step in optimizing your reaction. It's also crucial to use anhydrous and appropriately degassed solvents to avoid side reactions.
Data on Reaction Condition Optimization
The following tables summarize quantitative data from the literature on how different reaction parameters can affect the yield and enantioselectivity of iodoamination and related reactions.
Table 1: Effect of Catalyst on Enantioselective Alkene Iodoamination
| Entry | Catalyst | N:O Selectivity | Yield (%) | ee (N, %) |
| 1 | 4a | 87:13 | 99 | 57 |
| 2 | 4b | 95:5 | quant. | 71 |
| 3 | 4c | 87:13 | 88 | 91 |
| 4 | 4d | 85:15 | quant. | 24 |
Data adapted from an organocatalytic enantioselective alkene iodoamination study.[8] "quant." indicates quantitative yield.
Table 2: Optimization of Iodoarene-Catalyzed Oxyamination
| Entry | Catalyst (mol%) | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2a (10) | m-CPBA | CH2Cl2 | rt | 7 | 85 |
| 2 | 2a (10) | m-CPBA | Toluene | rt | 7 | 62 |
| 3 | 2a (10) | m-CPBA | CH3CN | rt | 7 | 78 |
| 4 | 2a (10) | m-CPBA | CH2Cl2 | 0 | 15 | 31 |
| 5 | 2a (15) | m-CPBA | CH2Cl2 | rt | 7 | 91 |
Data adapted from an iodoarene-catalyzed oxyamination of unactivated alkenes.[6] "rt" indicates room temperature.
Experimental Protocols
General Procedure for Asymmetric Iodoamination of an Allylic Amine
This protocol is a generalized procedure based on literature reports and should be optimized for specific substrates and catalysts.
-
Preparation:
-
To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add the chiral catalyst (e.g., 5-10 mol%).
-
Add the anhydrous solvent (e.g., toluene, 0.04 M).
-
-
Reaction Initiation:
-
Add the allylic amine substrate (1.0 equivalent) to the flask.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
In a separate flask, dissolve the iodine source (e.g., N-iodopyrrolidone (NIP), 1.1 equivalents) in the anhydrous solvent.
-
Add the solution of the iodine source dropwise to the reaction mixture over a period of 10-15 minutes.
-
-
Reaction Monitoring:
-
Stir the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate, 3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure iodoaminated product.
-
-
Analysis:
-
Determine the yield and analyze the enantiomeric excess (ee) by chiral HPLC or supercritical fluid chromatography (SFC).
-
Visualizations
Caption: Proposed mechanism for asymmetric iodoamination.
Caption: Troubleshooting workflow for low yields.
Caption: General experimental workflow for iodoamination.
References
- 1. benchchem.com [benchchem.com]
- 2. Asymmetric Synthesis with Hypervalent Iodine Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A survey of chiral hypervalent iodine reagents in asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.pku.edu.cn [chem.pku.edu.cn]
- 7. benchchem.com [benchchem.com]
- 8. Enantioselective Organocatalytic Amine-Isocyanate Capture-Cyclization: Regioselective Alkene Iodoamination for the Synthesis of Chiral Cyclic Ureas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hypervalent Iodine Reactivity
Welcome to the technical support center for hypervalent iodine (HVI) chemistry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during their experiments, with a core focus on the influence of solvents.
Frequently Asked Questions (FAQs)
Q1: Why is my hypervalent iodine reagent not dissolving?
A1: Poor solubility is a common issue with many traditional HVI reagents.
-
IBX (2-Iodoxybenzoic Acid): IBX is notoriously insoluble in most common organic solvents, with the exception of DMSO.[1][2] For reactions in other solvents like EtOAc or DCE, the reaction is often run as a suspension, frequently requiring elevated temperatures.[3][4]
-
PIDA (Phenyliodine(III) Diacetate): While more soluble than IBX, PIDA's solubility can be limited in non-polar solvents.[5] Common solvents with good solubility for PIDA include dichloromethane (B109758) (DCM) and acetonitrile (B52724).[5]
-
DMP (Dess-Martin Periodinane): DMP generally has much better solubility in common organic solvents compared to IBX, which is a primary reason for its widespread use.[6]
Solution: If solubility is an issue, consider switching to a more appropriate solvent (e.g., DMSO for IBX), using a derivative with enhanced solubility, or running the reaction at a higher temperature where the reagent may become transiently soluble.[1][2]
Q2: How does solvent polarity affect my reaction?
A2: Solvent polarity and coordinating ability are critical. The central iodine atom is electrophilic, and its reactivity is governed by ligand exchange and reductive elimination steps.[7]
-
Coordinating Solvents (e.g., MeCN, DMSO, DMF): These solvents can coordinate to the iodine(III) center. This can sometimes be beneficial, potentially increasing the rate and yield of a desired transformation.[8][9] However, they can also compete with the substrate for coordination, potentially inhibiting the reaction.
-
Non-Coordinating Solvents (e.g., DCM, Toluene (B28343), DCE): These are often used to avoid solvent competition. Toluene and DCE have been found to be optimal in certain PIDA-mediated cyclizations.[5][10][11]
-
Protic Solvents (e.g., Alcohols, Water): These can act as nucleophiles. In some cases, this is desired. For instance, in Hofmann rearrangements, methanol (B129727) is used to trap the isocyanate intermediate to form a carbamate.[9] In other cases, like DMP oxidations, trace amounts of water can actually accelerate the reaction.[6] However, excess water can lead to hydrolysis of the reagent or unwanted side reactions.
Q3: Can the solvent itself react with the HVI reagent?
A3: Yes. Certain solvents are susceptible to oxidation by potent HVI reagents, especially at elevated temperatures.
-
Tetrahydrofuran (THF): Can be oxidized by IBX, leading to the formation of γ-butyrolactone.[2][3]
-
Toluene: Can undergo benzylic oxidation with IBX at high temperatures, leading to intractable dark-colored mixtures.[2][3]
-
Alcohols: While often used as substrates, using an alcohol as a solvent for a different transformation can lead to its competitive oxidation.
It is crucial to choose a solvent that is inert under the reaction conditions. Ethyl acetate (B1210297) (EtOAc) and 1,2-dichloroethane (B1671644) (DCE) are often good choices for IBX oxidations as they are stable and the byproducts are insoluble, allowing for easy removal by filtration.[3]
Troubleshooting Guides
Issue 1: Low or No Yield in an Oxidation Reaction (e.g., using IBX or DMP)
| Potential Cause | Troubleshooting Step | Explanation |
| Poor Reagent Solubility | For IBX, switch the solvent to DMSO or a fluorobenzene/DMSO mixture. For other reagents, try a more polar solvent like acetonitrile or heat the reaction mixture. | IBX is highly insoluble in most organic solvents except DMSO.[1][2] Heating can sometimes be sufficient to dissolve enough reagent for the reaction to proceed in other solvents like EtOAc.[4] |
| Solvent Inhibition | If using a strongly coordinating solvent (e.g., DMSO, DMF), try switching to a less coordinating one like DCM or toluene. | The solvent may be competing with your substrate for coordination to the iodine center, preventing the initial ligand exchange required for the reaction to proceed. |
| Solvent Reactivity | Avoid using THF or toluene as solvents for IBX oxidations, especially at high temperatures. | These solvents can be oxidized by IBX, consuming the reagent and leading to complex side products.[2][3] |
| Incorrect Stoichiometry | Ensure you are using a sufficient excess of the HVI reagent. For sluggish reactions, increasing the equivalents (e.g., from 1.1 to 3 eq. for IBX) can improve the rate. | While often used in slight excess, difficult oxidations may require a larger amount of the reagent to drive the reaction to completion.[3] |
| Reagent Inactivity | Test your HVI reagent on a simple, reliable substrate like benzyl (B1604629) alcohol. For DMP, adding one equivalent of water may improve results. | This helps determine if the issue is with the reagent itself or the specific reaction. Impure DMP (containing some IBX and acetic acid) or DMP with added water can sometimes be a more effective oxidant.[6][12] |
Issue 2: Unexpected Side Products in PIDA-mediated Reactions
| Potential Cause | Troubleshooting Step | Explanation |
| Solvent Participation | If using a nucleophilic solvent (e.g., an alcohol or water) and observing products where the solvent has been incorporated, switch to an aprotic, non-nucleophilic solvent like DCE or toluene. | PIDA is a strong electrophile. Nucleophilic solvents can be trapped by reactive intermediates. For example, in a Hofmann rearrangement, methanol is intentionally used to trap the isocyanate.[9] |
| Reaction Temperature Too High | Run the reaction at a lower temperature. | High temperatures can lead to decomposition of the reagent or the desired product, or promote alternative reaction pathways. |
| Incorrect Additives | If using acid or base additives, re-evaluate their necessity and stoichiometry. | Additives can dramatically alter the reaction pathway. For example, in a PIDA-mediated synthesis of quinoxalines, the addition of benzoic acid was found to be crucial, while other acids were less effective.[5][11] |
Data Presentation: Solvent Effects on Reaction Yield
The choice of solvent can dramatically impact the yield of a reaction. The following tables summarize quantitative data from studies where solvent was a key variable.
Table 1: PIDA-Mediated Synthesis of Quinoxalines [5][11]
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | EtOH | 80 | 58 |
| 2 | DCE | 80 | 65 |
| 3 | 1,4-Dioxane | 80 | 61 |
| 4 | DMF | 80 | 55 |
| 5 | Toluene | 80 | 72 |
Reaction Conditions: N-(2-acetaminophenyl)enaminone (1a) (0.2 mmol), PIDA (1.1 equiv.), PhCOOH (1.0 equiv.) in solvent (2 mL) for 12 h under air.
Table 2: DMP-Mediated Oxidative Coupling of Isoquinoline [8]
| Entry | Reagent | Solvent | Temperature | Yield (%) |
| 1 | DMP | NMP | rt | 62 |
| 2 | DMP | DMF | rt | 45 |
| 3 | DMP | MeCN | rt | 21 |
| 4 | DMP | DMSO | rt | 32 |
| 5 | IBX | DMF | rt | 0 |
Reaction Conditions: Isoquinoline (1a) (0.1 mmol), benzyl bromide (2a) (2.5 equiv.), oxidant (2.0 equiv.) in solvent (6.0 mL) for 24 h.
Experimental Protocols
Protocol 1: Catalytic Hofmann Rearrangement of a Primary Amide
This protocol is adapted from the procedure developed by Zhdankin and coworkers for the synthesis of carbamates from primary amides using a catalytic amount of iodobenzene (B50100).[7][9]
-
Reagents & Setup: To a suitable reaction vial, add the primary amide (1.0 equiv., 0.25 mmol), iodobenzene (PhI) (0.2 equiv., 10 mg, 0.05 mmol), and Oxone (3.0 equiv., 460 mg, 0.75 mmol).
-
Solvent Addition: Add a solvent mixture of methanol (0.75 mL), 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) (0.75 mL), and water (0.075 mL). The small amount of water is necessary to dissolve the Oxone. HFIP is crucial for activating the in-situ generated HVI species.[9]
-
Reaction: Stir the reaction mixture at 40 °C. Monitor the reaction progress by TLC (typically 5–9 hours).
-
Workup: Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can then be purified by silica (B1680970) gel column chromatography to afford the pure carbamate.
Protocol 2: General Procedure for Dess-Martin Periodinane (DMP) Oxidation
This is a general protocol for the oxidation of a primary or secondary alcohol to an aldehyde or ketone.
-
Reagents & Setup: Dissolve the alcohol (1.0 equiv.) in dichloromethane (DCM) (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of DMP: Add Dess-Martin Periodinane (1.1–1.5 equiv.) to the solution in one portion at room temperature. The reaction is typically mild and proceeds smoothly.[13]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (typically 1–4 hours). The reaction mixture will become a milky suspension as the iodinane byproduct precipitates.
-
Quenching: Upon completion, dilute the reaction mixture with a suitable solvent like diethyl ether. Quench the excess DMP by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (B1220275) (Na₂S₂O₃). Stir vigorously until the solid dissolves and the two layers become clear.
-
Workup: Separate the organic layer. Extract the aqueous layer with diethyl ether (2x). Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude aldehyde or ketone by silica gel column chromatography.
Visualizations
Logical & Mechanistic Diagrams
The following diagrams illustrate key decision-making processes and mechanistic concepts related to solvent effects in hypervalent iodine chemistry.
Caption: A troubleshooting flowchart for common hypervalent iodine oxidation issues.
Caption: Mechanism showing how coordinating solvents interact with the HVI center.
Caption: Relationship between key solvent properties and experimental outcomes.
References
- 1. youtube.com [youtube.com]
- 2. tsijournals.com [tsijournals.com]
- 3. audreyli.com [audreyli.com]
- 4. researchgate.net [researchgate.net]
- 5. PIDA-mediated intramolecular oxidative C–N bond formation for the direct synthesis of quinoxalines from enaminones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Dess–Martin Periodinane-Mediated Oxidative Coupling Reaction of Isoquinoline with Benzyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hypervalent Iodine Catalyzed Hofmann Rearrangement of Carboxamides Using Oxone as Terminal Oxidant [organic-chemistry.org]
- 10. Hypervalent Iodine Reagent-Promoted Hofmann-Type Rearrangement/Carboxylation of Primary Amides [organic-chemistry.org]
- 11. PIDA-mediated intramolecular oxidative C–N bond formation for the direct synthesis of quinoxalines from enaminones - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01200A [pubs.rsc.org]
- 12. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]
- 13. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Scaling Up Iodine-Catalyzed Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when scaling up iodine-catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: My iodine-catalyzed reaction works well at the lab scale, but the yield drops significantly upon scale-up. What are the common causes?
A1: A drop in yield during scale-up can be attributed to several factors that become more pronounced at a larger scale. These include:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of low reactant concentration, affecting reaction kinetics and promoting side reactions. The surface-area-to-volume ratio decreases on scale-up, making heat dissipation more challenging for exothermic reactions.[1]
-
Changes in Reagent Addition Rates: The rate of addition of reagents, which is easily controlled in the lab, can significantly impact local concentrations and reaction temperature at a larger scale.
-
Catalyst Deactivation: The catalyst may be more susceptible to deactivation over longer reaction times or due to impurities that are present in larger quantities of starting materials and solvents.
-
Air and Moisture Sensitivity: Reactions sensitive to air and moisture are more challenging to control in larger vessels.
Q2: How can I improve the recyclability of my iodine catalyst in a scaled-up process?
A2: Improving catalyst recyclability is crucial for the economic viability and sustainability of a process. Consider the following strategies:
-
Immobilization: Supporting the iodine catalyst on a solid matrix, such as polymers or magnetic nanoparticles, can facilitate its recovery through simple filtration.[2]
-
Biphasic Systems: Running the reaction in a biphasic solvent system can help to confine the catalyst to one phase, simplifying separation.
-
Optimizing Catalyst Loading: While a higher catalyst loading might increase the reaction rate, it can also lead to instability and decreased recyclability. It is important to find the optimal loading that balances reaction rate and catalyst stability.[3]
Q3: I am observing the formation of unexpected byproducts in my scaled-up reaction. How can I minimize these?
A3: The formation of byproducts is a common challenge during scale-up. To address this:
-
Improve Temperature Control: For exothermic reactions, ensure your reactor has adequate cooling capacity to prevent temperature spikes that can lead to side reactions.
-
Optimize Reaction Stoichiometry: Carefully control the molar ratios of your reactants. In some cases, a slight excess of one reactant may be beneficial, while in others, it could lead to byproduct formation.
-
Solvent Selection: The choice of solvent can influence reaction pathways. A solvent that was suitable at a small scale may not be optimal for a larger-scale reaction due to differences in solubility and heat transfer properties.
-
Purification of Starting Materials: Impurities in starting materials can act as catalysts for side reactions. Ensure the purity of your reagents before starting the reaction.
Q4: What are the key safety considerations when scaling up iodine-catalyzed reactions?
A4: Safety is paramount during scale-up. Key considerations include:
-
Exothermic Reactions: Many iodine-catalyzed reactions are exothermic. A thermal hazard evaluation is essential to understand the potential for a runaway reaction. Ensure adequate cooling and have a quenching plan in place.[1]
-
Toxicity and Handling of Iodine: Iodine and its compounds can be toxic and corrosive. Use appropriate personal protective equipment (PPE) and ensure good ventilation.
-
Pressure Build-up: If gaseous byproducts are formed, ensure the reactor is equipped with a pressure relief system.
-
Material Compatibility: Iodine can be corrosive to certain materials. Ensure your reactor and associated equipment are constructed from compatible materials like glass or Hastelloy C. Stainless steel is generally not recommended.[4]
Troubleshooting Guides
Problem 1: Low or Inconsistent Yield
| Possible Cause | Troubleshooting Step |
| Poor Mixing/Mass Transfer | - Increase stirring speed and use an appropriately sized agitator. - For biphasic reactions, consider using a phase-transfer catalyst. |
| Inadequate Temperature Control | - Monitor the internal reaction temperature closely. - Use a reactor with a jacket and a reliable temperature control unit. - For highly exothermic reactions, consider a semi-batch process with slow addition of a limiting reagent. |
| Catalyst Deactivation | - Ensure starting materials and solvents are free of impurities that could poison the catalyst. - Consider using a higher catalyst loading or a more robust catalyst system. - If applicable, perform the reaction under an inert atmosphere. |
| Incomplete Reaction | - Increase reaction time. - Increase reaction temperature (if selectivity is not compromised). - Increase catalyst loading. |
Problem 2: Difficulty with Product Purification
| Possible Cause | Troubleshooting Step |
| Residual Iodine Catalyst | - Quench the reaction with a reducing agent like sodium thiosulfate (B1220275) solution to convert iodine to iodide, which is more easily removed in an aqueous wash. - Pass the crude product through a short plug of silica (B1680970) gel or activated carbon. |
| Formation of Emulsions during Workup | - Add a small amount of brine to the aqueous layer to help break the emulsion. - Allow the mixture to stand for a longer period. - Filter the mixture through a pad of Celite. |
| Product is an Oil/Difficult to Crystallize | - If the product has a low boiling point, consider distillation for purification. - For high molecular weight oils, column chromatography is often the best option.[4] - Try different solvent systems for crystallization. |
| Co-elution of Byproducts during Chromatography | - Optimize the mobile phase for better separation. - Consider using a different stationary phase (e.g., alumina (B75360) instead of silica gel). |
Quantitative Data Summary
The following table summarizes the effect of key parameters on the outcome of iodine-catalyzed reactions, providing a basis for optimization during scale-up.
| Parameter | Effect on Reaction Rate | Effect on Catalyst Recyclability | Reference |
| Catalyst Loading (Iodine) | Generally increases with higher loading. | Can decrease at higher concentrations due to catalyst instability. | [3] |
| Temperature | Typically increases with temperature. | Can lead to catalyst decomposition at elevated temperatures. | |
| Solvent | Can have a significant impact; polar solvents may accelerate some reactions. | Affects catalyst solubility and stability. |
Experimental Protocols
Gram-Scale Iodine-Catalyzed Oxidation of an Alcohol
This protocol describes a general procedure for the oxidation of a primary alcohol to a carboxylic acid on a gram scale.
Materials:
-
Primary alcohol (10 g)
-
Iodine (I₂)
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the primary alcohol (10 g) and water.
-
Add sodium hydroxide and iodine to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 70-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the excess iodine by adding a saturated solution of sodium thiosulfate until the brown color disappears.
-
Acidify the mixture with hydrochloric acid to precipitate the carboxylic acid product.
-
Filter the solid product and wash with cold water.
-
If the product is not a solid, extract the aqueous layer with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Scale-Up
References
Validation & Comparative
A Comparative Guide to Iodine-Based Oxidants and Transition Metal Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The oxidation of alcohols to carbonyl compounds and the formation of carbon-carbon and carbon-heteroatom bonds are fundamental transformations in organic synthesis, crucial for the development of new pharmaceuticals and functional materials. The choice of oxidant or catalyst for these reactions significantly impacts yield, selectivity, cost, and environmental footprint. This guide provides an objective, data-driven comparison of two major classes of reagents: iodine-based oxidants, particularly hypervalent iodine compounds, and transition metal catalysts.
Oxidation of Alcohols: A Head-to-Head Comparison
The conversion of primary and secondary alcohols to aldehydes and ketones, respectively, is a cornerstone of organic synthesis. Historically, chromium(VI)-based reagents were the workhorses for this transformation, but their toxicity has led to the development of milder and more environmentally benign alternatives, including hypervalent iodine reagents like Dess-Martin Periodinane (DMP) and 2-Iodoxybenzoic acid (IBX), and other transition metal-based systems.
Performance Comparison
The following table summarizes the performance of selected iodine-based oxidants and transition metal catalysts in the oxidation of various alcohols.
| Substrate | Reagent/Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Benzyl (B1604629) Alcohol | Dess-Martin Periodinane (DMP) | CH₂Cl₂ | 1 | ~95 | [1] |
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂ | 1-2 | ~85-90 | [2][3] | |
| Manganese Dioxide (MnO₂) | CH₂Cl₂ | 4 | ~90 | [4] | |
| Cinnamyl Alcohol | Dess-Martin Periodinane (DMP) | CH₂Cl₂ | 2 | 88% D-incorporation | [5] |
| Manganese Dioxide (MnO₂) | CH₂Cl₂ | 2 | 92% D-incorporation | [5] | |
| Silver-Cobalt Nanoparticles | Ethanol (B145695) | 1.3 | 90 | [6] | |
| 4-Methoxybenzyl Alcohol | Catalytic Iodobenzene/Oxone | Acetonitrile (B52724) | 1 | 95 | [7] |
| Flavin-Zinc(II)-Cyclen Complex (photocatalytic) | Acetonitrile | 24 | ~80 (turnover) | [8] | |
| Sodium Tungstate/H₂O₂ (Phase Transfer) | Ethyl Acetate (B1210297) | 4 | >90 | [9] |
Experimental Protocols
-
Materials: Benzyl alcohol, Dess-Martin Periodinane (DMP), Dichloromethane (CH₂Cl₂), Saturated aqueous sodium bicarbonate (NaHCO₃), Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃).
-
Procedure: To a solution of benzyl alcohol (1.0 mmol) in CH₂Cl₂ (10 mL) at room temperature is added Dess-Martin Periodinane (1.1 mmol). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion (typically 1-2 hours), the reaction is quenched by the addition of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (10 mL). The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (2 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford the crude benzaldehyde. Purification can be achieved by column chromatography.[10]
-
Materials: Benzyl alcohol, Pyridinium Chlorochromate (PCC), Dichloromethane (CH₂Cl₂), Celite or Silica (B1680970) Gel.
-
Procedure: To a suspension of PCC (1.5 mmol) and Celite (or silica gel) in CH₂Cl₂ (15 mL) is added a solution of benzyl alcohol (1.0 mmol) in CH₂Cl₂ (5 mL). The mixture is stirred at room temperature for 1-2 hours, and the progress of the reaction is monitored by TLC. Upon completion, the mixture is filtered through a pad of silica gel, and the filter cake is washed with CH₂Cl₂. The combined filtrate is concentrated under reduced pressure to yield the crude benzaldehyde, which can be further purified by distillation or column chromatography.[3]
Mechanistic Overview
The mechanisms of oxidation by hypervalent iodine reagents and transition metal catalysts differ significantly.
Caption: General workflow for alcohol oxidation by DMP.
Caption: A generalized catalytic cycle for alcohol oxidation.
Cross-Coupling Reactions: A Comparison of Palladium and Hypervalent Iodine
Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis for the formation of C-C and C-heteroatom bonds. Hypervalent iodine reagents have emerged as powerful alternatives or partners in these transformations, acting as arylating agents or oxidants.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds.
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| 4-Iodoanisole | Phenylboronic acid | C-SH-Pd (1.4 mol%) | K₂CO₃ | Ethanol | 4 | >95 | [11] |
| Iodobenzene | Phenylboronic acid | PVP-PdNPs (8 nm) | Na₂CO₃ | H₂O/Ethanol | 2 | >99 | [12] |
| 4-Iodophenol | Phenylboronic acid | Pd NPs | K₂CO₃ | H₂O | 1 | 98 | [13] |
Arylation of Phenols
Hypervalent iodine reagents can directly arylate phenols without the need for a transition metal catalyst.
| Phenol (B47542) | Arylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenol | Diphenyliodonium (B167342) triflate | K₂CO₃ | CH₃CN | 80 | 12 | 85 | [14] |
| 4-Methoxyphenol | Phenyl(mesityl)iodonium triflate | K₃PO₄ | Toluene (B28343) | 110 | 24 | 92 | [14] |
Experimental Protocols
-
Materials: 4-Iodotoluene (B166478), Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene, Ethanol, Water.
-
Procedure: To a flask containing 4-iodotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol) is added a solution of Pd(PPh₃)₄ (0.02 mmol) in a mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL). The mixture is degassed and heated to 80 °C under an inert atmosphere. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.
-
Materials: Phenol, Diphenyliodonium triflate, K₂CO₃, Acetonitrile.
-
Procedure: To a solution of phenol (1.0 mmol) and diphenyliodonium triflate (1.1 mmol) in acetonitrile (10 mL) is added K₂CO₃ (2.0 mmol). The reaction mixture is stirred at 80 °C and monitored by TLC. After completion, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.[14]
Mechanistic Comparison
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Comparative Study Of Oxidation Of Benzyl Alcohols By Different Cr (vi) Oxidants In Acetic Acid– H2o Medium, IJSR - International Journal of Scientific Research(IJSR), IJSR | World Wide Journals [worldwidejournals.com]
- 4. Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic photooxidation of 4-methoxybenzyl alcohol with a flavin-zinc(II)-cyclen complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijasrm.com [ijasrm.com]
- 9. universalprint.org [universalprint.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts [beilstein-journals.org]
- 14. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
comparative efficiency of IBX and DMP in alcohol oxidation
For researchers, scientists, and professionals in drug development, the efficient and selective oxidation of alcohols to aldehydes and ketones is a critical transformation in organic synthesis. Among the arsenal (B13267) of available reagents, the hypervalent iodine compounds 2-Iodoxybenzoic acid (IBX) and Dess-Martin Periodinane (DMP) have emerged as popular choices due to their mild reaction conditions and high efficiency. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic needs.
At a Glance: IBX vs. DMP
| Feature | 2-Iodoxybenzoic Acid (IBX) | Dess-Martin Periodinane (DMP) |
| Reactivity | Generally requires elevated temperatures (in non-DMSO solvents) or the use of DMSO for room temperature reactions. | Highly reactive at room temperature, often leading to shorter reaction times.[1][2] |
| Solubility | Poorly soluble in most common organic solvents except for DMSO.[3][4][5] | Good solubility in many common organic solvents such as dichloromethane (B109758) (DCM) and chloroform.[2][4] |
| Safety | Can be explosive under impact or upon heating above 200°C; commercial preparations are stabilized.[6][7] | Also heat- and shock-sensitive, but generally considered less hazardous than unstabilized IBX.[8] |
| Byproducts | The byproduct, 2-iodosobenzoic acid (IBA), is insoluble in many organic solvents, facilitating its removal by filtration. | Byproducts are generally soluble in the reaction mixture, requiring an aqueous workup for removal. |
| Cost | Generally less expensive than DMP. | More expensive than IBX. |
Performance Data in Alcohol Oxidation
The following table summarizes the performance of IBX and DMP in the oxidation of a range of alcohol substrates, providing a quantitative comparison of their efficiency under various conditions.
| Substrate | Reagent | Conditions | Time (h) | Yield (%) | Reference |
| Benzyl alcohol | IBX | EtOAc, 80°C | 1 | 98 | [3] |
| Benzyl alcohol | DMP | CH₂Cl₂, rt | 1 | 94 | [9] |
| 4-Nitrobenzyl alcohol | IBX | EtOAc, 80°C | 1.5 | 96 | [3] |
| 4-Nitrobenzyl alcohol | DMP | CH₂Cl₂, rt | 1 | 95 | [9] |
| Cinnamyl alcohol | IBX | EtOAc, 80°C | 1.5 | 97 | [3] |
| Cinnamyl alcohol | DMP | CH₂Cl₂, rt | 1 | 96 | [9] |
| Cyclohexanol | IBX | EtOAc, 80°C | 2 | 92 | [3] |
| Cyclohexanol | DMP | CH₂Cl₂, rt | 1.5 | 90 | [9] |
| 1-Octanol | IBX | EtOAc, 80°C | 2 | 85 | [3] |
| 1-Octanol | DMP | CH₂Cl₂, rt | 2 | 92 | [9] |
Experimental Protocols
General Procedure for IBX Oxidation in a Non-DMSO Solvent
A representative experimental procedure for the oxidation of an alcohol using IBX in ethyl acetate (B1210297) is as follows:
-
To a solution of the alcohol (1.0 mmol) in ethyl acetate (7 mL), is added IBX (3.0 mmol).
-
The resulting suspension is heated to 80°C and stirred vigorously.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The insoluble byproduct, 2-iodosobenzoic acid (IBA), is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.[3]
General Procedure for Dess-Martin Periodinane (DMP) Oxidation
A typical experimental protocol for the oxidation of an alcohol using DMP is as follows:
-
To a solution of the alcohol (1.0 mmol) in dichloromethane (10 mL) is added Dess-Martin Periodinane (1.2 mmol) at room temperature.
-
The reaction mixture is stirred for 2 to 4 hours, with progress monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product.
-
If required, the product can be purified by column chromatography.
Visualizing the Process and Reagents
To better understand the workflow and the reagents themselves, the following diagrams are provided.
References
- 1. Dess-Martin Oxidation [organic-chemistry.org]
- 2. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 3. audreyli.com [audreyli.com]
- 4. Page loading... [guidechem.com]
- 5. youtube.com [youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for Hypervalent Iodine Compounds
For researchers, scientists, and drug development professionals, the reliable analysis of hypervalent iodine compounds is crucial for ensuring the quality and consistency of these versatile reagents. The validation of analytical methods provides documented evidence that a procedure is fit for its intended purpose. This guide offers a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR), for the analysis of a representative hypervalent iodine compound, Phenyliodine(III) diacetate (PIDA).
This document outlines the performance characteristics of these methods, provides detailed experimental protocols, and visualizes the validation workflow and the interplay of validation parameters, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.
Data Presentation: Performance Comparison of Analytical Methods
Due to the limited availability of complete, published validation reports for analytical methods specifically targeting hypervalent iodine compounds, the following table presents illustrative performance data for the analysis of Phenyliodine(III) diacetate (PIDA). These values are representative of what can be expected from a well-validated HPLC-UV and qNMR method for a small organic molecule.
| Performance Characteristic | HPLC-UV Method | qNMR Method | Acceptance Criteria (Typical) |
| **Linearity (R²) ** | > 0.999 | > 0.999 | R² ≥ 0.995 |
| Range | 10 - 150 µg/mL | 1 - 20 mg/mL | Dependent on assay requirements |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.0% - 100.8% | 98.0% - 102.0% |
| Precision (RSD) | |||
| - Repeatability | ≤ 1.0% | ≤ 0.5% | RSD ≤ 2.0% |
| - Intermediate Precision | ≤ 1.5% | ≤ 0.8% | RSD ≤ 2.0% |
| Limit of Detection (LOD) | ~1 µg/mL | ~0.1 mg/mL | 3.3 x (Standard Deviation of the Response / Slope of the Calibration Curve) |
| Limit of Quantitation (LOQ) | ~3 µg/mL | ~0.3 mg/mL | 10 x (Standard Deviation of the Response / Slope of the Calibration Curve) |
| Specificity | Demonstrated by peak purity and resolution from degradation products | Demonstrated by unique chemical shifts and absence of interfering signals | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Robustness | Unaffected by minor changes in mobile phase composition, pH, and flow rate | Unaffected by minor variations in pulse sequence parameters and sample temperature | No significant change in results with deliberate small variations in method parameters. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
HPLC-UV Method for Phenyliodine(III) diacetate (PIDA)
This protocol describes a reversed-phase HPLC method for the quantification of PIDA.
a. Materials and Reagents:
-
Phenyliodine(III) diacetate (PIDA) reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Methanol (HPLC grade)
b. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
c. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of PIDA reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 10, 25, 50, 100, 150 µg/mL).
-
Sample Solution: Accurately weigh a sample containing PIDA and prepare a solution in the same manner as the standard stock solution to achieve a final concentration within the linear range.
d. Validation Procedures:
-
Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and perform a linear regression analysis.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of PIDA at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability: Analyze six replicate preparations of a standard solution at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or instrument.
-
-
LOD and LOQ: Determine based on the standard deviation of the response and the slope of the calibration curve.
-
Specificity: Analyze stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation) to ensure that the PIDA peak is free from co-eluting degradants.
Quantitative NMR (qNMR) Method for Phenyliodine(III) diacetate (PIDA)
This protocol outlines a qNMR method for the determination of PIDA purity using an internal standard.
a. Materials and Reagents:
-
Phenyliodine(III) diacetate (PIDA) sample
-
Maleic acid (certified internal standard)
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
b. NMR Instrument Parameters:
-
Spectrometer: 400 MHz or higher
-
Pulse Sequence: Standard single pulse (e.g., zg30)
-
Acquisition Temperature: 25 °C
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant nuclei)
-
Number of Scans: 8 or 16 (to achieve adequate signal-to-noise)
c. Sample Preparation:
-
Accurately weigh approximately 10 mg of PIDA and 5 mg of maleic acid into a clean, dry vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
d. Data Acquisition and Processing:
-
Acquire the ¹H NMR spectrum.
-
Apply a Fourier transform and phase correct the spectrum.
-
Integrate the well-resolved signals for both PIDA (e.g., the aromatic protons) and the internal standard (maleic acid singlet).
e. Calculation of Purity: The purity of PIDA can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = PIDA
-
IS = Internal Standard (Maleic Acid)
f. Validation Procedures:
-
Linearity: Prepare a series of samples with a fixed concentration of the internal standard and varying concentrations of PIDA. Plot the ratio of the analyte to internal standard integral against the mass ratio.
-
Accuracy: Analyze a certified reference material of PIDA, if available. Alternatively, compare the qNMR results with those obtained from a validated orthogonal method (e.g., HPLC).
-
Precision:
-
Repeatability: Prepare and analyze six independent samples of the same batch of PIDA.
-
Intermediate Precision: Have a different analyst prepare and analyze the samples on a different day.
-
Mandatory Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and relationships in the validation of analytical methods.
A Comparative Guide to the Spectroscopic Characterization of Transient Iodine-Oxygen Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spectroscopic properties of transient iodine-oxygen intermediates, crucial for understanding their role in various chemical and biological systems. The following sections present quantitative data, detailed experimental protocols, and visual representations of reaction pathways and experimental workflows to aid in the study of these reactive species.
Spectroscopic Data of Iodine-Oxygen Intermediates
The spectroscopic characterization of transient iodine-oxygen species is fundamental to elucidating their reaction kinetics and atmospheric significance. The following tables summarize key spectroscopic parameters for iodine monoxide (IO), iodine dioxide (OIO), and higher iodine oxides.
| Intermediate | Technique | Wavelength (nm) | Absorption Cross-Section (cm²/molecule) | Reference |
| IO | Cavity Ring-Down Spectroscopy (CRDS) | 445.04 (A²Π₃/₂ - X²Π₃/₂ (2,0) bandhead) | 7.3 ± 0.7 x 10⁻¹⁷ | [1] |
| Laser Flash Photolysis - Absorption Spectroscopy | 427.2 | 3.55 ± 0.35 x 10⁻¹⁷ | [2] | |
| Laser Flash Photolysis - Absorption Spectroscopy | 426.9 | 2.2 ± 0.5 x 10⁻¹⁷ | [2] | |
| OIO | Pulsed Laser Photolysis - Transient Absorption Spectroscopy | 610.2 | 6 ± 2 x 10⁻¹⁸ | |
| Laser Flash Photolysis - Absorption Spectroscopy | 549.3 | 1.3 ± 0.3 x 10⁻¹⁷ | [2] | |
| I₂O₂ | Flash Photolysis - Absorption Spectroscopy | 230-300 | Stable product observed, cross-section not quantified | |
| I₂O₃ | Photodepletion Experiments | 334, 453 | Absorption bands observed, cross-sections determined in conjunction with theoretical calculations | [3] |
| I₂O₄ | Photodepletion Experiments | 324, 366, 667 | Absorption bands observed, cross-sections determined in conjunction with theoretical calculations | [3] |
Reaction Rate Coefficients
The reactivity of these intermediates is critical to their atmospheric and chemical impact. This table provides a comparison of important reaction rate coefficients.
| Reaction | Rate Coefficient (k) (cm³/molecule·s) | Temperature (K) | Pressure (Torr) | Technique | Reference |
| IO + IO → Products | 1.0 ± 0.4 x 10⁻¹⁰ | 295 | 9.4 and 30.1 | Cavity Ring-Down Spectroscopy (CRDS) | [1] |
| 1.73 x 10⁻¹² exp(1020/T) | 250-373 | 20-700 | Flash Photolysis - Absorption Spectroscopy | [4][5] | |
| IO + NO → Products | 1.9 ± 0.5 x 10⁻¹¹ | 295 | 9.4 and 30.1 | Cavity Ring-Down Spectroscopy (CRDS) | [1] |
| OIO + NO → IO + NO₂ | 3.1 x 10⁻¹³ exp(607/T) | 298 | 100 | Pulsed Laser Photolysis - Cavity Ring-Down Spectroscopy | |
| I + O₃ → IO + O₂ | 9.5 ± 1.5 x 10⁻¹³ | 298 | N/A | Flash Photolysis - Absorption Spectroscopy |
Experimental Protocols
Detailed methodologies are essential for the reproducible generation and characterization of transient iodine-oxygen intermediates. Below are protocols for key experimental techniques.
Generation and Detection of IO Radicals via Cavity Ring-Down Spectroscopy (CRDS)
This method allows for sensitive detection and kinetic studies of IO radicals.
1. IO Radical Generation:
-
IO radicals are produced in a quartz flow tube.
-
A common precursor reaction is the reaction of atomic oxygen in its ground state, O(³P), with an iodine-containing molecule like trifluoroiodomethane (CF₃I).
-
O(³P) atoms are generated by the photolysis of a precursor such as N₂O or O₃ using a pulsed excimer laser (e.g., at 193 nm for N₂O or 248 nm for O₃).
-
The precursor gases (e.g., CF₃I, N₂O, and a buffer gas like N₂) are introduced into the flow tube at controlled flow rates to maintain a specific pressure (e.g., 9.4 to 30.1 Torr).
2. CRDS Detection:
-
A tunable pulsed dye laser is used as the light source for the CRDS system. The laser wavelength is tuned to a specific absorption feature of the IO radical, for instance, the A²Π₃/₂ - X²Π₃/₂ (2,0) bandhead at 445.04 nm.[1]
-
The laser pulse is injected into an optical cavity formed by two high-reflectivity mirrors placed at the ends of the flow tube.
-
The intensity of the light leaking out of one of the mirrors is monitored by a photomultiplier tube.
-
The decay rate (ring-down time) of the light intensity is measured. In the presence of an absorbing species like IO, the ring-down time decreases.
-
The concentration of the IO radical is determined from the change in the ring-down time, based on the Beer-Lambert law and the known absorption cross-section of IO at the probed wavelength.
Generation and Detection of OIO Radicals via Pulsed Laser Photolysis - Transient Absorption Spectroscopy
This technique is used to study the kinetics and absorption properties of OIO radicals.
1. OIO Radical Generation:
-
OIO radicals are typically generated from the self-reaction of IO radicals (IO + IO → OIO + I).[6]
-
IO radicals are first produced by the photolysis of a suitable precursor. A common method is the flash photolysis of O₃ in the presence of I₂.[6]
-
The precursor gases (I₂, O₃, and a buffer gas) are flowed through a reaction cell.
2. Transient Absorption Spectroscopy Detection:
-
A pump laser pulse (e.g., from an excimer laser) initiates the photolysis of the precursor to generate IO radicals, which then react to form OIO.
-
A second, time-delayed probe light pulse from a broadband source (e.g., a xenon arc lamp) is passed through the reaction cell.
-
The probe light is then dispersed by a monochromator and detected by a CCD camera or photodiode array, allowing for the measurement of the absorption spectrum over a range of wavelengths.
-
By varying the time delay between the pump and probe pulses, the temporal evolution of the OIO absorption spectrum can be monitored, providing kinetic information. The absorption cross-section can be determined if the concentration of OIO is known or can be calibrated.[7]
Visualizations
The following diagrams illustrate key processes in the study of transient iodine-oxygen intermediates.
Caption: A typical experimental workflow for generating and detecting transient iodine-oxygen intermediates.
Caption: Simplified reaction pathways involving key transient iodine-oxygen intermediates in the atmosphere.
References
- 1. Kinetic Studies of the Reactions of IO Radicals Determined by Cavity Ring-Down Spectroscopy | NIST [nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. Kinetics and mechanism of the IO + IO reaction (Journal Article) | OSTI.GOV [osti.gov]
- 6. john-plane.leeds.ac.uk [john-plane.leeds.ac.uk]
- 7. Absorption cross section and photolysis of OIO - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Comparative Guide: Iodometric Titration vs. Spectrophotometric Methods for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry, particularly within pharmaceutical and food sciences, the accurate quantification of substances is paramount. Two prevalent methods for this purpose are iodometric titration and spectrophotometry. This guide provides an objective comparison of these two techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific analytical needs.
At a Glance: Key Differences
| Feature | Iodometric Titration | Spectrophotometric Methods |
| Principle | Volumetric analysis based on redox reactions involving iodine. | Measurement of light absorbance by a substance at a specific wavelength. |
| Speed | Generally slower, involving manual or automated titration steps. | Rapid analysis, suitable for high-throughput screening.[1] |
| Sensitivity | Lower sensitivity compared to spectrophotometry. | High sensitivity, capable of detecting trace amounts.[2][3] |
| Selectivity | Can be prone to interferences from other oxidizing or reducing agents. | Can be highly selective, depending on the chromophore and wavelength selection. |
| Cost | Generally lower equipment cost. | Higher initial equipment cost (spectrophotometer). |
| Automation | Can be automated. | Easily automated for high-throughput analysis. |
| Sample Type | Suitable for a wide range of samples, but colored or turbid samples can interfere with visual endpoint detection.[2][3] | Ideal for clear, colored solutions. Colored or turbid samples may require clarification. |
Quantitative Performance Comparison
The following table summarizes the key performance metrics for a titrimetric and a spectrophotometric method for the quantification of ascorbic acid (Vitamin C), based on a comparative study. This data provides a clear indication of the analytical capabilities of each technique.
| Parameter | Titrimetric Method | Spectrophotometric Method |
| Limit of Detection (LOD) | Higher | 0.002 mg/mL[2][3] |
| Limit of Quantification (LOQ) | Higher | 0.010 mg/mL[2][3] |
| Accuracy (Error) | > 15% (in colored juice samples)[2][3] | < 5%[2][3] |
| Precision | Precise for standard solutions[2] | Precise for standard solutions[2] |
Data sourced from a comparative study on Vitamin C quantification.[2][3]
Experimental Protocols
Detailed methodologies for both iodometric titration and spectrophotometric analysis are crucial for reproducibility and accurate comparison. Below are representative protocols for the quantification of a common analyte, ascorbic acid.
Iodometric Titration for Ascorbic Acid
This method is based on the oxidation of ascorbic acid by a standardized iodine solution.
Reagents and Apparatus:
-
Standard iodine solution (e.g., 0.005 M)
-
Starch indicator solution (1%)
-
Analyte solution (e.g., dissolved Vitamin C tablet or fruit juice)
-
Burette, pipette, Erlenmeyer flask
-
Distilled water
Procedure:
-
Sample Preparation:
-
For tablets, dissolve a known weight in a specific volume of distilled water.
-
For juices, filter to remove any pulp or suspended solids.
-
-
Titration Setup:
-
Rinse and fill a burette with the standard iodine solution. Record the initial volume.
-
Pipette a known volume of the sample solution into an Erlenmeyer flask.
-
Add a few drops of starch indicator to the sample solution.
-
-
Titration:
-
Titrate the sample solution with the iodine solution from the burette with constant swirling.
-
The endpoint is reached when the solution turns a persistent dark blue-black color.
-
-
Calculation:
-
Record the final volume of the iodine solution.
-
Calculate the concentration of ascorbic acid in the sample based on the stoichiometry of the reaction.
-
Spectrophotometric Determination of Ascorbic Acid
This method relies on the measurement of the absorbance of a colored complex formed by the reaction of ascorbic acid at a specific wavelength.
Reagents and Apparatus:
-
Spectrophotometer (UV-Vis)
-
Cuvettes
-
Reagent for color formation (e.g., 2,6-dichlorophenolindophenol or a copper(II)-neocuproine complex)
-
Buffer solution to maintain optimal pH
-
Standard solutions of ascorbic acid of known concentrations
-
Analyte solution
Procedure:
-
Preparation of Standard Curve:
-
Prepare a series of standard solutions of ascorbic acid with known concentrations.
-
Add the color-forming reagent and buffer to each standard solution and allow the reaction to complete.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Analysis:
-
Prepare the sample solution in the same manner as the standard solutions, including the addition of the color-forming reagent and buffer.
-
Measure the absorbance of the sample solution at the same λmax.
-
-
Calculation:
-
Determine the concentration of ascorbic acid in the sample by interpolating its absorbance value on the standard curve.
-
Visualizing the Workflow
To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both methods.
Caption: Workflow for Iodometric Titration.
Caption: Workflow for Spectrophotometric Analysis.
Conclusion
Both iodometric titration and spectrophotometric methods are valuable tools in quantitative analysis.
Iodometric titration is a classic, cost-effective technique that can provide accurate results when interfering substances are absent. Its simplicity makes it a staple in many laboratories.
Spectrophotometry , on the other hand, offers significant advantages in terms of sensitivity, speed, and its ability to handle colored samples with greater accuracy.[1][2][3] For research and drug development environments where high throughput and the ability to detect low concentrations are critical, spectrophotometry is often the superior choice. The integration of UV-Visible spectrophotometry with iodometric titration can also offer a modern approach with enhanced accuracy and automation possibilities.[4]
The selection of the most suitable method ultimately depends on the specific requirements of the analysis, including the nature of the sample, the required sensitivity and accuracy, and the available resources.
References
- 1. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison between titrimetric and spectrophotometric methods for quantification of vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemijournal.com [chemijournal.com]
A Comparative Guide to the Cross-Validation of ICP-MS for Iodine Species Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Inductively Coupled Plasma Mass Spectrometry (ICP-MS) based methods for the quantification of iodine species, a critical aspect in pharmaceutical and biomedical research. Ensuring the accuracy and reliability of these measurements through robust validation and cross-validation is paramount for drug development, quality control, and toxicological studies. This document summarizes quantitative data from various studies, details experimental protocols, and presents visual workflows to aid in the selection and implementation of appropriate analytical methods.
Performance Comparison of Analytical Methods
The quantification of iodine species, primarily iodide (I⁻) and iodate (B108269) (IO₃⁻), relies on sensitive and specific analytical techniques. While traditional methods like spectrophotometry and ion-selective electrodes (ISE) are available, hyphenated ICP-MS techniques, particularly Ion Chromatography (IC) coupled with ICP-MS, offer superior performance for speciation analysis.
The following tables summarize the performance characteristics of different analytical methods for iodine quantification.
Table 1: Performance Characteristics of IC-ICP-MS for Iodine Speciation
| Parameter | Iodide (I⁻) | Iodate (IO₃⁻) | Matrix | Reference |
| Limit of Detection (LOD) | 0.025 µg/L | 0.025 µg/L | Groundwater | [1] |
| 0.20 µg/L | 0.05 µg/L | High Salt Brine | ||
| 24.3 ng/L | 23.8 ng/L | Environmental Samples | [2][3] | |
| Limit of Quantification (LOQ) | 36 ng/g (as total I) | - | Solid Food | |
| Precision (RSD) | < 5% | < 5% | Groundwater | [1] |
| 2-7% (as total I) | - | Food | [4] | |
| Linearity (r²) | > 0.9999 | > 0.9999 | Infant Formula | [5] |
Table 2: Comparison of ICP-MS with Other Analytical Methods for Total Iodine
| Method | Limit of Detection (LOD) | Precision (RSD) | Accuracy (Recovery) | Key Advantages | Key Limitations |
| ICP-MS | 0.043 ng/g[4] | 7.85% - 34.65% (inter-lab)[6] | 103% (SRM)[5] | High sensitivity, specificity, isotopic analysis | High instrument cost, potential matrix effects |
| Spectrophotometry | 0.2-3.6 mg/L (for iodate)[7] | - | - | Low cost, simple instrumentation | Lower sensitivity, potential for interferences[8] |
| Ion-Selective Electrode (ISE) | - | 2.3% (repeatability) | Tends to be lower than ICP-MS | Low cost, portable | Only measures iodide, susceptible to matrix effects |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are outlines of typical experimental protocols for iodine speciation analysis using IC-ICP-MS.
Sample Preparation
The choice of sample preparation method is critical to preserve the integrity of iodine species.
-
Aqueous Samples (e.g., Pharmaceutical Solutions, Groundwater):
-
Filtration: Samples are typically filtered through a 0.45 µm syringe filter to remove particulate matter.[5]
-
Dilution: Samples are diluted with deionized water or a suitable buffer to bring the analyte concentration within the calibrated range of the instrument.
-
-
Solid Samples (e.g., Food, Pharmaceutical Ingredients):
-
Alkaline Extraction: This is a common method to extract iodine from solid matrices while preserving its speciation.
-
Weigh approximately 0.2 g of the homogenized sample.[5]
-
Add a solution of tetramethylammonium (B1211777) hydroxide (B78521) (TMAH).[6]
-
Heat in a water bath (e.g., 50 °C for 1 hour) to facilitate extraction.[5]
-
Centrifuge the mixture to separate the solid residue.
-
Filter the supernatant (e.g., through a 0.45 µm filter) before analysis.[5]
-
-
Microwave-Assisted Digestion: For total iodine analysis, a more aggressive digestion may be used.
-
Weigh the sample into a microwave digestion vessel.
-
Add nitric acid and potentially other oxidizing agents.
-
Perform digestion using a programmed temperature and pressure sequence.[9]
-
Dilute the digest to a final volume with deionized water.
-
-
IC-ICP-MS Analysis
The separation and detection of iodine species are performed using a hyphenated IC-ICP-MS system.
-
Chromatographic Separation:
-
Ion Chromatograph (IC): An IC system equipped with an anion-exchange column is used to separate iodide, iodate, and potentially other iodine species.
-
Mobile Phase: A common mobile phase is an aqueous solution of ammonium (B1175870) carbonate or a buffer solution at a controlled pH.[10] The choice of mobile phase is crucial to achieve good separation and avoid peak splitting, especially in high-salt matrices.[10]
-
-
ICP-MS Detection:
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS): The eluent from the IC column is introduced into the ICP-MS.
-
Operating Conditions: The ICP-MS is operated under optimized conditions for iodine detection (m/z 127). This includes optimizing RF power, gas flow rates, and detector settings.
-
Internal Standard: An internal standard may be introduced online to correct for instrumental drift and matrix effects.
-
-
Calibration:
-
External calibration curves are prepared using certified reference standards of iodide and iodate.[5] The standards are typically prepared in the same matrix as the samples to minimize matrix effects.
-
Mandatory Visualizations
Experimental Workflow for Iodine Speciation Analysis
The following diagram illustrates a typical workflow for the quantification of iodine species in a solid sample using IC-ICP-MS.
Caption: Workflow for iodine speciation analysis.
Logical Relationship in Cross-Validation
This diagram illustrates the key components and their relationships in a cross-validation or inter-laboratory comparison study for an analytical method.
Caption: Inter-laboratory cross-validation process.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.psu.edu [pure.psu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of iodine in food samples by inductively coupled plasma-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Iodine determination in animal feed by inductively coupled plasma mass spectrometry - results of a collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. almacgroup.com [almacgroup.com]
- 10. The speciation analysis of iodate and iodide in high salt brine by high performance liquid chromatography and inductively coupled plasma mass spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Kinetic Analysis of Iodine-Based Catalytic Systems
For Researchers, Scientists, and Drug Development Professionals
The field of organic synthesis has witnessed a significant rise in the application of iodine-based catalysts as versatile, cost-effective, and environmentally benign alternatives to traditional metal-based systems. A thorough understanding of the kinetic profiles of these catalytic systems is paramount for reaction optimization, mechanistic elucidation, and the rational design of more efficient catalysts. This guide provides an objective comparison of the performance of different iodine-based catalytic systems, supported by experimental data and detailed methodologies.
Comparative Kinetic Data of Iodine-Based Catalytic Systems
The catalytic efficiency of iodine-based systems is highly dependent on the nature of the catalyst, the substrates, and the reaction conditions. The following tables summarize key quantitative kinetic data for a selection of important iodine-catalyzed reactions.
Table 1: Kinetic Data for Iodine-Catalyzed Oxidation of Alcohols
| Catalyst System | Substrate | Product | Rate Constant (k) | Reaction Order | Turnover Frequency (TOF) (h⁻¹) | Conditions | Reference |
| KIO₃ / H⁺ | 1-Propanol | Propanal | - | 1st order in alcohol, inverse order in KIO₃ | - | Acidic medium | [1] |
| KIO₃ / H⁺ | 1-Butanol | Butanal | - | 1st order in alcohol, inverse order in KIO₃ | - | Acidic medium | [1] |
| KIO₃ / H⁺ | Isopropyl alcohol | Acetone | - | 1st order in alcohol, inverse order in KIO₃ | - | Acidic medium | [1] |
| KIO₃ / H⁺ | 1-Hexanol | Hexanal | - | 1st order in alcohol, inverse order in KIO₃ | - | Acidic medium | [1] |
| KIO₃ / H⁺ | 2-Chloroethanol | 2-Chloroethanal | - | 1st order in alcohol, inverse order in KIO₃ | - | Acidic medium | [2] |
| I₂ / TEMPO / 2,4,6-trimethylpyridine | Various substituted alcohols | Aldehydes/Ketones | - | - | High yields (>90%) reported | Dichloromethane, biphasic system | |
| Solid-supported IBX | Secondary alcohols | Ketones | - | - | High conversions with 0.2–5 mol% catalyst | Acetonitrile, elevated temperatures | |
| Solid-supported IBS | Secondary alcohols | Ketones | - | - | High conversions with 0.2–5 mol% catalyst | Acetonitrile, elevated temperatures |
Note: Direct comparison of rate constants is challenging due to variations in experimental setups. The data highlights the influence of substrate structure and the catalytic system on reaction efficiency.
Table 2: Kinetic Data for Other Notable Iodine-Catalyzed Reactions
| Catalytic System | Reaction Type | Substrate(s) | Rate Constant (k) / Rate Law | Activation Energy (Ea) (kJ/mol) | TOF (h⁻¹) | Conditions | Reference |
| Molecular Iodine (I₂) | Michael Addition | Indole and trans-Chalcone | First order in I₂ | - | - | 1,4-Dioxane, 23 °C | [3][4] |
| I₂ / NaBH₄ | 4-Nitrophenol Reduction | 4-Nitrophenol | 0.066 min⁻¹ (no I₂) to 0.505 min⁻¹ (with I₂) | - | - | Aqueous solution | [5] |
| PdSG MPCs / I₂ | Allyl Alcohol Hydrogenation/Isomerization | Allyl Alcohol | - | - | 131 (no I₂) to 230 (with I₂) | - | [5] |
| Acid Catalyst | Iodination of Acetone | Acetone, I₂ | Rate = k[acetone][H⁺] | 92 ± 11 | - | Aqueous solution | |
| Hypervalent Iodine | α-Oxytosylation | Propiophenone | - | - | - | - | [6] |
Experimental Protocols for Kinetic Analysis
The selection of an appropriate analytical technique is crucial for accurate kinetic profiling. Below are detailed methodologies for commonly employed techniques in the study of iodine-catalyzed reactions.
UV-Vis Spectrophotometry for Reaction Monitoring
This technique is suitable for reactions involving a change in color or absorbance in the UV-Vis spectrum. A classic example is the iodination of acetone, where the disappearance of the colored iodine can be monitored.
Experimental Setup:
-
Instrumentation: A UV-Vis spectrophotometer equipped with a thermostatted cell holder.
-
Reagents: Acetone, iodine solution (in KI), hydrochloric acid (catalyst), and deionized water.
-
Procedure:
-
Prepare stock solutions of acetone, iodine, and HCl of known concentrations.
-
For each kinetic run, pipette the required volumes of acetone, HCl, and water into a cuvette and allow it to equilibrate to the desired temperature in the spectrophotometer.
-
Initiate the reaction by adding a known volume of the iodine solution, quickly mix the contents, and start recording the absorbance at a wavelength where iodine has a strong absorbance (e.g., 480-580 nm) as a function of time.
-
The initial rate of the reaction can be determined from the initial slope of the absorbance versus time plot.
-
By systematically varying the initial concentrations of the reactants, the order of the reaction with respect to each component can be determined.
-
In Situ NMR Spectroscopy for Reaction Monitoring
NMR spectroscopy is a powerful tool for monitoring the progress of a reaction in real-time, providing structural information and quantification of reactants, intermediates, and products.
Experimental Setup:
-
Instrumentation: An NMR spectrometer.
-
Reagents: Reactants, catalyst, and a deuterated solvent. An internal standard may be used for quantification.
-
Procedure:
-
Prepare a stock solution of the reactants and internal standard in a deuterated solvent.
-
Transfer the solution to an NMR tube and acquire an initial spectrum before the addition of the catalyst.
-
Initiate the reaction by adding the iodine-based catalyst directly to the NMR tube.
-
Immediately begin acquiring a series of 1D NMR spectra at regular time intervals.[7]
-
The concentration of reactants and products at each time point can be determined by integrating their characteristic peaks relative to the internal standard.
-
This data can then be used to determine the rate law and rate constant of the reaction.[8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Quantification
GC-MS is particularly useful for reactions that produce volatile products or for analyzing complex reaction mixtures. It allows for the separation and quantification of different components.
Experimental Setup:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Reagents: Reactants, catalyst, solvent, and an internal standard. A quenching agent may be needed to stop the reaction.
-
Procedure:
-
Set up the reaction in a thermostatted vial with stirring.
-
At specific time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding a suitable quenching agent (e.g., a solution of sodium thiosulfate (B1220275) to remove unreacted iodine).
-
Add a known amount of an internal standard.
-
Extract the organic components with a suitable solvent.
-
Inject the extracted sample into the GC-MS for analysis.
-
The concentration of the product can be determined by comparing its peak area to that of the internal standard. This allows for the construction of a concentration versus time profile to determine the reaction kinetics.[10][11]
-
Visualizing Catalytic Cycles and Workflows
Understanding the catalytic cycle is fundamental to comprehending the mechanism of a reaction. The following diagrams, generated using the DOT language, illustrate key processes in iodine-based catalysis.
Catalytic Cycle for the Iodine(V)-Catalyzed Aerobic Oxidation of Alcohols
Caption: Proposed catalytic cycle for the iodine(V)-catalyzed aerobic oxidation of alcohols.
Experimental Workflow for Kinetic Analysis using Quenched GC-MS
Caption: A typical experimental workflow for kinetic studies using GC-MS with quenching.
Logical Relationship in Iodine-Catalyzed Michael Addition
Caption: Simplified mechanism of iodine-catalyzed Michael addition via halogen bonding.
Homogeneous vs. Heterogeneous Iodine Catalysis
The choice between a homogeneous and a heterogeneous catalytic system often involves a trade-off between activity, selectivity, and catalyst recyclability.
-
Homogeneous Iodine Catalysts: These are soluble in the reaction medium, offering high activity and selectivity due to the well-defined nature of the active sites.[12] However, the separation of the catalyst from the product can be challenging and costly.[13][14]
-
Heterogeneous Iodine Catalysts: In these systems, the catalyst is in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction.[12] This facilitates easy separation and recycling of the catalyst.[15] However, they may exhibit lower activity compared to their homogeneous counterparts due to mass transfer limitations and a less uniform distribution of active sites.[13][14]
Conclusion
Iodine-based catalysts offer a broad and potent toolkit for a wide array of organic transformations. A systematic kinetic analysis is indispensable for harnessing their full potential. This guide has provided a comparative overview of kinetic data, detailed experimental protocols for key analytical techniques, and visual representations of catalytic cycles and workflows. By leveraging this information, researchers can make more informed decisions in the selection and optimization of iodine-based catalytic systems for their specific synthetic needs, ultimately accelerating the drug development process.
References
- 1. researchgate.net [researchgate.net]
- 2. jneonatalsurg.com [jneonatalsurg.com]
- 3. Reaction Mechanism of Iodine-Catalyzed Michael Additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Reaction Mechanism of Iodine-Catalyzed Michael Additions - The Journal of Organic Chemistry - Figshare [figshare.com]
- 5. Iodine Activation: A General Method for Catalytic Enhancement of Thiolate Monolayer-Protected Metal Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relative Rate Profiles of Functionalized Iodoarene Catalysts for Iodine(III) Oxidations [organic-chemistry.org]
- 7. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eolss.net [eolss.net]
- 13. ethz.ch [ethz.ch]
- 14. web.uvic.ca [web.uvic.ca]
- 15. Oxidation of secondary alcohols using solid-supported hypervalent iodine catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Clearer Advantage: Organoiodine Catalysts Outshine Heavy Metal Reagents in Synthetic Chemistry
For researchers and professionals in drug development and scientific research, the pursuit of safer, more efficient, and environmentally benign chemical transformations is a constant endeavor. In this context, organoiodine catalysts have emerged as a compelling alternative to traditional heavy metal reagents for a variety of oxidative reactions. This guide provides an objective comparison, supported by experimental data, highlighting the significant advantages of employing organoiodine catalysts in terms of toxicity, cost-effectiveness, reaction conditions, and environmental impact.
Organoiodine compounds, particularly those in a hypervalent state (where iodine has more than the usual one bond), exhibit reactivity that is remarkably similar to many transition metal oxidants.[1] This allows them to facilitate a wide range of chemical transformations, including the oxidation of alcohols, phenols, and C-H bond amination, without the inherent drawbacks associated with heavy metals.
Key Advantages of Organoiodine Catalysts at a Glance
| Feature | Organoiodine Catalysts | Heavy Metal Reagents |
| Toxicity | Low to moderate toxicity | High toxicity, often carcinogenic |
| Environmental Impact | Biodegradable byproducts, less hazardous waste | Persistent environmental pollutants, hazardous waste disposal required |
| Reaction Conditions | Generally mild (room temperature, neutral pH) | Often require harsh conditions (high temperatures, strong acids/bases) |
| Cost-Effectiveness | Often more affordable and readily available | Can be expensive, especially precious metals like palladium |
| Chemoselectivity | High, with excellent functional group tolerance | Can be less selective, leading to side reactions |
| Work-up | Often simpler, with easy removal of byproducts | Can be complex, requiring extensive purification |
In-Depth Comparison: Oxidation of Alcohols
The oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, is a fundamental transformation in organic synthesis. For decades, chromium-based reagents like Pyridinium Chlorochromate (PCC) have been the go-to choice. However, the high toxicity and carcinogenic nature of chromium compounds have driven the search for safer alternatives. Dess-Martin Periodinane (DMP), a hypervalent iodine reagent, has proven to be an excellent substitute.[2]
Performance Data: Dess-Martin Periodinane (DMP) vs. Pyridinium Chlorochromate (PCC)
| Substrate | Reagent | Reaction Time | Temperature | Yield (%) | Reference |
| Primary Alcohol (e.g., Benzyl Alcohol) | DMP | 0.5 - 2 hours | Room Temp | >90 | [2] |
| PCC | Several hours | Room Temp | ~85 | [3] | |
| Secondary Alcohol (e.g., Cyclohexanol) | DMP | 0.5 - 2 hours | Room Temp | >95 | [2] |
| PCC | Several hours | Room Temp | ~90 | [3] | |
| Acid-Sensitive Alcohol | DMP | 0.5 - 2 hours | Room Temp | High | [4] |
| PCC | - | - | Decomposition | [4] |
Experimental Protocol: Oxidation of a Primary Alcohol with Dess-Martin Periodinane
Materials:
-
Primary alcohol (1.0 mmol)
-
Dess-Martin Periodinane (1.1 mmol)
-
Dichloromethane (B109758) (CH₂Cl₂) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃)
Procedure:
-
Dissolve the primary alcohol in dichloromethane in a round-bottom flask.
-
Add Dess-Martin Periodinane to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 0.5 to 2 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a solution of sodium thiosulfate to reduce the excess DMP.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.
-
Purify the aldehyde by column chromatography if necessary.
This protocol highlights the mild conditions and straightforward work-up associated with DMP, a stark contrast to the often cumbersome and hazardous procedures required for chromium-based oxidations.[4]
Comparative Analysis: C-H Amination
The direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after transformation in modern organic synthesis. Palladium-catalyzed C-H amination has been a significant area of research. However, the high cost and potential for palladium contamination in the final product are considerable drawbacks, especially in the pharmaceutical industry. Organoiodine-catalyzed C-H amination presents a more economical and "greener" alternative.
Logical Relationship of Advantages in C-H Amination
Caption: Comparison of Organoiodine vs. Palladium Catalysis in C-H Amination.
Oxidative Cyclization: PIFA vs. Lead Tetraacetate
Oxidative cyclization reactions are crucial for the synthesis of various heterocyclic compounds. Phenyliodine bis(trifluoroacetate) (PIFA) is a powerful hypervalent iodine reagent for these transformations, offering a safer alternative to the highly toxic lead tetraacetate.
Performance and Safety Comparison
| Feature | Phenyliodine bis(trifluoroacetate) (PIFA) | Lead Tetraacetate (Pb(OAc)₄) |
| Toxicity (Oral LD50, rat) | Data not readily available, but generally considered less toxic than heavy metals. | 4665 mg/kg[5][6] |
| Reaction Conditions | Mild, often at room temperature | Often requires heating |
| Byproducts | Iodobenzene derivatives (less toxic) | Lead(II) salts (highly toxic) |
| Yields | Generally good to excellent | Can be variable, with side reactions |
Toxicity and Cost: A Quantitative Look
The reduced toxicity and lower cost are among the most significant advantages of organoiodine catalysts.
Toxicity Data
| Reagent | Chemical Formula | Oral LD50 (rat) | Classification |
| Dess-Martin Periodinane | C₁₃H₁₃IO₈ | Not readily available, but considered significantly less toxic than chromium reagents. | Irritant |
| Pyridinium Chlorochromate (PCC) | C₅H₆NCrClO₃ | Lethal dose for adult human is 1-3 grams (for hexavalent chromium). | Toxic, Carcinogenic |
| Phenyliodine bis(trifluoroacetate) (PIFA) | C₁₀H₅F₆IO₄ | Data not readily available. | Corrosive |
| Lead Tetraacetate | Pb(C₂H₃O₂)₄ | 4665 mg/kg[5][6] | Toxic, Teratogenic |
Cost Comparison
| Reagent | Price per Gram (approx.) |
| Dess-Martin Periodinane | $10 - $30[7][8][9][10][11] |
| Pyridinium Chlorochromate (PCC) | $0.30 - $1.20[1][12][13][14] |
| Palladium(II) Acetate | $109 - $384[15][16][17][18][19] |
| Phenyliodine bis(trifluoroacetate) (PIFA) | ~$0.55[20][21][22] |
| Lead(IV) Tetraacetate | ~$0.62 - $4.30[23][24][25][26][27] |
Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity.
While PCC and lead tetraacetate may appear cheaper on a per-gram basis, the costs associated with handling, waste disposal, and potential health impacts of heavy metals often outweigh the initial reagent cost. Furthermore, the high cost of palladium makes organoiodine catalysts a much more attractive option for large-scale synthesis.
Reaction Mechanism: A Visual Representation
The mechanism of oxidation by organoiodine reagents, such as DMP, involves the formation of an alkoxyperiodinane intermediate, followed by an intramolecular elimination to yield the carbonyl compound. This contrasts with the mechanism of heavy metal oxidants, which often involve the formation of metal-ester intermediates.
Caption: Simplified mechanism of alcohol oxidation by Dess-Martin Periodinane.
Conclusion
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 3. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]
- 4. orgosolver.com [orgosolver.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. What is the LD50 of lead? | AAT Bioquest [aatbio.com]
- 7. Dess-Martin Periodinane | 87413-09-0 | TCI AMERICA [tcichemicals.com]
- 8. Dess Martin periodinane | CAS No: 87413-09-0 | Apollo [store.apolloscientific.co.uk]
- 9. Dess-Martin periodinane price,buy Dess-Martin periodinane - chemicalbook [m.chemicalbook.com]
- 10. Dess-Martin periodinane 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 11. Dess-Martin periodinane | 87413-09-0 [chemicalbook.com]
- 12. Pyridinium chlorochromate 98 26299-14-9 [sigmaaldrich.com]
- 13. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 14. Pyridinium Chlorochromate (PCC) [commonorganicchemistry.com]
- 15. m.indiamart.com [m.indiamart.com]
- 16. Pd(OAc)2 - 乙酸钯(II),试剂级,98% [sigmaaldrich.com]
- 17. calpaclab.com [calpaclab.com]
- 18. Palladium (II) Acetate price,buy Palladium (II) Acetate - chemicalbook [m.chemicalbook.com]
- 19. wolfmaterials.com [wolfmaterials.com]
- 20. Pifa 2.4G/5.8g Double -Frequency Built -in Copper -Board Sheet Antenna - Patch Antenna and WiFi Antenna [szantenna.en.made-in-china.com]
- 21. 2.4GHz Ceramic PIFA Antenna | Boost Wi-Fi, Bluetooth & Zigbee Signals | Taoglas [taoglas.com]
- 22. researchgate.net [researchgate.net]
- 23. 546-67-8 Cas No. | Lead(IV) tetraacetate | Apollo [store.apolloscientific.co.uk]
- 24. Lead Tetraacetate (contains Acetic Acid) 96.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 25. Lead tetraacetate price,buy Lead tetraacetate - chemicalbook [m.chemicalbook.com]
- 26. LEAD [sdfine.com]
- 27. m.indiamart.com [m.indiamart.com]
A Comparative Analysis of Halogen-Peroxide Reactivity for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuances of halogen-peroxide reactivity is crucial for a range of applications, from synthesis to sterilization. This guide provides an objective comparison of the reactivity of halogens—Fluorine (F₂), Chlorine (Cl₂), Bromine (Br₂), and Iodine (I₂) —with peroxides, supported by experimental data and detailed methodologies.
The reactivity of halogens with peroxides, most commonly hydrogen peroxide (H₂O₂), varies significantly down the group. This difference is primarily dictated by the electronegativity and the standard electrode potential of each halogen. Generally, the reactivity decreases from fluorine to iodine, with fluorine being exceptionally reactive and the reactions of iodine being more readily controlled and studied.
Quantitative Data Comparison
The following table summarizes key quantitative data for the reactivity of halogens with peroxides. It is important to note that obtaining precise kinetic data for the direct reaction of all elemental halogens with hydrogen peroxide under identical conditions is challenging due to their widely differing reactivities.
| Halogen | Standard Electrode Potential (X₂/X⁻, V) | Reaction with H₂O₂: Key Observations & Quantitative Data |
| Fluorine (F₂) ** | +2.87 | Extremely vigorous and difficult to control. Theoretical studies suggest the formation of fluoro hydrogen peroxide (HOOF) as a potential intermediate. Due to its extreme reactivity, detailed kinetic studies in aqueous solutions are scarce.[1] |
| Chlorine (Cl₂) | +1.36 | The reaction with basic hydrogen peroxide (BHP) is rapid. The second-order rate constant for the reaction of Cl₂ with BHP has been determined, with an Arrhenius expression of k = 1.2 x 10³¹ exp[-15800/T(K)] m³/(kg-mol s).[2] The reaction is important in the production of singlet oxygen.[3] |
| Bromine (Br₂) | +1.09 | The reaction is moderately fast and is often studied in the context of bromine-bromide solutions catalyzing hydrogen peroxide decomposition. The reaction mechanism involves multiple steps, including the formation of hypobromous acid (HOBr).[4] |
| Iodine (I₂) ** | +0.54 | The reaction is relatively slow and is the basis for the well-known "iodine clock reaction," which is often used to study chemical kinetics. The reaction rate is influenced by factors such as concentration of reactants, temperature, and pH. |
Experimental Protocols
Detailed methodologies are essential for reproducible research. Below are protocols for key experiments cited in the study of halogen-peroxide reactivity.
Protocol 1: Determination of the Reaction Rate of Iodide with Hydrogen Peroxide (Iodine Clock Reaction)
This experiment is a classic method to determine the rate law of the reaction between iodide ions and hydrogen peroxide.
Materials:
-
Potassium iodide (KI) solution (e.g., 0.3 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 0.1 M)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (e.g., 0.02 M)
-
Starch solution (1%)
-
Buffer solution (e.g., acetic acid/sodium acetate)
-
Deionized water
-
Stopwatch, beakers, graduated cylinders, and pipettes.
Procedure:
-
Solution Preparation: Prepare solutions of KI, H₂O₂, Na₂S₂O₃, and starch to the desired concentrations.
-
Reaction Mixture Preparation: In a beaker, combine known volumes of the KI solution, buffer solution, starch solution, and a small, fixed amount of Na₂S₂O₃ solution.
-
Initiation of Reaction: Rapidly add a known volume of the H₂O₂ solution to the beaker and simultaneously start the stopwatch.
-
Observation: Observe the solution and stop the stopwatch at the exact moment the solution turns a deep blue-black color.
-
Data Collection: Record the time taken for the color change to occur.
-
Varying Concentrations: Repeat the experiment multiple times, systematically varying the initial concentration of either KI or H₂O₂ while keeping the concentrations of all other reactants constant.
-
Data Analysis: The initial rate of the reaction can be calculated from the known initial concentration of thiosulfate and the time taken for the color change. By analyzing how the rate changes with different initial concentrations of iodide and hydrogen peroxide, the order of the reaction with respect to each reactant and the rate constant can be determined.
Protocol 2: Monitoring the Reaction of Bromine with Hydrogen Peroxide using UV-Vis Spectrophotometry
This method can be used to follow the kinetics of the reaction between bromine and hydrogen peroxide by monitoring the change in absorbance of bromine over time.
Materials:
-
Aqueous bromine (Br₂) solution of known concentration
-
Hydrogen peroxide (H₂O₂) solution of known concentration
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Stopped-flow apparatus (for fast reactions)
Procedure:
-
Spectrophotometer Setup: Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance for aqueous bromine (typically around 390 nm).
-
Initial Absorbance: Measure the initial absorbance of the bromine solution.
-
Reaction Initiation: Mix the bromine and hydrogen peroxide solutions directly in the cuvette or using a stopped-flow apparatus for rapid mixing.
-
Data Acquisition: Immediately begin recording the absorbance of the solution at regular time intervals. For fast reactions, a stopped-flow system will automatically mix the reactants and record the absorbance change on a millisecond timescale.[5][6]
-
Data Analysis: The concentration of bromine at each time point can be calculated from the absorbance values using the Beer-Lambert law. Plotting the concentration of bromine versus time allows for the determination of the reaction rate and the rate constant.
Signaling Pathways and Experimental Workflows
Visualizing reaction mechanisms and experimental workflows can greatly aid in understanding the complex interactions in halogen-peroxide systems.
References
Greener Pastures in Catalysis: Assessing the Green Chemistry Metrics of Iodine-Catalyzed Reactions
A comparative guide for researchers, scientists, and drug development professionals on the environmental performance of iodine catalysis versus traditional transition-metal-catalyzed reactions.
In the drive towards more sustainable chemical synthesis, iodine catalysis has emerged as a compelling alternative to conventional transition-metal-based methodologies. Offering a combination of lower toxicity, cost-effectiveness, and often milder reaction conditions, iodine-catalyzed reactions present a significant step forward in green chemistry. This guide provides an objective comparison of the green chemistry metrics of selected iodine-catalyzed reactions against their transition-metal-catalyzed counterparts, supported by experimental data and detailed protocols.
Key Green Chemistry Metrics: A Comparative Overview
The "greenness" of a chemical reaction can be quantified using several key metrics. Here, we compare Atom Economy, Environmental Factor (E-Factor), and Process Mass Intensity (PMI) for representative iodine-catalyzed reactions and their traditional analogues.
| Reaction | Catalyst | Atom Economy (%) | E-Factor | Process Mass Intensity (PMI) |
| Synthesis of 9-sulfenylphenanthrenes | Iodine (catalytic) | >90% [1] | 2.25 [2] | Data not available |
| Palladium/Copper (typical) | Lower (due to ligands and additives) | Higher (due to metal waste and complex workups) | Higher | |
| Synthesis of 2,3-dihydrobenzofurans | Iodine (catalytic) | High (metal-free)[3][4] | Lower (in principle) | Lower (in principle) |
| Palladium (typical) | Lower (due to ligands) | Higher (due to metal catalyst and ligands) | Higher | |
| Synthesis of 1,3,5-triarylbenzenes | Iodine (catalytic) | High (metal-free)[3][4] | Lower (in principle) | Lower (in principle) |
| Copper (II) Chloride (catalytic) | Reaction dependent | Higher (due to metal catalyst) | Higher |
Note: Where specific comparative data is not available in the literature, the principles of green chemistry suggest that the iodine-catalyzed reactions would have lower E-Factors and PMIs due to the absence of metal catalysts and often simpler reaction and purification procedures.
Featured Iodine-Catalyzed Reactions: Experimental Protocols and Mechanisms
This section details the experimental protocols for three exemplary iodine-catalyzed reactions and provides diagrams of their proposed reaction mechanisms.
Synthesis of 9-Sulfenylphenanthrenes via Oxidative Thiolative Annulation
This reaction showcases a highly atom-economical and environmentally friendly method for the synthesis of 9-sulfenylphenanthrenes using a catalytic amount of iodine.[1][2]
Experimental Protocol
To a solution of 2-alkynyl biaryl (0.5 mmol) and disulfide (0.25 mmol) in water (2 mL), iodine (10 mol%, 0.05 mmol) is added. The reaction mixture is then stirred at 80 °C. The progress of the reaction is monitored by thin-layer chromatography. After completion of the reaction, the mixture is cooled to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 9-sulfenylphenanthrene.
Logical Relationship of Green Advantages
Caption: Green advantages of the iodine-catalyzed synthesis of 9-sulfenylphenanthrenes.
Synthesis of 2,3-Dihydrobenzofurans
An efficient, metal-free approach for the synthesis of 2,3-dihydrobenzofuran (B1216630) derivatives through an iodine-catalyzed cyclization of chalcones and isobutyraldehyde (B47883).[3][4]
Experimental Protocol
A mixture of chalcone (B49325) (1.0 mmol), isobutyraldehyde (2.0 mmol), and iodine (20 mol%) is heated at 110 °C for 4 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and purified directly by column chromatography on silica gel (petroleum ether/ethyl acetate) to give the desired 2,3-dihydrobenzofuran derivative.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the synthesis of 2,3-dihydrobenzofurans.
Synthesis of 1,3,5-Triarylbenzenes
A straightforward and efficient iodine-catalyzed method for the synthesis of 1,3,5-triarylbenzenes from chalcones and 2-aryl propionaldehydes.[3][4]
Experimental Protocol
A mixture of chalcone (1.0 mmol), 2-aryl propionaldehyde (B47417) (1.5 mmol), and iodine (20 mol%) is stirred at 110 °C for 2 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and then purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the pure 1,3,5-triarylbenzene.
Experimental Workflow
Caption: Experimental workflow for the synthesis of 1,3,5-triarylbenzenes.
Conclusion
References
- 1. Iodine-catalysed, highly atom-economic synthesis of 9-sulfenylphenanthrenes and polycyclic heteroaromatics in water | Semantic Scholar [semanticscholar.org]
- 2. Iodine-catalyzed, highly atom-economic synthesis of 9-sulfenylphenanthrenes and polycyclic heteroaromatics in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Iodine-Catalyzed Simple and Efficient Synthesis of 1,3,5-Triarylbenzenes and 2,3-Dihydrobenzofuran Derivatives under Mild Reaction Conditions [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to the Validation of Computational Models for Iodine Reaction Mechanisms
For researchers, scientists, and drug development professionals, the accurate modeling of iodine's complex chemistry is paramount. This guide provides a comparative overview of prominent computational models and the experimental data used for their validation, with a focus on applications in nuclear safety and related fields.
The volatile nature of certain iodine species and their significant impact on safety assessments in the nuclear industry have driven the development of sophisticated computational models to predict their behavior. The validation of these models against robust experimental data is a critical step in ensuring their reliability. This guide delves into the key computational tools and experimental programs that form the foundation of our understanding of iodine reaction mechanisms.
Comparison of Computational Models
Several computational codes are used to simulate iodine chemistry, particularly in the context of nuclear reactor safety. These models incorporate extensive databases of chemical reactions. Below is a comparison of some of the leading models.
| Feature | KICHE (Kinetics of Iodine Chemistry) | ASTEC (Accident Source Term Evaluation Code) - IODE Module | LIRIC (Library of Iodine Reactions in Containment) |
| Primary Application | Simulation of iodine chemistry in the containment of light water reactors during severe accidents. | Integral code for simulating entire severe accident sequences in nuclear power plants, with the IODE module specifically for iodine behavior. | A comprehensive mechanistic model and database for iodine behavior in containment, often integrated into other codes like KICHE. |
| Reaction Database Scope | The "11a" reaction set includes 52 water radiolysis reactions, 31 inorganic-iodine reactions, and 26 organic-iodine reactions.[1] | The IODE module models the kinetics of approximately 35 chemical reactions and mass transfer processes.[2] | Includes detailed reaction sets for thermal and radiolytic iodine reactions, mass transfer, and organic radiolysis.[3] |
| Key Processes Modeled | Aqueous phase reactions, gas-aqueous mass transfer of volatile species, and wall adsorption of I2.[1] Considers high and low volatility organic iodides.[1] | Models iodine behavior in the reactor containment, including chemical kinetics and mass transfer. | Mechanistic modeling of iodine chemistry, including reactions with hydrogen peroxide and organic radiolysis.[3] |
| Validation Basis | Validated against experimental data, with the "11a" model showing reasonable agreement, though discrepancies exist.[1] | Validated against separate effect tests, semi-integral experiments, and integral experiments like PHEBUS FPT-2.[2] | Validated using results from the Radioiodine Test Facility (RTF) experiments.[3] |
Experimental Validation Programs
The validation of these computational models relies on data from large-scale, integral effects tests that simulate the conditions of a severe nuclear accident. The following are key experimental programs that have provided crucial data for model validation.
| Experimental Program | Description | Key Findings and Contributions |
| PHEBUS FP | An in-pile integral severe accident experimental program that studied fission product release from irradiated fuel, its transport through the reactor coolant system, and its behavior in a simulated containment vessel.[4][5][6] | Provided an extensive database on iodine behavior in containment, highlighting the early presence of gaseous iodine and the importance of painted surfaces in adsorption and desorption.[4][5] |
| CAIMAN | An experimental program focused on the radiochemistry of iodine in the reactor containment under severe accident conditions. It consisted of 18 experiments in an intermediate-scale facility.[7] | The results from CAIMAN are a primary source of data for the validation of the IODE module in the ASTEC code.[7] It was found that under representative conditions, organic iodide is the predominant volatile iodine form. |
| THAI (Thermal-hydraulics, Hydrogen, Aerosol, Iodine) | A large-scale experimental facility used to investigate the behavior of iodine and aerosols within a reactor containment under various accident scenarios.[8] | Provides data on the adsorption and desorption of iodine on steel and painted surfaces, mass exchange between gas and liquid phases, and interactions with aerosols.[8] |
Experimental Protocols
Detailed experimental protocols for these large-scale programs are extensive. The following provides a general overview of the methodologies.
PHEBUS FP Experimental Protocol:
The PHEBUS FP tests involved the irradiation of a fuel bundle in a dedicated reactor to generate a representative fission product source term.[6] The released fission products were then transported through a simulated reactor coolant system and into a containment vessel.[6] The thermal-hydraulic conditions, such as temperature, pressure, and steam content, were carefully controlled to simulate different phases of a severe accident.[6] Instrumentation within the containment vessel allowed for the measurement of the concentration and chemical form of iodine in the gas phase, in the sump water, and deposited on surfaces.[4]
CAIMAN Experimental Protocol:
The CAIMAN experiments were conducted in a 300 dm³ stainless steel vessel.[7] Radioactive iodine-131 (B157037) was used as a tracer to allow for sensitive measurements of iodine concentrations. The experiments investigated the effects of various parameters on iodine behavior, including temperature, radiation dose rate, pH of the sump water, and the presence of painted surfaces and other materials.[7] Samples were taken from the gas phase and the sump to determine the speciation of iodine over time.
THAI Experimental Protocol:
The THAI facility consists of a 60 m³ stainless steel vessel that can be operated under a range of thermal-hydraulic conditions, including single- and multi-compartment setups.[8] The facility is approved for the use of iodine-123 as a radiotracer for time-resolved measurements of iodine behavior.[8] Experiments in THAI have investigated the interaction of molecular iodine with surfaces, the partitioning of iodine between the sump and the atmosphere, and the formation and behavior of iodine oxides.[8]
Validation Workflow and Signaling Pathways
The process of validating a computational model for iodine reaction mechanisms involves a systematic comparison of the model's predictions with experimental data. This workflow can be visualized as follows:
The logical flow for understanding iodine's reactive pathways in a containment scenario, as informed by both modeling and experiments, is depicted below.
References
- 1. kns.org [kns.org]
- 2. researchgate.net [researchgate.net]
- 3. Modelling of iodine chemistry: the LIRIC database [inis.iaea.org]
- 4. researchgate.net [researchgate.net]
- 5. Iodine behaviour in the containment in Phébus FP tests [inis.iaea.org]
- 6. www-pub.iaea.org [www-pub.iaea.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Benchmarking Density Functional Theory for Iodine-Oxygen Systems
For researchers, computational scientists, and professionals in drug development, accurately modeling the behavior of molecules is paramount. Density Functional Theory (DFT) stands as a cornerstone of computational chemistry, offering a balance between accuracy and computational cost. However, the reliability of DFT is highly dependent on the choice of the functional, especially for systems involving heavy elements like iodine, where relativistic effects become significant. This guide provides a comparative analysis of various DFT functionals for iodine-oxygen systems, supported by quantitative data from recent benchmark studies.
Iodine oxides and oxyacids are not only crucial in atmospheric chemistry, particularly in new particle formation in marine environments, but their complex electronic structures also make them challenging systems for computational modeling.[1][2][3] This guide focuses on the performance of several widely-used DFT functionals in predicting the geometries, thermochemistry, and binding energies of key iodine-oxygen species such as iodine tetroxide (I₂O₄) and iodine pentoxide (I₂O₅).
Comparative Performance of DFT Functionals
The selection of an appropriate DFT functional is critical for obtaining reliable predictions. Below is a summary of the performance of several functionals in key areas relevant to iodine-oxygen chemistry.
Thermochemistry: Free Energies and Heats of Formation
The accurate prediction of thermodynamic properties is essential for understanding the stability and reactivity of iodine oxides. A recent benchmark study evaluated the performance of various functionals in calculating the thermal contribution to the binding free energy of iodine-containing dimers, using DKH-CCSD(T) as a reference.[1][4]
| Functional | Mean Absolute Error (kcal/mol) for Thermal Contributions |
| M06-2X | 0.14[1][4] |
| ωB97X-D3BJ | 0.23[1][4] |
| B3LYP | > 1.0[1][4] |
| PW91 | > 1.0[1][4] |
As indicated in the table, the M06-2X and ωB97X-D3BJ functionals exhibit superior performance for thermochemical calculations of these systems, with mean absolute errors well below 1 kcal/mol.[1][4] In contrast, the popular B3LYP and PW91 functionals show larger deviations.[1][4]
For heats of formation of a broader range of iodine compounds, a separate study found that the best agreement with experimental data was achieved with B3LYP/cc-pVQZ+d and WB97XD/6-311G(d,p).[5]
Geometries and Binding Energies
Optimizing molecular geometries and calculating binding energies are common applications of DFT. For iodine-oxygen systems, the choice of functional significantly impacts the accuracy of these predictions. The ωB97X-D3BJ and M06-2X functionals, when paired with an appropriate basis set like aug-cc-pVTZ-PP, have been shown to provide reliable geometries and thermal contributions to the binding free energy.[1][4]
For the electronic component of binding energies, a combination of methods often yields the most accurate results. For instance, single-point energy calculations at the ZORA-DLPNO-CCSD(T0) level on geometries optimized with ωB97X-D3BJ/aug-cc-pVTZ-PP have demonstrated excellent agreement with fully relativistic calculations at a lower computational cost.[1][4] It is also noteworthy that many previous studies may have overestimated the stability of iodine oxide clusters by neglecting relativistic effects.[1][3]
Experimental and Computational Protocols
The data presented in this guide are derived from rigorous computational benchmark studies. A general workflow for such a study is outlined below.
General Benchmarking Workflow
A typical DFT benchmarking study involves selecting a set of molecules with reliable reference data, choosing the properties to be evaluated, and systematically assessing the performance of various functionals.
Key Methodological Details from Cited Studies
The benchmark studies referenced in this guide employed state-of-the-art computational methods. Here are some of the key details:
-
Reference Calculations : High-level coupled-cluster calculations, specifically DKH-CCSD(T) and ZORA-CCSD(T), were used to provide scalar-relativistic benchmark values.[1] ZORA-CCSD(T)/TZVPP was chosen as the reference for electronic binding energies.[2]
-
DFT Functionals Tested : A range of functionals were evaluated, including B3LYP, M06-2X, PW91, and ωB97X-D3BJ.[1]
-
Basis Sets and Pseudopotentials : For iodine, pseudopotentials are commonly used to account for relativistic effects and reduce computational cost. The studies utilized pseudopotentials such as SK-MCDHF-RSC and def2-ECP in conjunction with basis sets like aug-cc-pVTZ-PP and def2-QZVPP.[1][2][4] For other atoms, basis sets such as ma-ZORA-def2-TZVPP were employed in relativistic calculations.[1][4] A systematic study also compared the performance of the B3LYP functional with a full-electron basis set (dgdzvp) versus a pseudopotential, finding that the full-electron basis generally provided better agreement for bond lengths and reaction enthalpies.[6]
-
Software : Calculations were performed using computational chemistry software packages such as ORCA 5.0.3.[1][2][4]
-
Relativistic Effects : Given the presence of the heavy iodine atom, scalar relativistic effects were explicitly treated using Hamiltonians like ZORA (Zeroth-Order Regular Approximation) and DKH (Douglas-Kroll-Hess).[1][2] Spin-orbit coupling was also considered and found to be significant for some species.[1][2]
Recommendations for Researchers
Based on the available data, the following recommendations can be made for researchers studying iodine-oxygen systems:
-
For thermochemical properties such as free energies, the M06-2X and ωB97X-D3BJ functionals are highly recommended due to their low errors compared to high-level reference calculations.[1][4]
-
For geometry optimizations , both M06-2X and ωB97X-D3BJ with a triple-ζ basis set that includes a pseudopotential for iodine (e.g., aug-cc-pVTZ-PP) provide a reliable starting point.[1][4]
-
To achieve high accuracy for binding energies , it is advisable to perform single-point energy calculations using a more sophisticated method, such as ZORA-DLPNO-CCSD(T0) , on the DFT-optimized geometries.[1][4][7]
-
Researchers should be cautious when using the B3LYP functional for iodine-oxygen systems, as it has been shown to yield larger errors for thermochemical properties in some cases.[1][4] However, with a large basis set, it can perform well for heats of formation.[5]
By carefully selecting the DFT functional and computational protocol, researchers can obtain more accurate and reliable insights into the complex chemistry of iodine-oxygen systems, ultimately aiding in fields ranging from atmospheric science to materials and drug development.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Iodine Clusters in the Atmosphere I: Computational Benchmark and Dimer Formation of Oxyacids and Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Chiral Iodine Catalysts for Enantioselective Synthesis
For Researchers, Scientists, and Drug Development Professionals
The field of asymmetric catalysis has been significantly advanced by the development of chiral hypervalent iodine reagents. These catalysts offer a metal-free and environmentally benign alternative to traditional transition metal catalysts for a wide range of enantioselective transformations.[1][2][3] Their mild reaction conditions, high stability, and operational simplicity have made them attractive tools in modern organic synthesis.[2] This guide provides a comparative overview of prominent chiral iodine catalysts, their performance in various asymmetric reactions, and detailed experimental protocols to facilitate their application in the laboratory.
Performance Comparison of Chiral Iodine Catalysts
The efficacy of a chiral iodine catalyst is highly dependent on its structural design and the specific reaction it is employed in. Below is a summary of the performance of representative chiral iodine catalysts in key enantioselective transformations.
| Catalyst Class | Representative Catalyst | Reaction Type | Substrate | Yield (%) | ee (%) | Ref. |
| Lactam-Based | Kita's Catalyst | Oxidative Dearomatization of Phenols | 2-Substituted Phenols | up to 99 | up to 96 | |
| Ishihara's Catalyst | Oxidative Spirolactonization | Naphthol Derivatives | up to 98 | up to 98 | [1] | |
| Amino Acid-Based | Wirth's Catalyst | α-Oxytosylation of Ketones | Propiophenone | 65 | 53 | [4] |
| Muñiz's Catalyst | Vicinal Diacetoxylation of Alkenes | Styrene Derivatives | up to 95 | up to 96 | [5] | |
| Axially Chiral | Fujita's Catalyst | Oxidative Spirolactonization | 4-Hydroxyphenylacetic Acids | 80-95 | 80-92 | |
| C-N Axially Chiral Iodoarenes | α-Oxytosylation of Ketones | Acetophenone Derivatives | up to 96 | up to 80 | [6] | |
| Conformationally Flexible | Ishihara's Amino Alcohol-Based Catalyst | Oxidative Spirolactonization | Naphthol Derivatives | up to 98 | up to 98 | [1][7] |
| Threonine-derived Catalyst | Asymmetric Dearomatization | Phenol (B47542) Derivatives | up to 99 | up to 99 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these catalytic systems.
General Procedure for Enantioselective Oxidative Dearomatization of Phenols using a Chiral Iodoarene Catalyst
A solution of the phenol substrate (0.2 mmol) and the chiral iodoarene catalyst (10-20 mol%) in a suitable solvent (e.g., hexafluoroisopropanol, HFIP) is cooled to the specified temperature (e.g., -20 °C). A stoichiometric oxidant, such as m-chloroperbenzoic acid (mCPBA), is then added portion-wise over a period of time. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched, and the product is purified by column chromatography. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).
Catalytic Cycle and Reaction Mechanisms
Understanding the underlying mechanism is key to optimizing reaction conditions and catalyst design. The following diagrams illustrate the generally accepted catalytic cycle for hypervalent iodine-catalyzed enantioselective reactions.
Caption: Generalized catalytic cycle for chiral hypervalent iodine(I/III) catalysis.
The catalytic cycle is initiated by the oxidation of the chiral iodoarene(I) precatalyst to the active iodine(III) species by a stoichiometric oxidant. This active catalyst then coordinates with the substrate to form a chiral hypervalent iodine(III)-substrate complex. Subsequent intramolecular nucleophilic attack leads to the formation of the desired product with high enantioselectivity, and the iodine(III) is reduced back to the iodine(I) species, which re-enters the catalytic cycle.
References
- 1. Progress in organocatalysis with hypervalent iodine catalysts - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00206J [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Progress in organocatalysis with hypervalent iodine catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. thieme.de [thieme.de]
- 6. C−N Axial Chiral Hypervalent Iodine Reagents: Catalytic Stereoselective α‐Oxytosylation of Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
